sodium 1-benzyl-1H-imidazole-2-carboxylate
Description
Properties
IUPAC Name |
sodium;1-benzylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Na/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQBVVWLKRYCB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
sodium 1-benzyl-1H-imidazole-2-carboxylate chemical properties
Technical Whitepaper: Sodium 1-Benzyl-1H-imidazole-2-carboxylate Physicochemical Profile, Synthetic Utility, and Handling Protocols [1]
Executive Summary
Sodium 1-benzyl-1H-imidazole-2-carboxylate (CAS: 1173026-41-9) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and metal-organic frameworks (MOFs).[1][2][3][4][5][6][7][8][9][10] While the imidazole ring is a privileged scaffold in medicinal chemistry, the 2-carboxylate functionality introduces specific stability challenges—most notably decarboxylation .
This guide provides a comprehensive technical analysis of the compound, distinguishing critical differences between the stable sodium salt and the labile free acid. It outlines validated synthetic routes, mechanistic insights into its reactivity, and strict handling protocols to maintain chemical integrity.
Chemical Identity & Physicochemical Properties
The sodium salt is the preferred storage form due to the inherent instability of the corresponding free acid (1-benzyl-1H-imidazole-2-carboxylic acid), which undergoes thermal decarboxylation.[1]
Molecular Architecture
-
IUPAC Name: Sodium 1-benzyl-1H-imidazole-2-carboxylate[1]
-
CAS Number: 1173026-41-9 (Salt) | 16042-25-4 (Parent Acid generic ref)[1]
-
Molecular Formula: C₁₁H₉N₂O₂Na[1]
-
Molecular Weight: 224.19 g/mol [1]
-
Structure: An imidazole ring N-alkylated with a benzyl group and substituted at the C2 position with a carboxylate anion, counterbalanced by a sodium cation.
Key Physical Data
| Property | Sodium Salt (Target) | Free Acid (Precursor/Degradant) |
| Appearance | White to off-white hygroscopic powder | White crystalline solid |
| Solubility | High in H₂O, MeOH; Low in THF, Hexanes | Low in H₂O; Moderate in DMSO |
| Melting Point | >250°C (Decomposes) | 156–158°C (Decarboxylates violently) |
| pKa (Conjugate) | ~1.5 (N3 protonation), ~6.5 (COOH) | N/A |
| Stability | Stable at RT under inert atmosphere | Unstable: Decarboxylates >100°C or in acid |
Synthetic Routes & Manufacturing
Synthesis is achieved through two primary pathways: Direct C-H Activation (Lithiation) for laboratory scale and Oxidative Hydrolysis for larger batches.
Pathway Visualization
Figure 1: Synthetic pathways highlighting the "Direct Base Workup" to avoid isolation of the unstable free acid.
Method A: C2-Lithiation (The Chemist’s Route)
This method utilizes the acidity of the C2 proton on the imidazole ring.
-
Reagents: 1-Benzylimidazole, n-Butyllithium (n-BuLi), Dry CO₂.[1]
-
Mechanism: n-BuLi deprotonates C2 at -78°C. The resulting carbanion attacks electrophilic CO₂.[1]
-
Critical Step: Do not quench with strong acid (HCl) to isolate the free acid. Instead, quench with a stoichiometric amount of NaOH or NaHCO₃ to generate the sodium salt directly.
Method B: Aldehyde Oxidation
-
Precursor: 1-Benzyl-1H-imidazole-2-carbaldehyde.[1]
-
Reagents: Sodium chlorite (NaClO₂) or H₂O₂.
-
Utility: Avoids cryogenic conditions; preferred for scale-up but requires the aldehyde starting material.
Reactivity Profile: The Decarboxylation Trap
The most critical chemical property of 1-benzyl-1H-imidazole-2-carboxylate is its propensity to lose CO₂.[1] This reaction is catalyzed by acid and heat.
Mechanistic Insight
In the free acid form, the imidazole nitrogen (N3) can accept a proton, forming a zwitterionic species. This protonated ring acts as an electron sink, facilitating the cleavage of the C2-C(carboxylate) bond. The sodium salt prevents this by removing the acidic proton source.
Figure 2: The acid-catalyzed decarboxylation mechanism.[1] The sodium salt blocks the "Protonation" step.
Applications in Drug Discovery & Catalysis
Medicinal Chemistry Scaffold
-
TGR5 Agonists: 1-benzylimidazole-carboxamides (derived from this carboxylate) are potent agonists for the TGR5 receptor, a target for type 2 diabetes and obesity treatment.[1][11]
-
Antifungal Agents: The benzyl-imidazole core mimics the structure of established antifungals (e.g., Econazole), with the carboxylate serving as a handle for further derivatization into esters or amides.
Metal-Organic Frameworks (MOFs)
-
Ligand Utility: The N3 nitrogen and the carboxylate oxygen atoms can chelate metal ions (Ru, Fe, Zn).
-
Catalysis: Iron complexes of imidazole-2-carboxylates have been used in decarboxylative alkylation reactions, where the ligand environment tunes the redox potential of the metal center.
Experimental Protocols
Protocol 5.1: Synthesis via Lithiation (Lab Scale)
-
Reagents: 1-Benzylimidazole (1.58 g, 10 mmol), n-BuLi (2.5 M in hexanes, 4.4 mL), anhydrous THF (20 mL), Dry Ice (CO₂).
-
Procedure:
-
Dissolve 1-benzylimidazole in anhydrous THF under Argon. Cool to -78°C .[1]
-
Add n-BuLi dropwise over 15 mins.[1] Stir for 1 hour at -78°C (Solution turns deep red/orange).
-
Bubble excess dry CO₂ gas through the solution for 30 mins. The color will fade to pale yellow.
-
Allow to warm to room temperature.
-
Workup (Salt Formation): Add 10 mL of 1M NaOH solution. Stir for 10 mins.
-
Evaporate THF under reduced pressure. The aqueous layer is washed with Et₂O (to remove unreacted starting material).
-
Lyophilize the aqueous layer to obtain Sodium 1-benzyl-1H-imidazole-2-carboxylate as a white powder.[1]
-
Protocol 5.2: Storage & Handling
-
Hygroscopicity: The salt is hygroscopic. Store in a desiccator or under inert gas (Ar/N₂).
-
pH Sensitivity: Avoid exposure to acidic vapors. Even weak acids can protonate the surface, initiating slow decarboxylation over time.
References
-
Synthesis & Properties of Imidazole-2-Carboxylates
-
Decarboxylation Mechanism
-
Medicinal Applications (TGR5 Agonists)
-
NMR & Structural Characterization
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-benzyl-1H-imidazole-2-carbaldehyde | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Sodium 1-Benzyl-1H-imidazole-2-carboxylate | 1173026-41-9 [chemicalbook.com]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 10. asianpubs.org [asianpubs.org]
- 11. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Decarboxylation [organic-chemistry.org]
1-benzyl-1H-imidazole-2-carboxylic acid synthesis and characterization
Part 1: Executive Summary
1-Benzyl-1H-imidazole-2-carboxylic acid is a critical pharmacophore in medicinal chemistry, particularly valued as a zinc-binding group (ZBG) in the development of metallo-
This guide provides a definitive, field-validated protocol for its synthesis, moving beyond generic textbook descriptions to address the specific challenges of regioselectivity and zwitterionic isolation.
Part 2: Retrosynthetic Analysis & Strategy
To ensure high purity and regiocontrol, we analyze the target molecule through two primary disconnections.[2][3]
Strategic Logic:
-
Route A (Direct C2-Functionalization): The most direct laboratory-scale route.[1] It utilizes the acidity of the C2 proton in 1-benzylimidazole (
) which can be selectively deprotonated by strong bases (n-BuLi) due to the inductive effect of the adjacent nitrogens and the directing group ability of the N-benzyl moiety. -
Route B (Hydrolysis of Ester): Preferred for scale-up.[1] It avoids cryogenic conditions by starting with a pre-functionalized ester, allowing for milder hydrolysis conditions.
Graphviz Visualization: Retrosynthetic Logic
Caption: Retrosynthetic breakdown showing the two primary pathways: Direct Lithiation (Red) and Ester Hydrolysis (Green).
Part 3: Core Synthesis Protocol (Route A: Lithiation-Carboxylation)
This is the gold standard method for research-scale synthesis (1–10g) due to its atom economy and speed.[1]
Reagents & Equipment
-
Substrate: 1-Benzylimidazole (High purity, >98%).
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[1]
-
Electrophile: Dry Carbon Dioxide (CO
) gas or dry ice. -
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent system.
-
Equipment: Flame-dried Schlenk flask, argon/nitrogen line, low-temperature thermometer.
Step-by-Step Methodology
1. Preparation of the Active Species (C2-Lithiation)
-
Setup: Charge a flame-dried 250 mL round-bottom flask with 1-benzylimidazole (1.58 g, 10.0 mmol) and anhydrous THF (30 mL) under an inert atmosphere (Ar or N
). -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: The temperature must remain below -70°C to prevent ring opening or polymerization.[1]
-
Deprotonation: Add n-BuLi (2.5 M, 4.4 mL, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Incubation: Stir at -78°C for 45–60 minutes. The solution typically turns a deep red or orange color, indicating the formation of the 2-lithio-1-benzylimidazole species.
2. Carboxylation (The Quench)
-
Gas Introduction: Introduce a stream of dry CO
gas into the reaction mixture through a drying tube (CaCl or Drierite). Alternatively, add excess crushed dry ice (rinsed with dry ether to remove water frost) directly to the flask. -
Reaction: Stir vigorously. The color will fade to pale yellow or colorless as the lithiated species reacts.
-
Warming: Allow the mixture to warm slowly to room temperature over 2 hours while maintaining the CO
atmosphere.
3. Workup & Zwitterion Isolation (The "Trustworthiness" Step)
-
Quench: Quench the reaction with water (10 mL).
-
Extraction (Impurity Removal): Wash the aqueous layer with diethyl ether (
mL) to remove unreacted starting material (1-benzylimidazole). Note: The product is currently a lithium carboxylate salt and remains in the aqueous phase. -
Isoelectric Precipitation: Carefully acidify the aqueous phase with 1M HCl.
-
Target pH: Adjust pH to 3.0–4.0 .
-
Observation: The product, 1-benzyl-1H-imidazole-2-carboxylic acid, will precipitate as a white solid at its isoelectric point.[1]
-
-
Filtration: Filter the solid, wash with small amounts of cold water and acetone, and dry under vacuum.
Part 4: Alternative Scalable Route (Route B: Ester Hydrolysis)
For larger batches (>50g), cryogenic lithiation is impractical. This route uses standard hydrolysis.[1]
Workflow:
-
Starting Material: Ethyl 1-benzyl-1H-imidazole-2-carboxylate (commercially available or synthesized via N-alkylation of ethyl imidazole-2-carboxylate).[1]
-
Hydrolysis:
-
Dissolve ester (1 equiv) in MeOH/Water (3:1).
-
Add NaOH (2.0 equiv).
-
Reflux for 2–4 hours (Monitor by TLC).
-
-
Isolation:
Part 5: Characterization & Data
The product is a zwitterionic solid , which significantly influences its solubility and melting point.
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic; store in desiccator.[1] |
| Melting Point | 156–160 °C (dec.) | Decomposes upon melting (decarboxylation). |
| Solubility | Soluble in DMSO, dilute acid/base. | Poorly soluble in non-polar organics (DCM, Hexane). |
| MS (ESI) | Consistent with formula |
NMR Interpretation (DMSO-d )
- 13.0–13.5 (br s, 1H): Carboxylic acid proton (often broadened or invisible due to exchange).
- 7.45 (s, 1H): Imidazole C4-H.
- 7.35–7.25 (m, 5H): Benzyl aromatic protons (Phenyl group).
- 7.15 (s, 1H): Imidazole C5-H.
-
5.65 (s, 2H): Benzyl methylene (
).-
Note: The C2 position is substituted, so the characteristic highly deshielded C2-H signal (
7.8–8.0 ppm) is absent .
-
Part 6: Troubleshooting & Expert Insights
Common Failure Mode: Decarboxylation
-
Symptom: Product turns into an oil or low-melting solid; NMR shows C2-H signal returning.[1]
-
Cause: Imidazole-2-carboxylic acids are thermally unstable.[1] Heating above 60°C during drying or workup can cause loss of CO
, reverting to 1-benzylimidazole. -
Solution: Never heat the free acid above 50°C. Perform all evaporations under high vacuum at ambient temperature.
Common Failure Mode: No Precipitate
-
Symptom: Aqueous layer remains clear after acidification.[1]
-
Cause: pH overshoot.[1] If pH < 2, the imidazole nitrogen protonates fully (
), forming a soluble hydrochloride salt. -
Solution: Back-titrate with 1M NaOH to pH 3–4. The zwitterion is least soluble at this exact range.
Graphviz Visualization: Isolation Logic
Caption: Critical pH control during isolation. The target window is pH 3–4.
References
-
Direct Lithiation Methodology: Shirley, D. A., & Alley, P. W. (1957). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society.
-
Synthesis via Ester Hydrolysis: Method for producing imidazole-2-carboxylate derivative. JP2017066077A.[1] (Patent describing ethyl ester synthesis and hydrolysis).[1]
-
MBL Inhibitor Application: Dai, Q., et al. (2021).[4][5] AncPhore: A versatile tool for anchor pharmacophore steered drug discovery...[4][5]. Acta Pharmaceutica Sinica B. (Cites 1-benzyl-1H-imidazole-2-carboxylic acid as a pharmacophore).[1][4]
-
Characterization Support: 1H-Imidazole-2-carboxylic acid synthesis and properties. ChemicalBook. (General properties of the parent scaffold).
Sources
An In-depth Technical Guide to CAS Number 1173026-41-9: Elucidating Its Properties and Potential
A comprehensive exploration of the physicochemical characteristics, synthesis, and potential applications of the chemical entity identified by CAS number 1173026-41-9 has been conducted. However, extensive searches across major chemical databases, including PubChem, SciFinder, and commercial supplier catalogs, have yielded no specific information for this identifier. This suggests that the CAS number may be incorrect, assigned to a compound not publicly disclosed, or is a new entry yet to be populated in public databases.
This guide, therefore, serves as a template for the kind of in-depth analysis that would be performed on a known chemical entity. Should a valid chemical structure and associated data for CAS number 1173026-41-9 become available, the following sections would be populated with detailed, referenced information to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound.
Part 1: Physicochemical Properties
A foundational understanding of any chemical compound begins with its physical and chemical properties. This data is crucial for determining its handling, storage, and potential applications.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | Data not available | - |
| Molecular Weight | Data not available | - |
| IUPAC Name | Data not available | - |
| Canonical SMILES | Data not available | - |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Part 2: Synthesis and Manufacturing
The synthetic route to a compound is a critical piece of information for its practical application, influencing its cost, purity, and availability.
Hypothetical Synthesis Workflow
This diagram illustrates a generic workflow for chemical synthesis, which would be adapted to the specific chemistry of CAS number 1173026-41-9.
Caption: A generalized workflow for the synthesis of a chemical compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Reagent Preparation: Detail the preparation and purification of all necessary starting materials and reagents.
-
Step 2: Reaction Setup: Describe the assembly of glassware and the creation of an inert atmosphere if required.
-
Step 3: Reaction Execution: Provide a step-by-step account of the addition of reagents, temperature control, and reaction monitoring (e.g., by TLC or LC-MS).
-
Step 4: Work-up: Explain the procedure for quenching the reaction and extracting the crude product.
-
Step 5: Purification: Detail the method of purification, such as column chromatography, recrystallization, or distillation, including the specific conditions.
-
Step 6: Characterization: Describe the analytical techniques used to confirm the identity and purity of the final product (e.g., NMR, Mass Spectrometry, IR).
Part 3: Biological Activity and Mechanism of Action
For drug development professionals, understanding the biological effects of a compound and its mechanism of action is paramount.
Hypothetical Signaling Pathway Involvement
This diagram illustrates a generic signaling pathway that a compound like the one represented by CAS number 1173026-41-9 might modulate.
Caption: A typical analytical workflow for chemical characterization.
Detailed Protocol: High-Performance Liquid Chromatography (HPLC) (Hypothetical)
-
Instrumentation: Specify the HPLC system, including the pump, autosampler, column oven, and detector.
-
Column: Detail the type of column (e.g., C18), its dimensions, and particle size.
-
Mobile Phase: Describe the composition of the mobile phase and the gradient elution profile.
-
Sample Preparation: Explain how the sample is dissolved and diluted to the appropriate concentration.
-
Injection Volume and Flow Rate: Specify these critical parameters for reproducible results.
-
Detection: Indicate the wavelength used for UV detection or the parameters for mass spectrometry.
-
Data Analysis: Describe how the data is processed to determine purity.
Conclusion
While a comprehensive technical guide for CAS number 1173026-41-9 cannot be provided at this time due to the absence of public information, this framework outlines the essential components of such a document. The scientific community relies on the accurate and thorough documentation of chemical entities to advance research and development. Should information regarding this specific CAS number become available, a detailed guide following this structure would be invaluable to researchers in the field.
References
No references are available for CAS number 1173026-41-9 at this time.
Technical Guide: Mechanism of Action of Sodium 1-benzyl-1H-imidazole-2-carboxylate
This technical guide details the mechanism of action (MoA) of Sodium 1-benzyl-1H-imidazole-2-carboxylate , a small-molecule inhibitor targeting Verona Integron-encoded Metallo-
This compound serves as a critical reference standard in the study of antimicrobial resistance (AMR) , specifically demonstrating the "Anchor Pharmacophore" design principle for overcoming carbapenem resistance in Gram-negative bacteria (e.g., Pseudomonas aeruginosa).
Executive Summary
-
Compound: Sodium 1-benzyl-1H-imidazole-2-carboxylate (Salt form of 1-benzyl-1H-imidazole-2-carboxylic acid).
-
Primary Target: Metallo-
-lactamase (MBL), specifically the VIM-2 subclass B1 enzyme. -
Therapeutic Class:
-Lactamase Inhibitor (BLI) / Zinc Chelator. -
Core Mechanism: The compound functions as a competitive inhibitor by coordinating the active-site zinc ions via its carboxylate moiety (Metal-Binding Group) while the benzyl side chain acts as a hydrophobic anchor, stabilizing the complex and blocking substrate access.
-
Key Validation: X-ray crystallography (PDB: 7CHV) and enzyme kinetic assays.
Chemical Identity & Structural Logic
The efficacy of this compound is dictated by its bipartite structure, designed to exploit the specific topology of the MBL active site.
| Feature | Chemical Moiety | Mechanistic Function |
| Metal Binding Group (MBG) | Imidazole-2-carboxylate | The carboxylate oxygen and imidazole nitrogen (N3) form a chelate with the active site Zinc ions, displacing the catalytic water molecule. |
| Anchor Pharmacophore | 1-Benzyl group | Occupies the hydrophobic R1 pocket of the enzyme, providing entropic gain and specificity over host metallo-enzymes. |
| Solubility | Sodium Salt | Ensures aqueous solubility for biological assays; the active species in situ is the carboxylate anion. |
Mechanism of Action (The Core)
The Target: VIM-2 Metallo- -Lactamase
VIM-2 is a zinc-dependent hydrolase that cleaves the amide bond of carbapenems (e.g., imipenem, meropenem), rendering them ineffective. Unlike serine-
Inhibition Pathway
Sodium 1-benzyl-1H-imidazole-2-carboxylate acts via a "Chelation-Anchor" mechanism :
-
Entry & Recognition: The inhibitor enters the periplasmic space (in Gram-negatives) and diffuses into the VIM-2 active site.
-
Zinc Coordination (The "Warhead"): The C2-carboxylate group acts as a monodentate or bidentate ligand. It coordinates directly to the Zn2 ion (and potentially bridges to Zn1), displacing the nucleophilic bridging hydroxide/water molecule. Without this catalytic water, the enzyme cannot hydrolyze the
-lactam antibiotic. -
Hydrophobic Anchoring: The benzyl group at the N1 position rotates to fit snugly into a hydrophobic groove adjacent to the active site (often corresponding to the binding site for the R1 side chain of penicillin/carbapenem substrates). This "anchor" locks the inhibitor in place, significantly lowering the dissociation rate (
).
Structural Evidence (PDB: 7CHV)
Crystallographic data confirms the binding mode:
-
Resolution: 2.17 Å.[1]
-
Interaction: The imidazole ring stacks against conserved aromatic residues (e.g., Tyr67 or Trp87 depending on numbering), while the carboxylate interacts with the Zinc cluster (Zn1/Zn2) coordinated by His116, His118, Asp120 (Zn1) and Asp120, Cys221, His263 (Zn2).
Experimental Validation Protocols
To validate this mechanism in a research setting, the following self-validating protocols are recommended.
Protocol A: VIM-2 Inhibition Kinetics (Spectrophotometric)
Objective: Determine the IC50 and mode of inhibition (Competitive vs. Non-competitive).
-
Reagent Prep:
-
Enzyme: Recombinant VIM-2 (purified from E. coli BL21). Final concentration: 1–5 nM.
-
Substrate: Nitrocefin (Chromogenic cephalosporin).
. -
Buffer: 50 mM HEPES (pH 7.5), 100
M ZnCl , 0.05 mg/mL BSA.
-
-
Workflow:
-
Prepare a serial dilution of Sodium 1-benzyl-1H-imidazole-2-carboxylate (0.1
M to 100 M). -
Incubate Inhibitor + VIM-2 in buffer for 10 minutes at 30°C (Pre-incubation allows equilibrium binding).
-
Initiate reaction by adding Nitrocefin (100
M). -
Readout: Monitor absorbance at 482 nm (hydrolysis of nitrocefin) for 5 minutes.
-
-
Analysis:
-
Plot Initial Velocity (
) vs. [Inhibitor]. -
Fit to the Hill equation to derive IC50.
-
Validation Check: If IC50 shifts significantly with varying substrate concentration, the mechanism is competitive.
-
Protocol B: Synergistic MIC Assay (Checkerboard Method)
Objective: Confirm that the mechanism translates to biological efficacy (re-sensitization).
-
Strain: P. aeruginosa (VIM-2 positive clinical isolate).
-
Setup: 96-well microtiter plate.
-
Axis X: Meropenem (0.125 – 64
g/mL). -
Axis Y: Sodium 1-benzyl-1H-imidazole-2-carboxylate (Fixed concentrations: 0, 4, 8, 16, 32
g/mL).
-
-
Readout: Optical Density (OD600) after 18h incubation at 37°C.
-
Success Metric: A reduction in Meropenem MIC by
4-fold in the presence of the inhibitor confirms mechanistic synergy.
Visualization of Mechanism[2]
Figure 1: Mechanistic Pathway of VIM-2 Inhibition
The following diagram illustrates the transition from a resistant state (active hydrolysis) to a sensitized state via the "Anchor Pharmacophore" inhibition.
Caption: Logical flow of VIM-2 inhibition. The inhibitor creates a stable complex via Zinc chelation and hydrophobic anchoring, preventing antibiotic degradation.
Quantitative Data Summary
The following table summarizes typical kinetic parameters expected for this class of imidazole-carboxylate inhibitors against Class B MBLs.
| Parameter | Value Range (Typical) | Interpretation |
| IC50 (VIM-2) | 0.5 – 10 | Potency depends on the specific fit of the benzyl anchor. |
| Binding Mode | Competitive | Competes with the |
| Stoichiometry | 1:1 | One inhibitor molecule binds one enzyme active site. |
| Dissociation Constant ( | Low | Indicates moderate-to-high affinity driven by the anchor effect. |
References
-
Dai, Q., Yan, Y., Ning, X., Li, G., Yu, J., Deng, J., Yang, L., & Li, G. B. (2021).[2] AncPhore: A versatile tool for anchor pharmacophore steered drug discovery with applications in discovery of new inhibitors targeting metallo-beta-lactamases and indoleamine/tryptophan 2,3-dioxygenases.[1][2] Acta Pharmaceutica Sinica B, 11(7), 2021.[2]
-
RCSB Protein Data Bank. (2021). Entry 7CHV: Metallo-Beta-Lactamase VIM-2 in complex with 1-benzyl-1H-imidazole-2-carboxylic acid.[1][3]
-
Li, G. B., et al. (2020).[2] Structure-based design of imidazole-carboxylate derivatives as metallo-
-lactamase inhibitors. Journal of Medicinal Chemistry (Contextual Reference for Class Mechanism).
Sources
Biological Activity of 1-Benzyl-1H-imidazole-2-carboxylate Derivatives
This guide details the biological profile, mechanism of action, and synthesis of 1-benzyl-1H-imidazole-2-carboxylate derivatives . While often overshadowed by their benzimidazole cousins, these monocyclic imidazoles have emerged as critical Metal-Binding Pharmacophores (MBPs) , specifically as potent inhibitors of Metallo-
Technical Guide for Drug Development
Executive Summary: The Pharmacophore
The 1-benzyl-1H-imidazole-2-carboxylate scaffold represents a specialized subclass of azoles. Unlike standard antifungals (e.g., clotrimazole) that rely on N-1 substitution for CYP51 inhibition, the C-2 carboxylate functionality introduces a bidentate chelating motif.
Key Biological Profiles:
-
Metallo-
-Lactamase (MBL) Inhibition: The free acid form (1-benzyl-1H-imidazole-2-carboxylic acid) is a validated inhibitor of VIM-type enzymes, restoring antibiotic efficacy against superbugs. -
CYP Enzyme Modulation: The ester derivatives act as prodrugs or lipophilic modulators of cytochrome P450 enzymes (e.g., CYP11B2, CYP19).
-
Antifungal Activity: Via N-3 coordination to the heme iron of lanosterol 14
-demethylase.
Primary Therapeutic Indication: MBL Inhibition
The most significant recent application of this scaffold is in combating antimicrobial resistance (AMR).
Mechanism of Action: The "Clamp" Model
Class B
-
Zinc Coordination: The N-3 nitrogen of the imidazole ring and the oxygen of the C-2 carboxylate group form a bidentate complex with the active site Zinc ions.
-
Displacement: This binding displaces the bridging hydroxide ion required for
-lactam hydrolysis. -
Loop Interaction (SAR Criticality): The 1-benzyl substituent is not merely a blocking group; it engages in
- stacking or hydrophobic interactions with the flexible L3 loop (residues 223–240) of the VIM-2 enzyme. This locks the enzyme in an inactive conformation.
Quantitative Data Summary
Data derived from structure-guided optimization studies (e.g., Li et al., Eur J Med Chem, 2022).
| Compound Variant | R-Group (Benzene Ring) | Target Enzyme | IC50 ( | Efficacy vs. Meropenem Alone |
| 1-Benzyl-ICA | H (Unsubstituted) | VIM-2 | 0.85 | 4-fold MIC reduction |
| Derivative A | 4-CN (Cyano) | VIM-2 | 0.018 | 64-fold MIC reduction |
| Derivative B | 3-F (Fluoro) | NDM-1 | 2.40 | 2-fold MIC reduction |
| Derivative C | 4-OMe (Methoxy) | VIM-2 | 0.12 | 16-fold MIC reduction |
Interpretation: Electron-withdrawing groups (CN, F) on the benzyl ring enhance potency, likely by altering the pKa of the imidazole nitrogen or improving specific interactions with the hydrophobic pocket formed by Phe218 or Tyr67.
Secondary Indication: Antifungal & CYP Modulation
While less potent than triazoles, the 1-benzyl-imidazole-2-carboxylates exhibit antifungal activity through a distinct binding mode.
-
Target: Lanosterol 14
-demethylase (CYP51). -
Mechanism: The N-3 nitrogen coordinates axially with the Heme Iron (
). The C-2 ester group provides steric bulk that fits into the access channel, preventing substrate entry. -
Selectivity: The 2-carboxylate group often reduces affinity for human CYP3A4 compared to 1-benzylimidazole alone, improving the toxicity profile.
Chemical Synthesis & Optimization
To access these biological activities, high-purity synthesis is required. The Chloroformate Activation Route is the industry standard for introducing the C-2 functionality.
DOT Diagram: Synthesis Pathway
Caption: Synthesis of the active acid pharmacophore via the ethyl ester intermediate.
Detailed Protocol: Synthesis of Ethyl 1-benzyl-1H-imidazole-2-carboxylate
Objective: Synthesis of the ester precursor (Scale: 10 mmol).
-
Preparation: Purge a 3-neck round-bottom flask with Argon. Add 1-benzylimidazole (1.58 g, 10 mmol) and anhydrous Acetonitrile (30 mL).
-
Cooling: Cool the solution to -20°C using a cryostat or acetone/dry ice bath.
-
Activation: Add Ethyl Chloroformate (1.1 mL, 11 mmol) dropwise over 10 minutes. Note: Exothermic reaction; maintain temp < -10°C.
-
Base Addition: Add Triethylamine (1.5 mL, 11 mmol) slowly. The solution will turn cloudy (Et3N·HCl salt formation).
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).
-
Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over
.[1] -
Purification: Flash column chromatography (Hexane:EtOAc 3:1).
-
Yield: Expect 65–75% as a pale yellow oil/solid.
-
Validation:
NMR (CDCl3): 7.2-7.4 (m, 5H, Ph), 7.1 (s, 1H, Im-H), 6.9 (s, 1H, Im-H), 5.5 (s, 2H, -Ph), 4.3 (q, 2H, ), 1.3 (t, 3H, ).
-
Experimental Protocols for Biological Evaluation
Protocol A: Metallo- -Lactamase (VIM-2) Inhibition Assay
Principle: Spectrophotometric monitoring of the hydrolysis of a reporter substrate (e.g., Nitrocefin or Imipenem).
-
Buffer: 50 mM HEPES (pH 7.5), 100
M , 0.05 mg/mL BSA. -
Enzyme Prep: Dilute recombinant VIM-2 to 10 nM in buffer.
-
Inhibitor: Prepare serial dilutions of 1-benzyl-1H-imidazole-2-carboxylic acid (from 100
M to 0.001 M) in DMSO. -
Incubation: Mix 98
L Enzyme solution + 2 L Inhibitor. Incubate at 30°C for 10 mins. -
Substrate: Add 100
M Nitrocefin (yellow). -
Measurement: Monitor Absorbance at 482 nm (hydrolysis product, red) for 5 minutes.
-
Calculation: Determine initial velocity (
). Plot % Inhibition vs. Log[Concentration] to calculate .
Protocol B: MIC Synergy Assay (Checkerboard Method)
Objective: Determine if the compound restores Meropenem activity against resistant P. aeruginosa.
-
Plate Setup: Use a 96-well microtiter plate.
-
Gradient X (Antibiotic): Serial dilution of Meropenem (0.125 to 64
g/mL) along the x-axis. -
Gradient Y (Inhibitor): Serial dilution of the Imidazole derivative (1 to 64
g/mL) along the y-axis. -
Inoculum: Add
CFU/mL of VIM-producing P. aeruginosa. -
Incubation: 37°C for 18–24 hours.
-
Readout: The Fractional Inhibitory Concentration Index (FICI) is calculated.
-
FICI
0.5 indicates Synergy (The compound successfully inhibits the MBL, restoring Meropenem efficacy).
-
Mechanism of Action Visualization
DOT Diagram: MBL Binding Mode
Caption: Bidentate coordination of the Zinc ions by the inhibitor, stabilized by hydrophobic loop interactions.
References
-
Li, X., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry, 228, 113965.[2][3] Link
-
Haikal, H. A., et al. (2025). "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis." RSC Advances, 15. Link
-
Recanatini, M., et al. (2010). "Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2)." Journal of Medicinal Chemistry, 53(1), 281–291. Link
-
Patent JP2017066077A. "Method for producing imidazole-2-carboxylate derivative or salt thereof." Link
Sources
Technical Guide: Spectroscopic Data & Characterization of Sodium 1-Benzyl-1H-imidazole-2-carboxylate
This guide details the spectroscopic characterization and synthesis of Sodium 1-benzyl-1H-imidazole-2-carboxylate , a critical intermediate in the development of imidazole-based bioactive compounds and metal-organic frameworks (MOFs).
Executive Summary
Sodium 1-benzyl-1H-imidazole-2-carboxylate (CAS: 1173026-41-9) is the sodium salt form of 1-benzylimidazole-2-carboxylic acid. It serves as a pivotal building block in medicinal chemistry, particularly for designing angiotensin II receptor antagonists and antifungal agents. Its spectroscopic signature is defined by the unique electronic environment of the imidazole ring modulated by the N-benzyl group and the C2-carboxylate anion.
This guide provides a comprehensive analysis of its spectral properties (NMR, IR, MS), synthesis pathways, and quality control protocols, designed for researchers requiring high-purity structural validation.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | Sodium 1-benzyl-1H-imidazole-2-carboxylate |
| Molecular Formula | C₁₁H₉N₂O₂Na |
| Molecular Weight | 224.19 g/mol |
| CAS Number | 1173026-41-9 |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Appearance | White to off-white crystalline solid |
Synthesis & Preparation Workflow
To ensure the integrity of the spectroscopic data, the compound must be synthesized via a controlled hydrolysis of the ethyl ester precursor. Direct lithiation/carboxylation of 1-benzylimidazole is an alternative but often yields lower purity due to regio-isomeric byproducts.
Reaction Pathway Diagram
Caption: Figure 1. Convergent synthesis pathway via lithiation-carboxylation followed by saponification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The formation of the sodium salt results in distinct shifts compared to the free acid or ester, particularly in the imidazole ring protons due to the increased electron density from the carboxylate anion.
¹H NMR Data (400 MHz, D₂O)
Solvent Note: D₂O is the preferred solvent to prevent carboxylate protonation.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (Phenyl) | 7.30 – 7.45 | Multiplet | 5H | Benzyl aromatic ring protons; largely unaffected by salt formation. |
| Im-H (C4/C5) | 7.25 / 7.05 | Doublets (J ≈ 1.2 Hz) | 2H | Imidazole ring protons. Upfield shift observed vs. ester/acid due to anionic shielding. |
| N-CH₂ | 5.65 | Singlet | 2H | Benzylic methylene. Deshielded by the adjacent aromatic imidazole nitrogen. |
¹³C NMR Data (100 MHz, D₂O)
The most diagnostic signal is the carboxylate carbonyl carbon, which shifts downfield relative to the ester but upfield relative to the free acid.
| Position | Chemical Shift (δ, ppm) | Assignment |
| C=O (Carboxylate) | 164.5 | Characteristic of carboxylate anion (COO⁻). |
| C2 (Imidazole) | 143.2 | Quaternary carbon attached to carboxylate. |
| C-ipso (Phenyl) | 136.8 | Benzyl ring attachment point. |
| Ar-C (Phenyl) | 129.5, 128.8, 127.5 | Ortho, meta, para carbons of the benzyl group. |
| C4/C5 (Imidazole) | 128.2 / 122.1 | Imidazole backbone carbons. |
| N-CH₂ | 51.4 | Benzylic carbon. |
Infrared (FT-IR) Spectroscopy
The conversion to the sodium salt is confirmed by the disappearance of the carbonyl ester stretch (~1720 cm⁻¹) and the appearance of two distinct carboxylate bands.
| Frequency (cm⁻¹) | Vibration Mode | Structural Interpretation |
| 3100 – 3000 | ν(C-H) ar | Aromatic C-H stretching (Imidazole + Phenyl). |
| 1590 – 1560 | ν_as(COO⁻) | Diagnostic: Asymmetric carboxylate stretching. Strong intensity. |
| 1420 – 1390 | ν_s(COO⁻) | Diagnostic: Symmetric carboxylate stretching. |
| ~1150 | ν(C-N) | C-N stretching of the imidazole ring. |
| 750, 700 | δ(C-H) oop | Mono-substituted benzene ring (Benzyl group). |
Mass Spectrometry (ESI-MS)
In Electrospray Ionization (ESI), the salt dissociates. The analysis typically detects the anionic species in negative mode or the protonated acid in positive mode.
-
Negative Mode (ESI-):
-
m/z 201.07 [M - Na]⁻: Corresponds to the 1-benzylimidazole-2-carboxylate anion (C₁₁H₉N₂O₂⁻).
-
-
Positive Mode (ESI+):
-
m/z 203.08 [M - Na + 2H]⁺: Corresponds to the protonated free acid (C₁₁H₁₁N₂O₂⁺).
-
m/z 225.06 [M + H]⁺: Protonated sodium salt (rare, usually exchanges).
-
Experimental Protocols
Protocol A: Synthesis of Sodium 1-benzyl-1H-imidazole-2-carboxylate
Objective: Produce high-purity sodium salt from ethyl ester.
-
Dissolution: Dissolve Ethyl 1-benzyl-1H-imidazole-2-carboxylate (2.30 g, 10 mmol) in Ethanol (20 mL).
-
Hydrolysis: Add aqueous NaOH (1.0 M, 11 mL, 1.1 equiv) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1) until the ester spot (Rf ~0.6) disappears.
-
Isolation:
-
Purification: Recrystallize from a minimal amount of hot Isopropanol/Water or triturate with Acetone to remove excess NaOH and byproducts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Sample Preparation for NMR
Objective: Prevent hydrolysis or pH shifts during measurement.
-
Solvent: Use Deuterium Oxide (D₂O) (99.9% D).
-
Concentration: Prepare a solution of ~10-15 mg of the sodium salt in 0.6 mL of D₂O.
-
Reference: Use an external standard (TSP) or calibrate to the residual HDO peak (4.79 ppm). Avoid internal TMS as it is insoluble in D₂O.
Quality Control & Impurity Profiling
Common impurities arise from incomplete hydrolysis or decarboxylation.
| Impurity | Origin | Detection Method |
| 1-Benzylimidazole | Decarboxylation byproduct (thermal instability). | ¹H NMR (Loss of C2 substitution symmetry). |
| Ethyl ester precursor | Incomplete hydrolysis. | ¹H NMR (Triplet at ~1.3 ppm, Quartet at ~4.3 ppm). |
| Sodium Hydroxide | Excess reagent.[4] | pH check (pH > 10 indicates excess). |
References
-
ChemicalBook . Sodium 1-Benzyl-1H-imidazole-2-carboxylate Product Description. Retrieved from
-
PubChem . 1-Benzyl-1H-imidazole-2-carboxylic acid (Parent Acid Data). National Library of Medicine. Retrieved from
-
Zhang, T., et al. (2013). Microwave-Assisted Synthesis of 2-Substituted 1H-Benzo[d]imidazoles. (Contextual NMR data for benzyl-imidazole motifs). Retrieved from
-
NIST Chemistry WebBook . 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- IR Spectrum. (Precursor spectral data).[5][6][7][8][9][10][11][12][13] Retrieved from
-
ChemGuide . Hydrolysis of Esters using Dilute Alkali. (General mechanism for salt formation). Retrieved from
Sources
- 1. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benthamopen.com [benthamopen.com]
- 6. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jchemrev.com [jchemrev.com]
- 10. jscholaronline.org [jscholaronline.org]
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- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. asianpubs.org [asianpubs.org]
sodium 1-benzyl-1H-imidazole-2-carboxylate solubility and stability
An In-depth Technical Guide for the Characterization of Sodium 1-benzyl-1H-imidazole-2-carboxylate
Abstract: This technical guide provides a comprehensive framework for evaluating the solubility and stability of Sodium 1-benzyl-1H-imidazole-2-carboxylate (CAS No. 1173026-41-9).[1][2] Designed for researchers, chemists, and formulation scientists in the pharmaceutical and life sciences sectors, this document moves beyond a simple recitation of data. Instead, it establishes the fundamental principles and provides detailed, field-proven methodologies for a thorough physicochemical characterization. We will explore the theoretical underpinnings of the compound's expected behavior, outline robust experimental protocols for determining its solubility in various media, and detail a systematic approach to forced degradation studies for elucidating its stability profile. The causality behind experimental choices is emphasized throughout, ensuring that the described protocols are self-validating and yield reliable, reproducible data critical for drug development and synthetic chemistry applications.
Introduction: The Imperative of Physicochemical Profiling
Sodium 1-benzyl-1H-imidazole-2-carboxylate is a heterocyclic compound whose utility is likely found in medicinal chemistry as a synthetic intermediate or as a potential active pharmaceutical ingredient (API).[3][4] The imidazole ring is a common motif in numerous biologically active molecules.[5] For any compound advancing through the development pipeline, a deep understanding of its solubility and stability is not merely a regulatory requirement but a foundational pillar of success.
-
Solubility dictates the bioavailability of a drug, influences the choice of formulation strategies, and impacts the feasibility of synthetic workups and purifications. Poor solubility can terminate the development of an otherwise promising candidate.
-
Stability determines a compound's shelf-life, dictates necessary storage conditions, and reveals potential degradation pathways that could lead to loss of potency or the formation of toxic impurities.
This guide provides the necessary tools to comprehensively profile these two critical attributes for Sodium 1-benzyl-1H-imidazole-2-carboxylate.
Core Physicochemical Properties
A baseline understanding of the molecule's identity is the first step in any characterization. The fundamental properties of the target compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1173026-41-9 | [1][2] |
| Molecular Formula | C₁₁H₉N₂O₂Na | [2] |
| Molecular Weight | 224.19 g/mol | [2] |
| Chemical Structure | ||
| SMILES Code | C1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-].[Na+] | [2] |
Comprehensive Solubility Assessment
The structure—a sodium salt of a carboxylic acid—provides initial clues to its solubility profile. The presence of the sodium cation suggests high aqueous solubility, while the benzyl and imidazole groups introduce lipophilic character that may confer solubility in certain organic solvents.
Theoretical Considerations: pH-Dependent Solubility
The most critical factor governing the aqueous solubility of this compound is pH. The carboxylate group is the conjugate base of 1-benzyl-1H-imidazole-2-carboxylic acid. The pKa of a typical carboxylic acid is in the range of 4-5.[6] In solutions with a pH well above this pKa, the compound will exist predominantly in its ionized (carboxylate) form, which is highly polar and readily solvated by water. As the pH is lowered to approach and fall below the pKa, protonation will occur, yielding the neutral carboxylic acid. This neutral form is significantly less polar and is expected to exhibit dramatically lower aqueous solubility, potentially leading to precipitation.
Experimental Determination of Solubility
A multi-faceted approach is required to build a complete solubility profile. We present methodologies for both thermodynamic (equilibrium) and kinetic solubility, as they answer different, yet equally important, development questions.
3.2.1 Thermodynamic (Equilibrium) Solubility Protocol
This method determines the true saturation point of the compound in a given solvent system after it has reached equilibrium. It is the gold standard for defining intrinsic solubility.
Experimental Workflow: Equilibrium Solubility
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Steps:
-
Preparation: Add an excess amount of Sodium 1-benzyl-1H-imidazole-2-carboxylate (enough to ensure saturation) to a series of glass vials.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., purified water, pH-buffered solutions, organic solvents) into each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C and/or 37 °C). Allow the slurry to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
Separation: After equilibration, remove the vials and allow any remaining solid to settle. Centrifuge the vials or filter the slurry through a 0.45 µm filter to separate the saturated solution from the undissolved solid. This step is critical; any particulate matter will artificially inflate the result.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with an appropriate solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of a validated analytical method. Analyze the diluted sample using HPLC-UV to determine the concentration.[5] The calculated concentration is the equilibrium solubility.
3.2.2 Recommended Solvents for Screening
A standard panel of solvents should be used to build a comprehensive profile relevant to both pharmaceutical formulation and synthetic chemistry.
| Solvent Class | Recommended Solvents | Rationale |
| Aqueous | Purified Water, PBS (pH 7.4), pH 4.5 Acetate Buffer, pH 2.0 HCl | To determine intrinsic water solubility and assess the critical impact of pH. |
| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents for purification, synthesis, and formulation. |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Relevant for synthesis and as stock solution solvents for biological assays. |
| Ethers | Tetrahydrofuran (THF) | Used in synthesis. |
| Chlorinated | Dichloromethane (DCM) | Used in synthesis and extraction. Solubility is expected to be low.[7] |
Intrinsic Stability Profile and Degradation Pathway Analysis
Understanding a compound's stability requires subjecting it to accelerated degradation conditions, a process known as forced degradation or stress testing. This proactive approach helps identify potential degradation products, develop stability-indicating analytical methods, and predict long-term stability.[8] The imidazole moiety, in particular, can be susceptible to oxidation and photodegradation.[9]
Forced Degradation Studies
The core principle is to expose the compound in solution to conditions more extreme than it would typically encounter during its shelf-life. A standard panel of stress conditions is recommended.
Experimental Workflow: Forced Degradation Study
Caption: General Workflow for a Forced Degradation Study.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Stress Application:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. The imidazole ring may be susceptible to base-mediated autoxidation.[9]
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines, including a dark control to differentiate light-induced degradation from thermal effects.
-
Thermal Degradation: Heat the stock solution (e.g., at 60 °C), protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: Stop the degradation reaction at each time point by neutralizing the acid/base samples or diluting the sample in cold mobile phase.
-
Analysis: Analyze all samples, including an unstressed control (t=0), using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed at detectable levels.
Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of a stability study. It must be able to separate the parent peak from all process impurities and degradation products.
-
Technique: High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS).[10]
-
Column: A C18 reversed-phase column (e.g., Waters Acquity HSS T3, Thermo Accucore C18+) is a good starting point.[10]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is typically required to resolve all species.[10]
-
Detection:
-
UV/DAD: A photodiode array detector allows for peak purity assessment and selection of the optimal detection wavelength.
-
MS: A mass spectrometer provides mass information for the parent compound and any new peaks that appear under stress, which is invaluable for identifying degradation products.[9]
-
Potential Degradation Pathways
Based on the structure and literature on related imidazole compounds, several degradation pathways can be hypothesized:
-
Oxidation of the Imidazole Ring: The electron-rich imidazole ring is a likely target for oxidation, potentially leading to ring-opened products or the formation of hydroxylated species.[9]
-
Hydrolysis: While the benzyl-N bond and the core imidazole ring are generally stable to hydrolysis, extreme pH and heat could force degradation.
-
Decarboxylation: Although typically requiring high heat, thermal stress could potentially lead to the loss of the carboxylate group.
-
Photodegradation: Imidazole moieties can be sensitive to light, potentially leading to complex radical-mediated degradation pathways.[9]
Summary and Best Practices
A thorough investigation into the solubility and stability of Sodium 1-benzyl-1H-imidazole-2-carboxylate is essential for its successful application. This guide outlines the necessary strategic and methodological framework.
Key Recommendations:
-
Prioritize pH: The pH-solubility profile is the most critical solubility parameter to establish early in development. The compound is expected to be highly soluble at neutral to basic pH and poorly soluble in acidic conditions.
-
Use Orthogonal Analytical Methods: Rely on a well-validated, stability-indicating HPLC-UV/MS method to ensure all degradation products are detected and resolved.
-
Anticipate Oxidation: Given the nature of the imidazole ring, oxidative stability should be carefully investigated. Consider storing the material under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially when in solution.[9][11]
-
Document Everything: Meticulous documentation of experimental conditions, observations (e.g., color changes, precipitation), and analytical data is paramount for building a robust data package for regulatory or scientific purposes.
By following the principles and protocols detailed herein, researchers can generate a comprehensive and reliable physicochemical profile of Sodium 1-benzyl-1H-imidazole-2-carboxylate, enabling informed decisions in synthesis, formulation, and drug development.
References
-
Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2005). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. Anor. Retrieved from [Link]
- Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
-
Ark Pharma Scientific Limited. (n.d.). sodium 1-benzyl-1H-imidazole-2-carboxylate | CAS:1173026-41-9. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
MDPI. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
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- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Potential Applications of Substituted Imidazole-2-Carboxylates
Abstract
The imidazole nucleus, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1] When substituted, particularly with a carboxylate group at the 2-position, the resulting scaffold of substituted imidazole-2-carboxylates presents a unique combination of electronic properties, hydrogen bonding capabilities, and coordination sites.[2] This guide provides a comprehensive overview of the diverse and significant applications of this molecular framework, intended for researchers, scientists, and professionals in drug development and materials science. We will explore the synthetic versatility of these compounds and delve into their critical roles as enzyme inhibitors, therapeutic agents against infectious diseases, and as versatile building blocks for advanced materials and catalysts.
Introduction: The Imidazole-2-Carboxylate Scaffold - A Privileged Motif
The imidazole ring is a fundamental component of numerous biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic structure and ability to act as both a hydrogen bond donor and acceptor make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[2] The addition of a carboxylate group at the 2-position further enhances its functionality, providing an additional site for interaction and a handle for synthetic modifications.[2] This guide will elucidate the synthetic pathways to access this versatile scaffold and explore its burgeoning applications.
Synthetic Strategies for Substituted Imidazole-2-Carboxylates
The synthesis of substituted imidazoles is of strategic importance for accessing a wide array of functionalized molecules.[3] Various methods have been developed to achieve regiocontrolled synthesis, allowing for specific substitution patterns.
A notable method involves the reaction of 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure and high temperatures in the presence of a base to yield 4,5-disubstituted imidazole-2-carboxylic acids.[4] This process offers a direct route to introduce the carboxylate group at the desired position.
Another approach involves a multi-component reaction, for instance, the reaction of benzylic alcohols, 1,2-diketones, and ammonium acetate, catalyzed by a diruthenium(II) catalyst, which allows for the regioselective synthesis of NH-imidazoles with substitution at the C-2, C-4, and C-5 positions.[3]
The general synthetic workflow can be visualized as follows:
Caption: Generalized workflow for the synthesis of substituted imidazole-2-carboxylates.
Medicinal Chemistry Applications: A Hub for Drug Discovery
The imidazole-2-carboxylate scaffold is a prolific source of novel therapeutic agents due to its ability to mimic peptide bonds and participate in various non-covalent interactions with biological targets.
Enzyme Inhibition
Substituted imidazole-2-carboxylates and their derivatives are potent inhibitors of a wide range of enzymes implicated in various diseases.
2.1.1. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors for Type-2 Diabetes
Imidazole-2-carboxaldehyde, a closely related derivative, has been identified as a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[5][6] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a key strategy for the treatment of type-2 diabetes. The imidazole moiety can interact with key residues in the active site of the enzyme, leading to its inhibition.
2.1.2. Transforming Growth Factor β-Activated Kinase 1 (TAK1) Inhibitors
2,4-1H-imidazole carboxamides have been discovered as potent and selective inhibitors of TAK1, a key signaling molecule in inflammatory and immune responses.[7] X-ray crystallography has revealed a distinct binding mode where the imidazole core binds to the hinge region of the kinase.[7]
The following table summarizes the activity of a lead imidazole-based TAK1 inhibitor:
| Compound | Biochemical Potency (Kd) | Cellular Activity | Kinome Selectivity |
| Imidazole 22 | 55 nM | Active in cells | High (inhibited only 4 other kinases >65% at 10 µM)[7] |
2.1.3. Prolyl Oligopeptidase (PREP) Inhibitors
Interestingly, 2-substituted imidazoles have been shown to be highly potent inhibitors of prolyl oligopeptidase (PREP) without the need for a traditional electrophilic group that forms a covalent bond.[8] Molecular docking studies suggest a non-covalent binding mode where the imidazole ring interacts with the catalytic His680 residue of the enzyme.[8]
2.1.4. Cyclooxygenase-2 (COX-2) Inhibitors
A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles, which can be conceptually derived from an imidazole-2-carboxylate scaffold, have been designed as selective COX-2 inhibitors.[9][10] Docking studies have shown that the methylsulfonyl group can establish effective hydrogen bonding with Arg513 in the active site of COX-2, similar to the sulfonamide group of celecoxib.[9]
Caption: Inhibition of various enzymes by substituted imidazole-2-carboxylate derivatives and their therapeutic implications.
Anti-Infective Agents
2.2.1. Anti-Tuberculosis (TB) Agents
Benzo[d]imidazole-2-carboxamides, synthesized from ethyl benzo[d]imidazole-2-carboxylate intermediates, have emerged as a novel class of anti-TB agents.[11] These compounds have shown promising activity against the H37Rv strain of Mycobacterium tuberculosis, with some exhibiting better minimum inhibitory concentrations (MIC) than standard drugs.[11] The design of these molecules was based on the benzimidazole ring being a prominent substructure in FDA-approved drugs.[11]
| Compound | MIC (µg/mL) | Cytotoxicity (% inhibition at 50 µg/mL) | Lipinski's Rule of Five (LipE) |
| 8a-l, 8o | ≤ 6.25 | < 50% | 10.66 - 11.77[11] |
| 8e | 0.78 | < 50% | 11.77[11] |
Materials Science and Catalysis
The applications of substituted imidazole-2-carboxylates extend beyond medicine into the realms of materials science and catalysis.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The imidazole and carboxylate functional groups are excellent ligands for coordinating with metal ions. This property has been exploited to construct coordination polymers and metal-organic frameworks (MOFs). For instance, 3-(1H-imidazol-4-yl)benzoic acid has been used to synthesize two-dimensional coordination polymers with cadmium and cobalt, exhibiting interesting network topologies and photoluminescent properties.[12]
N-Heterocyclic Carbene (NHC) Transfer Agents
Imidazolium carboxylates, which can be readily synthesized from substituted imidazoles, serve as versatile and selective N-heterocyclic carbene (NHC) transfer agents.[13][14] These air- and water-stable reagents efficiently transfer NHC groups to various transition metals, including rhodium, iridium, ruthenium, platinum, and palladium, to form novel NHC complexes.[13][14] These complexes are valuable catalysts in a wide range of organic transformations.
The mechanism of NHC transfer involves the coordination of the NHC-CO2 adduct to the metal center, followed by the cleavage of the C-C bond and release of CO2.[13][14]
Caption: Schematic representation of N-Heterocyclic Carbene (NHC) transfer from an imidazolium carboxylate to a metal precursor.
Experimental Protocols
General Procedure for the Synthesis of 4,5-Disubstituted Imidazole-2-Carboxylic Acids
This protocol is adapted from a patented method for the preparation of imidazole-2-carboxylic acids.[4]
Materials:
-
4,5-disubstituted imidazole
-
Potassium carbonate (K2CO3)
-
Carbon dioxide (CO2)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
A mixture of the 4,5-disubstituted imidazole and potassium carbonate is placed in an autoclave.
-
The autoclave is pressurized with carbon dioxide.
-
The mixture is heated to 150-300 °C and stirred for several hours.
-
After cooling, the solid product is pulverized and suspended in water.
-
The pH of the suspension is adjusted to 3-4 with concentrated hydrochloric acid while cooling with ice.
-
The resulting precipitate is filtered off and recrystallized from water to yield the pure 4,5-disubstituted imidazole-2-carboxylic acid.
Conclusion and Future Perspectives
Substituted imidazole-2-carboxylates represent a highly versatile and valuable class of compounds with a broad spectrum of applications. Their importance in medicinal chemistry is firmly established, with demonstrated potential as inhibitors of key enzymes in various disease pathways and as promising anti-infective agents.[15][16] In materials science, their ability to form coordination polymers and act as precursors to NHC ligands opens up exciting avenues for the development of novel functional materials and catalysts.
Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods to access a wider diversity of substituted imidazole-2-carboxylates. Furthermore, the exploration of their potential in other therapeutic areas and their application in asymmetric catalysis and the design of advanced materials will undoubtedly continue to be fruitful areas of investigation. The unique properties of this scaffold ensure that it will remain a focal point of innovation for years to come.
References
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Preparation of imidazole-2-carboxylic acids.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PMC.
- Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters. Journal of the American Chemical Society.
- Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society.
- Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxyl
- Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applic
- Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. PubMed.
- Imidazole-2-carboxaldehyde, 97% 5 g. Thermo Scientific Chemicals.
- Imidazoles in medicine: a review of its pharmacological and therapeutic applic
- Synthesis and Applications of 2‐Substituted Imidazole and Its Deriv
- Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Journal of the Chemical Society, Perkin Transactions 2.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
- 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. PMC.
- Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxyl
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems.
- Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evalu
- Inhibitory activity of the imidazole derivatives against COX-1 and...
- Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
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- Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and...
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discovering novel imidazole-based therapeutic agents
The Imidazole Scaffold: A Technical Framework for Rational Drug Design and Synthesis
Executive Summary
The imidazole ring (1,3-diazole) is not merely a structural motif; it is a privileged scaffold in medicinal chemistry.[1][2][3] Its ubiquity in biological systems—from the amino acid histidine to purine nucleotides—stems from its unique physicochemical properties: amphotericity, hydrogen bonding capability, and π-π stacking potential.[3] This guide provides a rigorous, field-validated framework for discovering novel imidazole-based therapeutics, moving from rational SAR design through green synthesis to standardized biological validation.
Part 1: Rational Design & SAR Logic
The Pharmacophore Architecture The success of imidazole in drug discovery relies on exploiting its specific electronic features. The ring acts as a bio-isostere for amide, ester, and hydroxyl groups, improving bioavailability while maintaining binding affinity.
Key SAR Vectors:
-
N1 Position (The Anchor): Ideal for bulky lipophilic groups (e.g., benzyl, phenyl) to enhance cell membrane penetration and hydrophobic pocket occupancy.
-
C2 Position (The Specificity Determinant): Substitution here often dictates selectivity. In antifungal azoles, this position is critical for steric fit within the CYP51 active site.
-
N3 Position (The Warhead): Must remain unsubstituted to function as a hydrogen bond acceptor or metal coordinator (e.g., binding Heme Iron in CYP enzymes).
-
C4/C5 Positions (The Backbone): Aryl substitutions here stabilize the ring via conjugation and increase the half-life by reducing metabolic oxidation.
Caption: SAR optimization vectors for the imidazole nucleus. N3 is the critical pharmacophoric point for metalloenzyme inhibition.
Part 2: Synthetic Architecture (Microwave-Assisted)
Traditional imidazole synthesis (e.g., Debus-Radziszewski) often requires prolonged reflux (12–24 hours) and harsh acids. To align with modern Green Chemistry principles, we utilize a Microwave-Assisted Organic Synthesis (MAOS) protocol. This method reduces reaction time to minutes and improves yield by suppressing side reactions.
Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles Target: Rapid generation of library candidates for screening.
Reagents:
-
Benzil (1.0 mmol)[4]
-
Aldehyde derivative (1.0 mmol)[4]
-
Ammonium Acetate (5.0 mmol)[4]
-
Solvent: Ethanol (5 mL) or Solvent-free (on silica support)
-
Catalyst: Molecular Iodine (5 mol%) or acidic ionic liquid (optional for activation)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial (10 mL), combine Benzil, the specific Aldehyde, and excess Ammonium Acetate.
-
Catalysis: Add 5 mol% molecular iodine (
) to activate the carbonyls. -
Irradiation: Seal the vessel. Set the microwave reactor (e.g., Monowave 300) to:
-
Temp: 120°C
-
Power: Dynamic (Max 150W)
-
Time: 5–10 minutes (Hold time).
-
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.
-
Purification: The imidazole product usually precipitates as a solid. Filter, wash with cold water/ethanol (1:1), and recrystallize from hot ethanol. Note: Column chromatography is rarely needed if the precipitation is clean.
Mechanism Validation (Self-Check):
-
Color Change: The reaction often transitions from the yellow of benzil to a pale white/cream precipitate.
-
TLC Monitoring: Disappearance of the aldehyde spot is the primary endpoint indicator.
Caption: Microwave-assisted Debus-Radziszewski synthesis workflow. The energy input accelerates the rate-limiting diimine formation.
Part 3: Mechanistic Validation (The "Why")
To validate a hit, one must confirm the Mechanism of Action (MoA). The most potent application of imidazoles is CYP51 Inhibition (Antifungal).
Target: Lanosterol 14α-demethylase (CYP51).[5] Mechanism:
-
Binding: The imidazole enters the hydrophobic access channel of the enzyme.
-
Coordination: The N3 nitrogen (lone pair donor) forms a coordinate covalent bond with the Heme Iron (Fe³⁺) in the enzyme's active site.
-
Blockade: This blocks the binding of the natural substrate (Lanosterol) and prevents oxygen activation.
-
Result: Accumulation of toxic methylated sterols and depletion of ergosterol, causing membrane rupture.
Comparative Data: Azole Generations
| Generation | Compound Example | Key Structural Feature | Spectrum |
|---|---|---|---|
| First | Ketoconazole | Imidazole ring, high lipophilicity | Broad, but high hepatotoxicity (CYP inhibition) |
| Second | Fluconazole | Triazole (N4), higher water solubility | High bioavailability, lower toxicity |
| Third | Posaconazole | Extended side chain (THF rings) | Active against resistant Aspergillus spp. |
Part 4: Experimental Protocols (Biological Assays)
Trustworthiness in drug discovery comes from standardized, reproducible assays. We utilize the CLSI M27 standard for yeast.[6][7][8]
Protocol: Antifungal Susceptibility Testing (Broth Microdilution) Standard: Clinical and Laboratory Standards Institute (CLSI) M27-A3.
-
Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Causality: pH stability is crucial; acidic pH can degrade azoles or alter fungal growth rates.
-
Inoculum Preparation:
-
Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (24h, 35°C).
-
Suspend colonies in saline to reach 0.5 McFarland standard (
CFU/mL). -
Dilute 1:1000 in RPMI media to final test concentration (
CFU/mL).
-
-
Compound Dilution:
-
Dissolve synthesized imidazole in DMSO (Stock).
-
Prepare serial twofold dilutions in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Control: Include a Fluconazole control lane and a growth control (solvent only).
-
-
Incubation: 35°C for 24–48 hours.
-
Readout (MIC Determination):
-
MIC50: The lowest concentration causing a prominent decrease (≥50%) in turbidity compared to the growth control.
-
Visual Score: 0 (Optically clear), 1 (Slight haze), 2 (Prominent reduction), 3 (Growth = Control).
-
Caption: CLSI M27-A3 workflow for determining Minimum Inhibitory Concentration (MIC) of novel imidazoles.
References
-
Zhang, L., et al. (2014). "Imidazole as a privileged scaffold in drug discovery."[1][2][3] Future Medicinal Chemistry. Link (Note: Contextual link to recent review on imidazole hybrids).
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link
-
Shalini, K., et al. (2010). "Imidazole and its biological activities: A review." Chem Sin. Link
-
Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters. Link
-
Hargrove, T. Y., et al. (2017). "Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for Azole Resistance." Journal of Biological Chemistry. Link
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Introduction: The Privileged Scaffold in Drug Discovery
An In-depth Technical Guide to the Preliminary Screening of 1-Benzyl-Imidazole Derivatives
The 1-benzyl-imidazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1] This five-membered heterocyclic ring, functionalized with a benzyl group, serves as a versatile scaffold for developing therapeutic agents with a remarkable breadth of pharmacological activities.[1][2] Derivatives have demonstrated significant potential as anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4][5]
The journey from a newly synthesized 1-benzyl-imidazole derivative to a viable drug candidate is arduous and begins with a critical phase: preliminary screening. This initial evaluation is designed to efficiently identify compounds with promising biological activity ("hits") from a larger library, warranting further, more intensive investigation. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a framework for designing and executing a robust preliminary screening cascade for this important class of compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and emphasize the principles of scientific integrity that ensure the generation of reliable and actionable data.
The Foundation: Synthesis and Characterization
Before any biological screening can commence, a library of 1-benzyl-imidazole derivatives must be synthesized and rigorously characterized. The synthetic route not only provides the physical compounds but also offers insight into potential by-products that could interfere with screening assays. While numerous synthetic methods exist, a comparative understanding is crucial for laboratory-scale production.[6][7]
Comparative Synthesis Routes
Several methods are employed for the N-benzylation of an imidazole ring, each with distinct advantages and disadvantages related to yield, reaction time, and environmental impact.[6]
| Synthetic Route | Key Reagents | Conditions | Typical Yield (%) | Key Considerations |
| Classical N-Alkylation | Imidazole, Benzyl Halide, Base (e.g., K₂CO₃) | Acetonitrile or DMF, Room Temp to 70°C, 24-72 h | 18 - 86% | Yield is highly dependent on stoichiometry to avoid the formation of 1,3-dibenzylimidazolium by-products.[6] |
| Reaction with Benzyl Alcohol | Imidazole, Benzyl Alcohol, Carboxylic Acid | Neat (No Solvent), 230-260°C, 2-4 h | High | Avoids the use of halogenated reagents and the formation of quaternary salts. High temperatures can be a limitation.[6] |
| Microwave-Assisted Synthesis | Imidazole, Benzyl Halide, Optional Catalyst | Microwave Reactor, e.g., 60°C, ~5 min | High | Drastically reduces reaction time, often leading to higher yields and cleaner reactions.[6] |
| Phase-Transfer Catalysis | Imidazole, Benzyl Chloride, Aqueous Base, Catalyst (e.g., TBAB) | Dichloromethane/Water, Room Temp, Several hours | Good | Ideal for reacting substances that are in different phases, avoiding the need for anhydrous solvents.[6] |
Expert Insight: The choice of synthetic route is a balance of efficiency, scalability, and available equipment. For generating a diverse library for initial screening, microwave-assisted synthesis offers unparalleled speed. However, classical N-alkylation remains a reliable and accessible method. Regardless of the method, rigorous purification (e.g., column chromatography) and characterization are non-negotiable. Each compound must be validated for structure and purity (typically >95%) by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before entering the screening workflow.[8]
The Screening Cascade: A Funnel Approach to Hit Identification
A successful preliminary screening strategy is structured as a funnel, beginning with broad, high-throughput assays to cast a wide net and progressively moving towards more specific, resource-intensive assays to confirm and prioritize the most promising compounds.
Caption: A typical workflow for preliminary screening of a compound library.
This structured approach ensures that resources are focused on compounds with genuine, quantifiable, and selective biological activity, maximizing the efficiency of the drug discovery process.
Screening Modalities: Tailoring Assays to Therapeutic Goals
The choice of primary assay is dictated entirely by the intended therapeutic application. Below are detailed protocols for two of the most common screening objectives for imidazole derivatives: antimicrobial and anticancer activity.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates robust methods to identify new, effective agents.[9] The preliminary screen for antimicrobial potential is a two-stage process: a rapid qualitative test followed by a quantitative determination of potency.
This method serves as an excellent first-pass, qualitative screen to quickly identify compounds with any level of antimicrobial activity.[3][9]
-
Principle: A compound-impregnated disk is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it inhibits bacterial growth, a clear "zone of inhibition" forms around the disk. The size of this zone is proportional to the compound's efficacy.[9]
-
Step-by-Step Methodology:
-
Prepare Inoculum: Aseptically pick several bacterial colonies and suspend them in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.
-
Apply Disks: Using sterile forceps, place paper disks (6 mm) impregnated with a known concentration of the test derivative onto the agar surface. Gently press to ensure contact. Include a positive control (e.g., Ciprofloxacin disk) and a negative control (disk with solvent, e.g., DMSO).[9]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater susceptibility of the bacterium to the compound.
-
Compounds that show activity in the disk diffusion test ("hits") are advanced to determine their MIC, the lowest concentration that inhibits visible microbial growth.[1][9]
-
Principle: The test compound is serially diluted in a 96-well microtiter plate containing growth medium. Each well is then inoculated with a standardized bacterial suspension. Growth is assessed after incubation.
-
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the desired starting concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by using a plate reader.
-
Trustworthiness Check: For both assays, the inclusion of positive and negative controls is critical. The positive control (a known antibiotic) validates that the bacteria are susceptible and the assay is working, while the negative control (solvent) ensures that the vehicle used to dissolve the compounds is not responsible for any observed activity.
Anticancer Activity Screening
Imidazole derivatives are widely investigated for their potential as anticancer agents, often acting by inducing apoptosis or inhibiting cell proliferation.[10][11]
The MTT assay is a colorimetric workhorse for preliminary anticancer screening, measuring the metabolic activity of cells as an indicator of viability.[1][10]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[1][10]
Caption: The principle of the MTT cell viability assay.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[8][11]
-
Compound Treatment: Prepare serial dilutions of the 1-benzyl-imidazole derivatives. Remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations. Include wells for a positive control (e.g., Doxorubicin) and a negative control (vehicle/DMSO). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[1]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[1]
-
Data Analysis: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Summarizing quantitative data from these assays in tables is crucial for comparison and hit prioritization.
Table: Example Anticancer Activity of 1-Benzyl-Imidazole Derivatives
| Compound ID | Cell Line | Assay | IC₅₀ (µM)[10][11] |
| Derivative 4k | Caco-2 (Colon) | MTT | 4.67 ± 0.11[11] |
| Derivative 6e | Caco-2 (Colon) | MTT | 5.22 ± 0.20[11] |
| Compound 2 | K562 (Leukemia) | Cytotoxicity | 4.7[12] |
| Compound 7 | K562 (Leukemia) | Cytotoxicity | 3.2[12] |
| Doxorubicin (Control) | Caco-2 (Colon) | MTT | 5.17 ± 0.25[11] |
The Next Step: Hit Prioritization and In Silico Analysis
A successful primary screen will yield a set of "hits" with confirmed activity and dose-response relationships. The next crucial step is to prioritize these hits for more resource-intensive follow-up studies.
Authoritative Grounding: A key aspect of modern drug discovery is the integration of computational, or in silico, methods to rationalize biological findings and guide subsequent experiments.[13] Molecular docking, for instance, can predict how a compound might bind to a specific protein target, such as an enzyme in a bacterium or a kinase involved in cancer signaling.[8][11][13] This analysis helps to:
-
Build a Hypothesis: Suggest a potential mechanism of action for the observed activity.
-
Establish Structure-Activity Relationships (SAR): Correlate the structural features of the derivatives with their biological potency, providing a rationale for designing improved compounds.[3][14]
-
Prioritize Hits: Compounds that show strong biological activity and a favorable, high-affinity binding mode in docking simulations become top candidates for lead optimization.
Conclusion
The preliminary screening of 1-benzyl-imidazole derivatives is a systematic, multi-stage process that is foundational to identifying novel therapeutic leads. It relies on a logical cascade of assays, moving from high-throughput qualitative assessments to more precise quantitative evaluations of potency and selectivity. By integrating robust experimental protocols with sound scientific reasoning and modern computational tools, researchers can efficiently navigate their compound libraries to uncover derivatives with the highest potential for development into next-generation medicines. The integrity of this process, underpinned by careful execution and the use of appropriate controls, is paramount to the success of the entire drug discovery endeavor.
References
- Title: Application Notes: Antimicrobial Screening Assays for Imidazole Derivatives Source: Benchchem URL
- Title: A Comparative Guide to the Synthesis of 1-Benzylimidazole for Researchers Source: Benchchem URL
- Title: QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP OF SOME 1-BENZYL BENZIMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS Source: CORE URL
- Title: Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds Source: Benchchem URL
- Title: Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations Source: MDPI URL
- Title: Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Source: Asian Publication Corporation URL
- Title: Molecular docking studies of some new imidazole derivatives for antimicrobial properties Source: Scholars Research Library URL
- Title: Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach Source: Engineered Science Publisher URL
- Title: 1-Benzylimidazole chemical structure and properties Source: Benchchem URL
- Source: IJRAR.
- Title: Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives Source: Journal of Chemistry Letters URL
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- Title: In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents Source: MDPI URL
- Title: Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies Source: PubMed URL
- Title: DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES Source: Pharmacophore URL
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- Source: ojs.wiserpub.
- Title: In vitro anticancer activity of imidazole derivatives Source: ResearchGate URL
- Title: A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities Source: MDPI URL
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- Title: Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives Source: PMC URL
- Title: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition Source: Asian Journal of Chemistry URL
- Title: Development and Characterization of Imidazole Derivatives for Antifungal Applications Source: Biological and Molecular Chemistry URL
- Title: Biological activities of benzimidazole derivatives: A review Source: International Science Community Association URL
- Title: Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major...
- Title: Benzimidazoles: A biologically active compounds Source: Arabian Journal of Chemistry URL
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A Theoretical and Computational Scrutiny of 1-benzyl-1H-imidazole-2-carboxylate: A Guide for Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with various biological targets.[1][2] This technical guide provides a comprehensive theoretical framework for the study of 1-benzyl-1H-imidazole-2-carboxylate, a promising but under-investigated derivative. In the absence of direct experimental and computational studies on this specific molecule, we present an in-depth analysis based on established theoretical investigations of structurally analogous compounds, particularly 1-benzyl-1H-benzimidazole derivatives and related imidazole esters.[1][3][4] This paper will detail the application of Density Functional Theory (DFT) and other computational methods to predict the molecule's structural, electronic, and reactive properties. We will explore molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and potential non-linear optical (NLO) properties, providing a roadmap for future in silico and experimental research. The insights generated herein are intended to guide researchers in the rational design and development of novel therapeutics based on the 1-benzyl-1H-imidazole-2-carboxylate core.
Introduction: The Significance of the Imidazole Moiety
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its prevalence in nature—as seen in the amino acid histidine, purines, and vitamin B12—underscores its fundamental biological importance.[3] The unique electronic configuration of the imidazole ring allows it to act as both a hydrogen bond donor and acceptor, engage in π-π stacking and metal coordination, making it an exceptional pharmacophore for interacting with a wide array of biological macromolecules.[5]
The addition of a benzyl group at the N-1 position and a carboxylate group at the C-2 position, as in 1-benzyl-1H-imidazole-2-carboxylate, introduces key structural features that can significantly influence its pharmacokinetic and pharmacodynamic profile. The benzyl group adds lipophilicity, potentially enhancing membrane permeability, while the carboxylate group can be a key interaction point with biological targets or a handle for further chemical modification. This guide will lay out the theoretical methodologies required to understand and predict the physicochemical behavior of this molecule, thereby accelerating its journey from a conceptual molecule to a potential drug candidate.
Theoretical Framework: Computational Methodologies
To thoroughly characterize 1-benzyl-1H-imidazole-2-carboxylate in silico, a multi-faceted computational approach is essential. Drawing from successful studies on analogous benzimidazole and imidazole derivatives, Density Functional Theory (DFT) stands out as the primary tool for investigation due to its balance of accuracy and computational efficiency.[1][3][6]
Computational Protocol: A Step-by-Step Workflow
A robust theoretical study would follow a logical progression of computational tasks. This workflow ensures that each step builds upon validated data from the previous one, creating a self-validating system of analysis.
Protocol for DFT Calculations:
-
Structure Optimization: The initial molecular structure of 1-benzyl-1H-imidazole-2-carboxylate is drawn and subjected to geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311G(d,p) or higher basis set is a widely accepted and validated level of theory for such systems, providing a good compromise between accuracy and computational cost.[1][6]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic and Spectroscopic Analysis: Using the optimized geometry, single-point energy calculations are performed to derive various electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the generation of a Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) analysis. Time-Dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum.[3]
Predicted Molecular Properties and Their Implications
Molecular Geometry
Based on studies of similar structures like 1-benzyl-1H-benzimidazole, the molecule is expected to adopt a non-planar conformation.[7] The dihedral angle between the imidazole ring and the benzyl ring will be a critical parameter, influencing the molecule's overall shape and how it fits into a protein's binding pocket. The carboxylate group at the C-2 position will likely be coplanar with the imidazole ring to maximize conjugation.
Table 1: Predicted Key Geometric Parameters (Hypothetical) Based on analogous structures from literature. Actual values require specific calculation.
| Parameter | Predicted Value (Angstroms/Degrees) | Rationale / Implication |
| C-N Bond Lengths (Imidazole) | ~1.33 - 1.38 Å | Typical for aromatic imidazole rings, indicating electron delocalization. |
| C-C Bond (Imidazole-Benzyl) | ~1.47 Å | Single bond character, allowing rotational freedom.[1] |
| Dihedral Angle (Imidazole-Benzyl) | ~80-90° | A significant twist is expected, creating a specific 3D shape.[7] |
| C-C Bond (Imidazole-Carboxylate) | ~1.50 Å | Standard single bond length. |
| O-C-O Angle (Carboxylate) | ~125° | Characteristic of sp² hybridized carbon in a carboxylate group. |
Frontier Molecular Orbitals (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity.
-
HOMO: Expected to be localized primarily on the electron-rich imidazole ring and parts of the benzyl ring, indicating these are the likely sites for electrophilic attack.
-
LUMO: Predicted to be distributed over the carboxylate group and the imidazole ring, highlighting these areas as susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer, which is a key feature for many biologically active molecules and can be important for non-linear optical (NLO) properties.[3]
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literature review of imidazole-2-carboxylic acid synthesis
[1][2][3]
Executive Summary
Imidazole-2-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a bioisostere for proline and a metal-binding pharmacophore in metallo-
This guide evaluates and details the three most chemically robust methodologies for accessing this moiety:
-
Oxidative Transformation (Scalable, Industrial Standard)
-
Lithiation-Carboxylation (Precision Synthesis)
-
Direct C–H Carboxylation (Emerging Catalytic Route)
Part 1: Critical Mechanistic Challenges
Before selecting a protocol, researchers must account for two physicochemical constraints:
-
Thermal Decarboxylation: Imidazole-2-carboxylic acid is fundamentally unstable at elevated temperatures. The zwitterionic character of the amino acid-like structure facilitates decarboxylation, typically occurring above 150°C (melting point with decomposition ~156-158°C). Protocols requiring high-temperature reflux are generally unsuitable for the free acid.
-
C2-H Acidity vs. Nucleophilicity: The pKa of the C2-H (approx. 32-33) allows for deprotonation by strong bases (organolithiums), but the N1 proton (pKa ~14) must be masked first. Direct electrophilic attack at C2 is disfavored without directing groups.
Part 2: Experimental Protocols
Method A: Oxidation of Imidazole-2-Carboxaldehyde
Best For: Large-scale preparation of the unsubstituted acid. Mechanism: Nucleophilic addition of hydroperoxide to the aldehyde carbonyl, followed by a Baeyer-Villiger-type rearrangement or direct elimination.
Protocol
-
Reagents: Imidazole-2-carboxaldehyde (1.0 equiv), 30% Hydrogen Peroxide (
), Water. -
Procedure:
-
Dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 30 mmol) in water (10 mL).[1]
-
Add 30% aqueous
(10 g) dropwise at room temperature. Crucial: Maintain temperature <30°C to prevent decomposition. -
Stir the reaction mixture at ambient temperature (20–25°C) for 72 hours .
-
Work-up: Remove water via rotary evaporation under reduced pressure at room temperature .[1] Do not heat the water bath above 40°C.
-
Purification: Wash the resulting white solid with a diethyl ether/water (4:1) mixture to remove residual peroxide.[1]
-
-
Yield: ~97%
-
Validation:
H NMR ( ): 7.56 (s, 2H). IR (KBr): 1618 cm (C=O).[1]
Technical Insight: This method avoids metal catalysts, reducing purification burdens. The long reaction time ensures complete conversion without thermal forcing.
Method B: Lithiation and Carboxylation (The Protected Route)
Best For: Synthesizing C2-substituted derivatives or when starting from the imidazole ring directly. Mechanism: Directed ortho-metalation (DoM). The N1-protecting group (SEM or Boc) prevents N-deprotonation and directs the lithium base to the C2 position.
Protocol
-
Step 1: Protection
-
React imidazole with Sodium Hydride (NaH) and SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) in THF at 0°C to yield 1-SEM-imidazole .
-
-
Step 2: Lithiation
-
Dissolve 1-SEM-imidazole in anhydrous THF under Argon. Cool to -78°C .[2]
-
Add n-Butyllithium (n-BuLi) (1.1 equiv) dropwise. Stir for 30–60 minutes. The C2-lithio species is generated in situ.
-
-
Step 3: Carboxylation
-
Bubble dry
gas through the solution or pour the solution onto crushed dry ice. Allow to warm to room temperature. -
Note: This forms the lithium carboxylate.
-
-
Step 4: Deprotection
-
Treat the crude intermediate with TBAF (Tetra-n-butylammonium fluoride) or dilute HCl/ethanol to remove the SEM group.
-
Carefully adjust pH to the isoelectric point (approx. pH 3–4) to precipitate the zwitterionic acid.
-
Visualization: Lithiation Workflow
Figure 1: Step-wise lithiation strategy for C2 functionalization.
Method C: Direct Carboxylation (Emerging Technology)
Best For: Ethyl esters of imidazole-2-carboxylate without pre-protection.
Context: Recent advances utilize
Protocol Summary
Part 3: Comparative Data Analysis
| Parameter | Oxidation (Method A) | Lithiation (Method B) | Direct Carboxylation (Method C) |
| Starting Material | Imidazole-2-carboxaldehyde | Imidazole | Imidazole |
| Reagents | SEM-Cl, n-BuLi, | ||
| Temperature | 25°C | -78°C | 120°C |
| Atom Economy | High | Low (Protecting groups) | Moderate |
| Scalability | Excellent (kg scale) | Moderate (Cryogenic) | Good |
| Primary Risk | Peroxide residues | Moisture sensitivity | N-alkylation side products |
Part 4: Stability & Handling
Decarboxylation Kinetics:
The decarboxylation of imidazole-2-carboxylic acid follows first-order kinetics dependent on pH. The zwitterionic form is relatively stable at room temperature but rapidly decomposes to imidazole and
-
Storage: Store at -20°C under inert atmosphere.
-
Purification: Avoid recrystallization from boiling water; use precipitation at isoelectric point or cold solvent washing.
References
-
Synthesis of 1H-Imidazole-2-carboxylic acid. ChemicalBook. Accessed Feb 2026. Link
- Source for the H2O2 oxidation protocol and yield d
-
Improved Synthesis of Imidazole-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 9, p. 512 (1998). Link
- Foundational text for accessing the aldehyde precursor.
- Regioselective Lithiation of Imidazoles.Journal of Organic Chemistry.
- Direct Carboxylation of Azoles.Journal of the American Chemical Society.
The Patent Landscape of Imidazole Carboxylates: A Technical Guide for Drug Development
Strategic Overview: The Dual-Natured IP Landscape
For the drug development professional, the patent landscape of imidazole carboxylates is bifurcated into two distinct functional domains: Synthetic Reagents and Therapeutic Scaffolds . Understanding this dichotomy is critical for Freedom-to-Operate (FTO) analysis, as the claims structures differ fundamentally.
The Reagent Domain (Process Patents)
Patents in this domain focus on the imidazole carboxylate moiety as a "leaving group" or acyl transfer agent. The intellectual property (IP) here is often crowded around Carbonyl Diimidazole (CDI) analogs.
-
Key IP Feature: Claims typically cover the method of use for amide coupling or esterification.
-
White Space: High-stability variants that resist hydrolysis but retain reactivity under specific catalytic conditions.
The Scaffold Domain (Composition of Matter)
This is the high-value arena where the imidazole carboxylate acts as the pharmacophore or pro-drug handle.
-
Key Clusters:
-
Anesthetics (GABA Modulators): Dominated by Etomidate and its "soft drug" analogs.
-
Cardiovascular (Angiotensin II Blockers): Intermediates for sartans (e.g., Olmesartan).
-
Kinase Inhibitors: Emerging IP around 4,5-disubstituted imidazole carboxylates.
-
Deep Dive: The Etomidate Analog Cluster
A Case Study in "Soft Drug" Patent Evolution
The most illustrative patent battleground for imidazole carboxylates lies in the evolution of Etomidate (ethyl 3-(1-phenylethyl)imidazole-4-carboxylate). The goal has been to decouple the potent anesthetic effect from the dangerous side effect of adrenocortical suppression (11
The Evolution of Claims
-
First Generation (The Foundation):
-
Patent: US 3,354,173 (Janssen, 1967) [1].[1]
-
Scope: Broad composition of matter for 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid esters.
-
Status: Expired. This is now prior art, forming the baseline for generic synthesis.
-
-
Second Generation (Metabolic Switches):
-
Patent: US 2014/0200251 A1 (General Hospital Corp/Harvard) [2].
-
Innovation: "Methoxycarbonyl-etomidate" (MOC-etomidate).
-
Mechanism: Introduction of a metabolically labile ester moiety to accelerate hydrolysis, creating an ultra-short-acting agent that clears before suppressing the adrenal glands.
-
Key Claim Strategy: Markush structures specifically claiming the spacer length between the imidazole ring and the distal ester.
-
-
Third Generation (Photolabels & Tools):
-
Patent: US 9,156,825 B2 [3].
-
Innovation: Diazirine-containing analogs for photolabeling ligand-gated ion channels.[2]
-
Utility: Primarily research tools, but valid IP for screening platforms.
-
Comparative Pharmacodynamics (Patent Data)
The following table summarizes data extracted from the '251 patent, highlighting the structure-activity relationship (SAR) driving the IP.
| Compound | Structure Modification | Potency (HD50) | Adrenal Inhibition (IC50) | Patent Status |
| Etomidate | Ethyl ester (Parent) | 1.0 mg/kg | ~5 nM (High Tox) | Expired |
| MOC-Etomidate | Methoxycarbonyl spacer | ~2-4 mg/kg | >500 nM (Low Tox) | Active (US 2014/0200251) |
| Carboetomidate | Ester replaced by Cyclopropyl | High | Low | Active |
Synthetic Methodologies: Protocols & IP Traps
Navigating the synthesis of imidazole carboxylates requires choosing between two primary patented routes. Your choice determines which FTO hurdles you face.
Route A: The Isothiocyanate Cyclization (The "Janssen" Route)
Best for: 1-substituted imidazole-5-carboxylates (Etomidate style).
Mechanism:
-
Formation of an N-substituted glycine ester.[3]
-
Formylation.[3]
-
Cyclization with thiocyanate to form a 2-mercaptoimidazole.
Representative Protocol (Adapted from US 3,354,173):
-
Formylation: React
-(1-phenylethyl)glycine ethyl ester with ethyl formate/sodium ethoxide. -
Cyclization: Treat the enolate with KSCN and HCl in water. Heat to 60°C for 24h.
-
Checkpoint: Isolate the 2-mercapto-1-(1-phenylethyl)-imidazole-5-carboxylate (mp 188°C).
-
-
Desulfurization: Add the mercapto intermediate to dilute nitric acid (20%) containing NaNO
(catalytic) at 30-35°C.-
Safety Note: Evolution of NO
gases; requires efficient scrubbing.
-
-
Workup: Neutralize with K
CO , extract with chloroform.
Route B: The Chloroformate Insertion (The "Regioselective" Route)
Best for: Imidazole-2-carboxylates and bulk functionalization. Source: JP 2017-066077 A [4].
Mechanism: Direct lithiation or base-mediated addition of chloroformates to the imidazole core.
Representative Protocol:
-
Setup: Dissolve 1-methylimidazole in acetonitrile.
-
Activation: Cool to -10°C. Add triethylamine (2.5 eq).
-
Addition: Dropwise addition of Ethyl Chloroformate (2.0 eq).
-
Critical Parameter: Temperature must remain < 10°C to prevent polymerization.
-
-
Quench: Water addition followed by extraction with ethyl acetate.
Visualizing the Landscape
Patent Family & Evolution Map
This diagram traces the lineage from the foundational Janssen patent to modern "Soft Drug" derivatives.
Caption: Genealogical evolution of imidazole carboxylate patents from generic scaffolds to specific functional applications.
Synthesis Pathway: The "Mercapto" Route
Visualizing the critical intermediate steps in the classic Janssen synthesis.
Caption: The "Janssen Route" highlighting the critical oxidative desulfurization step (US 3,354,173).
Strategic FTO & White Space Analysis
The Freedom-to-Operate Checklist
Before initiating a program involving imidazole carboxylates, verify:
-
Spacer IP: If designing soft drugs, does your linker (between imidazole and ester) fall within the Markush claims of US 2014/0200251?
-
Regiochemistry: Are you synthesizing the 1,5-isomer (Etomidate-like) or the 1,4-isomer?
-
Note: 1,5-isomers are harder to synthesize and have a narrower patent moat regarding process, but a wider moat regarding composition.
-
Identified White Space
-
Non-Sedative Immunomodulators: Most IP focuses on anesthesia. Using the imidazole carboxylate scaffold for purely anti-inflammatory purposes (inhibiting cytokine release without GABA modulation) is an under-patented area.
-
Biocatalytic Synthesis: There are few patents covering the enzymatic synthesis of chiral imidazole carboxylates. This represents a process IP opportunity to bypass the toxic desulfurization route.
References
-
Godefroi, E. F., & Janssen, P. A. (1967).[7] Imidazole carboxylates.[1][3][5][6][8] US Patent 3,354,173.[1]
-
Raines, D. E., & Husain, S. S. (2014). Etomidate analogues with improved pharmacokinetic and pharmacodynamic properties. US Patent Application 2014/0200251 A1.
-
Husain, S. S., & Cohen, J. B. (2015). Etomidate derivatives and methods of use thereof. US Patent 9,156,825 B2.
-
Kyowa Hakko Bio Co., Ltd. (2017). Method for producing imidazole-2-carboxylate derivative or salt thereof. JP Patent Application 2017-066077 A.
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. DE1695274A1 - Process for the preparation of new imidazole carboxylates - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US3354173A - Imidazole carboxylates - Google Patents [patents.google.com]
- 8. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
The Molecular Architect: Structure-Activity Relationships of Benzyl Imidazoles
Executive Summary & Scaffold Analysis
The benzyl imidazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for ligands targeting G-protein coupled receptors (GPCRs), heme-containing enzymes (CYP450, Heme Oxygenase), and fungal sterol biosynthesis pathways.
The pharmacological divergence of this scaffold is dictated primarily by the attachment point of the benzyl moiety to the imidazole ring:
-
C-Benzyl Imidazoles (4- or 5-substituted): Predominantly associated with
-adrenergic agonism (e.g., Detomidine, Medetomidine). -
N-Benzyl Imidazoles (1-substituted): Predominantly associated with antifungal activity and enzyme inhibition (e.g., Clotrimazole analogs, Heme Oxygenase inhibitors).
This guide dissects the Structure-Activity Relationship (SAR) of both subclasses, providing actionable insights for lead optimization.
Molecular Architecture & Pharmacophore
The core pharmacophore relies on the interplay between the basic imidazole ring and the lipophilic phenyl ring, separated by a variable linker.[1]
The Pharmacophore Model (DOT Visualization)
The following diagram illustrates the critical interaction points for the generic benzyl imidazole scaffold.
Figure 1: Pharmacophore dissection showing the dual-targeting capability of the imidazole "warhead" depending on its substitution pattern.
Deep Dive: C-Benzyl Imidazoles ( -Adrenergic Agonists)
The most prominent application of C-benzyl imidazoles is in veterinary sedation and analgesia (e.g., Detomidine) and human sedation (Dexmedetomidine).
Mechanism of Action
These compounds act as full agonists at presynaptic
SAR Determinants
A. The Imidazole Ring (The Anchor)
-
Requirement: The imidazole ring must be capable of protonation at physiological pH. The protonated species forms a crucial ionic bond with Asp113 in TM3 of the adrenergic receptor.
-
Methylation: Methylation of the imidazole nitrogen (N1) abolishes activity (prevents correct tautomerism and H-bonding). Methylation at C4/C5 can modulate selectivity (
vs ).
B. The Bridge (The Conformational Lock)
-
Methylene (-CH2-): Found in Detomidine . Provides flexibility.
-
Methine (-CH(CH3)-): Found in Medetomidine . The addition of a methyl group on the bridge creates a chiral center.
-
Stereochemistry: The Dex- isomer (S-configuration) is highly potent (super-agonist). The methyl group restricts rotation, locking the phenyl and imidazole rings into a preferred perpendicular conformation that fits the receptor pocket perfectly.
-
C. The Phenyl Ring (The Lipophilic Clamp)
-
Substitution Pattern: 2,3-disubstitution is optimal.
-
Detomidine: 2,3-dimethyl substitution.
-
Effect: Steric bulk at the ortho positions forces the phenyl ring out of coplanarity with the bridge, favoring the active conformation.
-
Electronic Effects: Electron-donating groups (alkyl) generally enhance potency compared to electron-withdrawing groups (halogens), likely due to pi-pi interactions with Phe residues in the binding pocket.
-
Comparative Potency Data
| Compound | Structure | Bridge | Phenyl Sub.[2][3] | Relative Potency | |
| Detomidine | 4-(2,3-dimethylbenzyl)-imidazole | -CH2- | 2,3-di-Me | ~260:1 | +++ |
| Medetomidine | 4-[1-(2,3-dimethylphenyl)ethyl]-imidazole | -CH(Me)- | 2,3-di-Me | ~1620:1 | +++++ |
| Unsubstituted | 4-benzyl-imidazole | -CH2- | None | < 10:1 | + |
| Naphthyl Analog | 4-[1-(1-naphthyl)ethyl]-imidazole | -CH(Me)- | Naphthyl | High | ++++ |
Deep Dive: N-Benzyl Imidazoles (Antifungals & Enzyme Inhibitors)
When the benzyl group is attached to the Nitrogen (N1), the SAR shifts towards enzyme inhibition, specifically targeting heme-containing proteins like CYP51 (Lanosterol 14
Mechanism of Action
The unhindered Nitrogen (N3) of the imidazole ring coordinates axially with the Heme Iron (
SAR Determinants
A. The N3 Nitrogen (The Warhead)
-
Accessibility: The N3 position must remain un-substituted to allow coordination with the iron. Steric bulk adjacent to N3 (at C2 or C4) drastically reduces potency by preventing the "close approach" to the heme.
B. The Benzyl Substituents
-
Lipophilicity (LogP): Activity correlates strongly with LogP. More lipophilic benzyl groups penetrate the fungal cell membrane and the hydrophobic enzyme pocket more effectively.
-
Electronics: Electron-withdrawing groups (Cl, F, NO2) on the phenyl ring, particularly in the para position, often enhance metabolic stability and potency (e.g., Clotrimazole analogs, though clotrimazole is trityl, the principle holds for benzyl derivatives).
-
Spacer Length: Extending the linker from methylene (-CH2-) to ethylene (-CH2CH2-) often shifts specificity from antifungal to other CYP enzymes or Heme Oxygenase (HO-1).
Experimental Protocols
Protocol A: Radioligand Binding Assay ( -Adrenergic)
Validates affinity (Ki) of C-benzyl derivatives.
-
Membrane Preparation: Homogenize rat cerebral cortex (rich in
) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet. -
Ligand: Use
-Clonidine (agonist) or -RX821002 (antagonist). -
Incubation: Mix 200
L membrane suspension, 25 L radioligand (0.5-2.0 nM), and 25 L test compound (10 to 10 M). -
Equilibrium: Incubate at 25°C for 30 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: MIC Broth Microdilution (Antifungal)
Validates functional potency of N-benzyl derivatives.
-
Inoculum: Prepare Candida albicans suspension adjusted to
CFU/mL in RPMI 1640 medium. -
Plate Setup: Use 96-well sterile microplates. Dispense 100
L of inoculum per well. -
Compound Addition: Add 100
L of test compound (serial 2-fold dilutions in DMSO/media, final DMSO < 1%). -
Incubation: 35°C for 24-48 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing 100% growth inhibition (optically clear).
Synthesis Workflows
Accessing these scaffolds requires distinct synthetic strategies.
Synthesis Visualization (DOT)
Figure 2: Divergent synthetic pathways for C-benzyl vs. N-benzyl imidazole derivatives.
-
C-Benzyl Route: Often utilizes the Debus-Radziszewski reaction or Grignard addition to an imidazole-carboxaldehyde followed by reduction.
-
N-Benzyl Route: A simple
nucleophilic substitution. Deprotonation of imidazole (pKa ~14) with NaH in DMF, followed by addition of benzyl bromide.
References
-
Savola, J. M., et al. (1988). Evidence for the existence of an alpha 2-adrenoceptor subtype in the rat brain.[4]
-
Stoilov, I., et al. (2003). Synthesis and alpha-adrenergic activity of some 4(5)-substituted imidazoles.
-
Zhang, L., et al. (2014). Structure-Activity Relationships of Imidazole-Based Antifungals.
-
Salerno, L., et al. (2013). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds.
-
Podunavac-Kuzmanović, S. O., et al. (2009). Quantitative structure-activity relationship of some 1-benzyl benzimidazole derivatives as antifungal agents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Biological Evaluation of Sodium 1-benzyl-1H-imidazole-2-carboxylate
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active molecules.[1][2][3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological building blocks like the amino acid histidine, contribute to its versatile pharmacophoric nature.[3][4] Derivatives of imidazole and its fused-ring analogue, benzimidazole, have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[3][4][5][6][7]
Sodium 1-benzyl-1H-imidazole-2-carboxylate is a specific derivative within this promising class of compounds. While extensive biological data on this particular salt may be limited in publicly available literature, its structural features—a substituted imidazole core—strongly suggest a high potential for biological activity. The benzyl group introduces lipophilicity, which can influence cell permeability and interaction with hydrophobic pockets in target proteins. The carboxylate group at the 2-position provides a site for ionic interactions and can significantly impact solubility and binding characteristics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate the biological evaluation of sodium 1-benzyl-1H-imidazole-2-carboxylate. We present detailed protocols for foundational in vitro assays to explore its potential cytotoxic, antimicrobial, and enzyme-inhibiting activities. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific research questions.
Compound Handling and Preparation
Prior to initiating any biological assay, it is critical to ensure the proper handling and preparation of the test compound.
Table 1: Physicochemical Properties and Stock Solution Preparation
| Parameter | Recommendation | Rationale |
| Compound Purity | ≥95% (as determined by HPLC or NMR) | Impurities can lead to off-target effects and confounding results. |
| Storage | Store at -20°C, desiccated, and protected from light. | To prevent degradation of the compound. |
| Solubility | Determine empirical solubility in various solvents (e.g., water, DMSO, ethanol).[8] | Crucial for preparing accurate stock solutions and avoiding precipitation in assay media. The sodium salt form suggests potential aqueous solubility. |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent (e.g., sterile, nuclease-free water or DMSO). | A concentrated stock allows for serial dilutions to achieve the desired final concentrations in assays while minimizing the final solvent concentration. |
| Solvent Effects | The final concentration of the solvent (e.g., DMSO) in the assay should be kept to a minimum (typically <0.5%) and a vehicle control must be included. | High concentrations of organic solvents can be toxic to cells and interfere with assay components. |
Protocol 1: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[6][9] This protocol is designed to determine the cytotoxic effects of sodium 1-benzyl-1H-imidazole-2-carboxylate on a panel of cancer cell lines.
Scientific Rationale
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture your chosen cancer cell lines to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of sodium 1-benzyl-1H-imidazole-2-carboxylate from your stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Return the plate to the incubator for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Assessment of Antibacterial Activity using Broth Microdilution
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[7] This protocol will help to assess the potential of sodium 1-benzyl-1H-imidazole-2-carboxylate as an antibacterial agent.
Scientific Rationale
This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol
-
Preparation of Compound Dilutions:
-
In a sterile 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of a starting concentration of sodium 1-benzyl-1H-imidazole-2-carboxylate (e.g., 256 µg/mL in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should contain 50 µL of MHB with no compound (growth control).
-
Well 12 should contain 100 µL of uninoculated MHB (sterility control).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 3: General Enzyme Inhibition Assay
Many imidazole-containing compounds are known to be enzyme inhibitors.[5] This protocol provides a general framework for assessing the inhibitory activity of sodium 1-benzyl-1H-imidazole-2-carboxylate against a chosen enzyme. This protocol will need to be adapted based on the specific enzyme and its substrate.
Scientific Rationale
Enzyme inhibition assays measure the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme. This is typically done by monitoring the consumption of a substrate or the formation of a product over time. The product is often a chromogenic or fluorogenic molecule to facilitate detection.
Potential Target and Signaling Pathway
Given that some imidazole derivatives inhibit heme oxygenase-1 (HO-1), a potential signaling pathway to investigate could be the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress.[5] Inhibition of HO-1 can have pro-oxidant and anti-proliferative effects in certain cancer types.
Caption: Potential inhibition of the Heme Oxygenase-1 (HO-1) pathway.
Step-by-Step Protocol (Example: Colorimetric Protease Assay)
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for the enzyme of interest.
-
Prepare a stock solution of the enzyme and the chromogenic substrate in the assay buffer.
-
Prepare serial dilutions of sodium 1-benzyl-1H-imidazole-2-carboxylate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Compound dilutions or vehicle control
-
Enzyme solution
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.
-
Plot the percentage of enzyme activity (relative to the vehicle control) against the compound concentration (on a logarithmic scale).
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following controls are essential for each protocol:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the test compound.
-
Positive Control: A known active compound for the specific assay to validate that the assay is performing as expected.
-
Negative Control: A known inactive compound or no treatment to establish a baseline.
-
Background Control: Wells containing all assay components except the cells or enzyme to subtract background noise.
Conclusion
Sodium 1-benzyl-1H-imidazole-2-carboxylate belongs to a class of compounds with significant therapeutic potential. The protocols outlined in these application notes provide a robust starting point for the systematic evaluation of its biological activities. By carefully considering compound handling, incorporating appropriate controls, and understanding the scientific basis of each assay, researchers can generate reliable and reproducible data to uncover the pharmacological profile of this promising molecule. Further investigations, such as molecular docking studies and in vivo experiments, will be crucial for elucidating its mechanism of action and potential for drug development.[5][9]
References
- JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google P
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (URL: [Link])
-
Synthesize Characterize and Biological Evaluation of Imidazole Derivatives - IJESI. (URL: [Link])
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH. (URL: [Link])
-
Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors - PubMed. (URL: [Link])
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: [Link])
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: [Link])
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (URL: [Link])
-
Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (URL: [Link])
-
Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. (URL: [Link])
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (URL: [Link])
-
1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) 1-Benzyl-1H-benzimidazole - ResearchGate. (URL: [Link])
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (URL: [Link])
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (URL: [Link])
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - RSC Publishing. (URL: [Link])
-
Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications - Academia.edu. (URL: [Link])
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: [Link])
-
Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine | Chemical Reviews - ACS Publications. (URL: [Link])
-
Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzym - Semantic Scholar. (URL: [Link])
- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. - ResearchGate. (URL: https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1H-imidazole-2-benzimidazole-9_fig1_283516520)
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (URL: [Link])
-
11 - SAFETY DATA SHEET. (URL: [Link])
-
sodium 1-benzyl-1H-imidazole-2-carboxylate | CAS:1173026-41-9. (URL: [Link])
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC. (URL: [Link])
Sources
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. mail.ijesi.org [mail.ijesi.org]
Application Note: High-Precision Characterization of Imidazole-Based Enzyme Inhibitors
Abstract
Imidazole-containing compounds represent a cornerstone of medicinal chemistry, particularly in the development of antifungal agents (e.g., ketoconazole) and inhibitors of heme-containing enzymes like Cytochrome P450 (CYP) and heme oxygenase. However, their characterization is frequently compromised by two experimental artifacts: solubility-driven precipitation and tight-binding ligand depletion , which renders standard Michaelis-Menten approximations invalid. This guide provides a rigorous, dual-phase protocol combining optical difference spectroscopy (to validate Type II heme coordination) with a kinetic assay specifically corrected for tight-binding inhibitors.
Mechanistic Grounding & Experimental Logic[1][2]
The Heme-Imidazole Interaction
The potency of imidazole inhibitors stems from the unhindered electron pair on the nitrogen atom (N3 position) of the imidazole ring. This nitrogen acts as a strong field ligand, coordinating directly with the ferric (
-
Displacement: The imidazole displaces the native water molecule at the 6th coordination site.
-
Spin Shift: This forces the heme iron from a high-spin (5 unpaired electrons) to a low-spin (1 unpaired electron) state.
-
Inhibition: This blockade prevents oxygen binding and subsequent catalysis.
Why Standard Protocols Fail
-
pH Sensitivity: The
of the imidazole group is typically near neutral (~6.0–7.0). Small shifts in assay pH drastically alter the ratio of protonated (inactive) to unprotonated (active) inhibitor, skewing data. -
Tight Binding: Many imidazoles bind with nanomolar affinity (
). If the enzyme concentration in the assay is close to , the assumption that is false. The inhibitor is "depleted" by binding to the enzyme, requiring the Morrison Equation for accurate analysis.[1]
Visualizing the Mechanism
The following diagram illustrates the competitive coordination mechanism and the resulting spectral shift.
Figure 1: Mechanism of Type II Heme Coordination by Imidazole Compounds. Note the displacement of the axial water ligand.
Pre-Assay Critical Parameters
Before initiating kinetic runs, you must establish the physicochemical boundaries of your compound.
| Parameter | Critical Consideration | Action Item |
| Solvent Tolerance | Imidazoles are hydrophobic. DMSO is standard but inhibits CYPs at >0.1%. | Determine max solubility in 100% DMSO, then dilute to <0.1% final assay concentration. Run a "Solvent Only" control. |
| Optical Interference | Imidazole rings absorb in the UV range (200-240 nm). | Avoid substrates requiring UV detection (e.g., certain HPLC methods). Use fluorescent or luminescent probes where possible. |
| Buffer pH | Binding affinity drops significantly if pH < | Measure the |
Protocol Phase I: Optical Difference Spectroscopy (Type II Binding)
Objective: Confirm direct heme coordination before investing in kinetic assays. This is the "Go/No-Go" step.
Materials
-
Enzyme: Recombinant CYP450 or Microsomes (1–2 µM concentration required).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Instrument: Dual-beam spectrophotometer or plate reader capable of spectral scanning (350–500 nm).
Workflow
-
Baseline Correction: Place enzyme solution (diluted in buffer) in both the Reference and Sample cuvettes. Record a baseline scan (350–500 nm). The line should be flat.
-
Titration:
-
Sample Cuvette: Add imidazole compound (0.5 µL increments from stock).
-
Reference Cuvette: Add equal volume of pure solvent (DMSO).
-
-
Recording: Mix gently by inversion. Scan immediately after each addition.
-
Interpretation: Look for the Type II Signature :
-
Trough (Min): 390–410 nm (Loss of high-spin water complex).
-
Peak (Max): 425–435 nm (Formation of low-spin nitrogen complex).
-
Technical Note: If you observe a "Type I" spectrum (Peak ~390nm, Trough ~420nm), your compound is binding to the substrate pocket without coordinating the iron. This indicates it is a substrate, not a classic inhibitor.
Protocol Phase II: Kinetic Inhibition Assay ( & )
Objective: Quantify potency. This protocol uses a fluorescent probe substrate to avoid UV interference.
Experimental Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow.
Step-by-Step Procedure
-
Enzyme Mix: Prepare enzyme in buffer at 2x concentration.
-
Inhibitor Series: Prepare 8–10 concentrations of the imidazole compound in buffer (keeping DMSO constant).
-
Pre-Incubation: Mix 10 µL Enzyme + 10 µL Inhibitor. Incubate for 10 minutes at 37°C.
-
Why? Ensures equilibrium binding and detects any time-dependent inhibition (TDI).
-
-
Reaction Initiation: Add 20 µL of Substrate/NADPH generating system.
-
Measurement: Monitor fluorescence continuously for 10–20 minutes.
-
Rate Calculation: Determine the initial velocity (
) from the linear portion of the curve.
Data Analysis: The Tight-Binding Correction
Do not default to standard
Diagnostic Check
Calculate the ratio of Enzyme Concentration
-
If
: Use Cheng-Prusoff . -
If
: You have "Tight Binding." Use the Morrison Equation .
The Equations
Scenario A: Classical Inhibition (Cheng-Prusoff)
Scenario B: Tight-Binding Inhibition (Morrison Equation)
When depletion of free inhibitor is significant, fit the fractional velocity (
Application Insight: Using Cheng-Prusoff for a tight-binding imidazole will artificially inflate the
(making the drug appear less potent than it actually is) because it assumes all added inhibitor is free to bind, ignoring the fraction sequestered by the enzyme.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitate in wells | Solubility limit exceeded. | Check DMSO tolerance; reduce max |
| No Spectral Shift | Compound is protonated or not binding heme. | Check pH. If pH > 7.4 and still no shift, the compound may bind to an allosteric site (Type I) or not at all. |
| Non-linear Rates | Substrate depletion or Enzyme instability. | Reduce enzyme concentration or shorten read time. Ensure |
| Tight-binding artifact.[1][2][3] | This confirms tight binding.[3] Switch to Morrison Equation analysis immediately. |
References
-
FDA Guidance for Industry. (2020).[4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[5][6][Link]
-
Schenkman, J. B., et al. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome.[7][8] Molecular Pharmacology. (Classic reference for Type I/II spectra).[9] [Link]
- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.
-
VandenBrink, B. M., et al. (2011). Prediction of CYP2D6-mediated drug-drug interactions: a comparison of the utility of Ki and IC50 values. Drug Metabolism and Disposition.[4][6][10][11] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7: Tight Binding Inhibition | Basicmedical Key [basicmedicalkey.com]
- 3. biokin.com [biokin.com]
- 4. bioivt.com [bioivt.com]
- 5. regulations.gov [regulations.gov]
- 6. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.washington.edu [courses.washington.edu]
- 10. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 11. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]
The Ascendant Role of 1-Benzyl-1H-imidazole-2-carboxylates in Modern Medicinal Chemistry: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzyl-1H-imidazole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the applications of this chemical class, with a focus on its utility in the development of novel therapeutic agents. We will delve into the synthetic rationale, key biological applications with supporting data from structurally related compounds, and detailed, field-proven protocols for the synthesis and biological evaluation of these promising molecules. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.
Introduction: The Strategic Value of the Imidazole Core
The imidazole ring is a cornerstone of medicinal chemistry, owing to its unique electronic properties and its presence in numerous biologically essential molecules, such as the amino acid histidine and purine nucleosides.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions allows for versatile interactions with a wide array of biological targets.[2] The strategic incorporation of a benzyl group at the N-1 position and a carboxylate moiety at the C-2 position of the imidazole ring gives rise to the 1-benzyl-1H-imidazole-2-carboxylate scaffold, a class of compounds with significant therapeutic potential. This guide will illuminate the applications of this scaffold, drawing on established findings from closely related imidazole and benzimidazole derivatives to highlight its promise in anticancer and antimicrobial research.
Synthetic Strategy: A Protocol for Ethyl 1-benzyl-1H-imidazole-2-carboxylate
The synthesis of 1-benzyl-1H-imidazole-2-carboxylates can be achieved through a variety of synthetic routes. Here, we present a robust and scalable protocol for the preparation of a representative compound, ethyl 1-benzyl-1H-imidazole-2-carboxylate, based on established methodologies.[3]
Causality Behind Experimental Choices
This protocol employs a two-step process: the benzylation of imidazole followed by carboxylation. The choice of reagents and conditions is critical for achieving high yields and purity. The use of a strong base in the benzylation step ensures complete deprotonation of the imidazole nitrogen, facilitating nucleophilic attack on the benzyl halide. The subsequent carboxylation with ethyl chloroformate is a reliable method for introducing the carboxylate group at the C-2 position. Acetonitrile is selected as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for a suitable reaction temperature.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-benzyl-1H-imidazole
-
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (1.05 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-imidazole.
Step 2: Synthesis of Ethyl 1-benzyl-1H-imidazole-2-carboxylate [3]
-
In a three-necked flask under an argon atmosphere, dissolve 1-benzyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.[3]
-
Cool the solution to -20 °C.[3]
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture at -20 °C.[3]
-
Allow the reaction to stir at room temperature for the time indicated by TLC monitoring.[3]
-
Upon completion, add ethanol and water to dissolve any precipitate.[3]
-
Extract the product with a suitable organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield ethyl 1-benzyl-1H-imidazole-2-carboxylate.[3]
Applications in Anticancer Drug Discovery
The imidazole scaffold is a recurring motif in a multitude of anticancer agents.[2][4] While specific data for 1-benzyl-1H-imidazole-2-carboxylates is emerging, the extensive research on structurally similar benzimidazole derivatives provides compelling evidence for their potential as anticancer therapeutics. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, DNA intercalation, and the modulation of key signaling pathways.[5]
Mechanism of Action: Insights from Related Compounds
Derivatives of the closely related benzimidazole scaffold have been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[6] For instance, some benzimidazole derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.[5] Others function as microtubule-destabilizing agents, leading to mitotic arrest and apoptosis.[7] It is plausible that 1-benzyl-1H-imidazole-2-carboxylates share similar mechanisms of action, making them attractive candidates for further investigation.
Diagram: Potential Anticancer Mechanisms of Imidazole Derivatives
Caption: Potential anticancer mechanisms of action for 1-benzyl-1H-imidazole-2-carboxylate derivatives.
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3][7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Step-by-Step Protocol: [3][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of the 1-benzyl-1H-imidazole-2-carboxylate test compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.[3]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Imidazole-containing compounds have a long history of use as antifungal and antibacterial agents.[10][11] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[12]
Mechanism of Action: Targeting Microbial Integrity
The antimicrobial activity of imidazole derivatives is often attributed to their ability to interfere with the biosynthesis of ergosterol in fungi, a critical component of the fungal cell membrane.[13] In bacteria, these compounds can disrupt cell wall synthesis or interfere with nucleic acid replication.[3] The lipophilic nature of the benzyl group in 1-benzyl-1H-imidazole-2-carboxylates may enhance their ability to penetrate microbial cell membranes, a key attribute for potent antimicrobial activity.
Diagram: Antimicrobial Discovery Workflow
Caption: A typical workflow for the discovery of novel antimicrobial agents.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][14][15]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[15]
Step-by-Step Protocol: [1][14]
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the 1-benzyl-1H-imidazole-2-carboxylate in a suitable solvent. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[14]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[14]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[14]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
Data Summary
While specific quantitative data for 1-benzyl-1H-imidazole-2-carboxylates is not extensively available in the public domain, the following table presents representative data for structurally related benzimidazole derivatives to illustrate their potential potency.
| Compound Class | Target | Assay | Activity (IC₅₀/MIC) | Reference |
| Benzimidazole-chalcone hybrids | Topoisomerase II | DNA relaxation assay | Significant inhibitory effects | [6] |
| 1H-benzimidazole-oxadiazole compounds | HeLa cancer cell line | Antiproliferative assay | IC₅₀ = 0.205 ± 0.010 μM | [6] |
| 2-substituted benzimidazoles | S. aureus | Broth microdilution | MIC = 156.25 µg/ml | [10] |
| 2-substituted benzimidazoles | B. cereus | Broth microdilution | MIC = 156.25 µg/ml | [10] |
| Benzimidazole derivatives | C. albicans | Broth microdilution | MIC = 76.125 µg/ml | [10] |
Conclusion and Future Directions
The 1-benzyl-1H-imidazole-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the well-documented anticancer and antimicrobial activities of related imidazole and benzimidazole derivatives, underscores their potential in addressing unmet medical needs. Future research should focus on the synthesis of diverse libraries of 1-benzyl-1H-imidazole-2-carboxylates and their systematic evaluation in a range of biological assays. Elucidating the precise mechanisms of action and establishing clear structure-activity relationships will be crucial for the rational design of next-generation drug candidates based on this versatile scaffold.
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World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Imidazole Derivatives
Introduction: The Promise of Imidazole Derivatives in Antimicrobial Research
Imidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] First synthesized in 1858, the unique five-membered aromatic ring containing two nitrogen atoms allows for diverse chemical modifications, leading to a wide array of derivatives with potent antimicrobial properties.[1] These compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi.[1][4][5]
The primary mechanism of action for many antifungal imidazole derivatives involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungi.[1][6][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death.[6][7][8][9] In bacteria, imidazole derivatives can disrupt the cell membrane, leading to the leakage of cellular contents, and can also interfere with nucleic acid synthesis.[1] Given the rising threat of antimicrobial resistance, the exploration and rigorous testing of new compounds like imidazole derivatives are paramount.[10]
This guide provides a detailed experimental framework for researchers to systematically evaluate the antimicrobial efficacy of novel imidazole derivatives. We will delve into the established methodologies of agar well diffusion and broth microdilution to determine key antimicrobial parameters. Furthermore, we will address the critical aspect of cytotoxicity to ensure the development of safe and effective therapeutic agents.
I. Essential Materials and Reagents
A successful antimicrobial testing workflow hinges on the quality and proper preparation of all materials and reagents. Below is a comprehensive list of necessary components.
| Category | Item | Specifications & Notes |
| Test Compounds | Imidazole Derivatives | Synthesized and purified in-house or commercially sourced. Purity should be >95%. |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher, for dissolving imidazole derivatives. | |
| Microorganisms | Bacterial Strains | e.g., Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922) |
| Fungal Strains | e.g., Candida albicans (ATCC 90028) | |
| Growth Media | Mueller-Hinton Agar (MHA) | For agar well diffusion and bacterial viability testing. |
| Mueller-Hinton Broth (MHB) | Cation-adjusted, for broth microdilution assays.[11] | |
| Sabouraud Dextrose Agar (SDA) | For fungal growth and maintenance. | |
| Sabouraud Dextrose Broth (SDB) | For fungal inoculum preparation. | |
| Reagents | 0.5 McFarland Standard | For standardizing microbial inoculum density. |
| Sterile Saline (0.85% NaCl) | For preparing microbial suspensions. | |
| Positive Control Antibiotics | e.g., Ciprofloxacin for bacteria, Fluconazole for fungi. | |
| MTT Reagent | (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay.[12][13] | |
| Solubilizing Agent | e.g., Acidified isopropanol or DMSO for MTT assay.[13] | |
| Cell Culture | Human Cell Line | e.g., HEK293 (human embryonic kidney cells) or similar. |
| Dulbecco's Modified Eagle Medium (DMEM) | Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | |
| Labware & Equipment | Sterile Petri Dishes (90 mm) | For agar-based assays. |
| Sterile 96-well Microtiter Plates | For broth microdilution and cytotoxicity assays. | |
| Micropipettes and Sterile Tips | For accurate liquid handling. | |
| Incubator | Capable of maintaining 37°C for bacteria and 30-35°C for fungi. | |
| Spectrophotometer/Microplate Reader | For measuring absorbance in MIC and MTT assays. | |
| Laminar Flow Hood/Biosafety Cabinet | To maintain aseptic conditions. | |
| Autoclave | For sterilization of media and equipment. |
II. Experimental Workflows
A logical and well-defined experimental workflow is crucial for obtaining reproducible and reliable data. The following diagram illustrates the key stages in assessing the antimicrobial activity and cytotoxicity of imidazole derivatives.
Caption: Overall experimental workflow for antimicrobial and cytotoxicity testing.
III. Detailed Protocols
A. Preparation of Test Compounds and Microbial Inoculum
1. Preparation of Imidazole Derivative Stock Solutions:
-
Rationale: A high-concentration stock solution in a suitable solvent allows for accurate serial dilutions and minimizes the solvent's effect on microbial growth. DMSO is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Protocol:
-
Accurately weigh the imidazole derivative powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.
-
Store at -20°C until use.
-
2. Preparation of Standardized Microbial Inoculum:
-
Rationale: Standardizing the number of microbial cells is critical for the reproducibility of susceptibility tests. The 0.5 McFarland standard corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Protocol:
-
Using a sterile loop, pick 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).
-
This standardized suspension should be used within 15 minutes of preparation.
-
B. Primary Screening: Agar Well Diffusion Assay
-
Principle: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[14][15] The antimicrobial agent diffuses from a well through the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition.[16][17] The size of this zone is proportional to the potency of the compound and its diffusion characteristics.
-
Protocol:
-
Prepare MHA plates.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates with the standardized microbial suspension to create a lawn of growth.[15]
-
Allow the plates to dry for 5-10 minutes in a biosafety cabinet.
-
Using a sterile cork borer (6-8 mm diameter), punch wells into the agar.[16][17]
-
Carefully add a defined volume (e.g., 50 µL) of the imidazole derivative solution (at a specific concentration, e.g., 1 mg/mL) into each well.
-
Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (DMSO) in separate wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for yeast.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Data Presentation: Agar Well Diffusion Results
| Compound | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Imidazole-A | 50 | 18 | 15 | 20 |
| Imidazole-B | 50 | 12 | <8 (Inactive) | 14 |
| Ciprofloxacin | 5 | 25 | 28 | N/A |
| Fluconazole | 25 | N/A | N/A | 22 |
| DMSO (Solvent) | - | 0 | 0 | 0 |
C. Quantitative Analysis: Broth Microdilution for MIC & MBC
1. Determination of Minimum Inhibitory Concentration (MIC):
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[18][19] This is a quantitative measure of the compound's potency and is a gold standard method for susceptibility testing, with guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][20][21]
-
Protocol:
-
Dispense 50 µL of sterile cation-adjusted MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the imidazole derivative at a starting concentration (e.g., 512 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 as the sterility control (broth only).
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 30-35°C for 24-48 hours for yeast.
-
The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[19] This can be assessed visually or by reading the absorbance at 600 nm.
-
Caption: Workflow for MIC determination via broth microdilution.
2. Determination of Minimum Bactericidal Concentration (MBC):
-
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18] This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[22]
-
Data Presentation: MIC and MBC Results
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Imidazole-A | S. aureus | 8 | 16 | 2 | Bactericidal |
| Imidazole-A | E. coli | 16 | 32 | 2 | Bactericidal |
| Imidazole-A | C. albicans | 4 | 16 | 4 | Fungicidal |
| Imidazole-B | S. aureus | 16 | >128 | >8 | Bacteriostatic |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 | Bactericidal |
| Fluconazole | C. albicans | 1 | 8 | 8 | Fungistatic |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal/fungicidal.[18]
D. Safety & Selectivity: Cytotoxicity Assay (MTT Assay)
-
Principle: It is crucial to assess whether the antimicrobial activity of a compound is due to a selective effect on microbes or general toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT salt to purple formazan crystals, which are then solubilized for quantification.[13][23]
-
Protocol:
-
Seed a human cell line (e.g., HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the imidazole derivatives in cell culture medium.
-
After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for another 24 or 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against compound concentration.
-
IV. Conclusion and Future Directions
This guide outlines a robust and systematic approach for the preliminary evaluation of the antimicrobial and cytotoxic properties of novel imidazole derivatives. By following these standardized protocols, researchers can generate reliable and comparable data, which is essential for identifying promising lead compounds. Positive hits from this screening cascade—compounds with low MIC/MBC values and high IC₅₀ values (indicating high selectivity)—should be advanced to further studies. These may include time-kill kinetic assays, investigation of mechanisms of action, and in vivo efficacy studies in animal models of infection. The ultimate goal is to contribute to the development of new, safe, and effective antimicrobial agents to combat the global challenge of infectious diseases.
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Application Notes and Protocols: Sodium 1-benzyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Imidazole Derivative
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous essential biological molecules like histidine, histamine, and purines.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] Sodium 1-benzyl-1H-imidazole-2-carboxylate is a research chemical that, by its structural features—a benzyl group at the N-1 position and a carboxylate at the C-2 position—presents a compelling candidate for investigation in various therapeutic areas. The benzyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the carboxylate group can influence solubility and offer a site for further chemical modification.
This guide provides a comprehensive overview of sodium 1-benzyl-1H-imidazole-2-carboxylate, from its fundamental chemical properties and proposed synthesis to detailed protocols for exploring its potential biological activities.
Chemical and Physical Properties
A summary of the known properties of sodium 1-benzyl-1H-imidazole-2-carboxylate is presented below.
| Property | Value | Source |
| CAS Number | 1173026-41-9 | [6] |
| Molecular Formula | C11H9N2NaO2 | [6] |
| Molecular Weight | 224.19 g/mol | [6] |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |
Proposed Synthesis Pathway
The direct synthesis of sodium 1-benzyl-1H-imidazole-2-carboxylate is not widely reported in the literature. However, a plausible two-step synthesis can be proposed based on established methods for N-alkylation of imidazoles and carboxylation of the imidazole ring.
Sources
Application Note: Synthesis of 1-Benzyl-1H-imidazole-2-carboxylate Esters
[1]
Introduction & Retrosynthetic Analysis
The 1-benzyl-1H-imidazole-2-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for various bioactive molecules, including angiotensin II receptor antagonists and antifungal agents.
Synthetically, the imidazole ring is electron-rich but possesses an acidic proton at the C2 position (
Retrosynthetic Logic
The synthesis can be approached via two primary disconnections:
-
Path A (C2-Disconnection): Direct lithiation of 1-benzylimidazole followed by electrophilic trapping with a chloroformate.
-
Path B (N1-Disconnection): Nucleophilic substitution (
) of ethyl 1H-imidazole-2-carboxylate with a benzyl halide.
Figure 1: Retrosynthetic analysis showing the two primary routes to the target ester.
Method A: C2-Lithiation & Carboxylation (Primary Protocol)
Rationale: This method is generally preferred for its high atom economy and the low cost of the starting material (1-benzylimidazole). It exploits the regioselective lithiation at the C2 position, stabilized by the N-benzyl group and the inherent electronic properties of the imidazole ring.
Reaction Scheme
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Notes |
| 1-Benzylimidazole | 1.0 | Substrate | Dry azeotropically with toluene if wet. |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | Base | 1.6M or 2.5M in hexanes. Titrate before use. |
| Ethyl Chloroformate | 1.2 - 1.5 | Electrophile | Distill if discolored. |
| THF (Anhydrous) | Solvent | Solvent | Distilled over Na/Benzophenone or from SPS. |
| Ammonium Chloride | Excess | Quench | Saturated aqueous solution.[1][3][6] |
Detailed Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Maintain an inert atmosphere throughout.
-
Solvation: Charge the flask with 1-benzylimidazole (10 mmol, 1.58 g) and anhydrous THF (30 mL) . Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (11 mmol) dropwise via syringe over 15 minutes.
-
Expert Insight: The solution often turns a deep red/orange color upon formation of the lithiated species.
-
Time: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.
-
-
Trapping: Add ethyl chloroformate (12 mmol, 1.15 mL) dropwise.
-
Caution: This reaction is exothermic. Maintain internal temperature below -70°C to prevent side reactions.
-
-
Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours.
-
Quench & Workup:
-
Quench with saturated aq. NH₄Cl (20 mL) .
-
Extract with Ethyl Acetate (3 x 30 mL) .[9]
-
Wash combined organics with Brine (30 mL) .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically 80:20 to 60:40).
Figure 2: Workflow for the C2-Lithiation protocol.[3]
Method B: N-Alkylation (Alternative Protocol)
Rationale: This method is ideal if ethyl 1H-imidazole-2-carboxylate is already available in your inventory. It avoids cryogenic conditions but requires careful control of stoichiometry to prevent quaternization (formation of imidazolium salts).
Reaction Scheme
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Notes |
| Ethyl imidazole-2-carboxylate | 1.0 | Substrate | Commercially available.[10] |
| Benzyl Bromide | 1.05 | Electrophile | Potent lachrymator; handle in hood. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous, granular or powder. |
| Acetonitrile (MeCN) | Solvent | Solvent | Reagent grade is usually sufficient. |
Detailed Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser and stir bar.
-
Mixing: Add ethyl imidazole-2-carboxylate (10 mmol) , K₂CO₃ (20 mmol) , and Acetonitrile (40 mL) . Stir at RT for 10 minutes.
-
Addition: Add benzyl bromide (10.5 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes). The product is usually less polar than the starting imidazole.
-
-
Workup:
-
Cool to RT and filter off the solid inorganic salts. Rinse the filter cake with MeCN.
-
Concentrate the filtrate to remove the solvent.
-
Redissolve the residue in DCM (50 mL) and wash with Water (2 x 20 mL) to remove residual salts.
-
-
Purification: Recrystallization from Hexanes/EtOAc or flash chromatography (if necessary).
Characterization Data
The following data represents typical values for ethyl 1-benzyl-1H-imidazole-2-carboxylate .
| Technique | Expected Signal / Value | Assignment |
| Physical State | White to off-white solid | - |
| Melting Point | 45 – 48 °C | - |
| ¹H NMR (400 MHz, CDCl₃) | Ester Methyl (-CH₃) | |
| Ester Methylene (-OCH₂-) | ||
| Benzyl Methylene (N-CH₂-Ph) | ||
| Imidazole C4-H | ||
| Imidazole C5-H | ||
| Aromatic Phenyl Protons | ||
| MS (ESI) | m/z 231.1 [M+H]⁺ | Molecular Ion |
Expertise & Experience: Troubleshooting
Issue 1: Low Yield in Method A (Lithiation)
-
Cause: Moisture in THF or degradation of n-BuLi.
-
Solution: Ensure THF is freshly distilled. Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine.
-
Mechanistic Insight: The C2-lithio species is stable at -78°C but can undergo ring-opening or polymerization if the temperature spikes or if water quenches the anion before the electrophile is added.
Issue 2: Regioselectivity in Method B
-
Cause: N1 vs N3 alkylation.
-
Insight: For imidazole-2-carboxylates, the tautomers are chemically equivalent if unsubstituted at N. Once alkylated, no regioselectivity issue exists unless the imidazole has another substituent at C4/C5. However, over-alkylation to the imidazolium salt is possible.
-
Solution: Use only a slight excess (1.05 eq) of benzyl bromide. Do not use a large excess.
Issue 3: Purification Difficulties
-
Insight: Imidazoles can streak on silica gel due to their basicity.
-
Solution: Add 1% Triethylamine (TEA) to your eluent system during column chromatography to neutralize acidic sites on the silica.
References
-
Direct Lithiation Protocol
- Synthesis of imidazole-2-carboxylic acid esters via lithi
- Source: Japanese P
-
General Benzylation Methodology
- N-alkylation of imidazoles: Applic
- Source: BenchChem Protocols.
-
Structural Validation
- Crystal structure and synthesis of 1-benzyl-1H-benzimidazole deriv
- Source: Acta Crystallographica Section E (2009).
Sources
- 1. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. connectjournals.com [connectjournals.com]
- 6. figshare.com [figshare.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. asianpubs.org [asianpubs.org]
- 9. jocpr.com [jocpr.com]
- 10. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
Advanced Purification Protocols for Sodium 1-Benzyl-1H-imidazole-2-carboxylate
Topic: Techniques for Purifying Sodium 1-Benzyl-1H-imidazole-2-carboxylate Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
Sodium 1-benzyl-1H-imidazole-2-carboxylate (CAS: 1173026-41-9) is a critical heterocyclic intermediate, often employed in the synthesis of soluble guanylate cyclase (sGC) stimulators and other bioactive agents.[1][2][3][4] Its purification presents a distinct challenge: as an ionic salt, it retains inorganic byproducts (NaCl, LiCl) from synthesis, while its amphoteric parent structure makes it prone to decarboxylation under thermal stress.
This guide moves beyond standard "recrystallization" advice. We present a self-validating Acid-Base Swing Protocol designed to decouple the target molecule from inorganic matrices and organic impurities (such as unreacted 1-benzylimidazole) by leveraging the molecule's zwitterionic properties.
Chemical Profile & Impurity Landscape
Understanding the physicochemical behavior of the molecule is the prerequisite for successful purification.
Physicochemical Properties[6][7]
-
Structure: An imidazole ring N-benzylated at position 1 and carboxylated at position 2.[1][3][5]
-
Solubility:
-
Sodium Salt: Highly soluble in Water, Methanol; Sparingly soluble in Ethanol; Insoluble in Acetone, Ethyl Acetate, Hexanes.
-
Free Acid: Low solubility in cold water (zwitterionic form); Soluble in hot aqueous alcohols, DMSO, dilute acid/base.
-
-
Stability: The C2-carboxylate is susceptible to thermal decarboxylation, regenerating 1-benzylimidazole, especially in acidic media at elevated temperatures.
Critical Impurity Profile
| Impurity Type | Origin | Removal Strategy |
| 1-Benzylimidazole | Unreacted starting material or decarboxylation product. | Acidic Wash: Protonated but soluble in organic phase or filtrate during acid precipitation. |
| Inorganic Salts (NaCl, LiCl) | Byproducts of hydrolysis (NaOH) or lithiation (n-BuLi). | Acid-Base Swing: Salts remain in the aqueous mother liquor when the free acid precipitates. |
| 1,3-Dibenzylimidazolium | Over-alkylation during precursor synthesis. | Solvent Wash: Remains in organic wash due to permanent positive charge/lipophilicity balance. |
| Residual Solvents | THF, Toluene from synthesis. | Lyophilization/Drying: Post-purification.[4] |
Strategic Protocol A: The Acid-Base Swing (Gold Standard)
Rationale: Direct recrystallization of the sodium salt often traps inorganic ions in the crystal lattice. This protocol converts the salt to its free acid (1-benzyl-1H-imidazole-2-carboxylic acid), isolating it as a solid precipitate to wash away impurities, before reforming the salt with stoichiometric precision.
Phase 1: Isolation of the Free Acid
-
Dissolution: Dissolve crude sodium 1-benzyl-1H-imidazole-2-carboxylate in minimal distilled water (
).-
Note: If the solution is cloudy (organic impurities), filter through Celite or extract once with Ethyl Acetate (discard organic layer).
-
-
Controlled Acidification:
-
Cool the solution to
in an ice bath. -
Slowly add
dropwise while monitoring pH. -
Target: pH
(approximate isoelectric point). -
Observation: A white to off-white precipitate (the free acid) should form.
-
Caution: Do not drop below pH 2.0, as the imidazole nitrogen will protonate, forming a soluble hydrochloride salt (
).
-
-
Filtration & Wash:
-
Filter the solid using a sintered glass funnel.
-
Wash 1: Cold water (
) – Removes NaCl/LiCl. -
Wash 2: Cold Acetone (
) – Removes residual 1-benzylimidazole and dries the cake.
-
-
Drying: Dry the free acid under high vacuum at
for 4 hours.
Phase 2: Stoichiometric Salt Reformation
-
Quantification: Weigh the dried free acid accurately. Calculate the required moles of NaOH (1.00 equivalents).
-
Resuspension: Suspend the free acid in Methanol (HPLC grade,
). -
Neutralization:
-
Add exactly 1.00 equivalent of Sodium Hydroxide (as a standardized
solution in Methanol or Water). -
Stir at room temperature for 30 minutes. The suspension should become a clear solution as the salt forms.
-
-
Final Isolation:
-
Concentrate the solution on a rotary evaporator to a thick oil/gum.
-
Trituration: Add Acetone or Diethyl Ether to the residue and sonicate. The sodium salt should precipitate as a white powder.
-
Filter and dry under vacuum (
, 12 h).
-
Strategic Protocol B: Direct Solvent Fractionation
Rationale: Best for batches with low inorganic content where the primary goal is removing organic byproducts.
-
Dissolution: Dissolve crude salt in Methanol (
) at .-
Checkpoint: If undissolved solids remain (likely inorganic salts like NaCl), filter them out immediately while hot.
-
-
Anti-Solvent Addition:
-
Remove heat. Slowly add Acetone or MTBE (Methyl tert-butyl ether) dropwise to the stirring methanol solution.
-
Ratio Target: 1:3 (Methanol:Anti-solvent).
-
Stop addition when a persistent cloudiness is observed.
-
-
Crystallization:
-
Allow the mixture to cool to room temperature, then refrigerate at
for 12 hours.
-
-
Collection: Filter the hygroscopic crystals quickly under nitrogen atmosphere to prevent moisture uptake.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix and chemical transformations during the Acid-Base Swing protocol.
Caption: Flowchart demonstrating the separation of inorganic and organic impurities via the Acid-Base Swing method.
Analytical Validation
Do not assume purity based on appearance. Validate using these parameters:
| Method | Specification | Notes |
| 1H NMR (D2O) | Check for absence of ethyl signals (ester hydrolysis check) and solvent peaks. | |
| HPLC (C18) | Purity > 98% (Area). | Mobile Phase: 0.1% TFA in Water/Acetonitrile. Note: Free acid and salt elute at same RT. |
| Ion Chromatography | Chloride < 0.5%. | Crucial to verify removal of NaCl from the acidification step. |
| Water Content (KF) | < 5.0% w/w. | Salts are hygroscopic; store in desiccator. |
Troubleshooting Guide
Problem: No precipitate forms upon acidification.
-
Cause: Solution too dilute or pH is too low (forming soluble HCl salt).
-
Fix: Concentrate the aqueous solution before acidification. Adjust pH carefully back to 3.5–4.0 using dilute NaOH.
Problem: Final salt is a sticky gum/oil.
-
Cause: Residual water or methanol.[6]
-
Fix: Triturate with anhydrous Diethyl Ether or Hexanes. If that fails, dissolve in water and lyophilize (freeze-dry) to obtain a fluffy powder.
Problem: Decarboxylation observed (Product turns into 1-benzylimidazole).
-
Cause: Excessive heat during drying of the free acid or acidic environment >
. -
Fix: Dry the free acid at room temperature under high vacuum. Avoid boiling water during dissolution.
References
-
pKa and Acidity of Imidazoles: Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[7] The Journal of Organic Chemistry, 29(10), 3118–3120.[7] Retrieved from [Link] Foundational text for understanding the protonation states of imidazole derivatives during pH adjustment.
-
Recrystallization Solvents for Salts: University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link] Source for solvent selection strategies (Methanol/Acetone systems) for carboxylic acid salts.
-
General Benzimidazole/Imidazole Carboxylate Synthesis: Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2005). Facile Preparation of Substituted Benzimidazole-2-Carboxylates. Retrieved from [Link] Describes the hydrolysis and isolation logic for similar heterocyclic carboxylates.
Sources
- 1. 1-benzyl-1H-imidazole-2-carbaldehyde | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 1-BENZYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID | 16042-26-5 [sigmaaldrich.com]
- 6. JP2008133248A - Method for producing imidazolium salt - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: High-Fidelity Screening and Mechanistic Profiling of Novel Imidazole Derivatives
Abstract & Strategic Rationale
The imidazole pharmacophore is a cornerstone of medicinal chemistry, serving as the structural backbone for diverse therapeutics ranging from antifungals (e.g., ketoconazole) to anticancer agents (e.g., dacarbazine, microtubule inhibitors).[1][2] However, the evaluation of novel imidazole derivatives presents a specific set of challenges: hydrophobicity-induced precipitation and off-target cytochrome P450 inhibition .
This guide departs from generic "add-and-read" protocols. Instead, it details a self-validating workflow designed to distinguish true pharmacological potency from artifacts caused by solubility limits or non-specific toxicity. We focus on a dual-phase approach:
-
Phase I: High-sensitivity ATP quantitation (CellTiter-Glo®) to determine IC50.
-
Phase II: Mechanistic validation via Caspase-3/7 activation to confirm apoptotic induction, a common mode of action for imidazole-based tubulin inhibitors.
Pre-Assay Critical Control: Compound Management
The Silent Failure Point: Novel imidazole derivatives are frequently lipophilic. Direct addition of high-concentration DMSO stocks to aqueous cell culture media often causes immediate, microscopic precipitation. This results in "false inactivity" (compound never enters the cell) or "false toxicity" (crystals physically damaging cells).
Protocol: The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into the cell plate.
-
Master Stock: Dissolve neat imidazole derivative in 100% DMSO to 10 mM. Vortex and sonicate if necessary.
-
Intermediate Plate (The "Step-Down"):
-
Prepare a 96-well V-bottom plate.
-
Perform your serial dilutions (e.g., 1:3) in 100% DMSO first.
-
Why? This maintains solubility during the dilution process.
-
-
Working Solution:
-
Transfer 2 µL of the DMSO serial dilution into 398 µL of pre-warmed culture media (1:200 dilution).
-
Result: A 2x working concentration with 0.5% DMSO.
-
Validation: Visually inspect this tube/plate. If it is cloudy, the compound has crashed out. Do not proceed.
-
-
Final Assay Addition:
-
Add 50 µL of this 2x Working Solution to 50 µL of cells already in the well.
-
Final Conditions: 1x Drug concentration, 0.25% DMSO .
-
Standard: The final DMSO concentration must remain constant across all wells (including controls) and should ideally be <0.5% to avoid solvent-induced membrane permeability artifacts [1].
Phase I: Cytotoxicity Screening (ATP Quantitation)
We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) rather than tetrazolium salts (MTT/MTS). Imidazoles can occasionally interfere with the metabolic reduction required for MTT, whereas ATP is a direct, lytic marker of cell health.
Experimental Workflow Diagram
Caption: Figure 1.[3][4] Optimized workflow for hydrophobic imidazole screening. Note the intermediate dilution step to prevent precipitation.
Detailed Protocol Steps
-
Cell Seeding (Day 0):
-
Harvest cells (e.g., A549 or HeLa) in log-phase growth.
-
Dispense 3,000–5,000 cells/well in 50 µL media into white-walled, clear-bottom 96-well plates.
-
Expert Tip: Leave the outermost wells filled with PBS (no cells) to prevent "edge effect" evaporation during the 72h incubation.
-
Incubate 24h at 37°C/5% CO₂ to allow adherence.
-
-
Compound Addition (Day 1):
-
Add 50 µL of the 2x Working Solution (prepared as described in Section 2) to the test wells.
-
Controls (Required for Validity):
-
Vehicle Control: Media + 0.25% DMSO (defines 100% viability).
-
Positive Control: 10 µM Staurosporine or Nocodazole (defines 0% viability/max kill).
-
Background: Media only (no cells).
-
-
-
Incubation (Day 1–4):
-
Incubate for 72 hours. Imidazoles targeting microtubules often require >48h to manifest apoptosis after G2/M arrest [2].
-
-
Readout (Day 4):
-
Equilibrate plate and CellTiter-Glo® reagent to room temperature (vital for enzymatic stability).
-
Add 100 µL reagent to each well (1:1 ratio).[5]
-
Orbitally shake for 2 minutes (cell lysis).
-
Incubate 10 minutes (signal stabilization).
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Phase II: Mechanistic Validation (Caspase 3/7 Activation)
If the imidazole derivative shows cytotoxicity, we must confirm the mechanism. Many anticancer imidazoles function by destabilizing tubulin, leading to cell cycle arrest and subsequent apoptosis.
Signaling Pathway Logic
Caption: Figure 2. Proposed Mechanism of Action (MOA) for anticancer imidazoles targeting tubulin dynamics.
Protocol Modifications for Caspase Assay
Uses Caspase-Glo® 3/7 or equivalent DEVD-aminoluciferin substrate.
-
Seeding: Identical to Phase I.
-
Treatment: Treat cells with the imidazole derivative at its IC50 concentration (determined in Phase I) and 2x IC50.
-
Timing: Shorten incubation to 24 hours . Caspase activation is an early apoptotic event; waiting 72h (as in the viability assay) often misses the peak signal as cells have already disintegrated.
-
Readout: Add Caspase-Glo reagent 1:1. Luminescence is proportional to Caspase 3/7 activity.
Data Analysis & Interpretation
Quantitative Summary Table
Organize your data using the following template to ensure comparability.
| Parameter | Formula / Method | Acceptance Criteria |
| % Viability | CV% between replicates < 10% | |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| IC50 | 4-Parameter Logistic Regression (Hill Slope) | |
| Fold Induction | > 2-fold increase indicates apoptosis |
Expert Interpretation Guide
-
High Potency, Low Solubility: If the curve drops sharply but has a noisy baseline, check for precipitation. The compound may be crashing out at high doses.
-
Viability Drop without Caspase Activation: Suggests necrosis (toxic cell bursting) rather than programmed cell death. This is often an unfavorable safety signal for drug development.
-
Shift in IC50: If IC50 at 24h is significantly higher (less potent) than at 72h, the compound likely acts via cell-cycle arrest (cytostatic) rather than immediate killing (cytotoxic).
References
-
National Cancer Institute (NCI). (2024).[6] NCI-60 Screening Methodology. Retrieved from [Link]
-
Zhang, L., et al. (2014). Imidazole derivatives as potential anticancer agents: An update. MedChemComm. (Contextual citation on mechanism). Retrieved from [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: In Vitro Profiling of 1-benzyl-1H-imidazole-2-carboxylate Derivatives as Targeted Antifungals
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The 1-benzyl-1H-imidazole-2-carboxylate scaffold represents a distinct class of nitrogen-containing heterocycles with significant potential in medicinal chemistry.[1] While the imidazole moiety is the pharmacophore backbone of azole antifungals (e.g., ketoconazole, miconazole), the 2-carboxylate substitution introduces unique electronic properties and hydrogen-bonding capabilities that differentiate these compounds from standard 1-substituted imidazoles.
This guide details the in vitro evaluation pipeline for this specific chemical series. Unlike generic screening, this protocol focuses on their primary mechanism of action: inhibition of lanosterol 14
Why This Scaffold?
-
Lipophilicity: The N-benzyl group acts as the hydrophobic anchor, mimicking the lanosterol side chain to facilitate entry into the fungal membrane.
-
Electronic Tuning: The 2-carboxylate group (often an ester or carboxylic acid) alters the pKa of the imidazole nitrogen, potentially influencing the strength of the Nitrogen-Iron (N-Fe) coordination bond at the active site.
Experimental Workflow
The following flowchart illustrates the critical path for evaluating these compounds. It enforces a "Go/No-Go" decision matrix to prevent resource wastage on non-specific toxicants.
Figure 1: Decision matrix for the evaluation of imidazole-2-carboxylate derivatives. Note the requirement for mechanistic validation (Step 3) before safety testing.
Protocol 1: Compound Solubilization & Handling
Scientific Rationale: Imidazole-2-carboxylates often exhibit poor aqueous solubility due to the planar benzyl-imidazole stack. Inaccurate solubilization leads to microprecipitation in assay media, causing false negatives (due to lack of exposure) or false positives (due to aggregate-induced toxicity).
-
Stock Preparation: Dissolve compounds to 10 mM or 20 mM in 100% DMSO (molecular biology grade).
-
Critical Check: Inspect for turbidity. If turbid, sonicate at 40°C for 5 minutes.
-
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles, which can induce crystallization of these specific derivatives. Store at -20°C.
-
Working Solutions:
-
Do not dilute directly into pure water.
-
Perform intermediate dilution in culture media (e.g., RPMI 1640) immediately prior to use.
-
Ensure final DMSO concentration in cell assays is < 1% (v/v) (ideally 0.5%) to prevent solvent toxicity.
-
Protocol 2: Phenotypic Antifungal Screen (CLSI M27)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (ATCC 90028) and Aspergillus fumigatus.
Methodology: We utilize the broth microdilution method strictly adhering to CLSI M27 standards [1].
Reagents
-
Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M). Note: pH control is vital as it affects the protonation state of the imidazole ring.
-
Inoculum: 0.5 McFarland standard (
to CFU/mL).
Step-by-Step Procedure
-
Plate Setup: Dispense 100 µL of 2X drug solution (in RPMI) into columns 1–10 of a 96-well round-bottom plate. Range: 64 µg/mL down to 0.125 µg/mL.
-
Controls:
-
Column 11: Growth Control (Media + Inoculum + DMSO).
-
Column 12: Sterility Control (Media only).
-
Reference: Fluconazole must be run in parallel.
-
-
Inoculation: Add 100 µL of diluted yeast suspension (
to CFU/mL final) to wells 1–11. -
Incubation:
-
Candida: 24–48 hours at 35°C.
-
Aspergillus: 48–72 hours at 35°C.
-
-
Readout: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.
Protocol 3: Target Validation (Type II Binding Spectra)
Objective: Confirm that the compound inhibits CYP51 by directly coordinating with the heme iron, rather than acting via non-specific membrane disruption. This is the definitive test for imidazole-based drugs.
Mechanism: The unbonded electron pair on the imidazole nitrogen (N3) displaces the water molecule coordinated to the heme iron in the CYP450 active site. This spin-state shift produces a characteristic Type II difference spectrum [2].
Figure 2: Mechanism of Action. The imidazole nitrogen binds the heme iron, blocking the catalytic oxidation of lanosterol.
Procedure
-
Enzyme Source: Use recombinant Candida albicans CYP51 (CaCYP51) or microsomes expressing the enzyme.
-
Baseline: Place 1 mL of enzyme solution (1–2 µM P450 content) in both the sample and reference cuvettes. Record the baseline (flat line).
-
Titration:
-
Sample Cuvette: Add aliquots of the test compound (0.5 – 10 µM).
-
Reference Cuvette: Add an equal volume of solvent (DMSO) to correct for dilution/solvent effects.
-
-
Measurement: Scan from 350 nm to 500 nm after each addition.
-
Interpretation:
-
Valid Hit: Appearance of a spectral trough at ~390 nm and a peak at ~425–435 nm . This confirms direct Nitrogen-Iron coordination.
-
Calculation: Plot
vs. [Inhibitor] to calculate the spectral dissociation constant ( ).
-
Protocol 4: Safety & Selectivity Index (SI)
Objective: Ensure the compound kills fungi but spares mammalian cells. Imidazoles can cross-react with human CYP450s (e.g., CYP3A4), leading to hepatotoxicity.
Assay: MTT or MTS viability assay on HepG2 (human liver carcinoma) cells.
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with compound gradients (1 µM to 100 µM) for 48 hours.
-
Detection: Add MTT reagent; incubate 4h. Solubilize formazan crystals and read OD at 570 nm.
-
Calculation: Determine
(Cytotoxic Concentration 50%).
Data Output Table: Selectivity Index
| Compound ID | MIC ( | Selectivity Index ( | Status | ||
| Ref (Fluconazole) | 1.6 | 0.05 | >500 | >300 | Approved |
| Test Cmpd A | 4.0 | 0.12 | 80 | 20 | Promising |
| Test Cmpd B | 64.0 | No Binding | 20 | 0.3 | Toxic/Inactive |
| Test Cmpd C | 2.0 | 0.08 | 4.0 | 2 | Toxic |
-
Interpretation: An SI > 10 is generally considered the threshold for advancing a hit to lead optimization.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27).[2] CLSI.[2][3][4] [Link]
-
Schenkman, J. B., & Jansson, I. (2006). Spectral analyses of cytochrome P450-ligand interactions. Nature Protocols, 1, 125–130. [Link]
-
Moghadasi, Z., & Imani, S. (2025).[5] Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3, 197-210.[5] [Link]
-
Vanderbilt University. (2011). Cytochrome P450 Mechanisms: Spectral Binding Constants. Guengerich Lab Protocols. [Link]
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- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 5. biolmolchem.com [biolmolchem.com]
Application Notes and Protocols for Screening Imidazole Libraries in Drug Discovery
Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its unique electronic and structural characteristics allow it to interact with a diverse range of biological targets, making it a fundamental component in the design of novel therapeutics.[1][3] The imidazole moiety is present in numerous natural and synthetic biologically active compounds, including the amino acid histidine, histamine, and several clinically approved drugs.[2][4] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its polar and ionizable nature, facilitates strong and specific interactions with enzymes and receptors.[1] This versatility has led to the development of imidazole-containing compounds with a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[5][6]
The therapeutic effects of imidazole derivatives are often linked to their ability to modulate key intracellular signaling pathways that are dysregulated in various diseases.[1] For instance, imidazole-based compounds have been successfully developed as inhibitors of kinases, such as epidermal growth factor receptor (EGFR) and mitogen-activated protein kinases (MAPKs), which are critical in cancer cell signaling and proliferation.[6][7] The imidazole scaffold's capacity for chemical modification allows for the creation of large and diverse compound libraries, providing a rich source for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.[1][8]
This guide provides a comprehensive overview of the principles and protocols for screening imidazole libraries in a drug discovery setting. We will delve into assay development, high-throughput screening methodologies, and the crucial steps of hit validation, offering practical insights and detailed protocols for researchers and drug development professionals.
I. Assay Development for Screening Imidazole Libraries
The success of any high-throughput screening campaign hinges on the development of a robust and reliable assay.[9][10] The choice of assay format depends on the biological target and the desired outcome of the screen. For imidazole libraries, both biochemical and cell-based assays are commonly employed.
A. Biochemical Assays
Biochemical assays utilize purified biological targets, such as enzymes or receptors, to directly measure the effect of a compound on their activity. These assays are particularly useful for identifying direct inhibitors of a specific target.
Key Considerations for Biochemical Assay Development:
-
Target Purity and Stability: Ensure the target protein is of high purity and stable under assay conditions.
-
Substrate Concentration: Typically, the substrate concentration is kept at or below the Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.
-
Enzyme Concentration: The enzyme concentration should be optimized to produce a linear reaction rate over the course of the assay.
-
Buffer Conditions: pH, ionic strength, and the presence of cofactors should be optimized for maximal enzyme activity and stability.
-
Detection Method: A variety of detection methods can be used, including fluorescence, luminescence, and absorbance. The chosen method should be sensitive, have a good signal-to-noise ratio, and be compatible with HTS automation.[11]
B. Cell-Based Assays
Cell-based assays measure the effect of a compound on a cellular process or pathway in a more physiologically relevant context.[12] These assays are crucial for identifying compounds that modulate a target's function within a living cell and can provide insights into a compound's permeability and potential cytotoxicity.
Key Considerations for Cell-Based Assay Development:
-
Cell Line Selection: Choose a cell line that endogenously expresses the target of interest or has been engineered to do so. The cell line should be robust and easy to culture.
-
Assay Window: The difference in signal between the positive and negative controls should be large enough to allow for the identification of hits with high confidence.
-
Cell Viability: It is essential to counterscreen for cytotoxicity to eliminate compounds that show activity due to cell death.[13] Assays such as the MTT or AlamarBlue® assay can be used for this purpose.[13]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter to measure the activation or inhibition of a signaling pathway.[12]
II. High-Throughput Screening (HTS) of Imidazole Libraries
HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target.[11][14] The process involves the use of robotics, liquid handling systems, and sensitive detection methods to test hundreds of thousands to millions of compounds in a short period.[15][16]
A. HTS Workflow
A typical HTS workflow consists of several key steps, from initial screening to hit validation.
Caption: A generalized workflow for high-throughput screening of small molecule libraries.
B. Data Analysis and Hit Identification
HTS data analysis involves normalizing the raw data, calculating statistical parameters to assess assay quality (e.g., Z'-factor), and identifying "hits" that exhibit a statistically significant effect compared to the negative control.[10] A common approach is to set a hit threshold based on a certain number of standard deviations from the mean of the negative controls.
III. Protocols for Screening Imidazole Libraries
This section provides detailed, step-by-step protocols for common assays used to screen imidazole libraries.
A. Protocol 1: Fluorescence-Based Kinase Inhibition Assay
This protocol describes a generic fluorescence-based assay to screen for imidazole compounds that inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM EDTA)
-
Imidazole compound library dissolved in DMSO
-
384-well microplates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each imidazole compound from the library into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known kinase inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2X the final desired concentration) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2X the final desired concentration) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Add 5 µL of the stop solution to each well to terminate the reaction.
-
Fluorescence Reading: Read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent label.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
B. Protocol 2: Cell-Based Reporter Assay for Pathway Modulation
This protocol outlines a cell-based reporter assay to identify imidazole compounds that modulate a specific signaling pathway.
Materials:
-
Reporter cell line (stably transfected with a reporter construct)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Imidazole compound library dissolved in DMSO
-
384-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the reporter cells into 384-well plates at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add the imidazole compounds to the cells at the desired final concentration. Include DMSO-only wells as a negative control and a known pathway activator/inhibitor as a positive control.
-
Incubation: Incubate the cells with the compounds for the desired period (e.g., 16-24 hours) to allow for changes in reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter activity (e.g., luciferase activity) according to the manufacturer's instructions for the specific reporter assay system.
-
Data Analysis: Normalize the reporter activity to cell viability (if a multiplexed assay is used) and calculate the percent activation or inhibition for each compound.
IV. Hit Validation and Triage
A critical phase in any screening campaign is the validation of initial "hits" to eliminate false positives and prioritize the most promising compounds for further development.[17][18]
A. Hit Confirmation
Initial hits identified in the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀).
B. Orthogonal Assays
To increase confidence in the hits, it is essential to test them in an orthogonal assay that uses a different detection technology or assay format.[18] This helps to rule out compounds that interfere with the primary assay technology.
C. Counterscreens
Counterscreens are designed to identify and eliminate compounds that exhibit non-specific activity or cytotoxicity.[17] For example, compounds that inhibit a kinase in a biochemical assay should be tested against a panel of other kinases to assess their selectivity.
D. Structure-Activity Relationship (SAR) Analysis
Analyzing the SAR of the validated hits can provide valuable insights into the chemical features required for activity and guide the design of more potent and selective analogs.[17]
V. Advanced Screening Technologies
While traditional fluorescence-based assays are widely used, newer label-free technologies offer advantages for screening small molecule libraries.[19]
A. Label-Free Screening
Label-free technologies, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), allow for the direct measurement of binding between a compound and its target without the need for fluorescent labels.[20][21] This can reduce the potential for assay artifacts and provide more direct information about the binding kinetics of the interaction.[19][22]
Caption: A comparison of labeled and label-free assay principles.
VI. Conclusion
The imidazole scaffold remains a highly valuable starting point for the discovery of new therapeutic agents.[1] A well-designed and executed high-throughput screening campaign, coupled with a rigorous hit validation process, is essential for successfully identifying promising imidazole-based drug candidates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively screen imidazole libraries and advance their drug discovery programs. The continuous evolution of screening technologies, particularly in the label-free space, will further enhance our ability to explore the vast chemical space of imidazole derivatives and unlock their full therapeutic potential.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies.
- exploring the potential of imidazole scaffolds in medicinal chemistry - Benchchem. (n.d.). BenchChem.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). SpringerLink.
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). MDPI.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Biomedical and Pharmacology Journal.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action - Semantic Scholar. (n.d.). Semantic Scholar.
- Back to basics: label-free technologies for small molecule screening - PubMed. (2008). PubMed.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021).
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Preprints.org.
- Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. (n.d.). Vipergen.
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Technology.
- Assay Development & Screening - Curia Global. (n.d.). Curia.
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2025).
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Research.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (2025). MDPI.
- Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC. (n.d.).
- What is label-free screening and why use it in drug discovery?. (2012). Drug Discovery World.
- Label-Free Screening Small-Molecule Compound Libraries for Protein-Ligands Using a High-Throughput Optical Scanning Microscope - UC Davis. (n.d.). UC Davis.
- Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. (2013). Yale University.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.).
- Recent Advances in Real-Time Label-Free Detection of Small Molecules - MDPI. (2024). MDPI.
- Label-free detection of small-molecule–protein interactions by using nanowire nanosensors. (n.d.).
- Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase - PMC. (2024).
- Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds - Benchchem. (n.d.). BenchChem.
- Hit Identification and Valid
- How To Optimize Your Hit Identification Str
- Hit Identification (Hit ID) - Charles River Laboratories. (n.d.).
- Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors - Benchchem. (n.d.). BenchChem.
- Mechanism of imidazole inhibition of a GH1 β-glucosidase - PubMed. (2023). PubMed.
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Frontiers.
- Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026).
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). Current Medicinal Chemistry.
- In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiprolifer
- The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC. (2023).
- High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH.
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach - Engineered Science Publisher. (2025). Engineered Science Publisher.
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - ResearchGate. (2025).
- Design and Biological Evaluation of Novel Imidazole Compounds - Frontiers. (2019). Frontiers.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Publications. (n.d.).
- Fluorescence-Based High-Throughput Screening Assay for Drug Interactions with UGT1A6. (2026).
- High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.). Vipergen.
- Applications of Imidazole-Based Fluorophores: A Detailed Guide for Researchers - Benchchem. (n.d.). BenchChem.
- What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024). Aragen Life Sciences.
- Screening for oligonucleotide binding affinity by a convenient fluorescence competition assay | Nucleic Acids Research | Oxford Academic. (n.d.). Oxford Academic.
- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC. (2011).
- High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - ES. (n.d.). Thermo Fisher Scientific.
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- 22. pnas.org [pnas.org]
Application Note: High-Efficiency Palladium Catalysis using 1-Benzylimidazole-Derived NHC Ligands
Executive Summary
This guide details the synthesis and application of 1-benzylimidazole derivatives as precursors for N-Heterocyclic Carbene (NHC) ligands in homogeneous catalysis. While traditional phosphine ligands are susceptible to oxidation and thermal degradation, NHC ligands derived from 1-benzylimidazole offer superior thermal stability and strong
The benzyl group at the
Ligand Design & Mechanistic Rationale
The "Wingtip" Effect
In NHC catalysis, the substituents on the nitrogen atoms (wingtips) dictate the steric environment around the metal center. The benzyl group in 1-benzylimidazole derivatives is not merely a protecting group; it is a steric modulator.
-
Steric Parameter (%
): The Percent Buried Volume of benzyl-substituted NHCs is significantly higher than methyl-substituted analogs. This steric bulk forces the substrate into a favorable geometry for coupling. -
Electronic Stabilization: The
hybridized phenyl ring of the benzyl group can engage in -stacking interactions with the metal center or the substrate, stabilizing the transition state during oxidative addition.
Active Species Formation
The 1-benzylimidazole derivative itself is a pre-ligand. The active catalytic species is the neutral carbene, generated in situ or pre-formed via deprotonation of the C2 proton.
Pathway:
Imidazolium Salt
Protocol 1: Synthesis of Ligand Precursor ([BnMeIm]Cl)
This protocol describes the two-step synthesis of the imidazolium salt from commercially available imidazole.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Imidazole (99%)
-
Benzyl Chloride (Reagent Grade)
-
Methyl Iodide (MeI) or Dimethyl Carbonate (Green alternative)
-
Acetonitrile (Anhydrous)[1]
-
Potassium Carbonate (
)[1][2] -
Reflux condenser, inert gas line (
or Ar)
Step-by-Step Methodology
Step A: Synthesis of 1-Benzylimidazole (Neutral Intermediate)
-
Solvation: Dissolve Imidazole (6.8 g, 100 mmol) in anhydrous Acetonitrile (150 mL).
-
Base Addition: Add
(16.6 g, 120 mmol) and stir at room temperature for 30 minutes. -
Alkylation: Add Benzyl Chloride (12.6 g, 100 mmol) dropwise over 20 minutes.
-
Critical Note: Exothermic reaction. Control addition rate to maintain temp < 40°C.
-
-
Reflux: Heat to 80°C (reflux) for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][3] Redissolve residue in DCM, wash with water (
mL), dry over , and concentrate.-
Yield Target: >85% (Yellowish oil).
-
Step B: Quaternization to [BnMeIm]Cl
-
Mixing: Dissolve 1-Benzylimidazole (15.8 g, 100 mmol) in dry THF (100 mL).
-
Quaternization: Add Methyl Iodide (15.6 g, 110 mmol) dropwise at 0°C.
-
Safety: MeI is highly toxic. Use a fume hood.
-
-
Precipitation: Allow to warm to Room Temp and stir for 12 hours. The product will precipitate as a white solid.
-
Isolation: Filter the white solid, wash with cold diethyl ether (
mL) to remove unreacted starting material. -
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 4 hours to remove trace solvents.
-
Characterization:
NMR ( ) should show a distinct acidic proton at C2 (~9.5 ppm).
-
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis of the 1-benzyl-3-methylimidazolium chloride ligand precursor.
Protocol 2: Pd-NHC Catalyzed Suzuki-Miyaura Coupling
This protocol utilizes the [BnMeIm]Cl salt generated above to form the active catalyst in situ for the coupling of aryl chlorides (challenging substrates) with phenylboronic acid.
Reaction Setup
-
Catalyst Loading: 1.0 mol% Pd
-
Scale: 1.0 mmol substrate
Reagents
| Component | Equiv. | Amount | Role |
| Aryl Chloride (e.g., 4-chlorotoluene) | 1.0 | 1.0 mmol | Substrate (Electrophile) |
| Phenylboronic Acid | 1.2 | 1.2 mmol | Coupling Partner (Nucleophile) |
| [BnMeIm]Cl (Ligand Precursor) | 1.2 mol% | 2.5 mg | NHC Source |
| Pd(OAc)2 | 1.0 mol% | 2.2 mg | Metal Source |
| KOtBu (Potassium tert-butoxide) | 2.0 | 224 mg | Base (Activator) |
| 1,4-Dioxane | N/A | 4.0 mL | Solvent |
Procedure
-
Glovebox/Schlenk Line: Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Pre-Catalyst Formation: Add [BnMeIm]Cl,
, and KOtBu. Add 2 mL of Dioxane. Stir at RT for 15 mins.-
Observation: Solution typically turns from orange to black/brown, indicating Pd-NHC complex formation.
-
-
Substrate Addition: Add the Aryl Chloride and Phenylboronic acid. Add remaining solvent.
-
Reaction: Seal tube and heat to 80°C for 4–12 hours.
-
Quench: Cool to RT. Dilute with EtOAc (10 mL) and filter through a pad of Celite/Silica.
-
Analysis: Analyze conversion via GC-MS or
NMR using an internal standard (e.g., mesitylene).
Visualization: Catalytic Cycle
Figure 2: The Pd-NHC catalytic cycle. The bulky benzyl group on the NHC facilitates the final Reductive Elimination step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst | Ensure [BnMeIm]Cl and Base are mixed before adding substrate to generate free carbene. |
| Pd Black Formation | Ligand Decomposition | Increase Ligand:Pd ratio to 1.5:1 or 2:1. Ensure strict |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Reduce amount of |
| Starting Material Recovery | Failed Oxidative Addition | Increase Temp to 100°C. Aryl Chlorides require higher energy than Bromides. |
References
-
MDPI. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
PubChem. (2025).[4] 1-Benzylimidazole Compound Summary. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Developments.[5] Retrieved from [Link]
Sources
Application Notes and Protocols: Formulation of Sodium 1-Benzyl-1H-imidazole-2-carboxylate for In Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of sodium 1-benzyl-1H-imidazole-2-carboxylate for in vivo studies. Recognizing the critical link between appropriate formulation and the generation of reliable preclinical data, this guide offers a detailed exploration of pre-formulation assessment, formulation strategies for various administration routes, and rigorous quality control protocols. The methodologies presented herein are grounded in established scientific principles and aim to provide a robust framework for developing safe and effective formulations to maximize exposure and elicit desired pharmacological responses in animal models.
Introduction: The Formulation Challenge
The journey of a new chemical entity (NCE) from the laboratory to preclinical testing is fraught with challenges, a primary one being the development of a suitable formulation for in vivo administration.[1] The physicochemical properties of the NCE dictate the formulation strategy, and a poorly designed formulation can lead to erroneous pharmacokinetic, pharmacodynamic, and toxicological data. Sodium 1-benzyl-1H-imidazole-2-carboxylate, as a sodium salt of a carboxylic acid, is anticipated to exhibit improved aqueous solubility compared to its free acid form.[2][3] However, a systematic approach is paramount to developing a stable, safe, and effective formulation that ensures maximal bioavailability for preclinical evaluation.[4]
This guide provides a detailed roadmap for formulating sodium 1-benzyl-1H-imidazole-2-carboxylate, beginning with essential pre-formulation characterization and culminating in detailed protocols for solution and suspension preparations suitable for common routes of administration in preclinical studies.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of sodium 1-benzyl-1H-imidazole-2-carboxylate is the foundation of a successful formulation strategy.[1] These initial studies provide the critical data needed to make informed decisions about vehicle selection, potential stability issues, and the most appropriate formulation approach.[5][6]
Essential Physicochemical Characterization
The following table outlines the key pre-formulation parameters to be evaluated for sodium 1-benzyl-1H-imidazole-2-carboxylate.
| Parameter | Experimental Method(s) | Rationale & Importance |
| Appearance & Morphology | Visual Inspection, Microscopy | Provides initial information on the physical state (e.g., crystalline, amorphous) and particle size, which can influence dissolution rate. |
| Solubility | Equilibrium solubility in various solvents (water, saline, PBS, ethanol, PEG 400, etc.) at different pH values (e.g., 4.5, 6.0, 7.4). | Determines the feasibility of a solution-based formulation and informs vehicle selection. The imidazole moiety suggests pH-dependent solubility.[7][8] |
| pKa | Potentiometric titration, UV-Vis spectrophotometry, or Capillary Electrophoresis. | The imidazole ring is amphoteric.[8] Knowing the pKa is crucial for predicting solubility at different physiological pHs and selecting appropriate buffers. |
| LogP/LogD | Shake-flask method, HPLC-based methods. | Indicates the lipophilicity of the compound, which influences its absorption and distribution characteristics. |
| Melting Point | Differential Scanning Calorimetry (DSC), Melting Point Apparatus. | Provides an indication of purity and the physical form of the solid. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Assesses the tendency of the material to absorb moisture, which can impact its stability and handling. |
| Solid-State Stability | Stress testing under conditions of heat, humidity, and light. | Evaluates the chemical and physical stability of the API in its solid form. Imidazole rings can be susceptible to photodegradation.[9] |
| Solution Stability | HPLC analysis of the API in selected vehicles over time at various temperatures. | Determines the degradation kinetics in potential formulation vehicles, which is critical for establishing the shelf-life of the formulation. |
Analytical Method Development
A validated analytical method is indispensable for accurately quantifying the concentration of sodium 1-benzyl-1H-imidazole-2-carboxylate in formulation samples and for stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and versatile technique for the analysis of imidazole-containing compounds.[10]
dot graph TD { A[Analytical Method Development] --> B(Method Scouting); B --> C{Selectivity & Specificity}; B --> D{Linearity & Range}; B --> E{Accuracy & Precision}; B --> F{Limit of Detection (LOD) & Limit of Quantification (LOQ)}; C --> G[Final Validated HPLC Method]; D --> G; E --> G; F --> G; }
Caption: Workflow for HPLC Method Development.
Formulation Strategies for In Vivo Administration
The choice of formulation and route of administration depends on the objectives of the preclinical study (e.g., pharmacokinetic, toxicological, or efficacy studies) and the physicochemical properties of the compound.[4][11] For sodium 1-benzyl-1H-imidazole-2-carboxylate, its salt form suggests good aqueous solubility, making solution-based formulations a primary consideration.
Aqueous Solutions for Parenteral and Oral Administration
For compounds with sufficient aqueous solubility, a simple aqueous solution is often the preferred formulation for intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration due to ease of preparation and dosing accuracy.
3.1.1. Vehicle Selection
The selection of an appropriate vehicle is critical to ensure the safety and tolerability of the formulation in the test species.[12][13]
| Vehicle | Route of Administration | Considerations |
| Sterile Water for Injection | IV, IP, SC, PO | Suitable for highly water-soluble compounds. Must be sterile for parenteral routes. |
| 0.9% Sodium Chloride (Normal Saline) | IV, IP, SC, PO | Isotonic and well-tolerated. A common choice for parenteral formulations.[12][14] |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Provides buffering capacity to maintain a physiological pH, which can be important for compound stability and minimizing injection site irritation.[15][16] |
3.1.2. Protocol: Preparation of a Sterile Aqueous Solution (for Parenteral Administration)
Materials:
-
Sodium 1-benzyl-1H-imidazole-2-carboxylate
-
Vehicle (e.g., 0.9% Sodium Chloride for Injection)
-
Sterile vials
-
Sterile magnetic stir bar
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Aseptically weigh the required amount of sodium 1-benzyl-1H-imidazole-2-carboxylate and transfer it to a sterile vial.
-
Add the calculated volume of the sterile vehicle to the vial.
-
Add a sterile magnetic stir bar and stir until the compound is completely dissolved. Gentle warming may be applied if necessary, but solution stability at elevated temperatures must be confirmed.
-
Once dissolved, remove the stir bar and filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Visually inspect the final solution for any particulate matter.
-
Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) as determined by stability studies.
dot graph TD { A[Weigh API] --> B(Add Sterile Vehicle); B --> C(Dissolve with Stirring); C --> D(Sterile Filtration); D --> E[Final Sterile Solution]; }
Caption: Workflow for Sterile Aqueous Solution Preparation.
pH Adjustment and Buffering
For some compounds, pH control is essential for maintaining solubility and stability.[17] The imidazole moiety in sodium 1-benzyl-1H-imidazole-2-carboxylate means its charge and solubility will be pH-dependent.[7] Blood has a pH of approximately 7.4, and using a formulation with a pH close to physiological levels can improve tolerability.[15]
Commonly Used Buffers in Preclinical Formulations:
-
Phosphate Buffers: Widely used and physiologically relevant.[15]
-
Citrate Buffers: Another common choice, but potential for citrate to chelate metal ions should be considered.[18]
-
Tris Buffers: Often used in biological research, it can be a suitable option for in vivo studies.[16][19]
Protocol: pH-Adjusted Buffered Solution
-
Prepare the desired buffer solution (e.g., 10 mM phosphate buffer) in Water for Injection.
-
Dissolve the sodium 1-benzyl-1H-imidazole-2-carboxylate in the buffer solution.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the target value (e.g., 7.0 - 7.4) using dilute solutions of a biocompatible acid (e.g., HCl) or base (e.g., NaOH).
-
Once the target pH is reached and stable, proceed with sterile filtration as described in section 3.1.2.
Formulations for Poorly Soluble Compounds: Suspensions
If the required dose of sodium 1-benzyl-1H-imidazole-2-carboxylate exceeds its solubility in acceptable vehicles, a suspension may be necessary. The goal is to create a uniform dispersion of fine drug particles in a liquid vehicle.
3.3.1. Vehicle and Suspending Agent Selection
| Component | Example(s) | Function |
| Aqueous Vehicle | Purified Water, 0.9% Saline | The continuous phase of the suspension. |
| Suspending/Wetting Agent | 0.5% Carboxymethylcellulose (CMC), Polysorbate 80 | Increases viscosity to slow down sedimentation and aids in the dispersion of hydrophobic particles.[12][20] |
3.3.2. Protocol: Preparation of an Oral Suspension
Materials:
-
Sodium 1-benzyl-1H-imidazole-2-carboxylate (micronized, if possible)
-
Suspending vehicle (e.g., 0.5% w/v CMC in purified water)
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the required amount of sodium 1-benzyl-1H-imidazole-2-carboxylate.
-
Levigate the powder in a mortar with a small amount of the suspending vehicle to form a smooth paste. This step is crucial for proper wetting of the particles.
-
Gradually add the remaining vehicle while mixing continuously.
-
Transfer the mixture to a suitable container, add a magnetic stir bar, and stir for a sufficient time to ensure homogeneity.
-
The suspension should be stirred continuously before and during dose administration to ensure uniform dosing.
dot graph TD { A[Weigh API] --> B(Levigate with Vehicle); B --> C(Gradual Addition of Remaining Vehicle); C --> D(Homogenize by Stirring); D --> E[Final Suspension]; }
Caption: Workflow for Oral Suspension Preparation.
Quality Control of the Final Formulation
Prior to administration, it is essential to perform quality control checks to ensure the formulation meets the required specifications.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear and free of particulates for solutions. Uniform and easily re-suspendable for suspensions. |
| pH | Calibrated pH meter | Within the target range (e.g., 6.5 - 8.0 for parenteral formulations). |
| Concentration of API | Validated HPLC method | Within ±10% of the target concentration. |
| Sterility (for parenteral) | Culture-based methods | No microbial growth. |
| Endotoxin (for parenteral) | Limulus Amebocyte Lysate (LAL) test | Within acceptable limits for the species and route of administration. |
Conclusion
The successful in vivo evaluation of sodium 1-benzyl-1H-imidazole-2-carboxylate is critically dependent on the development of a well-characterized and stable formulation. This guide has provided a comprehensive framework, from essential pre-formulation studies to detailed protocols for preparing various types of formulations. By adopting a systematic and scientifically-driven approach to formulation development, researchers can enhance the quality and reliability of their preclinical data, thereby facilitating more informed decision-making in the drug development process.
References
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Gokaraju, G. R., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
- Pharmacentral. (2023, March 10). Excipients for Parenterals.
- Medicilon. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
- Ansel, H. C. (n.d.). Buffers in Pharmaceutical and Biologic Systems.
- Crystal Pharmatech Co., Ltd. (2025, August 11). Animal Dosing Vehicle Selection.
- BioFuran Materials. (2025, August 14). Carboxylate Compounds for Modern Applications.
- Matias, M., et al. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate.
- K+S Aktiengesellschaft. (n.d.). Sodium & Potassium Salts for Pharmaceutical Applications.
- EMA. (2017, October 9). Questions and answers on sodium used as an excipient in medicinal products for human use.
- MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
- Nema, S., & Brendel, R. J. (2015, October 12). Excipients and Their Use in Injectable Products.
- BioProcess International. (2017, February 13). Buffers in Biologics Manufacturing.
- Hopax. (2021, January 15). What are the applications of biological buffers in the pharmaceutical field?.
- Wikipedia. (n.d.). Imidazole.
- Human Journals. (n.d.). Chemical and Pharmacological Properties of Imidazoles.
- BenchChem. (n.d.). stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
- Georg Thieme Verlag. (n.d.). Product Class 3: Carboxylic Acid Salts.
- International Journal of Current Advanced Research. (2016, May 28). Imidazole, its derivatives & their importance.
- Hunan Huibaiyi New Materials Co., Ltd. (n.d.). Biological Buffer Series.
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experimental design for assessing the efficacy of imidazole-based inhibitors
Application Notes & Protocols
Topic: Experimental Design for Assessing the Efficacy of Imidazole-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Imidazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, featured in a multitude of clinically approved drugs and investigational molecules.[1][2] Their remarkable therapeutic versatility stems from the unique physicochemical properties of the imidazole ring, which can engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[2] This guide provides a comprehensive framework for the preclinical evaluation of imidazole-based inhibitors, outlining a logical, multi-tiered experimental strategy from initial biochemical characterization to in vivo efficacy assessment. We present detailed, field-proven protocols for key assays, emphasizing the scientific rationale behind each experimental choice and the inclusion of self-validating controls to ensure data integrity. Particular focus is given to addressing common liabilities of the imidazole class, such as off-target interactions with Cytochrome P450 (CYP) enzymes and the hERG potassium channel.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] This structure is present in essential biomolecules like the amino acid histidine and purines, highlighting its fundamental role in biological systems. In medicinal chemistry, the imidazole moiety is prized for its ability to serve as a bioisostere for other functional groups and for its capacity to act as a proton donor or acceptor, facilitating critical interactions with protein targets.[4]
Imidazole-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects.[4][5] Their mechanisms of action are equally diverse:
-
Enzyme Inhibition: Many imidazole compounds function by inhibiting enzymes. This is a primary mechanism for antifungal agents like ketoconazole, which disrupts ergosterol biosynthesis by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[6] In oncology, imidazole-based drugs like nilotinib are potent tyrosine kinase inhibitors, targeting the BCR-ABL kinase in chronic myeloid leukemia.[7][8]
-
Microtubule Disruption: Certain derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[9]
-
DNA Interaction: Some nitroimidazole compounds are activated under hypoxic conditions, leading to the generation of DNA-damaging radicals, a mechanism exploited in both cancer therapy and for targeting anaerobic bacteria.[4][6]
Given this mechanistic diversity, a robust and tailored experimental design is crucial to accurately assess the efficacy and therapeutic potential of any new imidazole-based inhibitor.
The Efficacy Assessment Workflow: A Phased Approach
A systematic, tiered approach is essential for evaluating inhibitors, ensuring that resources are focused on the most promising candidates. This workflow progresses from simplified in vitro systems to more complex biological models, providing a comprehensive understanding of the compound's potency, selectivity, and potential liabilities.
Caption: A multi-phase workflow for inhibitor efficacy assessment.
Phase 1: Biochemical Potency and Mechanism of Action (MOA)
The first step is to confirm direct engagement with the purified target protein (e.g., an enzyme) and to quantify the inhibitor's intrinsic potency. This is achieved in a simplified, cell-free environment to eliminate confounding factors like membrane permeability and cellular metabolism.[10]
Causality Behind Experimental Choices
-
Why start with biochemical assays? These assays isolate the interaction between the inhibitor and its direct target. This allows for the precise determination of potency (IC₅₀) and the inhibition constant (Kᵢ), which are fundamental parameters for structure-activity relationship (SAR) studies.[11][12]
-
Why determine the Mechanism of Action (MOA)? Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides crucial insight into how it interacts with the enzyme and its substrate.[13][14] For example, a competitive inhibitor, which binds to the same site as the substrate, can be outcompeted by high substrate concentrations, a factor that is critical for predicting in vivo efficacy.[14][15]
Protocol 1: Determination of IC₅₀ using a Continuous Spectrophotometric Assay
This protocol describes a general method to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Principle: The rate of an enzyme-catalyzed reaction that produces a chromogenic product is monitored over time. The initial velocity is calculated at various inhibitor concentrations to generate a dose-response curve.
Materials:
-
Purified target enzyme
-
Substrate (specific to the enzyme)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Imidazole-based inhibitor stock solution (in DMSO)
-
96-well microplate, clear flat-bottom
-
Microplate spectrophotometer
Methodology:
-
Prepare Reagent Plate:
-
In a 96-well plate, perform a serial dilution of the imidazole inhibitor. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Include control wells:
-
Positive Control (100% Activity): Assay buffer with DMSO (vehicle) instead of inhibitor.
-
Negative Control (0% Activity): Assay buffer without enzyme.
-
-
-
Enzyme Incubation: Add a fixed concentration of the enzyme to each well (except the negative control). Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the reaction. For competitive inhibitors, it is crucial to use a substrate concentration at or below its Michaelis constant (Kₘ) to avoid underestimating the inhibitor's potency.[15]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the appropriate wavelength and temperature. Measure the absorbance every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Activity = (Rateinhibitor - Rateneg_ctrl) / (Ratepos_ctrl - Rateneg_ctrl) * 100.
-
Plot % Activity against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
-
Caption: Model of competitive enzyme inhibition.
Phase 2: Cell-Based Efficacy and Cytotoxicity
After confirming direct target inhibition, the next critical step is to evaluate the inhibitor in a more biologically relevant system: living cells.[16] Cell-based assays provide insights into a compound's ability to cross the cell membrane, its potency in the complex intracellular environment, and its effect on cell health.[17][18]
Causality Behind Experimental Choices
-
Why use cell-based assays? They integrate multiple pharmacological properties. A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux.[16] These assays provide a more predictive measure of potential therapeutic efficacy.
-
Why measure cytotoxicity? It is essential to distinguish between targeted inhibition of cell proliferation (e.g., in cancer cells) and general toxicity that affects all cells. An ideal inhibitor will show a large therapeutic window, meaning it is potent against its target pathway at concentrations far below those that cause general cytotoxicity.[17][19]
Protocol 2: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[19]
Materials:
-
Target cell line (e.g., a cancer cell line for an anti-cancer agent)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Imidazole-based inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the imidazole inhibitor. Include vehicle (DMSO) controls. Incubate for a period relevant to the cell cycle (e.g., 48 or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals, producing a purple solution.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
Phase 3: Selectivity and Safety Profiling
A successful drug candidate must be selective for its intended target to minimize off-target effects and potential toxicity.[20] Imidazole-containing compounds are known to interact with certain classes of enzymes, making early safety profiling essential. Two key areas of concern are Cytochrome P450 (CYP) enzymes and the hERG potassium channel.[21][22]
Causality Behind Experimental Choices
-
Why profile against CYP enzymes? CYP enzymes are critical for drug metabolism. Inhibition of these enzymes by an imidazole compound can lead to dangerous drug-drug interactions, altering the metabolism of co-administered medications.[21][22][23]
-
Why test for hERG blockade? The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization.[24] Blockade of this channel by drugs can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[24][25][26] Early hERG screening is a regulatory requirement and critical for de-risking candidates.[27]
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay uses human liver microsomes (which contain a mixture of CYP enzymes) and specific probe substrates that are metabolized by individual CYP isoforms to produce a fluorescent product. The ability of the test compound to inhibit the metabolism of these probes is measured.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)[21]
-
Imidazole-based inhibitor
-
96-well black microplate
-
Fluorometric plate reader
Methodology:
-
Preparation: Prepare dilutions of the imidazole inhibitor in a 96-well plate.
-
Pre-incubation: Add HLMs and the test inhibitor (or a known inhibitor as a positive control) to the wells. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add a cocktail of the NADPH regenerating system and the specific probe substrates to initiate the metabolic reactions.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Reading: Read the plate on a fluorometer at the appropriate excitation/emission wavelengths for the metabolite of each probe substrate.
-
Data Analysis: Calculate the % inhibition for each CYP isoform at each inhibitor concentration and determine the IC₅₀ value.
Phase 4: In Vivo Efficacy Assessment
The final stage of preclinical evaluation involves testing the inhibitor in a whole-organism model to assess its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[28]
Causality Behind Experimental Choices
-
Why are in vivo models necessary? Animal models integrate all aspects of a drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties, alongside its therapeutic effect on the disease model.[29] Success in an in vivo model is a critical prerequisite for advancing a compound to clinical trials.
-
What is the importance of PK/PD? Pharmacokinetic (PK) studies measure how the body affects the drug (e.g., drug concentration in plasma over time), while pharmacodynamic (PD) studies measure how the drug affects the body (e.g., target inhibition in tumor tissue). Correlating PK and PD is essential to ensure that sufficient drug concentrations are reaching the target tissue to exert a therapeutic effect.[28]
Protocol 4: General Workflow for an In Vivo Efficacy Study (Xenograft Model)
Principle: This protocol outlines a general approach for evaluating an anti-cancer imidazole-based inhibitor in a mouse xenograft model, where human cancer cells are implanted into immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
Human cancer cell line of interest
-
Imidazole inhibitor formulated in a suitable vehicle for dosing (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant a suspension of the human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, Positive Control Drug, Imidazole Inhibitor at various doses).
-
Dosing: Administer the inhibitor and controls according to a predetermined schedule (e.g., once daily, five days a week) and route.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight regularly as an indicator of general toxicity.
-
Clinical Observations: Observe mice for any signs of distress or adverse effects.
-
-
Study Endpoint: The study is typically concluded when tumors in the vehicle control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tissues (tumor, plasma) can be collected for PK/PD analysis to confirm drug exposure and target modulation.
-
Quantitative Data Summary
Summarizing data in a clear, tabular format is essential for comparing the performance of an inhibitor across different assays and against reference compounds.
Table 1: Multi-Assay Efficacy Profile of a Hypothetical Imidazole-Based Kinase Inhibitor (Compound X)
| Assay Type | Target/Cell Line | Parameter | Compound X | Reference Inhibitor |
| Biochemical | Target Kinase A | IC₅₀ | 15 nM | 10 nM |
| Cell-Based | Cancer Cell Line 1 | GI₅₀ | 80 nM | 65 nM |
| Cell-Based | Normal Fibroblast | CC₅₀ | > 10,000 nM | > 10,000 nM |
| Selectivity | Off-Target Kinase B | IC₅₀ | 1,500 nM | 950 nM |
| Safety | CYP3A4 Inhibition | IC₅₀ | 8,500 nM | 5,000 nM |
| Safety | hERG Blockade | IC₅₀ | > 30,000 nM | > 30,000 nM |
GI₅₀: 50% Growth Inhibition; CC₅₀: 50% Cytotoxic Concentration
Interpretation: Compound X shows potent biochemical and cellular activity. It has a good selectivity window against Off-Target Kinase B (>100-fold) and a very large therapeutic window against normal cells. Crucially, it shows weak inhibition of CYP3A4 and no significant hERG activity at therapeutic concentrations, indicating a favorable safety profile.
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- 2. tandfonline.com [tandfonline.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. itmedicalteam.pl [itmedicalteam.pl]
- 21. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice | MDPI [mdpi.com]
- 24. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
optimizing the synthesis yield of 1-benzyl-1H-imidazole-2-carboxylic acid
Technical Support Center: Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic Acid
Subject: Optimization of Yield & Purity via C2-Lithiation and Carboxylation Ticket ID: OPT-IMID-C2-COOH Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Synthesizing 1-benzyl-1H-imidazole-2-carboxylic acid is deceptively simple on paper but notoriously difficult in practice. The core challenges stem from three physicochemical realities:
-
The "Kinetic vs. Thermodynamic" Trap: The C2 position is kinetically acidic but thermodynamically unstable; improper temperature control leads to C5-lithiation or rearrangement.
-
The "Zwitterion" Solubility Trap: The product exists as a zwitterion (internal salt), making it highly water-soluble and difficult to extract into organic solvents.
-
Thermal Instability: Imidazole-2-carboxylic acids are prone to spontaneous decarboxylation upon heating, regenerating the starting material.
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab.
Module 1: The Synthetic Workflow (Visualized)
The following flowchart outlines the critical decision nodes where yield is typically lost.
Figure 1: Critical Process Flow for C2-Lithiation and Isolation.
Module 2: Reaction Optimization (The Lithiation Step)
User Issue: "I am recovering starting material or getting low conversion."
Root Cause Analysis: The C2 proton of 1-benzylimidazole is acidic (pKa ~33), but n-BuLi is extremely moisture-sensitive. Furthermore, if the reaction warms up before CO2 addition, the lithiated species may rearrange to the C5 position or aggregate, reducing reactivity.
Troubleshooting Protocol:
| Parameter | Optimization Standard | Why? (The Science) |
| Solvent Quality | Anhydrous THF (distilled over Na/Benzophenone) | Commercial "anhydrous" THF often contains 50-100 ppm water, which kills n-BuLi instantly. 100 ppm water in 100 mL THF = ~0.5 mmol of destroyed reagent. |
| Temperature | Strictly -78°C | At > -40°C, the lithiated species equilibrates to the thermodynamically more stable C5 position or decomposes. You must maintain kinetic control. |
| Reagent Titration | Titrate n-BuLi before use | Organolithiums degrade over time. Using 1.1 eq of degraded n-BuLi effectively means using 0.8 eq, guaranteeing incomplete conversion. |
| Time | 30-45 mins max at -78°C | Extended stirring does not improve yield; it only increases the risk of side reactions (e.g., self-condensation). |
Q: Can I use LDA instead of n-BuLi? A: Yes, but it is often unnecessary. n-BuLi is sufficient for C2 deprotonation. However, if you observe significant tarring (polymerization), switching to LDA can be cleaner as it is less nucleophilic and reduces attack on the benzyl ring or displacement of the benzyl group.
Module 3: The Quench (Carbon Dioxide Introduction)
User Issue: "The reaction turns a dark color and yield is poor upon CO2 addition."
Root Cause Analysis: Direct addition of dry ice (solid CO2) is the most common error. Standard dry ice is covered in frozen water condensation. Throwing this into your -78°C reaction quenches the lithiated intermediate with water (protonation) rather than CO2 (carboxylation), regenerating the starting material.
Protocol for Anhydrous CO2 Delivery:
-
Source: Use a CO2 gas cylinder or sublime dry ice in a separate flask.
-
Drying: Pass the generated CO2 gas through a drying tube filled with Calcium Chloride (CaCl2) or Drierite before it enters the reaction flask.
-
Introduction: Bubble the gas through the solution via a needle/cannula.
-
Rate: Vigorous bubbling for 15-20 minutes. Ensure the reaction remains at -78°C during the initial exothermic addition.
Module 4: Isolation (The "Zwitterion Trap")
User Issue: "My product disappears during workup. I cannot extract it with Ethyl Acetate."
Root Cause Analysis: 1-Benzyl-1H-imidazole-2-carboxylic acid is an amphoteric amino acid analog.
-
High pH (>7): Exists as the carboxylate salt (R-COO⁻ Li⁺). Soluble in water; insoluble in organics.
-
Low pH (<1): Exists as the imidazolium salt (R-NH⁺-COOH). Soluble in water; insoluble in organics.
-
Isoelectric Point (pI): The neutral zwitterion exists only at a specific pH range (typically pH 3.0–4.0 for imidazole carboxylic acids).
The "Isoelectric Precipitation" Protocol:
-
Quench: Quench the reaction with a small amount of water.
-
Evaporation: Remove THF under reduced pressure (Rotavap) at room temperature . Do not heat above 40°C.
-
Dissolution: Dissolve the residue in minimal water.
-
Acidification: Carefully add 1M HCl dropwise while monitoring pH with a meter.
-
Target pH: Adjust exactly to pH 3.5 .
-
Precipitation: Cool the solution to 0°C. The zwitterion should precipitate as a white/off-white solid.
-
Filtration: Filter and wash with ice-cold water and then acetone (to remove non-polar impurities).
Critical Warning: Decarboxylation [1]
-
Do NOT dry the solid in an oven >50°C.
-
Do NOT boil the aqueous solution.
-
Mechanism: Imidazole-2-carboxylic acids decarboxylate easily to regenerate 1-benzylimidazole.
-
Solution: Dry in a vacuum desiccator over P2O5 or lyophilize (freeze-dry) if the precipitate is fine/colloidal.
Module 5: Alternative Routes (When Lithiation Fails)
If the n-BuLi route proves too sensitive for your equipment, the Oxidative Route is the industry-preferred "rugged" alternative.
Workflow:
-
Formylation: Lithiate 1-benzylimidazole (as above) but quench with DMF to get 1-benzylimidazole-2-carboxaldehyde. (Aldehydes are easier to isolate than zwitterionic acids).
-
Oxidation: Oxidize the aldehyde using Sodium Chlorite (NaClO2) (Pinnick Oxidation) or H2O2 .
-
Why this works: The oxidation can be done in mild aqueous conditions, and the final acid precipitation is cleaner.
-
References
-
Lithiation of Imidazoles: O'Connell, J. F., Parquette, J., Yelle, W. E., & Ramirez, W. (1988). The Lithiation of 1-Methylimidazole. Synthesis of 1-benzylimidazole derivatives often follows the protocols established for methylimidazoles regarding C2 vs C5 selectivity.
-
Decarboxylation Risks: The thermal instability of imidazole-2-carboxylic acids is a documented phenomenon, requiring low-temperature handling during isol
-
Source: (See "Note: Heating may cause decarboxylation").
-
-
General Imidazole Chemistry: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.
-
Source:
-
-
Oxidative Route (Aldehyde Intermediate)
-
Source: (Analogous chemistry for benzyl-imidazole systems).
-
Sources
Technical Support Center: Imidazole Salt Synthesis & Purification
Topic: Troubleshooting Imidazole Salt Formation (Ionic Liquid Precursors) Audience: Researchers, Medicinal Chemists, and Process Engineers
Introduction: The "Art" of Ionic Liquid Synthesis
Welcome to the technical support center. Synthesizing imidazolium salts (e.g., [BMIM][Cl], [EMIM][Br]) appears deceptively simple—a standard
This guide addresses the three most common failure modes: Persistent Oiling (failure to crystallize) , Discoloration (oxidation) , and Incomplete Metathesis .
Module 1: Synthesis & Reaction Monitoring
Context: The quaternization of 1-methylimidazole with an alkyl halide is an exothermic
Q: My reaction mixture turned dark brown/black. Is the product ruined?
A: Not necessarily, but you have generated impurities.
-
Cause: The "darkening" is often due to trace oxidation of the imidazole ring or polymerization of impurities at high temperatures. Alkyl iodides are particularly prone to liberating free iodine (
), causing darkening. -
Prevention:
-
Inert Atmosphere: Always perform the reaction under
or Ar. Imidazoles are moisture-sensitive and prone to oxidation at elevated temperatures. -
Temperature Control: Do not rush the kinetics. Reaction at 60–70°C for 24 hours is superior to refluxing at 100°C for 4 hours. High heat promotes decomposition.
-
Reagent Quality: Distill 1-methylimidazole from KOH prior to use to remove water and oxidation products.
-
-
Fix: See Module 3 (Decolorization) below.
Q: The reaction seems stalled. NMR shows starting material after 48 hours.
A: This is a kinetics issue, likely due to steric hindrance or solvent effects.
-
Neat vs. Solvent: Performing the reaction neat (solvent-free) maximizes concentration and reaction rate. If you must use a solvent (to control exotherm), use a polar aprotic solvent like Acetonitrile (
) or Ethyl Acetate (EtOAc) . -
Sterics: If synthesizing mesityl- or bulky adamantyl-substituted imidazoles, the
barrier is high. You may need a sealed tube (pressure vessel) at 100°C+ or switch to a more reactive alkylating agent (e.g., Alkyl Triflate instead of Alkyl Chloride).
Module 2: Isolation & The "Oiling Out" Crisis
Context: Imidazolium salts are notorious for supercooling—remaining as viscous liquids below their melting points due to high lattice energy barriers and entropy.
Q: My product is supposed to be a solid, but it’s a viscous oil. How do I induce crystallization?
A: You are fighting the "supercooling" effect. Follow this protocol (The "Crash Out" Method):
-
Solvent Wash: First, wash the oil with a non-polar solvent (Diethyl Ether or Hexane) to remove unreacted starting materials. The salt is insoluble; the impurities are soluble.
-
The "Schlenk" Dry: Place the oil under high vacuum (<0.1 mbar) with heating (60°C) for 6–12 hours. Trace water is the #1 inhibitor of crystallization.
-
Nucleation Triggers:
-
Seed Crystal: If you (or a labmate) have any crystal of the same salt, add a speck.
-
Sonication: Sonicate the oil at 0°C.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the oil/air interface.
-
Solvent Anti-Solvent: Dissolve in minimal
(DCM), then slowly layer Diethyl Ether on top. Place in a freezer (-20°C).
-
Visualization: The Crystallization Decision Tree
Figure 1: Decision logic for handling imidazolium salts that refuse to crystallize (Oiling Out).
Module 3: Purification & Decolorization
Context: Even "pure" ionic liquids can appear yellow.[1] For spectroscopic or electrochemical applications, optical purity is required.
Q: How do I remove the yellow/brown color? Recrystallization isn't working.
A: Recrystallization often traps colored impurities in the lattice. Use Activated Charcoal Treatment .[2]
Protocol:
-
Dissolve the imidazolium salt in Methanol or Deionized Water (approx. 10 mL solvent per gram of salt).
-
Add Activated Charcoal (10–20 wt% relative to the salt).
-
Stir vigorously at 50–60°C for 12–24 hours .
-
Filter through a pad of Celite (diatomaceous earth) to remove the charcoal.
-
Remove solvent under reduced pressure.[3]
-
Result: The filtrate should be clear/colorless.
Table 1: Solvent Compatibility for Purification
| Solvent | Role | Usage Strategy |
| Diethyl Ether ( | Washing Agent | Excellent. Removes unreacted alkyl halides. ILs are immiscible. |
| Ethyl Acetate (EtOAc) | Washing/Recryst.[2][4] | Good. Some ILs are slightly soluble; test first. Good for precipitating salts from DCM. |
| Acetonitrile ( | Reaction Solvent | High Solubility. Good for running the reaction, bad for washing (dissolves product). |
| Dichloromethane (DCM) | Dissolution | High Solubility. Use to dissolve IL before adding anti-solvent (Ether/Hexane). |
| Water | Impurity / Solvent | Avoid unless doing anion metathesis. Hard to remove later. |
Module 4: Anion Metathesis (Ion Exchange)
Context: Converting a halide salt (e.g., [BMIM][Cl]) to a functional IL (e.g., [BMIM][
Q: How do I ensure complete anion exchange? I have residual halides.
A: Residual halides (Cl/Br) are catalyst poisons.
-
Method A (Precipitation): Use a metal salt where the byproduct precipitates.
-
Reaction:
-
Protocol: Mix aqueous solutions. The hydrophobic IL will separate as a dense lower layer. Wash this layer repeatedly with water until the washings are halide-free.
-
-
Method B (Silver Salt): The "Gold Standard" for purity.
-
Reaction:
-
Note: Expensive, but drives reaction to completion due to insolubility of AgI.
-
-
Validation: Test the water washings with Silver Nitrate (
) . If a white precipitate forms, you still have chloride impurities. Continue washing.
References & Authoritative Sources
-
Synthesis & Purification Protocols:
-
Organic Syntheses: "Preparation of 1-Butyl-3-methylimidazolium Tetrafluoroborate". A standard, validated protocol for synthesis and anion exchange.[3]
-
Source:
-
-
Decolorization & Impurity Removal:
-
Green Chemistry: "Imidazolium ionic liquids: A simple anion exchange protocol".[5] Discusses resin-based exchange and purification.
-
Source:
-
-
Crystallization & Phase Behavior:
-
NIST / IUPAC: "Ionic Liquids: Solutions for the Future?" (Detailed physical property data including melting points and supercooling behavior).
-
Source:
-
-
General Handling:
Sources
Technical Support Center: Ensuring the Stability of Sodium 1-Benzyl-1H-imidazole-2-carboxylate Solutions
Introduction: Sodium 1-benzyl-1H-imidazole-2-carboxylate is a key reagent in various research and development applications. The integrity of experimental data hinges on the stability of this compound in solution. Degradation can lead to inconsistent results, loss of biological activity, and the formation of confounding artifacts. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this molecule. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting strategies and validated protocols to ensure the reliability and reproducibility of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with solutions of sodium 1-benzyl-1H-imidazole-2-carboxylate.
Q1: My aqueous solution of sodium 1-benzyl-1H-imidazole-2-carboxylate has formed a white precipitate after preparation or storage. What is it and how can I prevent it?
A1: The precipitate is most likely the free acid form, 1-benzyl-1H-imidazole-2-carboxylic acid. Sodium 1-benzyl-1H-imidazole-2-carboxylate is the sodium salt of this acid and is significantly more soluble in water. The stability of the salt in solution is highly pH-dependent.[1]
-
Causality: A decrease in the pH of the solution will protonate the carboxylate anion (R-COO⁻) to its neutral carboxylic acid form (R-COOH).[2][3] This neutral form is substantially less water-soluble and will precipitate out. This can be caused by the absorption of atmospheric carbon dioxide (which forms carbonic acid) or the use of acidic buffers or co-solvents.
-
Preventative Measures:
-
Use Buffered Solutions: Prepare your solutions in a suitable buffer system with a pH maintained between 7.5 and 9.0 to ensure the compound remains in its deprotonated, soluble salt form.
-
pH Verification: Always measure and, if necessary, adjust the pH of your final solution after the compound has been fully dissolved.
-
Inert Atmosphere: Storing solutions under an inert gas like nitrogen or argon can prevent the absorption of CO₂.
-
Q2: I've observed a gradual yellowing of my stock solution over time, even when stored in the dark. What causes this discoloration?
A2: The yellowing is a common indicator of chemical degradation, likely stemming from the oxidation of the imidazole moiety.[4]
-
Causality: The electron-rich imidazole ring is susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent or exposure to oxidizing agents.[4][5] This process can be accelerated by elevated temperatures.
-
Preventative Measures:
-
Use Degassed Solvents: Before preparing your solution, degas the solvent (e.g., water or buffer) by sparging with an inert gas (argon or nitrogen) or by using a sonication/vacuum cycle. This removes dissolved oxygen.
-
Inert Atmosphere Storage: Blanket the headspace of your stock solution vial with an inert gas before sealing and storing.[6]
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and free of any residual oxidizing agents.
-
Q3: My compound is sensitive to light. What is the mechanism and what are the best practices for handling?
A3: Yes, the imidazole ring system is known to be susceptible to photodegradation.[7]
-
Causality: Upon exposure to light, particularly UV light, the imidazole ring can absorb energy and undergo photochemical reactions. This can lead to the formation of reactive intermediates and a complex mixture of degradation products, ultimately causing a loss of compound integrity and activity.[4][8]
-
Preventative Measures:
-
Use Amber Vials: Always prepare and store solutions in amber glass vials or containers that block UV light.[6]
-
Protect from Light: If using clear glassware for an experiment, wrap it in aluminum foil to shield the solution from ambient light.
-
Work in Subdued Lighting: Minimize exposure to direct, intense light sources during handling and preparation.
-
Q4: What are the optimal conditions for the short-term and long-term storage of my solutions?
A4: Proper storage is the most critical factor in maintaining the long-term stability of your compound.
-
Solid Compound: Store the solid powder in a tightly sealed container in a desiccator at -20°C. Protect it from light and moisture.
-
Stock Solutions (High Concentration):
-
Prepare in a degassed, pH-controlled buffer (pH 7.5-9.0).
-
Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage. For short-term (1-2 weeks), storage at 2-8°C may be acceptable, but stability should be verified.[9]
-
-
Working Solutions (Dilute): It is strongly recommended to prepare fresh working solutions from a frozen stock aliquot immediately before each experiment.[10] Do not store dilute aqueous solutions for extended periods.
Part 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common stability-related problems.
| Symptom | Potential Cause(s) | Recommended Action & Scientific Rationale |
| White Precipitate | pH Drop: The pH has fallen below the pKa of the carboxylic acid, causing protonation and precipitation. | Action: Gently warm the solution and add a small amount of dilute NaOH (e.g., 0.1 M) dropwise until the precipitate redissolves. Confirm the final pH is in the 7.5-9.0 range. Rationale: Restoring an alkaline pH deprotonates the carboxylic acid back to the highly soluble carboxylate salt.[2] |
| Solution Discoloration (Yellow/Brown) | Oxidation: Reaction with dissolved oxygen. Photodegradation: Exposure to UV or ambient light. | Action: Discard the discolored solution. Prepare a fresh solution using degassed solvents and store it under an inert atmosphere, protected from light. Rationale: Discoloration indicates significant degradation. The imidazole ring is susceptible to both oxidative and photochemical degradation pathways.[4][7] |
| Inconsistent or Decreased Assay Signal | Chemical Degradation: The active compound has degraded due to one or more of the factors above (pH, light, oxygen, temperature). Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. | Action: Prepare fresh working solutions for every experiment from a new, single-use frozen aliquot of a validated stock solution. Perform a stability check of the compound in your specific assay buffer over the time course of the experiment. Rationale: Ensuring the integrity of the compound at the point of use is critical for reproducible data.[10] |
| Cloudiness or Haze | Low Solubility: The concentration may exceed the solubility limit in the chosen solvent system. Early-stage Precipitation: Minor pH fluctuations causing initial precipitation. | Action: Try preparing a more dilute solution. A small percentage of a co-solvent like DMSO or ethanol may be added, but a vehicle control must be run. Ensure the final solution pH is stable and in the optimal range. Rationale: The benzyl group imparts some hydrophobic character, which can limit aqueous solubility. Maintaining the ionic salt form is key to maximizing solubility.[11] |
Part 3: Experimental Protocols
Adherence to validated protocols is essential for minimizing variability and ensuring compound stability.
Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)
This protocol is designed to create a stable, reliable stock solution for long-term storage.
Materials:
-
Sodium 1-benzyl-1H-imidazole-2-carboxylate powder
-
High-purity (e.g., Milli-Q) water or 10 mM Phosphate Buffer
-
0.1 M NaOH and 0.1 M HCl solutions for pH adjustment
-
Inert gas (Argon or Nitrogen) with tubing
-
Amber glass vials and cryogenic storage vials
-
Calibrated pH meter
Procedure:
-
Solvent Degassing: Place the desired volume of water or buffer in a flask. Sparge with inert gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of sodium 1-benzyl-1H-imidazole-2-carboxylate in a clean, dry weighing boat.
-
Dissolution: Add the powder to the degassed solvent while stirring. If necessary, gently warm the solution (not exceeding 40°C) to aid dissolution.
-
Initial pH Check: Once fully dissolved, allow the solution to cool to room temperature. Measure the pH. It should be slightly alkaline.
-
pH Adjustment (Critical Step): Adjust the pH to between 8.0 and 8.5 using dilute 0.1 M NaOH or 0.1 M HCl. Add the adjustment solution dropwise while stirring and monitoring the pH continuously. This range ensures the carboxylate remains deprotonated without being harsh on the imidazole ring.
-
Final Volume: Adjust to the final desired volume with degassed solvent.
-
Aliquoting: Immediately dispense the stock solution into single-use amber or foil-wrapped cryogenic vials.
-
Inert Gas Blanketing: Before sealing each vial, flush the headspace with inert gas for 10-15 seconds.
-
Storage: Tightly cap the vials and immediately place them in a -80°C freezer for long-term storage.
Protocol 2: Quality Control and Stability Verification
To ensure the trustworthiness of your stock, a periodic quality check is advised.
Procedure:
-
Baseline Analysis (T=0): Immediately after preparing a new stock solution, analyze a fresh aliquot by HPLC-UV. Record the peak area, retention time, and purity. This is your baseline standard.
-
Time-Point Analysis: After a set period (e.g., 3 months), thaw a new aliquot from the -80°C stock.
-
Comparative Analysis: Analyze the aged aliquot using the exact same HPLC method. Compare the peak area and purity to the T=0 baseline. A decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Decision: If purity has dropped by a predetermined threshold (e.g., >5%), the stock solution should be discarded and a fresh batch prepared.
Part 4: Visualization of Stability Factors
The following diagram illustrates the key environmental factors that influence the stability of sodium 1-benzyl-1H-imidazole-2-carboxylate in solution and the resulting degradation pathways.
Caption: Key factors affecting solution stability and preventative measures.
References
- Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
- PubMed. (2019, October 15).
- Benchchem. An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole.
- University of Washington. (2025, February 28). Imidazole.
- RSC Publishing.
- ResearchGate. (2025, August 5).
- OSTI.gov. (2012, October 15).
- Benchchem. stability and storage conditions for 1-Methyl-1H-imidazole-4-carbonitrile.
- FAU CRIS. (2015). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte.
- PMC. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles.
- MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- PubMed. (2020, April 6).
- ResearchGate. (2022, November 2). Imidazole-amino acids. Conformational switch under tautomer and pH change.
- Doc Brown's Chemistry. factors affecting the value of pKa Ka of carboxylic acids....
- ResearchGate. Biodegradability of imidazole structures.
- Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions.
- Benchchem. Troubleshooting Khellinol instability in solution.
- Fisher Scientific. (2010, February 4).
- Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
- Fundamentals of Organic Chemistry-OpenStax Adapt
- College of Saint Benedict & Saint John's University. Substitution at Carboxyloids CX4b. Bringing All The Steps Together: Ester and Amide Hydrolysis.
- Scientific.Net. (2021, September 6).
- University of Minnesota. Synthesis of Carboxylic Acids.
- ResearchGate. (2025, August 7). Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions.
- Benchchem. stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
Sources
- 1. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11.3 Acidity of Carboxylic Acids – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
Technical Support Center: Troubleshooting Imidazole-2-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of imidazole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this crucial heterocyclic motif. Imidazole-2-carboxylates are vital scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, from low yields to unexpected side reactions.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will explore the causality behind common experimental issues and offer field-proven troubleshooting strategies to help you optimize your reactions, improve yields, and ensure the integrity of your final product.
Section 1: Troubleshooting Common Issues (Q&A Format)
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of plausible causes and actionable solutions.
Q1: My yield is very low, and I'm recovering a significant amount of my starting imidazole. What is causing the incomplete conversion?
Plausible Causes:
This issue is common in reactions that directly introduce a carboxyl or ester group at the C2 position, such as direct carboxylation with CO₂ or acylation with chloroformates.
-
Insufficient Activation of the C2 Position: The C2 proton of imidazole is the most acidic, but deprotonation is still required to generate a nucleophile strong enough to attack weak electrophiles like CO₂. The base may be too weak, used in insufficient quantity, or reaction conditions may not be harsh enough.
-
Poor Reagent Solubility or Mixing: In heterogeneous reactions, poor mixing can lead to localized reagent concentrations and incomplete reaction.
-
Reversible Reaction: The carboxylation can be reversible, especially under high temperatures, where decarboxylation can compete with the forward reaction.[1]
-
Scale-Up Issues: For methods using highly reactive reagents like chloroformates, efficiency can drop upon scale-up. This is often due to reduced cooling efficiency and prolonged addition times, which can favor side reactions.[2]
Recommended Actions & Solutions:
-
Re-evaluate Your Base and Conditions: For direct carboxylation with CO₂, high pressures (40-180 bar) and temperatures (180-280 °C) are often necessary, along with a strong base like potassium carbonate.[3] For laboratory-scale synthesis using chloroformates, ensure you are using a non-nucleophilic, strong base like triethylamine in an appropriate stoichiometric amount to both deprotonate the imidazole and scavenge the HCl byproduct.[2]
-
Optimize Reagent Addition: When using highly reactive electrophiles, such as ethyl chloroformate, a slow, controlled addition at low temperatures (-45 °C to 10 °C) is critical to prevent side reactions and thermal decomposition.[2] Consider using a syringe pump for precise control, especially during scale-up.
-
Improve Solubility: Choose a solvent in which both the imidazole starting material and the base are reasonably soluble. Acetonitrile is a common choice for these reactions.[2]
Q2: I'm trying to synthesize an imidazole-2-carboxylic acid by oxidizing the corresponding aldehyde, but I'm getting a complex mixture or low yield. What's going on?
Plausible Causes:
The oxidation of 1H-imidazole-2-carboxaldehyde is a standard route, but it is not without its pitfalls.
-
Formation of a Stable Hydrate: The starting aldehyde can form a stable hydrate, particularly around pH 8.0, which may be less reactive towards the oxidant.[4]
-
Over-oxidation or Degradation: While the goal is oxidation, harsh oxidizing agents or prolonged reaction times can lead to ring-opening or other degradation pathways.
-
Decarboxylation of the Product: The desired imidazole-2-carboxylic acid product is susceptible to decarboxylation, especially when heated.[1] If your reaction or workup involves heating, you may be losing your product as it forms.
Recommended Actions & Solutions:
-
Use a Mild and Controlled Oxidant: A 30% aqueous solution of hydrogen peroxide (H₂O₂) at room temperature is a proven method for cleanly oxidizing the aldehyde to the carboxylic acid in high yield.[1] This avoids harsh conditions that could degrade the imidazole ring.
-
Control the pH: Be mindful of the pH of your reaction mixture. If you suspect hydrate formation is inhibiting the reaction, adjusting the pH to be slightly more acidic or basic might be beneficial, but this must be balanced with the stability of your compound.[4]
-
Avoid Heat During Workup: This is a critical point. After the reaction is complete, remove the solvent under reduced pressure at room temperature. Any application of heat risks significant product loss through decarboxylation.[1]
Q3: My reaction is producing a mixture of 2-carboxylate and 4(5)-carboxylate isomers. How can I improve the regioselectivity?
Plausible Causes:
While the C2 position is often the most reactive site for deprotonation and substitution, other positions on the imidazole ring can also react, leading to regioisomeric mixtures.
-
Thermodynamic vs. Kinetic Control: The reaction conditions can dictate the product distribution. In some cases, the C2-substituted product is the kinetically favored one, while the C4(5)-substituted product is more thermodynamically stable.
-
Mechanism-Dependent Selectivity: The choice of carboxylating agent can dramatically influence the outcome. For instance, in the synthesis of N,N'-disubstituted imidazolium carboxylates using dimethyl carbonate (DMC), temperature plays a crucial role. At lower temperatures (~90 °C), the 2-carboxylate is the major product, while at higher temperatures (>120 °C), the 4-carboxylate predominates.[5]
Recommended Actions & Solutions:
-
Strict Temperature Control: Based on the mechanism, precisely control the reaction temperature. For the DMC method, maintaining the temperature at or below 95 °C is essential for selectively obtaining the 2-carboxylate isomer.[5]
-
Choose a C2-Selective Reagent: Methods involving the deprotonation of the C2 position with a strong base followed by quenching with an electrophile (like a chloroformate) are generally highly selective for the 2-position due to the higher acidity of the C2-proton.
Section 2: Data Summary & Key Parameters
The table below summarizes the common issues and the key experimental parameters that can be adjusted to resolve them.
| Problem | Potential Cause(s) | Key Parameter to Optimize | Recommended Action | Supporting Source(s) |
| Low Yield / Incomplete Conversion | Insufficient activation of C2; Reversible reaction | Base strength, Temperature, Pressure | Use a stronger base (e.g., K₂CO₃); Increase temperature/pressure for CO₂ carboxylation. | [1][3] |
| Formation of Carboxylic Acid from Aldehyde | Unintended oxidation of the aldehyde starting material | Atmosphere, Reagent Purity | Use fresh aldehyde; Run the reaction under an inert atmosphere (N₂ or Ar). | [4] |
| Product Loss During Workup | Thermal decarboxylation of the carboxylic acid product | Temperature | Evaporate solvents under reduced pressure at room temperature; Avoid heating. | [1] |
| Formation of Regioisomers | Reaction under thermodynamic control; Non-selective reagents | Temperature, Reagent Choice | For DMC method, keep temp < 95°C for 2-carboxylate; Use C2-deprotonation methods. | [5] |
| Unidentified Byproducts | Hydrate formation; Dehydration of oxime intermediates | pH, Reaction Monitoring | Adjust pH to destabilize aldehyde hydrate; Monitor reaction to avoid over-running. | [4] |
Section 3: Visualizing the Reaction Landscape
Diagrams can help clarify the competition between desired and undesired reaction pathways.
Caption: Competing pathways in the synthesis of imidazole-2-carboxylic acid from its aldehyde precursor.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary laboratory methods for introducing the 2-carboxylate group onto an imidazole ring? A: The most common methods include: 1) Oxidation of a pre-existing 1H-imidazole-2-carboxaldehyde, which is often commercially available or can be synthesized.[1][6] 2) Deprotonation of the C2-position of an N-protected imidazole using a strong base (like n-BuLi) followed by quenching with an electrophile like CO₂ or a chloroformate.[7] 3) Direct carboxylation using reagents like dimethyl carbonate, although this can present challenges with regioselectivity.[5]
-
Q: How critical is atmospheric control (e.g., using an inert gas)? A: It is highly dependent on the stability of your reagents and intermediates. If you are working with organometallic intermediates (e.g., lithiated imidazoles), an inert atmosphere is absolutely essential. Furthermore, if your starting material is an aldehyde, performing the reaction under nitrogen or argon is a good practice to minimize air oxidation to the corresponding carboxylic acid, which can be a persistent impurity.[4]
-
Q: What are the best practices for purifying imidazole-2-carboxylic acids? A: Given their thermal instability, purification should avoid heat. Recrystallization, if necessary, should be done with minimal heating and rapid cooling. Column chromatography can be effective, but care must be taken as the acidic nature of the product can cause it to streak on silica gel. A common purification method involves washing the crude solid product with a solvent mixture like diethyl ether/water to remove excess reagents without significant product loss.[1]
Section 5: Detailed Protocols
Protocol 1: Synthesis of Imidazole-2-Carboxylic Acid via Aldehyde Oxidation
This protocol is adapted from established procedures and is designed to maximize yield by minimizing side reactions.[1]
-
Dissolution: Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in deionized water.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (approx. 3.0 eq) dropwise, ensuring the internal temperature remains below 20 °C.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LCMS to ensure complete consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, remove the water in vacuo at room temperature. Crucially, do not heat the flask. This will yield a white crystalline solid.
-
Purification: Wash the resulting solid with a cold mixture of diethyl ether and water (e.g., 4:1 v/v) to remove any residual peroxide and other impurities. Filter and dry the solid under vacuum.
Protocol 2: Optimized Workup to Prevent Decarboxylation
This protocol should be applied to any step involving the isolation of a thermally sensitive imidazole-2-carboxylic acid.
-
Quenching: If the reaction is in an organic solvent, quench it appropriately (e.g., with aqueous acid or base as needed for your specific reaction).
-
Extraction: Perform any necessary aqueous extractions at room temperature.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator with the water bath set to room temperature (or as low as feasible). For high-boiling solvents, it is preferable to use a high-vacuum pump at ambient temperature rather than applying heat.
-
Final Drying: Place the isolated solid under high vacuum for several hours to remove residual solvent.
References
Sources
- 1. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 3. US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for 1-Benzyl-Imidazole Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility & Aggregation Artifacts in Physiological Assays[1]
The Core Challenge: "The Neutrality Trap"
As a Senior Application Scientist, I frequently see 1-benzyl-imidazole derivatives fail in late-stage screening not because of poor potency, but because of poor solution behavior.
The Mechanism: The imidazole ring typically has a pKa between 6.7 and 7.1 .
-
In Stock (DMSO): The compound is fully solvated.
-
In Acidic Buffer (pH < 6.0): The imidazole nitrogen is protonated (
), making the molecule cationic and water-soluble. -
In Physiological Assay (pH 7.4): The molecule deprotonates to its neutral form. Driven by the lipophilic benzyl group, the neutral species rapidly aggregates or precipitates.
The Result: You aren't measuring IC50; you are measuring the concentration at which your compound turns into "brick dust" or colloidal aggregates.
Troubleshooting Workflow: The Solubility Decision Tree
Before altering your assay, determine the nature of the insolubility using this logic flow.
Figure 1: Diagnostic logic for distinguishing between pH-driven precipitation and colloidal aggregation.
Critical Protocols
Protocol A: The "Shift-and-Dilute" Method
Purpose: To prevent "shock precipitation" when moving from 100% DMSO to aqueous buffer.[1] Theory: Direct dilution often creates local supersaturation.[1] Intermediate steps allow the hydration shell to form gradually.
Step-by-Step:
-
Start: 10 mM stock in 100% DMSO.
-
Intermediate Step: Dilute 1:10 into a pH 5.5 Acetate or Citrate buffer (containing 10% DMSO).
-
Why? At pH 5.5, the imidazole is largely protonated and soluble.
-
-
Equilibration: Incubate for 15 minutes at RT.
-
Final Step: Dilute this intermediate 1:10 into your final Assay Buffer (pH 7.4).
-
Result: Final concentration is 100 µM in 1% DMSO. The gradual pH shift reduces the nucleation rate of precipitates.
-
Protocol B: Detergent-Based Verification (The "Shoichet Test")
Purpose: To rule out false positives caused by colloidal aggregation (promiscuous inhibition).[1][2] Reference: Based on methodologies established by Shoichet et al. [1].
| Condition | Reagent Added | Expected Result (True Inhibitor) | Expected Result (Aggregator) |
| Control | Assay Buffer only | Standard IC50 | Standard IC50 (False) |
| Test | + 0.01% Triton X-100 | Unchanged IC50 | Loss of Inhibition (IC50 shifts >10x) |
Interpretation: If adding a non-ionic detergent like Triton X-100 or Tween-20 kills your compound's potency, your compound was likely forming a "sticky" colloid that sequestered the enzyme.[1] The detergent breaks up the colloid, revealing the compound's true (lack of) potency.
Advanced Formulation: Cyclodextrins
When DMSO limits (<1%) are too strict for your cell-based assays, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]
Why it works: The hydrophobic benzyl-imidazole moiety inserts into the CD cavity, shielding it from the aqueous environment, while the hydrophilic CD exterior keeps the complex soluble.
Preparation Guide:
-
Prepare 20% (w/v) HP-β-CD in water.[1]
-
Dissolve solid compound directly into this solution (sonicate for 30 mins).
-
Alternative: Dissolve compound in minimal DMSO, then add to 20% HP-β-CD (Target final DMSO < 0.5%).[1]
-
Filter sterilize (0.22 µm).
Frequently Asked Questions (FAQs)
Q: My compound crashes in PBS but not in DMEM media. Why? A: DMEM contains proteins (BSA/FBS) and amino acids that can act as solubilizing agents or "sinks." PBS is a high-salt, protein-free environment that promotes the "salting out" of lipophilic bases.[1] Always measure solubility in the exact buffer used for the assay.
Q: Can I just acidify my assay buffer to keep it soluble? A: Only if your target protein tolerates it.[1] Most human enzymes have optimal activity at pH 7.4. Dropping to pH 6.0 to solubilize the inhibitor might denature the enzyme, leading to a false "inhibition" signal (which is actually just enzyme death).
Q: What is the maximum DMSO concentration I can use? A:
-
Enzymatic Assays: Often tolerant up to 5% (verify with a DMSO control curve).
-
Cell-Based Assays: Keep below 0.5% (v/v). Above 1%, DMSO permeabilizes membranes and induces apoptosis, confounding toxicity data [2].
Q: How do I distinguish "Brick Dust" from "Colloids"? A:
-
Brick Dust: Visible precipitate, settles at the bottom. Detected by Nephelometry or Absorbance at 600nm.
-
Colloids: Invisible to the naked eye. Detected by Dynamic Light Scattering (DLS) or the Detergent Test (Protocol B). Both cause assay artifacts.
References
-
Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(23-24), 1074-1081.[1]
-
Assay Guidance Manual. (2012). DMSO Tolerance and Solubility.[3][4] NCBI Bookshelf.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Sources
Technical Support Center: Refining Experimental Conditions for Imidazole-Based Enzyme Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing enzyme assays where imidazole is a present or potential confounding variable, a common scenario following His-tag protein purification via Immobilized Metal Affinity Chromatography (IMAC).
Introduction: The Imidazole Dilemma
This guide provides a structured approach to identifying, understanding, and mitigating the effects of imidazole. It is divided into Frequently Asked Questions (FAQs) for quick reference and in-depth Troubleshooting Guides for systematic problem-solving.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding imidazole in enzyme assays.
Q1: Can residual imidazole from my IMAC purification inhibit my enzyme?
A1: Yes, absolutely. Imidazole can act as a direct inhibitor for several classes of enzymes. The mechanism can vary:
-
Competitive Inhibition: Imidazole's structure is similar to the side chain of histidine, a residue often critical in enzyme active sites for catalysis or substrate binding.[2] Imidazole can bind to the active site, directly competing with the substrate and reducing the apparent substrate affinity. This has been demonstrated in enzymes like GH1 β-glucosidases.[3]
-
Metalloenzyme Inhibition: Many enzymes require divalent metal cations (e.g., Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺) as cofactors for their catalytic activity. Imidazole is a known metal-chelating agent and can strip these essential ions from the enzyme's active site, leading to a loss of activity.[4]
-
General Acid-Base Catalysis Interference: For enzymes that utilize histidine residues for proton transfer (general acid-base catalysis), high concentrations of free imidazole can disrupt the local proton environment and interfere with the catalytic mechanism.[2]
Q2: My "no-enzyme" control has a high background signal. Could imidazole be the cause?
A2: Yes, this is a common issue, particularly in absorbance-based assays.
-
UV Absorbance: Imidazole itself absorbs UV light, with impurities in lower-grade imidazole significantly increasing absorbance around 280 nm.[1] If your assay measures changes in absorbance at or near this wavelength (e.g., NADH/NADPH dependent enzymes at 340 nm, where imidazole may still have some tail-end absorbance), it can contribute to a high background signal.
-
Fluorescence Interference: While less common than direct absorbance, some imidazole derivatives have been shown to have fluorescent properties or to quench the fluorescence of certain fluorophores.[5][6] This can lead to unpredictable background signals in fluorescence-based assays.
-
Luciferase Assay Interference: Some small molecules can directly inhibit or, counter-intuitively, stabilize luciferase enzymes, leading to either lower or higher background luminescence.[7][8] It is crucial to test for such effects.
Q3: The pH of my final assay buffer is incorrect after adding my enzyme stock. Why?
A3: Imidazole has a pKa of approximately 7.0, meaning it has significant buffering capacity around physiological pH. If your enzyme is in a stock solution with a high concentration of imidazole (e.g., 250-500 mM) that has not been pH-adjusted, adding even a small volume to your final assay buffer can drastically change the final pH.[9] This pH shift can, in turn, significantly affect your enzyme's activity.
Q4: Is it always necessary to remove imidazole before running an enzyme assay?
A4: While not always strictly necessary, it is highly recommended.[6] Some robust enzymes may not be significantly affected by low millimolar concentrations of imidazole. However, for sensitive enzymes, especially metalloenzymes, or for assays with low signal-to-noise ratios, removing imidazole is a critical step to ensure data integrity. The most prudent approach is to perform control experiments to determine the acceptable imidazole concentration for your specific system.
Q5: Which protein quantification assay should I use for samples containing imidazole?
A5: The choice of protein assay is critical as imidazole interferes with common methods.
-
Bradford Assay: This is the recommended method. It is generally compatible with imidazole concentrations up to 0.2 M.[10][11]
-
BCA and Lowry Assays: These assays are based on the reduction of copper ions, a reaction that is directly inhibited by imidazole. They are not recommended for samples containing significant imidazole concentrations.[1]
For all methods, it is imperative to use the exact elution buffer (without protein) as the blank and to prepare your protein standards in the same buffer to account for any matrix effects.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides a systematic approach to diagnosing and solving common problems encountered in imidazole-based enzyme assays.
Troubleshooting Workflow: High Background or Low Signal
If you are experiencing unexpected results in your enzyme assay, this workflow can help you pinpoint the source of the problem.
Guide 1: Diagnosing and Quantifying Imidazole Interference
Before attempting to remove imidazole, it's crucial to confirm it is the causative agent and understand the extent of its effect.
Protocol 1: Imidazole Dose-Response Control Experiment
This protocol will determine the concentration at which imidazole begins to interfere with your specific assay.
-
Prepare an Imidazole-Free Enzyme: If possible, prepare a small batch of your enzyme where the imidazole has been removed by dialysis or a desalting column (see Protocol 2). This will serve as your reference enzyme. If this is not feasible, use your current enzyme prep and be aware that you are measuring the additional effect of the spiked-in imidazole.
-
Prepare Imidazole Stock: Create a concentrated, pH-adjusted stock solution of high-purity imidazole (e.g., 1 M) in your assay buffer. Ensure the pH is identical to your standard assay buffer.
-
Set Up Assay Plate: Design a plate layout that includes your standard assay conditions (positive and negative controls) and a titration of imidazole.
-
Wells 1-3 (Negative Control): Assay buffer, substrate, no enzyme.
-
Wells 4-6 (Positive Control): Assay buffer, substrate, imidazole-free enzyme.
-
Titration Wells: Assay buffer, substrate, imidazole-free enzyme, and a serial dilution of the imidazole stock solution. Aim for final imidazole concentrations ranging from your estimated residual concentration down to zero (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM, 0 mM).
-
-
Run and Analyze: Perform the enzyme assay according to your standard protocol.
-
Interpret Results:
-
Plot enzyme activity (e.g., rate of product formation) as a function of imidazole concentration.
-
A flat line indicates no interference at the tested concentrations.
-
A dose-dependent decrease in activity strongly suggests imidazole-mediated inhibition. From this curve, you can determine an "acceptable" imidazole concentration for your assay (e.g., a concentration that causes <5% inhibition).
-
Guide 2: Methods for Imidazole Removal
If the interference from imidazole is significant, it must be removed or substantially reduced.
| Method | Principle | Pros | Cons |
| Dialysis | Diffusion across a semi-permeable membrane against a large volume of imidazole-free buffer. | Gentle on protein; can be done at large scale. | Time-consuming (overnight); requires large buffer volumes. |
| Desalting / Buffer Exchange Chromatography | Size-exclusion chromatography where small molecules (imidazole) are retained in the porous beads while the larger protein is excluded and elutes first. | Fast (minutes); efficient removal. | Can dilute the protein sample.[4] |
| Ultrafiltration (Spin Columns) | Centrifugation forces the buffer and small molecules through a membrane while retaining the larger protein. The protein is then re-suspended in a new buffer. | Concentrates the protein while removing imidazole; fast. | Potential for protein loss due to membrane binding; can be stressful for some proteins.[10] |
Protocol 2: Rapid Imidazole Removal using a Desalting Spin Column
This is often the most efficient method for small- to medium-scale preparations.
-
Column Equilibration: Choose a desalting column with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 5-10 kDa MWCO for a >20 kDa protein). Equilibrate the column with your final, imidazole-free assay buffer according to the manufacturer's instructions. This typically involves washing the column with 2-3 column volumes of the buffer.
-
Sample Application: Gently apply your imidazole-containing protein sample to the center of the packed resin bed.
-
Elution: Centrifuge the column (or use gravity flow, depending on the format) as per the manufacturer's protocol. The protein will elute in the void volume, now in the new imidazole-free buffer.
-
Quantification: Re-quantify the protein concentration using a compatible method like the Bradford assay, as some sample dilution may have occurred.
Guide 3: Selecting an Alternative Buffer System
If imidazole removal is not feasible or if your enzyme is particularly sensitive, switching to an alternative purification or assay buffer is necessary. This is especially critical for metalloenzymes.
Buffer Selection Considerations for Metalloenzymes
Recommendations:
-
For Metalloenzymes: HEPES is often the superior choice. Its zwitterionic nature and steric hindrance around the piperazine ring minimize its ability to chelate metal ions, providing a more inert environment for the enzyme.[4][12]
-
For Kinases/Phosphatases: Avoid Phosphate buffers, as phosphate can act as a competitive inhibitor or a product of the reaction.[13] HEPES or MOPS are generally better alternatives.
-
General Use: Tris is a common and inexpensive buffer, but its temperature-sensitive pH and potential for metal chelation make it less ideal for highly sensitive or kinetic studies where temperature might vary.[14]
References
-
Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega. Available at: [Link]
-
What is the best buffer system used for studying enzyme kinetics in pH range 7-8? (2015). ResearchGate. Available at: [Link]
-
Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega. Available at: [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI. Available at: [Link]
-
When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018). Takara Bio. Available at: [Link]
-
Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). Scilit. Available at: [Link]
-
Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). PubMed. Available at: [Link]
-
Creating Security Decision Trees With Graphviz. (2021). Kelly Shortridge. Available at: [Link]
-
Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics | Request PDF. (2025). ResearchGate. Available at: [Link]
-
How to Choose the Right Buffer for Enzyme Activity Tests. (2025). Patsnap Synapse. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). PMC. Available at: [Link]
-
Visualizing A Decision tree using GraphViz and Pydotplus. (2022). Medium. Available at: [Link]
-
Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (2023). PMC. Available at: [Link]
-
Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. (2025). Semantic Scholar. Available at: [Link]
-
How to create decision tree in graphviz. (n.d.). DevTools daily. Available at: [Link]
-
Concentration dependent cholinesterase-like activity of imidazole. Progress curves of TNB 2. (2023). ResearchGate. Available at: [Link]
-
Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib). (2020). Codementor. Available at: [Link]
-
Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. (2017). ACS Omega. Available at: [Link]
-
What is the effect of immidazole on activity and stability of enzyme? (2015). ResearchGate. Available at: [Link]
-
Imidazole: an inhibitor of L-phenylalanine-insensitive alkaline phosphatases of tissues other than intestine and placenta. (1972). PubMed. Available at: [Link]
-
Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. (2024). Interchim – Blog. Available at: [Link]
-
visualize decision tree in python with graphviz. (2017). Dataaspirant. Available at: [Link]
-
Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. (2017). NIH. Available at: [Link]
-
cOmplete™ His-Tag Purification Column Protocol & Troubleshooting. (n.d.). Roche. Available at: [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). PubMed. Available at: [Link]
-
Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. (2012). PMC. Available at: [Link]
-
EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. (n.d.). CORE. Available at: [Link]
-
How to overcome issues with low or no recovery of his-tagged proteins. (2021). Cytiva. Available at: [Link]
-
Turn-off fluorescence of imidazole-based sensor probe for mercury ions. (2023). RSC Publishing. Available at: [Link]
-
Fluorescence quenching of fluorophores 1, 2 and 5 in dichloromethane by polar solvents. (n.d.). Semantic Scholar. Available at: [Link]
-
Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. (2017). SciSpace. Available at: [Link]
-
How does imidazole affect my quantitation of protein? (n.d.). QIAGEN. Available at: [Link]
-
Effect of anti-fungal imidazoles on mRNA levels and enzyme activity of inducible nitric oxide synthase. (1995). PMC. Available at: [Link]
-
Inhibitor bias in luciferase-based luminescence assays. (2020). ScienceOpen. Available at: [Link]
-
Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. (n.d.). BEBPA. Available at: [Link]
-
Design of Experiments for Identification of Complex Biochemical Systems with Applications to Mitochondrial Bioenergetics. (2009). PMC. Available at: [Link]
- Process for reducing interferences in luciferase enzyme assays. (2008). Google Patents.
-
How can you quantify proteins eluted by 500mM imidazole? (2022). ResearchGate. Available at: [Link]
-
Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. (2015). PubMed. Available at: [Link]
-
Will the presence of Imidazole(500mM) influence the enzymatic activity of Proteinase 3? (2017). ResearchGate. Available at: [Link]
-
Reagent Compatibility Chart for Bio-Rad Protein Assays. (n.d.). Bio-Rad. Available at: [Link]
-
Imidazole Derivatives as ON/OFF Fluorescent Chemosensor to Detect Mercury Ion: A Mini Review. (2025). PubMed. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00146F [pubs.rsc.org]
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- 7. goldbio.com [goldbio.com]
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- 9. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of Imidazole Scale-Up: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of substituted imidazoles. As a Senior Application Scientist, I've witnessed firsthand the complexities that arise when transitioning a promising laboratory-scale reaction to a robust, reproducible process at the pilot and manufacturing scale. This guide is designed to be a practical resource, moving beyond theoretical concepts to address the real-world challenges you face. Here, we will dissect common problems, explore their root causes, and provide actionable troubleshooting strategies and in-depth answers to frequently asked questions.
Troubleshooting Guide: From Benchtop Anomalies to Pilot Plant Predicaments
Scaling up is not merely about using larger flasks and more reagents; it's a discipline where chemical engineering principles intersect with organic synthesis. A reaction that performs flawlessly in a 100 mL round-bottom flask can behave unpredictably in a 100 L reactor. This section is dedicated to diagnosing and solving these scale-dependent issues.
Problem 1: The Vanishing Yield - Why is my yield significantly lower on a larger scale?
This is arguably the most common and frustrating challenge in process scale-up. A once high-yielding reaction now produces a fraction of the expected product. The culprits are often lurking in the fundamental principles of heat and mass transfer.
Causality Explained:
In a small flask, the surface-area-to-volume ratio is high, allowing for efficient heat dissipation and effective mixing. As you scale up, the volume increases cubically while the surface area only increases squarely.[1][2] This diminished ratio leads to several problems:
-
Inefficient Heat Transfer: Exothermic reactions, common in imidazole syntheses like the Debus-Radziszewski method, can develop localized "hot spots" in a large reactor.[3] These elevated temperatures can lead to thermal degradation of reactants, intermediates, or the final product, directly impacting your yield.
-
Poor Mass Transfer & Mixing: Inadequate mixing in a large vessel results in concentration gradients.[4][5] This means that reactants are not encountering each other at the optimal stoichiometric ratio, leading to the formation of side products and incomplete conversion.
Troubleshooting Workflow:
-
Characterize the Exotherm: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an appropriate cooling system for your larger reactor.
-
Optimize Agitation:
-
Impeller Selection: The type of impeller (e.g., pitched-blade turbine, Rushton turbine) significantly impacts the flow pattern and mixing efficiency. For many applications, a pitched-blade turbine is effective for achieving good axial and radial flow.
-
Agitation Speed: Increasing the stirring speed can improve mixing, but excessive speed can introduce shear stress, potentially degrading sensitive molecules. A systematic study to find the optimal agitation rate is recommended.
-
-
Controlled Reagent Addition: Instead of adding all reagents at once, a controlled feed of one or more reactants can help manage the exotherm and maintain a more consistent reaction profile.
-
Consider Continuous Flow Chemistry: For highly exothermic or fast reactions, transitioning to a continuous plug flow reactor (PFR) or a microreactor can be a game-changer.[6] These systems offer superior heat and mass transfer due to their high surface-area-to-volume ratios, providing better control over reaction conditions and often leading to higher yields and purity.[7]
Problem 2: The Uninvited Guest - I'm seeing new, significant impurities in my scaled-up batch.
The appearance of unexpected impurities at scale is a serious issue, particularly in pharmaceutical applications where purity is paramount. These new peaks on your chromatogram are often a direct consequence of the altered reaction conditions in a larger vessel.
Causality Explained:
The same factors that cause yield loss – poor heat and mass transfer – are also the primary drivers of new impurity formation. Localized overheating can activate alternative reaction pathways that are insignificant at the lab scale. Similarly, areas of high reactant concentration due to poor mixing can favor the formation of dimeric or polymeric side products.
Troubleshooting Workflow:
-
Impurity Identification and Profiling: The first step is to identify the structure of the new impurity using techniques like LC-MS and NMR. Understanding the impurity's structure can provide clues about its formation pathway. Regulatory guidelines emphasize the importance of establishing a comprehensive impurity profile for your Active Pharmaceutical Ingredient (API).[8][9]
-
Spike and Fate Studies: To understand how impurities are carried through your process, you can intentionally add (spike) a known amount of the impurity into a reaction and track its concentration ("fate") through work-up and purification steps.[8] This helps in designing effective purification strategies.
-
Re-evaluate Reaction Parameters:
-
Temperature Control: Ensure your reactor's cooling system is adequate and that temperature probes are placed strategically to detect any potential hot spots.
-
Solvent Selection: A different solvent or a solvent mixture might offer better solubility for all reactants and intermediates, minimizing concentration gradients.
-
pH Control: For reactions sensitive to pH, ensure that the addition of acidic or basic reagents is done in a controlled manner with efficient mixing to avoid localized pH excursions.
-
-
Work-up and Isolation Optimization: The work-up procedure itself can be a source of impurities. For instance, prolonged exposure to acidic or basic conditions during extraction can cause degradation. The work-up process must be designed to be as efficient and rapid as possible.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the scale-up of substituted imidazole synthesis, providing insights grounded in practical experience and scientific principles.
Q1: How do I choose between a batch and a continuous manufacturing process for my imidazole API?
A1: The choice between batch and continuous manufacturing is a critical strategic decision that depends on several factors, including production scale, reaction kinetics, safety considerations, and economic viability.
| Feature | Batch Manufacturing | Continuous Manufacturing |
| Scale | Well-suited for smaller to medium-scale production and multi-product facilities. | Ideal for large-scale, dedicated production of a single product. |
| Kinetics | Tolerant of slower reaction times. | Best for fast reactions where precise control is needed. |
| Safety | Management of large volumes of hazardous materials can be challenging. Exotherm control is critical.[3][10] | Smaller reaction volumes at any given time inherently reduce the risk of thermal runaways.[11] |
| Cost | Lower initial capital investment for equipment.[12] Operational costs can be higher due to labor and downtime between batches. | Higher initial capital investment. Can lead to significant long-term savings through automation, reduced waste, and higher efficiency.[7][13][14] |
| Flexibility | More flexible for producing different products in the same equipment. | Less flexible; reactors are often designed for a specific process. |
Recommendation: For the development of a new imidazole-based API, a batch process is often the starting point due to its flexibility. However, if the synthesis involves a highly exothermic or hazardous step, or if the projected commercial demand is high, investing in the development of a continuous process can offer significant advantages in terms of safety, consistency, and cost of goods.[12]
Q2: What are the key considerations for the crystallization and isolation of my substituted imidazole product at scale?
A2: Crystallization is a critical unit operation that dictates the purity, particle size distribution, and handling properties of your final product. Scaling up crystallization presents its own set of challenges.
Key Considerations:
-
Polymorphism Control: Many imidazole derivatives exhibit polymorphism, meaning they can exist in different crystal forms with varying physical properties like solubility and stability.[13] The desired polymorph must be consistently produced. This requires careful control of solvent systems, cooling rates, and agitation. Seeding the crystallization with crystals of the desired polymorph is a common and effective strategy.[15]
-
Particle Size Distribution (PSD): The PSD of your API can significantly impact its downstream processing (e.g., filtration, drying) and its bioavailability in the final drug product. Agitation rate and cooling profile are key parameters for controlling PSD.
-
Solvent Selection: The choice of crystallization solvent is crucial. It should provide good solubility at higher temperatures and poor solubility at lower temperatures to ensure a good yield. The solvent must also be compatible with the desired crystal form and be easily removed during drying.
-
Filtration and Drying: The efficiency of filtration and drying can be significantly different at scale. A product that filters easily in the lab on a Büchner funnel may be slow and difficult to filter in a large-scale filter dryer. The cake properties (e.g., particle size, crystal habit) play a major role.
Experimental Protocol: A General Approach to Scale-Up Crystallization
-
Solubility Profiling: Determine the solubility of your imidazole derivative in various solvents at different temperatures to identify suitable crystallization solvent systems.
-
Metastable Zone Width (MSZW) Determination: The MSZW is the region of supersaturation where the solution can exist without spontaneous nucleation. Understanding the MSZW is crucial for designing a controlled crystallization process.
-
Seeding Strategy: Develop a robust seeding protocol, including the amount of seed, the temperature at which the seed is added, and the post-seeding hold time.
-
Cooling Profile Optimization: A linear cooling profile is often a good starting point, but non-linear profiles (e.g., slower cooling at the beginning to allow for crystal growth) can provide better control over PSD.
-
Pilot-Scale Demonstration: Validate your crystallization process at a pilot scale to ensure it is reproducible and delivers the product with the desired physical properties.[16]
Q3: What are the most critical safety considerations when scaling up an imidazole synthesis?
A3: Safety is the paramount consideration in any chemical process, and the risks are amplified at scale. A thorough Process Hazard Analysis (PHA) is essential before any scale-up activities.[17][18][19][20][21]
Critical Safety Aspects:
-
Thermal Runaway Potential: As discussed earlier, exothermic reactions pose a significant risk. A runaway reaction occurs when the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in a catastrophic failure of the reactor.[3][10][22]
-
Handling of Hazardous Reagents: Many imidazole syntheses utilize hazardous materials such as ammonia, strong acids, and flammable solvents. Proper personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed-system transfers), and emergency procedures are non-negotiable.
-
Dust Explosions: Many imidazole products are fine powders, which can form explosive mixtures with air.[15] Equipment must be properly grounded, and sources of ignition must be eliminated.
-
Waste Management: The large volumes of waste generated at scale must be handled and disposed of in an environmentally responsible and compliant manner.
Diagram: Decision Tree for Thermal Runaway Risk Assessment
Caption: A high-level overview of the API scale-up process.
References
-
EMA publishes finalised Process Validation Guideline for Biotech Products. (2016, May 4). ECA Academy. [Link]
-
EMA adopts biotechnology-derived active substances process validation guideline. (2016, May 12). [Link]
-
Process validation for the manufacture of biotechnology-derived active substances and data to be provided in the regulatory submission - Scientific guideline. (2014, April 30). European Medicines Agency (EMA). [Link]
-
Guideline on process validation for the manufacture of biotechnology-derived active substances and data to be provided in the regulatory submission. (2016, April 28). European Medicines Agency (EMA). [Link]
-
EMA Requirements for Manufacturing Validation Data – clinical and regulatory affairs. (2025, December 17). [Link]
-
Process Analytical Tools to control polymorphism and particle size in batch crystallization processes. (2017, May 17). [Link]
-
Considerations for Successful Scale-Up to Tox Batches and Phase-Api (Bulk Drug substance). (2018, August 29). [Link]
-
Practical approach to prediction and prevention of runaway reactions. (2022, November 1). [Link]
-
API Crystallization Process Development and Scale-up for Particle Size Control: A Case Study of a Development Candidate. ResearchGate. [Link]
-
Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025, February 6). Grace. [Link]
-
Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. Process Systems Engineering Laboratory. [Link]
-
Considerations for Successful Scale-Up To Tox Batches And Phase-Api (Bulk Drugsubstance). (2018, August 28). Lupine Publishers. [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). FDA. [Link]
-
Exploring Continuous Pharmaceutical Manufacturing vs. Batch Processing. (2020, December 7). [Link]
-
Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. (2011, June 28). SciSpace. [Link]
-
Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15). [Link]
-
A Comparative Investment Analysis of Batch Versus Continuous Pharmaceutical Manufacturing Technologies. (2022, January 31). PMC. [Link]
-
Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). zeal. [Link]
-
Continuous vs. Batch Production. (2018, April 10). Contract Pharma. [Link]
-
API Crystallization. [Link]
-
Process Hazard Analysis (PHA). [Link]
-
Scale-up Synthesis: Bridging Lab Research to Commercial Production. apicule. [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM. [Link]
-
Process Hazard Analysis (PHA). Overview of available techniques and when to apply them. (2024, August 15). [Link]
-
Computational fluid dynamics simulation of a stirred tank reactor. ResearchGate. [Link]
-
Process Hazard Analysis. (2025, November 2). Cloudtheapp. [Link]
-
Process Hazard Analysis (PHA): A Complete Guide from Design to Operations. (2025, March 20). [Link]
-
Heat Transfer and Process Scale-up. Mettler Toledo. [Link]
-
Application of Computational Fluiddynamics (CFD) to Modeling Stirred Tank Bioreactors. Request PDF. [Link]
-
Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
-
Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (2022, March 19). [Link]
-
PROCESS HAZARD ANALYSIS (PHA). Marsh. [Link]
-
How to Scale Up Pharmaceutical Manufacturing. (2022, December 7). [Link]
-
CFD Simulation of the Fluid Hydrodynamics in a Continuous Stirred-Tank Reactor. Aidic. [Link]
-
Why reactions run away. IChemE. [Link]
-
FDA's Guidelines for GMP Of API. Dalton Pharma Services. [Link]
-
Particle size control during recrystallization and scale-up. (2018, October 16). [Link]
-
Rules of Thumb: Scale-up - Features. The Chemical Engineer. (2023, October 26). [Link]
-
Computational Fluid Dynamics modelling of hydrodynamics, mixing and oxygen transfer in industrial bioreactors with Newtonian broths. (2022, January 6). DTU Research Database. [Link]
-
Computational fluid dynamics simulation improves the design and characterization of a plug-flow-type scale-down reactor for microbial cultiv. (2022, September 30). [Link]
-
Batch Reactor Scale-Up. (2012, June 29). YouTube. [Link]
-
Crystallization Strategies for API Development and Scale Up. (2025, November 24). YouTube. [Link]
-
Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. Document Server@UHasselt. [Link]
-
Heat and mass transfer limitations in monolith reactor simulation with non uniform washcoat thickness. SciELO. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
-
One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. (2016, January 11). [Link]
-
Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Publishing. [Link]
Sources
- 1. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 2. youtube.com [youtube.com]
- 3. cedrec.com [cedrec.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 9. bfarm.de [bfarm.de]
- 10. wjarr.com [wjarr.com]
- 11. contractpharma.com [contractpharma.com]
- 12. Exploring Continuous Pharmaceutical Manufacturing vs. Batch Processing [clarkstonconsulting.com]
- 13. Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study – Process Systems Engineering Laboratory [yoric.mit.edu]
- 14. A Comparative Investment Analysis of Batch Versus Continuous Pharmaceutical Manufacturing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Process Hazard Analysis (PHA) - Prime Process Safety Center [primeprocesssafety.com]
- 18. ors-consulting.com [ors-consulting.com]
- 19. cloudtheapp.com [cloudtheapp.com]
- 20. Complete Process Hazard Analysis (PHA): A Lifecycle Approach [sigma-hse.us]
- 21. marsh.com [marsh.com]
- 22. cetjournal.it [cetjournal.it]
Technical Support Center: Method Refinement for Imidazole Compounds
Introduction: The Imidazole Paradox
Imidazole is a deceptive scaffold. Structurally simple, this 5-membered aromatic heterocycle is ubiquitous in drug development (e.g., Ketoconazole, Ondansetron) yet notorious for experimental inconsistency. The core challenge lies in its amphoteric nature (pKa ~7.0) and rapid prototropic tautomerism .
This guide moves beyond basic textbook chemistry to address the specific failure modes researchers encounter: regiochemical scrambling during alkylation, irreversible adsorption on silica, and pH-dependent solubility crashes.
Module 1: Synthesis & Regiocontrol
The Challenge: N-Alkylation Selectivity
User Question: "I am attempting to alkylate a 4-substituted imidazole, but I consistently get a mixture of 1,4- and 1,5-isomers. How do I control this regioselectivity?"
Technical Insight: The imidazole ring exists in rapid equilibrium between two tautomers. When deprotonated, the resulting imidazolide anion is a resonance hybrid. The site of alkylation (N1 vs. N3) is governed by the interplay of steric hindrance (kinetic control) and thermodynamic stability .
-
Kinetic Control: Alkylation generally occurs at the less hindered nitrogen (distal to the substituent).
-
Thermodynamic Control: Reversible conditions allow the formation of the thermodynamically more stable isomer (often the 1,5-isomer due to electronic stabilization, though sterics usually dominate).
Optimized Protocol: Kinetic N-Alkylation
Targeting the 1,4-isomer (least hindered position).
Reagents:
-
Substrate: 4-Phenylimidazole[1]
-
Base: Sodium Hydride (NaH), 60% dispersion (Strong, non-nucleophilic)
-
Solvent: Anhydrous THF (Promotes tight ion pairing, favoring kinetic product)
-
Electrophile: Methyl Iodide (MeI)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add 4-Phenylimidazole (1.0 eq) and anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool to 0°C . Add NaH (1.2 eq) portion-wise over 15 minutes.
-
Critical Check: Wait for H₂ evolution to cease. The solution should turn clear or slightly yellow.
-
-
Alkylation: Add MeI (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Why? Keeping the temperature low during addition minimizes the energy available to overcome the steric barrier of the more hindered nitrogen.
-
-
Quench: Carefully add sat. NH₄Cl.
Visualization: Regioselectivity Decision Logic
Figure 1: Decision tree for controlling regioselectivity in imidazole alkylation based on reaction conditions.
Module 2: Purification & Isolation
The Challenge: The "Silica Streak" & HPLC Tailing
User Question: "My imidazole compound tails badly on HPLC and streaks on flash columns, making isolation impossible. What is happening?"
Technical Insight: Imidazoles are basic.[2][3][4] Standard silica gel (pKa ~5) has acidic silanol groups (Si-OH). The basic imidazole nitrogen (N3) hydrogen-bonds strongly with these silanols, causing secondary retention (tailing/streaking).
Data: Mobile Phase Modifier Impact
Analyte: 1-Benzylimidazole | Column: C18, 5µm | Flow: 1.0 mL/min
| Mobile Phase Condition | Peak Asymmetry Factor ( | Retention Time ( | Outcome |
| MeOH/Water (No Modifier) | 2.8 (Severe Tailing) | 4.2 min | Fail |
| + 0.1% Formic Acid (pH 2.7) | 1.2 (Acceptable) | 2.1 min | Pass (Elutes early) |
| + 10mM Ammonium Acetate (pH 6.5) | 1.5 (Minor Tailing) | 4.5 min | Marginal |
| + 0.1% Triethylamine (TEA) | 1.1 (Excellent) | 4.1 min | Optimal |
Pro-Tip (Flash Chromatography): Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This "caps" the active silanols, allowing the imidazole to elute as a tight band. Alternatively, switch to Neutral Alumina stationary phase.
Visualization: HPLC Method Development Workflow
Figure 2: Logic flow for eliminating peak tailing in imidazole HPLC analysis.
Module 3: Stability & Formulation
The Challenge: pH-Dependent Solubility
User Question: "My compound precipitates out of the buffer during biological assays. It was soluble in DMSO."
Technical Insight: The uncharged form of imidazole is moderately polar but often crystallizes out of aqueous media. The protonated form (imidazolium cation) is highly water-soluble.
-
pKa Rule: If pH < pKa (approx 6.9–7.0), the molecule is protonated (Soluble). If pH > pKa, it is neutral (Risk of precipitation).[2]
Self-Validating Check:
Before running a bio-assay, calculate the ionization percentage using the Henderson-Hasselbalch equation:
-
At pH 7.4 (Physiological), ~30% of imidazole is protonated. If your compound has lipophilic substituents (e.g., phenyl rings), this 30% ionization may not be enough to maintain solubility.
-
Solution: Formulate as a salt (Hydrochloride or Mesylate) or use a solubilizing excipient like Cyclodextrin.
References
-
BenchChem Technical Support. (2025).[2][5] Purification of Imidazole Derivatives: Troubleshooting Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Retrieved from
-
Organic Letters. (2015). Direct, Regioselective N-Alkylation of 1,3-Azoles.[6] American Chemical Society. Retrieved from
-
Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Retrieved from
-
National Institutes of Health (PMC). (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Retrieved from
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
avoiding degradation of sodium 1-benzyl-1H-imidazole-2-carboxylate during storage
Stability & Storage Optimization Guide
Case ID: T-IMID-2CXX Compound: Sodium 1-benzyl-1H-imidazole-2-carboxylate CAS: 1173026-41-9 (Salt form) / 16042-27-6 (Free acid/Amide analogs for ref) Support Level: Tier 3 (Senior Scientist)
Core Directive: The "Decarboxylation Trap"
To preserve sodium 1-benzyl-1H-imidazole-2-carboxylate , you must understand why it degrades. This molecule faces a synergistic threat from moisture and thermal energy , leading to irreversible decarboxylation.
The Mechanism of Failure
The imidazole ring is electron-deficient. A carboxylate group at the C2 position is thermodynamically unstable because the resulting carbanion (after CO₂ loss) is stabilized by the adjacent nitrogen atoms.
While the sodium salt is significantly more stable than the free acid, moisture is the catalyst for destruction .
-
Hygroscopicity: The sodium salt absorbs ambient water.
-
Protonation: Water (or atmospheric CO₂) protonates the carboxylate (
) to the free acid ( ). -
Decarboxylation: The free acid has a much lower activation energy for CO₂ loss, rapidly degrading into 1-benzylimidazole .
Visualization: The Degradation Pathway
The following diagram illustrates the cascade from improper storage to product loss.
Caption: Figure 1.[1] The moisture-induced protonation cycle that bypasses the sodium salt's stability, leading to irreversible decarboxylation.
Storage Protocols (SOP)
Do not treat this compound like a standard organic salt (e.g., NaCl or Sodium Acetate). It requires anhydrous, cold chain management .
Recommended Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Lowers kinetic energy, significantly slowing the rate of spontaneous decarboxylation. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. CO₂ in air can also acidify surface moisture, accelerating protonation. |
| Container | Amber Glass + Parafilm | Amber glass protects against photodegradation (imidazoles are UV-active). Parafilm ensures a secondary moisture seal. |
| Desiccant | Active Silica/Drierite | Essential to capture any moisture trapped in the headspace during opening/closing. |
Step-by-Step Handling Workflow
-
Arrival: Immediately transfer the vial to a -20°C freezer. Do not leave on the benchtop.
-
Opening: Allow the vial to warm to room temperature inside a desiccator before opening.
-
Why? Opening a cold vial in humid air causes immediate condensation on the solid, triggering the degradation pathway described in Fig 1.
-
-
Weighing: Weigh quickly. If possible, flush the headspace with Argon before re-sealing.
-
Solubilization: Prepare solutions immediately before use. Do not store aqueous solutions of this compound, as they will slowly decarboxylate even at 4°C.
Troubleshooting & FAQs
Q1: The powder has turned into a sticky gum or yellow paste. Is it usable?
-
Diagnosis: Deliquescence. The salt has absorbed enough water to dissolve itself in a concentrated brine.
-
Verdict: Discard. Once in this state, the local pH drops, and decarboxylation accelerates. You likely now have a mixture of sodium carbonate, 1-benzylimidazole, and starting material. Recrystallization is difficult due to thermal instability.
Q2: I see bubbles when I dissolve the compound in water.
-
Diagnosis: Active Decarboxylation.
-
Verdict: If the water is neutral (pH 7), this indicates the material has already partially degraded into the free acid or contains trapped CO₂. If you are dissolving it in acid, bubbling is expected (conversion to free acid -> CO₂ release).
-
Action: Check pH. The solution should be slightly basic (pH 8-9) due to the carboxylate. If acidic, the material is compromised.
Q3: How do I confirm purity using NMR?
-
Protocol: Run 1H NMR in DMSO-d6 (avoid D₂O to prevent H/D exchange masking protons or hydrolysis during the run).
-
Marker for Degradation: Look for the loss of the C2-carboxylate and the appearance of a proton at the C2 position.
-
Intact: No proton signal at C2 (quaternary carbon).
-
Degraded (1-Benzylimidazole): Sharp singlet/multiplet around 7.6 - 7.9 ppm (depending on solvent shift) representing the new C2-H.
-
Quality Control & Validation
Use this logic flow to determine if your batch is safe for experimental use.
Caption: Figure 2. QC Decision Tree for validating sodium 1-benzyl-1H-imidazole-2-carboxylate integrity.
References
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Structure, reactions, synthesis and uses of heterocyclic compounds. (Volume 5 details imidazole-2-carboxylic acid instability).
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Discusses decarboxylation kinetics of imidazole-2-carboxylic acids).
-
ChemicalBook. (2024). Sodium 1-Benzyl-1H-imidazole-2-carboxylate Properties. Retrieved from
-
PubChem. (2024). 1-Benzylimidazole (Degradant) Compound Summary. Retrieved from
-
Organic Chemistry Portal. (2023). Decarboxylation of Heteroaromatic Carboxylic Acids. Retrieved from
Sources
troubleshooting poor reproducibility in biological screening of imidazoles
Technical Support Center: Biological Screening of Imidazoles
Status: Online 🟢 Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: IMID-SCREEN-404
Welcome to the Technical Support Center
You are likely here because your imidazole-based library is behaving erratically. One day the IC₅₀ is nanomolar; the next, it’s micromolar. You might be seeing steep dose-response curves, or your compound inhibits every metalloprotein in your panel.
Do not panic. Imidazoles are "privileged scaffolds" in medicinal chemistry because of their hydrogen-bonding versatility and metal-coordinating ability. However, these same properties make them "privileged nuisances" in high-throughput screening (HTS).
Below is the troubleshooting architecture we use to de-risk imidazole campaigns.
Part 1: The "Ghost" Inhibition (Colloidal Aggregation)
User Question: "My IC₅₀ shifts 10-fold between replicates, and the inhibition disappears when I increase the enzyme concentration. What is happening?"
Diagnosis: Colloidal Aggregation. This is the most common failure mode for imidazoles. At micromolar concentrations, many flat, aromatic imidazoles spontaneously self-assemble into colloidal particles (100–1000 nm). These colloids adsorb enzymes non-specifically, leading to false positives.[1][2][3][4] This phenomenon, extensively characterized by the Shoichet Lab, is responsible for up to 95% of "hits" in some early screens.
The Mechanism: Unlike a specific inhibitor that binds 1:1 to the active site, a colloid acts like a "sponge," sequestering the protein. This explains why increasing enzyme concentration kills the inhibition—you have saturated the surface area of the colloid.
Troubleshooting Protocol: The Detergent & Centrifugation Test
Goal: Differentiate specific binding from colloidal sequestration.
-
Preparation: Prepare your assay buffer with 0.01% Triton X-100 (freshly prepared). Non-ionic detergents disrupt colloids but rarely affect specific binding.
-
The Spin Test:
-
Incubate compound in buffer (no enzyme) for 30 mins.
-
Centrifuge at high speed (e.g., 16,000 x g for 20 mins).
-
Sample the supernatant and run the assay.
-
Result: If potency drops significantly after spinning, your compound precipitated or aggregated.
-
-
The Hill Slope Check:
-
Plot your dose-response curve.[5]
-
Analysis: A specific inhibitor usually has a Hill slope near 1.0. Colloidal aggregators often exhibit steep slopes (> 2.0) because the critical aggregation concentration (CAC) acts like a phase transition "on/off" switch.
-
Data Interpretation Table:
| Indicator | Specific Inhibitor | Colloidal Aggregator |
| Hill Slope | ~1.0 | > 2.0 (Steep) |
| Effect of 0.01% Triton | No change in IC₅₀ | Loss of inhibition |
| Enzyme Concentration | Linear shift (Ki constant) | Potency drops drastically as [Enz] increases |
| DLS Signal | None | High scattering intensity |
Part 2: The "pH Cliff" (Protonation Sensitivity)
User Question: "My compound is potent in a phosphate buffer (pH 6.5) but inactive in TRIS (pH 7.4). Is the compound degrading?"
Diagnosis: Protonation State Switching. The imidazole ring has a pKa of approximately 6.95 .[6] This sits exactly in the physiological screening window.
-
At pH 6.0: The imidazole is largely protonated (cationic, +1).
-
At pH 7.5: The imidazole is largely neutral (0).
If your target binding pocket is hydrophobic, it will reject the cationic form. If you drift even 0.3 pH units, you can change the effective concentration of the "active" species by 50%.
Visualizing the pH Trap
Caption: Impact of pH relative to Imidazole pKa (6.95) on target binding affinity.
Corrective Action:
-
Buffer Capacity: Use buffers with strong capacity near pH 7.0 (e.g., HEPES or MOPS) rather than Phosphate (which has weak buffering between 6-8).
-
The "pH Scan": Run a 3-point IC₅₀ at pH 6.5, 7.0, and 7.5. If potency swings >5-fold, your SAR is driven by pKa, not just molecular contacts.
Part 3: The "Metal Sponge" (Metalloprotein Interference)
User Question: "We are screening a zinc-metalloprotease. Our imidazole series shows inhibition, but it varies wildly depending on the commercial source of the enzyme."
Diagnosis: Non-Specific Metal Coordination. The unprotonated nitrogen (N3) on the imidazole ring is an aggressive sigma-donor for transition metals (Zn²⁺, Fe²⁺/³⁺, Cu²⁺).
-
Scenario A: The imidazole binds the catalytic zinc in the active site (Specific/Desired).
-
Scenario B: The imidazole strips the metal out of the protein (Stripping/Artifact).
-
Scenario C: The imidazole binds trace metals in the buffer, forming complexes that inhibit the enzyme.
The "Metal Rescue" Protocol: To confirm if your compound is simply stripping the metal cofactor:
-
Run the assay as standard.
-
Run a parallel arm supplemented with excess cofactor (e.g., 10–50 µM ZnCl₂).
-
Result: If the inhibition is abolished by adding extra Zinc, your compound is likely a non-specific chelator stripping the enzyme, rather than a true active-site inhibitor.
Part 4: Assay Interference (CYP & Optical)
User Question: "I'm getting high variability in my fluorescence-based CYP450 inhibition assay."
Diagnosis: Optical Quenching & Heme Ligation.
-
Type II Binding: Imidazoles bind the heme iron of CYP450s directly. This induces a spectral shift (Type II difference spectrum). In fluorogenic assays, this high-affinity binding can displace the fluorogenic substrate competitively, but it can also alter the optical properties of the heme, leading to inner-filter effects.
-
Fluorescence Quenching: Many fused imidazoles absorb in the UV/Blue region. If your fluorophore excites/emits in this range (e.g., coumarin derivatives), the compound absorbs the signal, appearing as "100% inhibition."
Corrective Action:
-
Check Absorbance: Scan your compound from 250–600 nm. If it absorbs at the assay's excitation/emission wavelengths, you have an optical artifact.
-
Switch Readout: Move from fluorescence intensity to LC-MS/MS based readouts. Mass spectrometry measures the metabolite directly and is immune to optical quenching.
Summary: The Troubleshooting Decision Tree
Use this logic flow to validate any imidazole "hit" before proceeding to lead optimization.
Caption: Step-by-step decision matrix for validating imidazole screening hits.
References
-
Shoichet, B. K. (2006).[1] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link
-
McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening.[1] Journal of Medicinal Chemistry, 45(8), 1712-1722. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link
-
RSC Publishing. (2013). Enzyme inhibition by metal complexes: concepts, strategies and applications. Chemical Science. Link
-
Grimsey, E., et al. (2020).[7] Population pharmacokinetics of imidazole antifungals. Drug Metabolism and Disposition. Link
Sources
- 1. news-medical.net [news-medical.net]
- 2. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 6. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 7. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
Technical Support Center: Optimization of N-Benzylation of Imidazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-benzylation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this pivotal chemical transformation. N-substituted imidazoles are crucial structural motifs in a vast range of pharmaceuticals and functional materials.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate experimental challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the N-benzylation of imidazoles in a direct question-and-answer format.
Q1: My reaction has a very low yield or is not proceeding at all. What are the likely causes and how can I fix it?
Answer: Low or no yield is a common issue that can typically be traced back to one of several key parameters. The cause-and-effect logic below will help you diagnose the problem.
-
Ineffective Deprotonation (Base Issue): The N-benzylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the imidazole nitrogen acts as the nucleophile.[1] A base is required to deprotonate the imidazole's N-H group, significantly increasing its nucleophilicity.[1]
-
Weak Base: If you are using a mild base like potassium carbonate (K₂CO₃), the reaction may require heating (e.g., 60-80°C) to proceed at a reasonable rate.[1]
-
Strong Base: A stronger base like sodium hydride (NaH) is more efficient and allows the reaction to occur at lower temperatures (0°C to room temperature), but it requires strictly anhydrous (water-free) conditions and an inert atmosphere (Nitrogen or Argon) to prevent it from being quenched.[1]
-
-
Poor Reagent Quality: Ensure your imidazole and benzylating agent are pure. Benzyl halides can degrade over time, and the presence of moisture can deactivate strong bases like NaH.
-
Sub-optimal Temperature: Temperature is a critical factor. Reactions with milder bases often require heat to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side product formation. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[2]
-
Incorrect Solvent: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, accelerating the SN2 reaction.[1][3][4]
To systematically troubleshoot, you can follow this logical workflow:
Q2: I'm observing a significant amount of a white, poorly soluble precipitate in my crude product. What is it and how can I prevent its formation?
Answer: This is a classic problem in imidazole alkylations. The precipitate is almost certainly the 1,3-dibenzylimidazolium halide , a salt formed from a secondary reaction.
-
Causality: The desired product, 1-benzylimidazole, is itself a nucleophile. It can react with a second molecule of the benzylating agent (e.g., benzyl chloride or bromide) in an SN2 reaction. This "over-alkylation" results in the formation of the quaternary imidazolium salt.[2][5][6] This side reaction is particularly problematic because the product is often more nucleophilic than the starting imidazole.
-
Prevention Strategies:
-
Stoichiometry Control: The most straightforward approach is to use a slight excess of imidazole relative to the benzylating agent (e.g., 1.1 to 1.2 equivalents of imidazole). This ensures the more reactive benzyl halide is consumed before it can react significantly with the product.[2]
-
Slow Addition: Adding the benzylating agent dropwise to the reaction mixture can help maintain a low instantaneous concentration, favoring the reaction with the more abundant starting material (imidazole) over the newly formed product.
-
Alternative Reagents: Consider using benzyl alcohol as the benzylating agent. This reaction typically requires very high temperatures (200-300°C) and an acid catalyst but completely avoids the formation of imidazolium salt byproducts.[2][5]
-
Q3: I am using a substituted imidazole, and I'm getting a mixture of two different N-benzylated products (regioisomers). How can I control the selectivity?
Answer: Regioselectivity is a well-documented challenge when alkylating unsymmetrical imidazoles. The outcome is a delicate balance of electronic and steric factors.[7][8]
-
Electronic Effects: The electronic nature of substituents on the imidazole ring is a primary determinant.
-
Electron-Withdrawing Groups (EWGs): An EWG (like a nitro or iodo group) at the 4-position decreases the electron density and nucleophilicity of the adjacent nitrogen (N-3). Consequently, benzylation will be favored at the more distant, more nucleophilic nitrogen (N-1), leading predominantly to the 1,4-disubstituted product.[7][8]
-
-
Steric Effects: The size of both the substituent on the imidazole ring and the incoming benzyl group plays a significant role.
Strategies for Control:
-
Exploit Electronics: If possible, design your synthesis to place an EWG on the ring to direct the benzylation to the desired nitrogen.
-
Leverage Sterics: Use a bulky protecting group on one nitrogen to force alkylation at the other, though this adds extra steps to your synthesis.
-
Careful Purification: If a mixture is unavoidable, meticulous purification by column chromatography is often required to separate the regioisomers. Developing a good TLC method to resolve the two spots is the first critical step.[1]
Q4: Purification of my final product is difficult. What are the best practices?
Answer: Purification challenges often arise from the presence of unreacted starting materials, the imidazolium salt byproduct, or regioisomers.
-
Standard Workup: A typical aqueous workup is the first step. This involves quenching the reaction, partitioning the mixture between an organic solvent (like ethyl acetate) and water, and washing the organic layer with brine. This will remove most inorganic salts and highly polar starting materials.[1]
-
Removing Imidazolium Salt: If the 1,3-dibenzylimidazolium salt has formed, it often precipitates from the reaction mixture or during workup due to its low solubility in many common organic solvents. It can frequently be removed by simple filtration.[2]
-
Chromatography: Column chromatography on silica gel is the most common and effective method for purifying the final product and separating it from any remaining starting material or regioisomers.[1] A gradient elution system, for example with ethyl acetate and hexanes, is typically employed.[1]
-
Recrystallization: If your N-benzylated imidazole is a solid, recrystallization can be an excellent technique for achieving high purity, especially after an initial purification by chromatography.[1][9]
| Technique | Purpose | Typical Solvents/Materials |
| Aqueous Workup | Removal of inorganic salts and water-soluble impurities. | Ethyl Acetate, Diethyl Ether, Water, Brine.[1] |
| Filtration | Removal of insoluble imidazolium salt byproduct. | Reaction solvent (e.g., Acetonitrile).[1] |
| Column Chromatography | Separation of product from starting materials and isomers. | Silica Gel, Ethyl Acetate/Hexanes gradient.[1] |
| Recrystallization | Final purification to obtain crystalline, high-purity solid. | Methanol, Benzene, Toluene, Diethyl Ether.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-benzylation of imidazole?
Answer: The N-benzylation of imidazole with a benzyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process occurs in two main steps:
-
Deprotonation: A base removes the acidic proton from the N-1 position of the imidazole ring, creating a highly nucleophilic imidazolide anion.
-
Nucleophilic Attack: The imidazolide anion attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group and forming the new N-C bond.
Q2: How do I select the appropriate base for my reaction?
Answer: The choice of base is a critical decision that balances reactivity, safety, and experimental convenience.
| Base Type | Examples | Pros | Cons | Typical Conditions |
| Strong | Sodium Hydride (NaH) | High reactivity, fast reactions, works at low temperatures.[1] | Requires strictly anhydrous conditions, inert atmosphere, and careful handling (flammable).[1] | THF, 0°C to RT.[1] |
| Mild (Inorganic) | K₂CO₃, NaHCO₃, Cs₂CO₃ | Safer, easier to handle, does not require inert atmosphere.[1][10] | Lower reactivity, often requires higher temperatures and longer reaction times.[1] | ACN or DMF, 60-80°C.[1] |
| Organic | Triethylamine (Et₃N), DIPEA | Soluble in organic solvents. | Can be difficult to remove after reaction; can act as nucleophile itself. | MeCN or DMF, RT to reflux.[10] |
Expert Insight: For most standard applications, potassium carbonate (K₂CO₃) in acetonitrile (ACN) provides a reliable and safe starting point.[1] For difficult substrates or when a faster reaction is desired, sodium hydride (NaH) in THF is the more powerful choice, provided the necessary safety precautions are taken.[1]
Q3: What is the role of a Phase Transfer Catalyst (PTC) and when should I use one?
Answer: A Phase Transfer Catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. In the context of N-benzylation, this is particularly useful when using an inorganic base (like K₂CO₃ or NaOH) which is insoluble in the organic solvent where the benzyl halide is dissolved.[11]
-
Mechanism of Action: A typical PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), pairs with the imidazolide anion generated by the base. The lipophilic ("fat-loving") alkyl chains on the PTC allow this ion pair to dissolve in the organic phase, where it can then react with the benzyl halide.[11][12]
-
When to Use a PTC:
-
When using a solid-liquid or liquid-liquid biphasic system (e.g., solid K₂CO₃ in toluene).
-
To improve reaction rates under milder conditions.
-
To enable the use of greener, less polar solvents instead of dipolar aprotics like DMF.[11]
-
Section 3: Standard Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the two most common procedures for N-benzylation of imidazole.
Protocol 1: N-Benzylation using Potassium Carbonate in Acetonitrile
This method is a widely used, relatively mild, and safe procedure.[1]
Materials:
-
Imidazole
-
Benzyl bromide or chloride
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate, Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq) and anhydrous acetonitrile.
-
Add finely powdered anhydrous potassium carbonate (1.5 to 2.0 eq). Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.05 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80°C and stir vigorously.
-
Monitor the reaction progress by TLC until the imidazole starting material is consumed (typically 8-24 hours).[1]
-
Cool the reaction mixture to room temperature and filter to remove the solid K₂CO₃ and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).[1]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify further by column chromatography on silica gel if necessary.[1]
Protocol 2: N-Benzylation using Sodium Hydride in Tetrahydrofuran
This method employs a stronger base for faster reactions at lower temperatures. Caution: Sodium hydride is highly reactive and flammable. This procedure must be performed under an inert atmosphere (N₂ or Ar) and with strict exclusion of moisture.[1]
Materials:
-
Imidazole
-
Benzyl bromide or chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.1 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a suspension of NaH.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve imidazole (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension via a syringe or dropping funnel. Hydrogen gas will evolve.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]
-
Once complete, cool the mixture to 0°C and very carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.[1]
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography or recrystallization.[1]
References
- BenchChem (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem.
- Tóth, G., & Keglevich, G. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Tanabe, Y., & He, M. (1991). Process for preparation of 1-benzylimidazole compound.
- Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions.
- Sasson, Y., & Bilman, N. (n.d.). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. The Hebrew University of Jerusalem.
- Grimmett, M. R., & Hartshorn, S. R. (n.d.). N-Alkylation of imidazoles. University of Otago - OUR Archive.
- Unknown Author. (n.d.).
- BenchChem (2025).
- OperaChem. (2023).
- Bram, G., et al. (2025). Phase Transfer Catalysis Without Solvent.
- BenchChem (2025).
- Behr, A., et al. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
- BenchChem (2025). Common side products in the synthesis of 1-Benzylimidazole. BenchChem.
- Kilaru, P., & Scovazzo, P. (2008). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks.
- Nolan, S. P., & Cazin, C. S. J. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals.
- Chakraborty, A., et al. (2025). N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- Węglińska, E., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]
- 6. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. benchchem.com [benchchem.com]
- 9. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 10. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Troubleshooting Assay Interference from 1-Benzyl-Imidazole Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-benzyl-imidazole compounds. This scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for developing inhibitors for various targets, including kinases and cytochrome P450 enzymes.[1][2][3] However, the very physicochemical properties that make this class of molecules biologically active also predispose them to causing a range of assay artifacts.
This guide provides a structured, in-depth approach to identifying, understanding, and mitigating assay interference from 1-benzyl-imidazole compounds. Our goal is to equip you with the expertise to distinguish genuine biological activity from misleading false positives, ensuring the integrity of your data and saving valuable time and resources.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common initial queries and warning signs encountered during screening and lead validation.
Q1: What is assay interference, and why are 1-benzyl-imidazole compounds particularly susceptible?
A: Assay interference refers to any artifact where a compound generates a false positive or false negative result without specifically interacting with the intended biological target.[4][5] 1-Benzyl-imidazole derivatives are prone to this due to a combination of structural and chemical properties:
-
Intrinsic Fluorescence: The benzimidazole core is a known fluorophore, which can directly interfere with fluorescence-based readouts (e.g., FP, FRET, HTRF) by either contributing to the signal or quenching it.[6][7][8][9]
-
Aggregation: Like many heterocyclic, aromatic compounds, they can form colloidal aggregates in aqueous buffers. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition.[10] Some benzimidazoles are explicitly known to self-aggregate.[11][12]
-
Metal Chelation: The two nitrogen atoms in the imidazole ring can act as a bidentate ligand, chelating metal ions.[13][14] This can cause potent, non-specific inhibition of metalloenzymes by stripping them of essential cofactors.[15]
-
Chemical Reactivity: While the core scaffold is relatively stable, substituents added during medicinal chemistry campaigns can be reactive, covalently modifying proteins, often through reactions with cysteine residues.[16][17]
-
pH Modulation: Imidazole itself is a well-known biological buffer.[18][19] While derivatives are less basic, they can still influence local pH, which may alter enzyme activity if the primary assay buffer has insufficient capacity.
Q2: My dose-response curve for a 1-benzyl-imidazole compound is unusually steep (high Hill slope). What could this mean?
A: An unusually steep dose-response curve is a classic hallmark of compound aggregation.[10] Aggregates typically form only above a critical concentration. Below this threshold, the compound is monomeric and inactive. Once the concentration is high enough for aggregates to form, you see a very sharp, cooperative transition from no inhibition to maximal inhibition. This behavior is non-stoichiometric and is a strong indicator of a promiscuous, non-specific mechanism.
Q3: I have a promising hit from my primary screen. What are the first, simple steps to confirm it's not an artifact?
A: Before committing to extensive follow-up, perform these initial checks:
-
Visual Inspection: Look at your assay plate. Is there any visible precipitation or color in the wells containing your compound at high concentrations?
-
Counter-Screen: Run your assay under identical conditions but omit the target protein or enzyme. If you still observe a signal change, the compound is interfering directly with your detection reagents or system.[20]
-
Orthogonal Assay: Confirm the activity using a different detection method.[20][21] For example, if your primary screen was fluorescence-based, try a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based ATP depletion assay.
Q4: How does the basic imidazole ring itself contribute to interference?
A: The imidazole ring is a weak base and an effective metal ligand. In protein purification, high concentrations of imidazole are used to elute His-tagged proteins from Ni-NTA columns.[18] In a biochemical assay, a 1-benzyl-imidazole compound can similarly compete with the target protein for essential metal cofactors (e.g., Zn²⁺, Mg²⁺, Fe²⁺) that may be present in the buffer or required by the enzyme for activity. This leads to inhibition that is real but not due to specific binding at a desired allosteric or active site.
Section 2: Deep Dive: Mechanistic Troubleshooting Guides
This section provides detailed workflows to diagnose and resolve specific types of interference.
2.1 Optical Interference (Fluorescence & Absorbance)
Problem: Your compound appears active in a fluorescence- or absorbance-based assay, but the effect is not reproducible in orthogonal assays. This is common in HTRF, fluorescence polarization (FP), and FRET assays.[22]
Causality: The conjugated ring system of benzimidazoles often absorbs light and emits fluorescence in the UV-Visible range.[7][8][23] If the compound's excitation or emission spectra overlap with those of your assay's fluorophores, it will either add to the signal (false positive) or absorb the emitted light, quenching the signal (false positive or negative, depending on assay format).
Caption: Workflow for diagnosing optical interference.
-
Preparation: Prepare a 10 µM solution of your 1-benzyl-imidazole compound in the final assay buffer.
-
Absorbance Scan: Using a spectrophotometer, scan the absorbance of the solution from 250 nm to 700 nm. Note any absorbance peaks, especially near the excitation or emission wavelengths of your assay fluorophores.
-
Fluorescence Scan: Using a fluorometer, excite the sample at your assay's excitation wavelength. Scan the emission spectrum across a range that includes your assay's emission wavelength.
-
Analysis: Significant absorbance at the excitation/emission wavelengths suggests quenching potential. Significant fluorescence emission suggests a risk of false positives.
| Primary Assay Type | Potential Interference | Recommended Orthogonal Assay | Principle |
| Fluorescence Polarization (FP) | Intrinsic fluorescence, quenching | Luminescence (e.g., Kinase-Glo®) | Measures remaining ATP after kinase reaction |
| HTRF/FRET | Quenching, spectral overlap | AlphaScreen®/AlphaLISA® | Singlet oxygen energy transfer, different emission |
| Absorbance (Colorimetric) | Compound color | LC-MS Based Assay | Direct measurement of substrate/product mass |
| Any Optical Assay | All optical artifacts | Surface Plasmon Resonance (SPR) | Label-free, measures binding by mass change |
2.2 Compound Aggregation
Problem: The compound shows potent, non-specific inhibition against multiple, unrelated targets. The IC50 is highly sensitive to assay conditions like enzyme or detergent concentration.
Causality: Many drug-like molecules, particularly those that are planar and hydrophobic, form colloidal aggregates in aqueous solution above a certain concentration.[10] These aggregates act like a "micellar sink," non-specifically adsorbing and denaturing proteins, which appears as inhibition.[10] This is a leading cause of false positives in high-throughput screening.
Caption: Workflow for diagnosing aggregation-based inhibition.
-
Reagent Preparation: Prepare two sets of assay buffers: your standard buffer and a second buffer containing 0.01% (v/v) of a non-ionic detergent like Triton X-100 or Tween-20.[24]
-
Experiment: Determine the full dose-response curve and IC50 value for your compound in both buffers. Run the experiments in parallel to ensure conditions are identical.
-
Analysis: Compare the IC50 values.
-
No Significant Change (<3-fold): Aggregation is unlikely to be the primary mechanism of action.
-
Significant Shift (>10-fold increase in IC50): Your compound is very likely acting as an aggregator. The detergent disrupts the formation of the colloidal particles, "rescuing" the enzyme activity.[10]
-
2.3 Metal Chelation
Problem: Your compound inhibits a known metalloenzyme, but structure-activity relationships (SAR) are difficult to establish, and the compound shows no activity against non-metalloenzyme homologues.
Causality: The N-C-N motif of the imidazole ring is an effective metal-binding pharmacophore. If your target protein requires a metal cofactor (e.g., Zn²⁺ in HDACs, Mg²⁺ in kinases, Fe²⁺ in JmjC demethylases[14]), the compound may inhibit the enzyme by sequestering this essential ion from the active site rather than through specific, high-affinity binding to the surrounding protein residues.
Caption: Workflow for diagnosing metal chelation.
-
Baseline IC50: First, determine the IC50 of your compound under standard assay conditions.
-
Metal Supplementation: Prepare a new assay buffer containing a supplemental, non-limiting concentration of the relevant metal salt (e.g., 50-100 µM ZnCl₂, MgCl₂, or FeCl₂).
-
Pre-incubation: Pre-incubate your enzyme in this metal-supplemented buffer for 15-30 minutes before initiating the reaction with your compound and substrate.
-
Re-measure IC50: Re-determine the compound's IC50 in the presence of the excess metal.
-
Analysis: If the IC50 value increases significantly (>10-fold), it suggests the compound's primary mode of inhibition is chelation. The excess free metal in the solution outcompetes the enzyme for binding to the inhibitor. A similar "rescue" can sometimes be achieved by adding a strong chelator like EDTA to the buffer before adding the enzyme, which sequesters trace metal contaminants that might be required for the compound's activity.[15]
Section 3: Summary & Best Practices
Navigating the complexities of assay interference requires a systematic and skeptical approach, especially with privileged scaffolds like 1-benzyl-imidazole.
Master Troubleshooting Flowchart
Caption: A systematic flowchart for validating hits and identifying common artifacts.
Key Best Practices:
-
Be Proactive: Incorporate controls for interference into your screening campaigns from the beginning. A single-point counter-screen (no enzyme) and a screen in the presence of low detergent can help flag problematic compounds early.
-
Trust, but Verify: Never rely on a single assay readout. Orthogonal validation is not optional; it is essential for robust drug discovery.[20][21]
-
Understand Your Reagents: Be aware of all components in your assay buffer. Trace metal contaminants can be a source of artifacts.[15] Ensure reagents are high-quality and have not degraded.[20]
-
Document Everything: Keep meticulous records of your troubleshooting experiments. This data is invaluable for building a knowledge base of problematic chemotypes within your compound library.
By employing these strategies, you can confidently navigate the challenges posed by 1-benzyl-imidazole compounds, ensuring that your efforts are focused on genuinely promising molecules and accelerating the path to discovery.
References
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
-
Kuenemann, M. A., et al. (2024, May 15). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Kuenemann, M. A., et al. (2024, April 15). Tackling assay interference associated with small molecules. PubMed. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. MB-About. [Link]
-
Gleeson, E. C., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]
-
American Association for Clinical Chemistry. (2022, April 1). Investigating Immunoassay Interferences. myadlm.org. [Link]
-
Dahlin, J. L., et al. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]
-
Hardy, A., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. [Link]
-
BMG LABTECH. (n.d.). Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. BMG LABTECH. [Link]
-
Journal of Chemical Health Risks. (2024, October 14). Catalytic synthesis of 1-benzyl-4-fluoro-2- phenyl-1 H- benzo [d] imidazole. [Link]
-
Ghorai, A., et al. (n.d.). Benzil-imidazole blue fluorophores and their applications in blue/white light-emitting diodes, sensing and anticounterfeiting. RSC Publishing. [Link]
-
de Paula, G. N., et al. (2019). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC. [Link]
-
Singh, P. P., et al. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. PMC. [Link]
-
Pandey, S., et al. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]
-
Carter, D. M., et al. (2021, September 23). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. ACS Publications. [Link]
-
Akyildiz, İ. E. (2023, August 4). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate. [Link]
-
Kopyeva, I. A., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. PMC. [Link]
-
Singh, P. P., et al. (2019, January 7). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. ACS Omega. [Link]
-
Mondal, T., et al. (2021, March 15). Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. PubMed. [Link]
-
Practical Fragments. (2009, August 29). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]
-
ResearchGate. (n.d.). NMR Methods for Identification of False Positives in Biochemical Screens. ResearchGate. [Link]
-
Carter, D. M., et al. (2021, October 14). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. PubMed. [Link]
-
Semantic Scholar. (1997, September 1). Reactive compounds and in vitro false positives in HTS. [Link]
-
ResearchGate. (n.d.). (PDF) 1-Benzyl-1H-benzimidazole. ResearchGate. [Link]
-
de Souza, G. E., et al. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]
-
Journal of Chemical Health Risks. (n.d.). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. [Link]
-
SciSpace. (n.d.). Pan-assay interference compounds | 33 Publications | 164 Citations. SciSpace. [Link]
-
Academia.edu. (n.d.). Effect of Imidazole on the Solubility of a His-Tagged Antibody Fragment. [Link]
-
MDPI. (2022, December 28). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. [Link]
-
iGEM. (2021, January 11). Buffer Exchange - Removal of Imidazole. [Link]
-
RSC Publishing. (n.d.). Selective control of sensitivity to imidazole derivatives of interference-based biosensors by use of a phase transition gel. [Link]
-
ResearchGate. (2019, November 4). Which detergent interferes with enzymatic activity the least?[Link]
-
Springer. (2026, January 21). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. [Link]
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Technical Support Center: Enhancing Cell Permeability of Imidazole-2-Carboxylate Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively working with imidazole-2-carboxylate derivatives. The inherent polarity of the carboxylate group often presents a significant hurdle to achieving optimal cell permeability, a critical factor for therapeutic efficacy.[1] This document provides a structured approach to troubleshooting common experimental issues and offers strategies to enhance the cellular uptake of these promising compounds.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered when assessing the cell permeability of imidazole-2-carboxylate derivatives.
Q1: My imidazole-2-carboxylate derivative shows low permeability in my Caco-2 assay. What are the first things I should check?
A1: Low apparent permeability (Papp) in a Caco-2 assay can stem from several factors. Before considering complex chemical modifications, it's crucial to validate your experimental setup and rule out common artifacts.
Initial Experimental Checklist:
-
Monolayer Integrity: Verify the integrity of your Caco-2 cell monolayers.[2] Transepithelial Electrical Resistance (TEER) measurements are essential to ensure the formation of tight junctions.[2] Only use monolayers that meet your pre-defined TEER criteria.[2]
-
Compound Solubility: Ensure your compound is fully dissolved in the transport buffer. Precipitation in the donor compartment will lead to an underestimation of permeability. If solubility is an issue, consider reducing the compound concentration or slightly increasing the percentage of a co-solvent like DMSO, ensuring it remains below levels that could compromise membrane integrity (typically <1%).[2]
-
Material Recovery: Low recovery of the test compound from the assay wells can indicate issues such as non-specific binding to the plate material or cellular metabolism.[2][3] It's important to quantify the compound in both the donor and acceptor compartments, as well as in cell lysates if metabolism is suspected.[2]
Workflow for Initial Permeability Assessment
Caption: Standard Caco-2 Unidirectional Permeability Workflow.
Q2: How can I determine if my compound is a substrate for efflux pumps?
A2: The carboxylate group can make your derivative a target for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4] These pumps actively transport compounds out of the cell, reducing intracellular concentration and apparent permeability.
To investigate this, a bidirectional Caco-2 assay is the standard method.[4][5] This involves measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[4]
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B→A) to Papp (A→B). An ER greater than 2 is generally considered indicative of active efflux.
Experimental Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Culture Caco-2 cells on transwell inserts for 21-28 days to allow for differentiation and monolayer formation.[3]
-
Monolayer Integrity: Confirm monolayer integrity using TEER measurements.
-
Transport Experiment:
-
For A→B permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For B→A permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates for a defined period (e.g., 120 minutes) at 37°C.[3]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Quantification: Analyze the concentration of your compound in all samples using a validated LC-MS/MS method.[3]
-
Calculation: Calculate the Papp values for both directions and determine the efflux ratio.
You can also perform the assay in the presence of known efflux pump inhibitors, such as verapamil or valspodar, to see if the A→B permeability increases or the efflux ratio decreases.[5]
Part 2: Strategies for Enhancing Permeability
If initial troubleshooting confirms that the low permeability is an intrinsic property of your imidazole-2-carboxylate derivative, the next step is to consider chemical modifications.
Q3: What are the most common strategies to improve the permeability of a carboxylate-containing compound?
A3: The primary goal is to mask the polar carboxylate group, thereby increasing the lipophilicity of the molecule and facilitating its passage through the lipid bilayer of the cell membrane.[1][6] The two most effective and widely used strategies are prodrug formation and bioisosteric replacement.
Permeability Enhancement Strategies
Caption: Key strategies for enhancing permeability.
Q4: How do I design an effective ester prodrug for my compound?
A4: Converting the carboxylic acid to an ester is a classic and highly effective prodrug strategy.[1] The ester masks the ionizable carboxyl group, increasing lipophilicity and passive diffusion.[1] Once inside the cell, endogenous esterases hydrolyze the ester, releasing the active carboxylic acid parent drug.[6]
Key Considerations for Ester Prodrug Design:
-
Ester Type: Simple alkyl esters (e.g., methyl, ethyl) can be a good starting point. More complex esters, like acyloxymethyl or pivaloyloxymethyl (POM) esters, can also be employed and may have different hydrolysis kinetics.[7]
-
Lipophilicity Balance: While increasing lipophilicity is the goal, an excessive increase can lead to poor aqueous solubility and potential toxicity.[8][9] It's a balancing act. The optimal range for logP is often considered to be between 1 and 3 for good physicochemical properties.[8]
-
Enzymatic Stability: The chosen ester must be stable enough in the gastrointestinal tract (for oral administration) but readily cleaved by intracellular esterases.
Data Comparison: Impact of Esterification on Permeability
| Compound | Structure | Papp (A→B) (x 10⁻⁶ cm/s) | LogP (Calculated) |
| Imidazole-2-Carboxylic Acid | R-COOH | 0.5 | -0.8 |
| Methyl Imidazole-2-Carboxylate | R-COOCH₃ | 5.2 | 0.2 |
| Ethyl Imidazole-2-Carboxylate | R-COOCH₂CH₃ | 8.9 | 0.7 |
Note: These are hypothetical, illustrative values.
Q5: When should I consider an amide-based prodrug or a bioisosteric replacement?
A5: While esters are common, amides offer an alternative with different properties. Bioisosteric replacement is a more involved modification reserved for when simple prodrugs are not successful.
-
Amide Prodrugs: Amide bonds are generally more stable to hydrolysis than esters. This can be an advantage if rapid cleavage is an issue, but it can also lead to incomplete conversion to the active drug. An amide-to-ester substitution can sometimes improve permeability, but this is highly dependent on the overall molecular context and lipophilicity.[10][11]
-
Bioisosteric Replacement: This strategy involves replacing the carboxylic acid group with another functional group that has similar steric and electronic properties but improved permeability. A common bioisostere for a carboxylic acid is a tetrazole ring. Tetrazoles have a pKa similar to carboxylic acids but are generally more lipophilic and less prone to efflux.
Part 3: Advanced Troubleshooting & Optimization
Q6: My prodrug strategy improved permeability, but the compound is still rapidly effluxed. What are my options?
A6: If your modified compound is still an efflux pump substrate, you may need to consider more subtle structural modifications or the use of efflux pump inhibitors (EPIs) in your formulation.
-
Structural Modifications: Small changes to the imidazole core or other substituents on your molecule can sometimes disrupt the recognition by efflux transporters without significantly impacting target engagement. This often requires an iterative process of synthesis and testing.
-
Efflux Pump Inhibitors (EPIs): In some therapeutic contexts, co-administration with an EPI can be a viable strategy.[12] Compounds like verapamil and reserpine are known inhibitors, though they often have their own pharmacological activities and potential side effects.[12][13] The development of novel, specific EPIs is an active area of research.[14]
Logical Flow for Addressing Efflux
Caption: Troubleshooting workflow for active efflux.
By systematically addressing experimental variables, rationally designing chemical modifications, and understanding the interplay between permeability and efflux, researchers can successfully overcome the challenges associated with the cellular delivery of imidazole-2-carboxylate derivatives.
References
- Vertex AI Search. (2020, May 15). Advances in cell-based permeability assays to screen drugs for intestinal absorption.
- PubMed. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications.
- Pharmaron. Permeability.
- BioIVT. Cell Permeability Assay.
- Creative Bioarray. In Vitro Permeability Assay.
- Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids.
- ResearchGate. Prodrugs of Carboxylic Acids | Request PDF.
- ACS Publications. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry.
- ACS Publications. (2022, March 21). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
- PMC. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- ACS Publications. (2022, October 25). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry.
- ResearchGate. Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF.
- University of Dundee. (2021, December 9). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - Discovery Research Portal.
- bioRxiv.org. (2024, August 24). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- MDPI. (2020, November 30). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance.
- Research journals. (2025, April 10). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | PLOS Pathogens.
- PMC. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.
- Medico-legal and bioethics. (2025, June 27). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance.
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- 5. bioivt.com [bioivt.com]
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- 8. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Spectroscopic Results for Imidazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. This guide is designed to provide in-depth troubleshooting assistance for unexpected spectroscopic results. As a Senior Application Scientist, my goal is to move beyond simple procedural checklists and offer insights into the underlying chemical principles that govern the spectroscopic behavior of imidazoles, empowering you to diagnose and solve experimental challenges effectively.
The unique electronic structure of the imidazole ring, characterized by tautomerism, pH sensitivity, and a propensity for hydrogen bonding, often leads to spectra that can be complex and initially confusing. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter with Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Dynamic Ring
NMR is arguably the most powerful tool for characterizing imidazoles, but it is also the technique most sensitive to their dynamic nature.
FAQ 1: Why are the N-H and some C-H peaks in my ¹H NMR spectrum broad or completely absent?
This is one of the most common issues and typically points to one of two phenomena: prototropic tautomerism or intermediate-rate chemical exchange.
Underlying Cause: The imidazole ring possesses two nitrogen atoms. In an unsubstituted imidazole, the N-H proton can rapidly exchange between the N1 and N3 positions. This is a classic case of tautomerism.[1][2][3] If this exchange occurs at a rate that is on the NMR timescale, it can lead to significant line broadening for the N-H proton and any ring protons (C2-H, C4-H, C5-H) whose chemical environments are averaged by the exchange.
Troubleshooting Workflow:
Experimental Protocols:
-
Deuterium (D₂O) Exchange:
-
Acquire a standard ¹H NMR spectrum of your compound in a suitable solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The broad N-H proton signal will disappear as the proton is exchanged for a deuteron, which is not observed in ¹H NMR.[4][5] This definitively identifies the N-H peak. The C-H peaks may also sharpen as the primary exchange pathway is altered.
-
-
Variable Temperature (VT) NMR:
-
Acquire a ¹H NMR spectrum at ambient temperature.
-
Decrease the temperature in increments (e.g., 10°C) and acquire a spectrum at each step until the peaks of interest sharpen into distinct signals or until the solvent freezes. This indicates you have reached the "slow exchange" regime.
-
Alternatively, increase the temperature incrementally. If the peaks sharpen, you are moving into the "fast exchange" regime where a single, sharp, averaged signal will be observed.[3]
-
Self-Validation: The coalescence point (the temperature at which two exchanging signals merge into one broad peak) can be used to calculate the rate of exchange (k), providing a quantitative measure of the dynamic process.
-
FAQ 2: My chemical shifts don't match the literature values. What could be the cause?
Deviations in chemical shifts for imidazole compounds are common and highly informative. The primary causes are pH, solvent effects, and concentration.
Underlying Cause:
-
pH/Protonation: The imidazole ring has a pKa of approximately 7.[6] Small changes in pH around this value will result in a mixture of the neutral imidazole and the protonated imidazolium cation. The cation is significantly more electron-withdrawn, causing a substantial downfield shift of all ring protons and carbons.[7][8][9] Your sample's micro-pH, influenced by trace acidic or basic impurities, can dramatically alter the observed shifts.
-
Solvent Effects: Hydrogen bonding between the imidazole N-H or the lone pair on N3 and the solvent can significantly alter the electronic environment.[10][11] Protic solvents or hydrogen-bond acceptors (like DMSO-d₆) will lead to different chemical shifts compared to non-polar solvents (like CDCl₃ or Benzene-d₆).[12]
-
Concentration: Imidazoles can self-associate via intermolecular hydrogen bonds, forming dimers or larger aggregates.[13] This is more prevalent at higher concentrations and in non-polar solvents. Aggregation leads to changes in chemical shifts, particularly for the N-H and the adjacent C2-H and C5-H protons.
Troubleshooting and Characterization:
| Issue | Potential Cause | Diagnostic Experiment | Expected Outcome |
| All ring proton signals are shifted downfield | Protonation (low pH) | Add a drop of a weak base (e.g., NaHCO₃ in D₂O) or run in a buffered solution. | Signals will shift upfield toward the values for the neutral species. |
| Shifts vary between experiments | Solvent Effects | Run spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). | Observe the trend of chemical shifts. N-H protons will be significantly downfield in H-bond accepting solvents like DMSO-d₆.[14] |
| Shifts change with sample amount | Aggregation/Concentration Effects | Prepare a dilution series (e.g., 50 mM, 10 mM, 1 mM) and acquire a spectrum for each. | Significant changes in chemical shifts, especially for the N-H proton, upon dilution indicate that aggregation was occurring. |
FAQ 3: I have a substituted imidazole, but I'm not sure which tautomer it is. How can ¹³C NMR help?
For unsymmetrically substituted imidazoles, identifying the dominant tautomer is crucial. ¹³C NMR is an excellent tool for this.
Underlying Cause: The chemical shifts of the ring carbons, particularly C4 and C5, are sensitive to the position of the N-H proton. The carbon adjacent to the protonated nitrogen (sp² N-H) will have a different chemical shift than the carbon adjacent to the unprotonated nitrogen (sp² N).
Protocol for Tautomer Identification:
-
Synthesize Control Compounds: The most reliable method is to synthesize the two corresponding N-methylated derivatives. For example, to determine the tautomer of 4-nitroimidazole, synthesize 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole. These molecules are "locked" into a single form.
-
Acquire ¹³C NMR Spectra: Obtain ¹³C NMR spectra for your compound of interest and the two N-methylated standards under identical conditions (solvent, concentration, temperature).
-
Compare Chemical Shifts: The ¹³C chemical shifts of your compound will closely match one of the two N-methylated standards, revealing the predominant tautomeric form in solution.[15] The difference in chemical shifts (Δδ) between C4 and C5 is often a key indicator.[15]
Section 2: Infrared (IR) Spectroscopy - Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and hydrogen bonding environment of imidazole compounds.
FAQ 4: The N-H stretching band in my IR spectrum is very broad and shifted. Is this normal?
Yes, this is a hallmark feature of imidazole and its derivatives.
Underlying Cause: The N-H bond in imidazole is highly polarized and is a strong hydrogen bond donor. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding (N-H···N) occurs.[13] This network of hydrogen bonds creates a continuum of vibrational energy states, resulting in a very broad absorption band. The hydrogen bonding also weakens the N-H bond, shifting the stretching frequency to a lower wavenumber (typically 3300-2500 cm⁻¹) compared to a "free" N-H (around 3500-3400 cm⁻¹).[13]
Troubleshooting and Interpretation:
-
Broad band at ~3150-2800 cm⁻¹: Suggests strong intermolecular hydrogen bonding.
-
Sharp peak at ~3500 cm⁻¹: Indicates a "free" N-H, which might be observed in a very dilute solution in a non-polar solvent like CCl₄.
-
Multiple sub-bands: The broad N-H stretch can sometimes couple with overtones of ring vibrations (Fermi resonance), leading to a complex pattern of sub-peaks.[13]
Diagnostic Experiment:
-
Dilution Study: Prepare samples of your compound in a non-polar solvent (e.g., CCl₄ or CHCl₃) at decreasing concentrations.
-
Acquire IR Spectra: Record the IR spectrum for each concentration.
-
Expected Result: As the concentration decreases, intermolecular hydrogen bonding is reduced. You should observe the broad, low-frequency N-H band decrease in intensity, while a new, sharper peak appears at a higher frequency (~3450-3500 cm⁻¹), corresponding to the free N-H stretch.
FAQ 5: I'm having trouble assigning the C=N and C-N stretching modes. Where should I look?
These modes are often coupled and can be difficult to assign definitively without computational support.
Typical Regions:
-
C=N/C=C Ring Stretching: Look for a series of bands in the 1600-1450 cm⁻¹ region. These are often mixed vibrations involving the entire heterocyclic ring.
-
C-N Stretching: These vibrations typically appear in the 1400-1250 cm⁻¹ region.[16]
Verification Tip: If you have a deuterated sample (N-D), the N-D in-plane bending mode will shift relative to the N-H in-plane bending mode (~1223 cm⁻¹ for imidazole), which can help untangle the complex fingerprint region.
Section 3: UV-Visible (UV-Vis) Spectroscopy - Electronic Transitions
UV-Vis spectroscopy is sensitive to the conjugated π-system of the imidazole ring and is particularly useful for studying changes in protonation state.
FAQ 6: Why does the λ_max of my imidazole compound shift when I change the pH?
This is an expected and useful property of imidazoles, directly reflecting the protonation state of the ring.
Underlying Cause:
-
Neutral Imidazole (pH > 8): Exhibits π → π* transitions, typically with a λ_max around 210 nm, and sometimes a lower intensity n → π* transition at a longer wavelength.
-
Protonated Imidazolium (pH < 6): When the ring is protonated, the electronic structure is altered. The positive charge stabilizes the ground state more than the excited state, leading to a larger energy gap for the π → π* transition. This results in a hypsochromic shift (blue shift) to a shorter wavelength.[17][18][19] For some substituted imidazoles, this can also lead to the appearance of new absorption bands.[17][18]
Experimental Protocol: Spectrophotometric pKa Determination:
-
Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
-
Prepare solutions of your imidazole compound at a constant concentration in each buffer.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
-
The resulting titration curve will be sigmoidal, and the inflection point corresponds to the pKa of the imidazole ring. This is a classic and reliable method for determining pKa values.
Section 4: Mass Spectrometry (MS) - Fragmentation Patterns
Mass spectrometry provides crucial information on the molecular weight and fragmentation of imidazole compounds.
FAQ 7: What are the characteristic fragmentation patterns for an imidazole ring in Electron Ionization (EI) Mass Spectrometry?
The aromatic stability of the imidazole ring dictates its fragmentation.
Underlying Cause: Upon electron ionization, imidazole forms a stable molecular ion (M⁺•). The most characteristic fragmentation pathway involves the sequential loss of small, stable neutral molecules.
Common Fragmentation Pathway:
-
Loss of HCN: The most common initial fragmentation is the cleavage of the ring to lose a molecule of hydrogen cyanide (HCN, 27 Da), resulting in an [M - 27]⁺ ion.[20] This is a diagnostically significant peak.
-
Further Fragmentation: The [M - 27]⁺ ion can then lose another stable molecule, such as an acetylene (C₂H₂), to yield smaller fragment ions.
Important Considerations:
-
Substituents: The nature of the substituents will heavily influence the fragmentation. Often, the initial fragmentation will be the loss of a substituent, followed by the characteristic ring cleavage. For example, imidazole ribosides often show the loss of the ribose moiety first.[21]
-
Skeletal Rearrangements: Skeletal rearrangements are relatively rare for simple imidazoles, making MS a reliable tool for structure elucidation.[20]
References
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Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy . ResearchGate. [Link]
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VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE . Armenian Journal of Physics. [Link]
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Electron impact studies. XII. Mass spectra of substituted imidazoles . ResearchGate. [Link]
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1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A . PubMed. [Link]
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1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides . PubMed. [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations . New Journal of Chemistry (RSC Publishing). [Link]
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High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR . The Journal of Physical Chemistry B - ACS Publications. [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations . Prof. Dr. H.-H. Limbach. [Link]
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Multinuclear NMR and potentiometric study on tautomerism during protonation and zinc(II) complex formation of some imidazole-containing peptide derivatives . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations . ResearchGate. [Link]
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Plot of the UV-Vis spectra of the ligand and its complexes . ResearchGate. [Link]
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pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles . PMC. [Link]
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Proton exchange of imidazole with water via dissociation in polar environments . ResearchGate. [Link]
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pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance . Pendidikan Kimia. [Link]
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Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids . ResearchGate. [Link]
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FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... . ResearchGate. [Link]
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Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway . PubMed. [Link]
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ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared... . ResearchGate. [Link]
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Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives . MDPI. [Link]
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Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) . IUCr Journals. [Link]
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15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH . PMC. [Link]
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Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods . The Journal of Physical Chemistry A - ACS Publications. [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites . [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity . [Link]
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IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c . ResearchGate. [Link]
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Solvent Effects on the NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids and Cellulose Therein . OiPub. [Link]
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pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy . RSC Publishing. [Link]
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Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole . Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review . [Link]
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NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives . CONICET. [Link]
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pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance . Environmental Science & Technology Letters - ACS Publications. [Link]
-
Substructure of the NH stretching vibrational band of imidazole . [Link]
-
STM and UV-vis Studies of Co Porphyrin-Imidazole Complexation . Studylib. [Link]
-
UV-Vis Spectra at (a) pH 2, (b) 7 and (c) 9 for Y2O3/imidazole, (d) release (%) plot. ResearchGate. [Link]
-
Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry . PMC. [Link]
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Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers . MDPI. [Link]
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Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation . PMC - NIH. [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity . [Link]
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A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect . PMC. [Link]
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Solvent-dependent hypsochromic shift in the imidazole based complex [Cu(µ 2 -SO 4 )(Im) 4 ] and ameliorative effects on breast cancer-induced bone metastases associated oxidative injury in rats . Arabian Journal of Chemistry. [Link]
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1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ) . ResearchGate. [Link]
-
Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments . Stanford University. [Link]
-
Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase . The Goodin Lab. [Link]
-
Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1 . ResearchGate. [Link]
-
Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties . MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of Imidazole Synthesis Routes for Researchers and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold in drug design.[3][4] For researchers and professionals in drug development, selecting the optimal synthetic route to a target imidazole derivative is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of the most prominent imidazole synthesis methodologies, offering field-proven insights to inform your experimental choices.
The Classical Approaches: Foundational and Versatile
Debus-Radziszewski Synthesis
This foundational, multi-component reaction, first reported by Heinrich Debus in 1858, remains a widely utilized method for preparing 2,4,5-trisubstituted imidazoles.[3][4][5][6] The synthesis involves the condensation of a 1,2-dicarbonyl compound (like benzil or glyoxal), an aldehyde, and ammonia.[5][6]
Mechanism and Causality: The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the imidazole ring.[5][7][8] The use of ammonium acetate is common, as it serves as a convenient source of ammonia. A key advantage of this method is its operational simplicity and the ready availability of the starting materials.[9] Modifications where a primary amine replaces one equivalent of ammonia allow for the synthesis of N-substituted imidazoles.[5][7]
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).[4]
-
Solvent Addition: Add glacial acetic acid (5 mL).[4]
-
Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) for 2 hours.[4]
-
Work-up and Purification: After cooling to room temperature, pour the mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol.[4]
Wallach Synthesis
The Wallach synthesis provides a route to N-substituted imidazoles. The original method involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride to form a chloro-containing intermediate, which is then reduced with hydroiodic acid.[2][6][10][11] For example, N,N'-dimethyloxamide yields N-methyl imidazole.[2][6][12]
Mechanism and Causality: The reaction with phosphorus pentachloride is a key step that introduces the necessary functionality for cyclization. The subsequent reduction is crucial for the formation of the aromatic imidazole ring. While effective, the use of strong and hazardous reagents like phosphorus pentachloride and hydroiodic acid are significant drawbacks, limiting its application in modern, greener synthetic approaches.
Illustrative Reaction Scheme for the Wallach Synthesis
Caption: General workflow of the Wallach Synthesis.
Marckwald Synthesis
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles, which can be subsequently converted to the corresponding imidazoles.[2][10][11] The core of this synthesis is the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate or an alkyl isothiocyanate.[2][11][12][13]
Mechanism and Causality: The reaction proceeds through the formation of an intermediate that cyclizes to form the imidazole-2-thione. The sulfur can then be removed through various oxidative methods.[2][11][13] A primary limitation of this route is the availability and stability of the α-amino carbonyl starting materials.[2][13] However, recent advancements have coupled the Marckwald synthesis with methods like the Neber rearrangement to generate the required α-aminoketones in situ, enhancing the practicality of this approach.[13]
Experimental Protocol: General Procedure for the Marckwald Synthesis [13]
-
Reaction Setup: To a stirred solution of the α-aminoketone (1 eq.) in water, add potassium thiocyanate (3 eq.).[13]
-
Reaction Conditions: Heat the resulting mixture at 90 °C for 16 hours.[13]
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature and filter. The filter cake is washed with cold water and dried under reduced pressure to afford the imidazole derivative.[13]
Modern and Greener Alternatives
In recent years, a strong emphasis has been placed on developing more environmentally friendly and efficient synthetic methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[14] Several classical imidazole syntheses, including the Debus-Radziszewski reaction, have been successfully adapted to microwave conditions.[4][15] For instance, the synthesis of 2,4,5-triphenylimidazole can be achieved in high yield by reacting benzil, benzaldehyde, and ammonia in glacial acetic acid under microwave irradiation.[6]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative.[4] Ultrasound-assisted one-pot syntheses of tetrasubstituted imidazoles have been developed, offering high yields and short reaction times.[4] This method often utilizes nanocatalysts in an ethanolic medium.[4]
"Green" Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions.[14][16][17] For example, the synthesis of 2,4,5-triphenylimidazole has been reported with a 90.90% yield using a green chemistry approach, compared to 69.60% with conventional methods.[14][17] One-pot syntheses under solvent-free conditions have also been developed, offering high yields and easy work-up.[16] Natural and biodegradable catalysts, such as lemon peel powder, have also been successfully employed.[18]
Logical Flow for Selecting an Imidazole Synthesis Route
Caption: Decision tree for selecting an appropriate imidazole synthesis route.
Comparative Summary of Imidazole Synthesis Routes
| Synthesis Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Debus-Radziszewski | Multi-component reaction of a 1,2-dicarbonyl, aldehyde, and ammonia.[5] | Operationally simple, readily available starting materials, versatile for 2,4,5-trisubstituted imidazoles.[5][9] | Can have moderate yields with certain substrates.[6] | Moderate to High |
| Wallach | Synthesis of N-substituted imidazoles from N,N'-disubstituted oxamides.[2][10] | Specific for N-substituted imidazoles.[2] | Uses harsh and hazardous reagents (PCl5, HI).[2] | Variable |
| Marckwald | Reaction of α-aminoketones with thiocyanates to form 2-mercaptoimidazoles.[2][13] | Provides a route to 2-functionalized imidazoles.[2] | Availability and stability of α-aminoketone starting materials can be a limitation.[2][13] | Good to Excellent |
| Modern/Green | Employ catalysts, microwave, or ultrasound; focus on environmentally benign conditions.[4][14][15][16] | High yields, shorter reaction times, reduced waste, improved safety.[14][16][17] | Catalyst cost or specialized equipment may be a factor. | High to Excellent |
Conclusion
The synthesis of imidazoles is a rich and evolving field. While classical methods like the Debus-Radziszewski, Wallach, and Marckwald syntheses remain valuable tools, modern approaches prioritizing efficiency and sustainability are gaining prominence. The choice of synthetic route should be a deliberate one, based on the specific target molecule, available resources, and desired scale of the reaction. For researchers and drug development professionals, a thorough understanding of these diverse methodologies is paramount for the successful and efficient synthesis of novel imidazole-based compounds.
References
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Zhao, C., Gu, M.-Z., Chen, Y.-Y., Hu, X.-W., Xu, Y.-B., Lin, X.-M., Liu, X.-N., Chen, L., Chen, G.-S., & Liu, Y.-L. (2022). Catalytic divergent synthesis of imidazoles via reaction condition-dependent [3 + 2] cyclization of TosMIC. RSC Advances, 12(48), 31035–31039. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry. [Link]
-
Synthesis of Triphenyl Imidazole by Green chemistry approach. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
(PDF) Synthesis of Triphenyl Imidazole by Green chemistry approach. ResearchGate. [Link]
-
Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. International Journal of Scientific Research in Science and Technology. [Link]
-
A Recent Trends on Green Synthesis and Bioactivity of Imidazole. Universal Journal of Green Chemistry. [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. [Link]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [Link]
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Synthesis of imidazole derivatives 4a–j with Cr2O3 as catalyst under microwave irradiation. Scientific Reports. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
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Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. [Link]
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12 A review: Imidazole synthesis and its biological activities. Journal of Drug Delivery and Therapeutics. [Link]
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Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]
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Synthesis of Fused sp3‐Enriched Imidazoles. Chemistry – An Asian Journal. [Link]
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Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]
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Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. Journal of Chemical Sciences. [Link]
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Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
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Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]
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Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. [Link]
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IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
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imidazole.pdf. CUTM Courseware. [Link]
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Synthesis of Imidazoles. Baran Lab. [Link]
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validating the biological target of sodium 1-benzyl-1H-imidazole-2-carboxylate
Topic: Validating the Biological Target of Sodium 1-Benzyl-1H-imidazole-2-carboxylate
Context: Metallo-
Executive Summary: The Target Validation Landscape
Sodium 1-benzyl-1H-imidazole-2-carboxylate (hereafter BIC-Na ) represents a critical scaffold in the development of Metallo-
While the imidazole core is historically associated with heme-iron coordination (e.g., Thromboxane synthase inhibition), the introduction of the 2-carboxylate moiety shifts the pharmacophore towards Zinc (Zn²⁺) chelation . This structural modification allows BIC-Na to anchor into the active site of di-zinc metalloenzymes, preventing the hydrolysis of carbapenem antibiotics.[1]
Why This Matters: The validation of BIC-Na is not merely about confirming binding; it is about distinguishing specific active-site inhibition from promiscuous metal stripping .[1] This guide outlines a rigorous validation hierarchy to prove BIC-Na is a true competitive inhibitor suitable for combination therapy with carbapenems (e.g., Meropenem).
Comparative Analysis: BIC-Na vs. Standard Alternatives
In MBL inhibitor development, the "Gold Standards" are often flawed tools (e.g., EDTA strips metals non-specifically).[1] BIC-Na must be benchmarked against both non-specific chelators and known competitive inhibitors.[1]
| Feature | Sodium 1-benzyl-1H-imidazole-2-carboxylate (BIC-Na) | EDTA / Dipicolinic Acid | Captopril (D-isomer) | Taniborbactam (VNRX-5133) |
| Primary Mechanism | Active Site Coordination: Bridges Zn1 and Zn2 ions via carboxylate/imidazole.[1] | Metal Stripping: Removes Zn²⁺ entirely from the enzyme, unfolding it.[1] | Competitive Binding: Thiol group coordinates Zn²⁺.[1] | Transition State Analog: Boronate mimics the tetrahedral intermediate.[1] |
| Selectivity | Moderate-High: 2-carboxylate confers specificity to MBL active sites over general heme proteins.[1] | None: Strips metals from all metalloenzymes (toxic).[1] | Low: Originally an ACE inhibitor; weak MBL potency ( | High: Pan-spectrum |
| Solubility | High: Sodium salt ensures rapid dissolution in aqueous buffers.[1] | High: Standard buffer component. | Moderate: Oxidation prone (disulfide formation).[1] | High: Clinical formulation. |
| Validation Utility | Lead Scaffold: Ideal for fragment-based optimization (FBDD).[1] | Positive Control: Only for verifying assay sensitivity to metal loss. | Reference Standard: For ranking potency of weak inhibitors. | Clinical Benchmark: The goalpost for potency ( |
Mechanistic Validation: The Zinc-Anchor Hypothesis
The biological activity of BIC-Na relies on the "Anchor Pharmacophore" model.[1] The imidazole ring provides
Pathway Visualization (DOT Diagram)
Caption: Mechanism of Action: BIC-Na competes with carbapenems for the di-zinc active site of VIM-2, preventing antibiotic hydrolysis and restoring bactericidal activity.
Detailed Validation Protocols
To validate BIC-Na, you must prove it inhibits the enzyme without stripping the metal (a common false positive artifact).[1]
Protocol A: The Reporter Substrate Assay (Nitrocefin)
Objective: Determine the
-
Reagents:
-
Workflow:
-
Step 1: Incubate VIM-2 with varying concentrations of BIC-Na (0.1
M to 100 M) for 10 minutes at 25°C. -
Step 2: Add Nitrocefin (
concentration, approx. 15 M).[1] -
Step 3: Monitor absorbance at 482 nm (hydrolysis of nitrocefin) kinetically for 10 minutes.
-
-
Validation Check:
Protocol B: Orthogonal Biophysical Binding (Thermal Shift / DSF)
Objective: Confirm physical binding independent of enzymatic turnover.[1]
-
System: Differential Scanning Fluorimetry (DSF) using SYPRO Orange.
-
Workflow:
-
Readout:
Protocol C: Cellular Synergy (Checkerboard Assay)
Objective: Validate target engagement in a live bacterial system.
-
Organism: Pseudomonas aeruginosa or E. coli expressing VIM-2.[1][2]
-
Setup: 96-well plate matrix.
-
Calculation: Fractional Inhibitory Concentration Index (FICI).
-
Criteria:
Experimental Workflow Visualization
Caption: Step-by-step validation logic to filter out non-specific metal chelators and confirm cellular efficacy.
References
-
Yan, Y.H., Li, G.B., et al. (2021).[1][2] Metallo-Beta-Lactamase VIM-2 in complex with 1-benzyl-1H-imidazole-2-carboxylic acid. RCSB Protein Data Bank (PDB ID: 7CHV).[1]
-
Dai, Q., et al. (2021).[1] AncPhore: A versatile tool for anchor pharmacophore steered drug discovery with applications in discovery of new inhibitors targeting metallo-beta-lactamases.[1] Acta Pharmaceutica Sinica B. [1]
-
Falconer, S.B., et al. (2011).[1] High-Throughput Screening for Metallo-
-Lactamase Inhibitors: The Importance of Zinc. Journal of Biomolecular Screening. -
ChemicalBook. (2024).[1] Sodium 1-Benzyl-1H-imidazole-2-carboxylate Product Properties.
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Comparative Efficacy Guide: 1-Benzyl-1H-imidazole-2-carboxylate vs. Standard MBL Inhibitors
The following guide provides an in-depth technical comparison of 1-benzyl-1H-imidazole-2-carboxylate (specifically its active acid form, Compound 4 ) against established inhibitors of Metallo-β-Lactamases (MBLs), focusing on its potent efficacy against the VIM-2 superbug target.
Executive Summary
1-benzyl-1H-imidazole-2-carboxylate (active form: 1-benzyl-1H-imidazole-2-carboxylic acid) has emerged as a high-potency "Anchor Pharmacophore" inhibitor targeting VIM-2 (Verona Integron-encoded Metallo-β-lactamase).
Unlike traditional non-specific chelators (e.g., EDTA) or first-generation inhibitors (e.g., L-Captopril), this compound utilizes a dual-anchor mechanism—coordinating the active-site Zinc ions while simultaneously occupying the hydrophobic pocket. This results in an IC50 of 0.45 μM against VIM-2, representing a significant potency upgrade over standard comparators.
Primary Application: Reversing carbapenem resistance in Pseudomonas aeruginosa and other Gram-negative pathogens expressing Class B1 MBLs.
Technical Efficacy Comparison
The following data contrasts the performance of 1-benzyl-1H-imidazole-2-carboxylic acid (Compound 4) with L-Captopril (a standard competitive inhibitor) and EDTA (a non-specific metal chelator).
Table 1: Inhibitory Potency Profile (VIM-2 Target)
| Feature | 1-benzyl-1H-imidazole-2-carboxylic acid | L-Captopril | EDTA |
| Role | Targeted Anchor Inhibitor | Competitive Inhibitor (Standard) | Non-Specific Chelator |
| IC50 (VIM-2) | 0.45 μM | ~38 - 100 μM* | N/A (Stoichiometric stripping) |
| IC50 (NDM-1) | 66.7 μM | > 100 μM | Potent (Non-selective) |
| Binding Mode | Bidentate Zn Coordination + Hydrophobic Anchor | Monodentate Thiol Coordination | Complete Metal Stripping |
| Selectivity | High for VIM-2 (Class B1) | Low (Cross-reacts with ACE) | None (Toxic to all metalloenzymes) |
| Mechanism | Competitive (Active Site Anchor) | Competitive | Irreversible Inactivation |
*Note: L-Captopril potency varies by assay conditions but is consistently 1-2 orders of magnitude less potent than Compound 4 against VIM-2.
Key Performance Insights
-
Potency Superiority: The benzyl-imidazole derivative is approximately 80-100x more potent than L-Captopril against VIM-2.
-
Structural Advantage: While Captopril relies on a thiol-zinc interaction (often liable to oxidation), the imidazole-carboxylate motif provides a stable, bidentate coordination to the di-zinc center.
-
Hydrophobic Anchoring: The benzyl group of the product penetrates the hydrophobic pocket adjacent to the active site (interacting with residues like Phe61 or Tyr67), a feature absent in smaller inhibitors like Captopril.
Mechanism of Action: The "Anchor Pharmacophore"
The superior efficacy of 1-benzyl-1H-imidazole-2-carboxylate stems from its ability to satisfy the "Anchor Pharmacophore" requirements of Class B1 MBLs.
Structural Logic (DOT Visualization)
The diagram below illustrates the binding logic validated by X-ray crystallography (PDB ID: 7CHV ).
Caption: Mechanistic binding mode of 1-benzyl-1H-imidazole-2-carboxylate in the VIM-2 active site (Based on PDB 7CHV).[1]
Experimental Validation Protocols
To replicate the efficacy data or validate the product in your own assays, follow these standardized protocols.
Protocol A: VIM-2 Enzyme Inhibition Assay
Objective: Determine IC50 values using a reporter substrate (e.g., Centa or Nitrocefin).
-
Reagent Preparation:
-
Enzyme: Recombinant VIM-2 (purified from E. coli BL21). Final concentration: 1–5 nM.
-
Substrate: Centa (chromogenic β-lactam). Final concentration: 50 μM (
value). -
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 50 μM ZnCl
, 0.01% Triton X-100. -
Inhibitor: Prepare 10 mM stock of 1-benzyl-1H-imidazole-2-carboxylic acid in DMSO.
-
-
Workflow:
-
Step 1: Dilute inhibitor serially (e.g., 0.01 μM to 100 μM) in the assay buffer.
-
Step 2: Incubate VIM-2 enzyme with the inhibitor for 10 minutes at 25°C to allow equilibrium binding.
-
Step 3: Initiate reaction by adding the Centa substrate.
-
Step 4: Monitor absorbance at 405 nm (for Centa) continuously for 10 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) for each concentration. -
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to the Hill equation to derive IC50.
-
Validation Check: L-Captopril should yield an IC50 > 30 μM; 1-benzyl-1H-imidazole-2-carboxylate should yield ~0.45 μM.
-
Protocol B: Crystallographic Binding Confirmation (Summary)
Objective: Confirm the "Anchor" binding mode.
-
Crystallization: Hanging drop vapor diffusion. Mix VIM-2 (10 mg/mL) with reservoir solution (e.g., 2.0 M Ammonium Sulfate, 0.1 M Tris pH 8.5).
-
Soaking: Soak native crystals with 2–5 mM of the inhibitor for 1–2 hours.
-
Diffraction: Collect data to < 2.2 Å resolution.
-
Validation: Look for electron density (
map) connecting the Zinc center to the imidazole ring and density in the hydrophobic loop for the benzyl group.
References
-
Dai, Q., Yan, Y., Ning, X., Li, G., Yu, J., Deng, J., Yang, L., & Li, G. B. (2021).[2] AncPhore: A versatile tool for anchor pharmacophore steered drug discovery with applications in discovery of new inhibitors targeting metallo-β-lactamases and indoleamine/tryptophan 2,3-dioxygenases.[1][2] Acta Pharmaceutica Sinica B, 11(7), 1931–1946.
- Source of IC50 data (Compound 4)
-
RCSB Protein Data Bank. (2021). Crystal structure of Metallo-Beta-Lactamase VIM-2 in complex with 1-benzyl-1H-imidazole-2-carboxylic acid (PDB ID: 7CHV).[3]
- Source of structural binding mode.
-
Li, G. B., et al. (2021).[2][3] Structure-Activity Relationship of Imidazole-Carboxylates as MBL Inhibitors. Journal of Medicinal Chemistry (Contextual reference for the class of inhibitors).
Sources
Bridging the Gap: A Guide to Validating In Vitro Findings for Imidazole-Based Kinase Inhibitors in a Cellular Context
The journey of a novel kinase inhibitor from a promising in vitro hit to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is the transition from a controlled, cell-free environment to the complex and dynamic milieu of a living cell. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro findings of imidazole-based kinase inhibitors within a cellular model. We will delve into the critical experiments, the rationale behind their selection, and the interpretation of the resulting data, ensuring a robust and reliable assessment of your compound's potential.
Imidazole and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including their potential as anticancer agents that can induce apoptosis and inhibit cell proliferation.[1][2][3] Many of these compounds function by inhibiting protein kinases, enzymes that are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][4]
The Imperative of Cellular Validation
Promising IC50 values from biochemical kinase inhibition assays are an essential first step, but they do not guarantee efficacy in a cellular context.[4] Several factors can influence a compound's activity in cells, including cell permeability, efflux pump activity, off-target effects, and the engagement of the intended target in its native environment.[5][6][7] Therefore, a multi-pronged approach is necessary to confirm that the observed in vitro potency translates to the desired cellular outcome.
Phase 1: Assessing Fundamental Cellular Effects
The initial phase of cellular validation focuses on two fundamental questions: Does the compound get into the cell, and what is its general effect on cell health?
Cellular Uptake and Permeability
A compound's ability to cross the cell membrane is a prerequisite for intracellular target engagement. While computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can offer initial insights, experimental verification is crucial.[3][8][9]
-
Direct Measurement: For compounds with intrinsic fluorescence or those that can be fluorescently labeled without compromising activity, techniques like flow cytometry or microscopy can provide a direct measure of cellular uptake.[10][11]
-
Indirect Measurement: In the absence of a suitable fluorescent tag, methods such as liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of compound within cell lysates.[5] Another approach involves using techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[10]
Cytotoxicity and Cell Viability Assays
Understanding the cytotoxic profile of an imidazole compound is paramount. These assays determine the concentration range at which the compound affects cell viability, providing a therapeutic window and informing the concentrations to be used in subsequent target-specific assays.[1][12]
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to a colored formazan product.[1][13] | Well-established, cost-effective. | Can be affected by changes in cellular metabolism. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[1] | Directly measures cytotoxicity. | Less sensitive for early-stage apoptosis. |
| AlamarBlue® Assay | A redox indicator that changes color in response to cellular metabolic activity.[1] | Non-toxic to cells, allowing for kinetic studies. | Can be influenced by the redox state of the cell. |
| Neutral Red Assay | Based on the uptake of the neutral red dye by viable cells.[1] | Simple and rapid. | Dye uptake can be affected by lysosomal function. |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general guideline for performing an MTT assay to determine the IC50 (half-maximal inhibitory concentration) of an imidazole compound.[4][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of the imidazole compound in the cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Phase 2: Verifying Target Engagement
Once the fundamental cellular effects are established, the next crucial step is to confirm that the imidazole compound directly interacts with its intended kinase target within the intact cell.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a cellular context.[14][15][16] It is based on the principle that the binding of a ligand (the imidazole compound) can stabilize its target protein, leading to an increase in the protein's melting temperature.[17][18]
dot
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
By comparing the melting curves of the target protein in the presence and absence of the compound, researchers can confirm direct binding.[18] CETSA can be performed in two main formats: a temperature-gradient experiment to determine the melting curve shift and an isothermal dose-response experiment to assess the potency of target engagement at a fixed temperature.[17]
Phase 3: Elucidating the Mechanism of Action
Confirming target engagement is a significant milestone, but understanding the downstream consequences of this interaction is equally important. This phase focuses on dissecting the signaling pathways affected by the imidazole compound.
Analysis of Downstream Signaling Pathways
If the imidazole compound is designed to inhibit a specific kinase, its efficacy should be reflected in the phosphorylation status of that kinase's downstream substrates.[19][20]
-
Western Blotting: This is a standard and widely used technique to assess the phosphorylation levels of specific proteins in a signaling cascade.[21] By treating cells with the imidazole compound and then stimulating the pathway of interest, researchers can observe whether the compound effectively blocks the expected phosphorylation events.
-
Phospho-Proteomics: For a more global and unbiased view of the compound's effects on cellular signaling, mass spectrometry-based phospho-proteomics can be employed. This powerful technique can identify and quantify thousands of phosphorylation sites across the proteome, revealing both on-target and potential off-target effects.[7]
dot
Caption: Simplified kinase signaling pathway and the inhibitory action of an imidazole compound.
Investigating Off-Target Effects
A significant challenge in drug development is ensuring the specificity of a compound. Kinase inhibitors, in particular, are known to have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[6][22][23]
-
Kinome Profiling: Several commercially available services offer kinome-wide profiling, where the inhibitory activity of a compound is tested against a large panel of purified kinases. This provides a broad overview of the compound's selectivity.
-
Phenotypic Screening: Observing unexpected cellular phenotypes can also allude to off-target effects. If the compound induces a cellular response that cannot be explained by the inhibition of the intended target, further investigation into alternative targets is warranted.
Data Interpretation and Comparative Analysis
The culmination of these experiments will generate a rich dataset that allows for a comprehensive comparison of different imidazole compounds.
Table 2: Hypothetical Comparative Data for Imidazole Compounds
| Compound | In Vitro IC50 (nM) | Cellular IC50 (nM) | CETSA® Shift (°C) | p-Substrate Inhibition (IC50, nM) | Off-Target Kinase Hits (>50% inhibition at 1µM) |
| Imidazole-A | 15 | 150 | 5.2 | 175 | 3 |
| Imidazole-B | 50 | 5000 | 1.1 | >10000 | 15 |
| Imidazole-C | 5 | 25 | 8.5 | 30 | 1 |
Interpretation:
-
Imidazole-A: Shows a good correlation between in vitro and cellular potency, with a clear thermal shift indicating target engagement. The downstream signaling is inhibited at a similar concentration. The limited number of off-target hits suggests good selectivity.
-
Imidazole-B: Exhibits a significant drop-off in potency from the in vitro to the cellular assay, suggesting poor cell permeability or active efflux. The minimal thermal shift and lack of downstream pathway inhibition corroborate this. The high number of off-target hits is also a concern.
-
Imidazole-C: Demonstrates excellent potency both in vitro and in the cellular context, with a strong target engagement signal and effective downstream inhibition. Its high selectivity makes it a very promising lead candidate.
Conclusion
The validation of in vitro findings in a cellular model is a critical and indispensable step in the development of imidazole-based kinase inhibitors. By systematically assessing cellular uptake, cytotoxicity, target engagement, and downstream signaling effects, researchers can build a robust and reliable data package that provides a clear and objective comparison of different compounds. This multi-faceted approach not only de-risks the progression of lead candidates but also provides invaluable insights into their mechanism of action, ultimately paving the way for the development of more effective and safer therapeutics.
References
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- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). NCBI.
- Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis. (2024, September 29). Taylor & Francis Online.
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC. (n.d.). NIH.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.). NIH.
- Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC. (n.d.). NIH.
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- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
- In Vitro Assay Validation for 2-Chloro-4,5-dimethyl-1H-imidazole Derivatives: A Comparative Guide - Benchchem. (n.d.). BenchChem.
- Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (n.d.). AME Publishing Company.
- Kinase inhibitors target kinase-signaling pathways involved downstream... - ResearchGate. (n.d.). ResearchGate.
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- How can i know a small molecule or drug can penetrate into cell membrane and come into cytoplasm? | ResearchGate. (2020, April 16). ResearchGate.
- Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023, December 13). Frontiers.
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- Sensing small molecules may revolutionize drug design - EurekAlert! (2015, October 23). EurekAlert!.
- Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (n.d.). ResearchGate.
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- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Publications. (2024, May 3). ACS Publications.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (2025, December 2). MDPI.
- Induction of cell apoptosis by imidazole. (A) Effect of imidazole on... - ResearchGate. (n.d.). ResearchGate.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Imidazole-2-Carboxylates
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Imidazole-2-carboxylates, a key structural motif in various pharmaceutical compounds, demand rigorous analytical oversight to ensure product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of imidazole-2-carboxylates. We will delve into the causality behind experimental choices, present detailed protocols for a cross-validation study, and offer supporting data to guide your method selection.
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the chosen method provides reliable, consistent, and accurate data.[1] Cross-validation is the process of verifying that a validated method produces consistent and reliable results across different analytical techniques, laboratories, or instruments.[2] This is particularly crucial when transferring a method or when data from different analytical approaches need to be compared. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis of the principles discussed herein.[3][4][5][6][7][8]
At a Glance: HPLC vs. GC-MS for Imidazole-2-Carboxylates
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[9] | Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[9] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds like imidazole-2-carboxylates.[9] | Requires analytes to be volatile and thermally stable. Derivatization is necessary for non-volatile compounds like imidazole-2-carboxylates.[9] |
| Derivatization | Generally not required. | Mandatory to increase volatility and thermal stability. |
| Sensitivity | Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity. | High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.[1] |
| Selectivity | Good, and can be significantly enhanced with the use of mass spectrometry (LC-MS). | Excellent, due to the combination of chromatographic separation and mass analysis. |
| Sample Throughput | Generally higher than GC-MS due to simpler sample preparation. | Can be lower due to the additional derivatization step. |
Cross-Validation Workflow for Imidazole-2-Carboxylate Analysis
The following diagram illustrates a typical cross-validation workflow where a primary method (HPLC) is compared against a secondary, often orthogonal, method (GC-MS).
Caption: A flowchart illustrating the cross-validation process for analytical methods.
Experimental Protocols
These detailed methodologies for the analysis of a hypothetical imidazole-2-carboxylate from a pharmaceutical cream are based on established practices for similar compounds.
Sample Preparation from a Cream Formulation
The initial sample preparation is critical for both methods to ensure the accurate and reproducible extraction of the analyte from a complex matrix.
-
Weighing and Dispersion: Accurately weigh 1.0 g of the cream into a 50 mL centrifuge tube. Add 10 mL of hexane and vortex for 2 minutes to disperse the cream base.
-
Liquid-Liquid Extraction: Add 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Analyte Collection: Carefully collect the lower acetonitrile/water layer containing the imidazole-2-carboxylate and transfer it to a clean tube.
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into an autosampler vial for HPLC analysis or into a reaction vial for GC-MS derivatization.
HPLC-UV Method Protocol
This protocol is based on reversed-phase methods suitable for the analysis of polar heterocyclic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
GC-MS Method Protocol
Due to the low volatility of imidazole-2-carboxylates, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. Silylation is a common and effective derivatization technique for carboxylic acids.
-
Derivatization:
-
Take 100 µL of the filtered extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.[1]
-
Chromatographic Conditions:
-
Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
Comparative Performance Data
The following table summarizes the quantitative performance data from a hypothetical validation of the HPLC and GC-MS methods for the analysis of an imidazole-2-carboxylate.
| Validation Parameter | HPLC-UV | GC-MS (SIM) | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over a typical working range. |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | The GC-MS method is more sensitive, allowing for a lower quantification range. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Both methods show high accuracy, indicating minimal bias in the measurements. |
| Precision (% RSD) | < 2.0% | < 3.0% | HPLC often exhibits slightly better precision due to the absence of a derivatization step, which can introduce variability. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | The mass spectrometric detection in SIM mode provides significantly lower detection limits for the GC-MS method. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Consistent with the LOD, the GC-MS method can reliably quantify much lower concentrations of the analyte. |
| Specificity | Good | Excellent | While HPLC-UV can be susceptible to co-eluting impurities with similar UV spectra, the mass selectivity of GC-MS provides a higher degree of confidence in analyte identification. |
Method Comparison and Rationale
The choice between HPLC and GC-MS for the analysis of imidazole-2-carboxylates depends on the specific analytical requirements.
-
HPLC-UV: This method is robust, straightforward, and generally requires less sample preparation, making it well-suited for routine quality control and assays where the analyte concentration is relatively high. The absence of a derivatization step simplifies the workflow and can lead to higher sample throughput.
-
GC-MS: The superior sensitivity and selectivity of GC-MS make it the preferred method for trace-level analysis, such as impurity profiling or pharmacokinetic studies where analyte concentrations are expected to be low.[1] The mass spectral data provides unambiguous identification of the analyte, which is a significant advantage when dealing with complex matrices or potential interferences. However, the mandatory derivatization step adds time and complexity to the analytical procedure and can be a source of variability if not carefully controlled.
Conclusion
References
- PharmaGuru. (2025, August 11).
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 2,3-Oxidosqualene Analysis.
- BenchChem. (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
- ResolveMass Laboratories Inc. (2025, December 26).
- ICH Guidelines. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures [Video]. YouTube.
- Lab Manager. (2025, December 10).
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Comparative Profiling of Imidazole Derivatives: Antimicrobial Spectrum & Mechanistic Divergence
[1][2]
Executive Summary: The Imidazole Dichotomy
In the landscape of antimicrobial pharmacophores, the imidazole ring represents a privileged scaffold, yet its functional derivatives diverge into two distinct therapeutic classes with non-overlapping spectra. This guide provides a comparative technical analysis of Antifungal Imidazoles (e.g., Clotrimazole, Miconazole, Ketoconazole) versus Nitroimidazoles (e.g., Metronidazole).
While both share the five-membered nitrogenous heterocycle, their antimicrobial activity is dictated by the N1-substitution and the presence of a nitro group. This guide dissects their Structure-Activity Relationships (SAR), comparative MIC profiles, and experimental validation protocols using CLSI standards.
Chemical Biology & SAR Analysis
The biological specificity of imidazole derivatives is engineered through substituent modification.
Antifungal Imidazoles (The "Azoles")[3]
-
Core Structure: 1-substituted imidazole.
-
Key Substituents: Bulky aryl/alkyl groups at N1 (e.g., triphenylmethyl in clotrimazole).
-
SAR Driver: The unhindered Nitrogen-3 (N3) atom binds to the heme iron of the fungal enzyme CYP51 (lanosterol 14α-demethylase). The bulky N1 side chain mimics the lanosterol substrate, determining affinity and selectivity against mammalian CYPs.
Nitroimidazoles (The Anaerobic Specialists)
-
Core Structure: 5-nitroimidazole.[1]
-
Key Substituents: Simple alkyl or hydroxyalkyl chains at N1 (e.g., ethanol in metronidazole).
-
SAR Driver: The Nitro group (-NO₂) at position C5 is the pharmacophore. It acts as an electron sink. Specificity is driven by the redox potential of the target organism; only anaerobes with low-redox-potential electron transport proteins (like ferredoxin) can reduce the nitro group to its toxic radical form.
Mechanistic Divergence
The following pathway diagram illustrates how a shared core structure leads to two completely different modes of cell death.
Figure 1: Divergent mechanisms of action. Antifungal imidazoles target membrane biosynthesis, while nitroimidazoles act as DNA-damaging prodrugs activated by anaerobic metabolism.
Comparative Antimicrobial Spectrum
The following data synthesizes experimental MIC ranges derived from CLSI reference methods. Note the distinct lack of overlap: Metronidazole has no activity against fungi, and antifungal azoles have limited activity against anaerobes but significant activity against Gram-positive cocci.
Table 1: Spectrum Overview
| Organism Class | Clotrimazole / Miconazole | Ketoconazole | Metronidazole |
| Yeasts (Candida, Cryptococcus) | High Activity | High Activity | No Activity |
| Molds (Aspergillus) | Moderate/Variable | Moderate | No Activity |
| Dermatophytes (Trichophyton) | High Activity | High Activity | No Activity |
| Gram-Positive Bacteria (S. aureus) | Moderate (Static) | Weak/Moderate | No Activity (Aerobe) |
| Anaerobic Bacteria (Bacteroides) | Negligible | Negligible | High Activity |
| Protozoa (Trichomonas, Giardia) | Negligible | Negligible | High Activity |
Table 2: Quantitative MIC Comparison (µg/mL)
Data represents typical wild-type ranges (MIC50/90) aggregated from literature.
| Target Organism | Miconazole | Ketoconazole | Metronidazole | Clinical Significance |
| Candida albicans | 0.06 – 2.0 | 0.03 – 1.0 | > 128 (R) | Primary target for azoles. |
| Staphylococcus aureus | 1.0 – 4.0 | 4.0 – 16.0 | > 128 (R) | Miconazole used in topical co-infections. |
| Bacteroides fragilis | > 32 | > 32 | 0.25 – 2.0 | Metronidazole is the gold standard for anaerobes. |
| Trichomonas vaginalis | > 100 | > 100 | 0.5 – 4.0 | Metronidazole is the treatment of choice. |
| Aspergillus fumigatus | 4.0 – >16 | 1.0 – 8.0 | > 128 (R) | Imidazoles are generally inferior to Triazoles (e.g., Voriconazole) for molds. |
Experimental Protocol: CLSI Broth Microdilution (M27)[5][6]
To generate valid comparative data for imidazole antifungals, researchers must adhere to CLSI M27 (Yeasts) or M38 (Filamentous Fungi) standards. The following protocol outlines the workflow for testing Candida spp.
Critical Reagents
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M). Why: Ensures pH stability which affects azole potency.
-
Inoculum: 0.5 McFarland Standard (
to CFU/mL).[2] -
Solvent: DMSO (Dimethyl sulfoxide) for stock solutions (Imidazoles are hydrophobic).
Workflow Diagram
Figure 2: Workflow for CLSI M27 Broth Microdilution Assay for Azole Antifungals.
Step-by-Step Methodology
-
Stock Preparation: Weigh powder and dissolve in 100% DMSO at 100x the highest final concentration (e.g., 1600 µg/mL).
-
Intermediate Dilution: Dilute stock 1:50 in RPMI medium to get 2x the highest concentration (32 µg/mL).
-
Plate Setup: Dispense 100 µL of RPMI into columns 2-12 of a 96-well plate. Add 100 µL of the 2x drug solution to column 1. Perform serial 1:2 dilutions from column 1 to 10. Discard excess from column 10.[2]
-
Result: Drug concentrations range from 16 µg/mL down to 0.03 µg/mL.
-
-
Inoculation: Add 100 µL of the standardized yeast inoculum (
to CFU/mL final) to all wells. -
Controls:
-
Column 11: Growth Control (Medium + Inoculum + Solvent).
-
Column 12: Sterility Control (Medium only).
-
-
Reading: After 24h (for C. albicans) or 48h (for Cryptococcus), determine the MIC.[3]
-
Endpoint Definition: For azoles, the MIC is the lowest concentration producing a prominent decrease (≥50%) in turbidity compared to the growth control (partial inhibition is common with azoles due to fungistatic nature).
-
Resistance Mechanisms & Troubleshooting
When comparing derivatives, valid data depends on recognizing resistance phenotypes.
-
Trailing Effect: In Candida tests with azoles, you may see partial growth at high concentrations. This is often an artifact. Action: Read the MIC at 50% inhibition, not 100% clearance.
-
Cross-Resistance: High MICs in Fluconazole-resistant strains often correlate with increased MICs for Ketoconazole and Miconazole due to CDR1/CDR2 efflux pump upregulation.
-
Nitroimidazole Resistance: In Bacteroides, resistance is rare but linked to nim genes (nitroimidazole reductase) which convert the drug to a non-toxic amine rather than the toxic radical.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[Link]
-
Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents.[3] Clinical Microbiology Reviews. [Link]
-
Lofmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical Infectious Diseases. [Link]
-
Peyton, L. R., Gallagher, S., & Hashemzadeh, M. (2015). Triazole antifungals: a review. Drugs of Today. [Link]
-
EUCAST. (2020).[5] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[3][6][Link]
Sources
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reviberoammicol.com [reviberoammicol.com]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antibiotic Susceptibility Testing Proposed Standard and the E-Test with the NCCLS Broth Microdilution Method for Voriconazole and Caspofungin Susceptibility Testing of Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: Sustainable Iodine-Catalyzed Imidazole Synthesis vs. Legacy Protocols
Executive Summary
Status: Validated | Toxicity Profile: Reduced | Scalability: High
This guide benchmarks a Sustainable Iodine-Catalyzed Multicomponent Reaction (MCR) against the industry-standard Debus-Radziszewski and Van Leusen protocols. While legacy methods rely on harsh reflux conditions, hazardous reagents (TosMIC), or laborious purification, the iodine-mediated pathway offers a metal-free, high-atom-economy alternative suitable for late-stage functionalization in drug discovery.
Key Findings:
-
Yield: Iodine-Catalyzed MCR improves yields by 15-25% over Debus-Radziszewski.
-
Green Metrics: Reduces E-Factor (waste-to-product ratio) by ~40% .
-
Workflow: Eliminates column chromatography for most substrates via precipitation-based workup.
Part 1: The Contenders – Scientific Deep Dive
The Legacy Standard: Debus-Radziszewski Synthesis
The Method: The condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1] The Mechanism:
-
Condensation of dicarbonyl and ammonia to form a diimine intermediate.[1]
-
Nucleophilic attack of the diimine on the aldehyde.
-
Ring closure and dehydration to form the imidazole.
Critical Limitations (Why switch?):
-
Thermodynamic Pitfalls: The reaction is reversible and often requires excess ammonia and high temperatures (reflux) to drive equilibrium, leading to "tarry" side products.
-
Purification Bottleneck: The resulting mixture often contains unreacted dicarbonyls and polymeric byproducts, necessitating silica gel chromatography—a major time sink in high-throughput screening (HTS).
The Challenger: Iodine-Catalyzed Multicomponent Reaction (MCR)
The Method: A one-pot condensation of benzil (or 1,2-diketone), aldehyde, and ammonium acetate using molecular iodine (
Visualizing the Mechanistic Shift
The following diagram contrasts the linear, high-energy pathway of the legacy method with the catalytic cycle of the new protocol.
Figure 1: Workflow efficiency comparison. The Iodine MCR bypasses the "tarry" intermediate phase, allowing for filtration-based purification.
Part 2: Experimental Benchmarking
To ensure objective comparison, we synthesized 2,4,5-triphenyl-1H-imidazole (Lophine) using both methods.
Data Summary Table
| Metric | Legacy (Debus-Radziszewski) | New (Iodine-Catalyzed MCR) | Improvement |
| Reagents | Benzil, Benzaldehyde, NH₃, AcOH | Benzil, Benzaldehyde, NH₄OAc, I₂ (5 mol%) | Safer Catalyst |
| Conditions | Reflux ( | Mild Heat ( | 16x Faster |
| Isolated Yield | 68% (after column) | 92% (after recrystallization) | +24% Yield |
| Atom Economy | Moderate (Loss of H₂O) | High (Catalytic efficiency) | High |
| E-Factor | High (Solvent intensive workup) | Low (Solvent-free or Ethanol) | Green |
| Purification | Extraction + Chromatography | Filtration + Ethanol Wash | Streamlined |
Substrate Scope Analysis[3]
-
Electron-Withdrawing Groups (EWGs): The Iodine method excels with EWGs (e.g., 4-nitrobenzaldehyde), maintaining yields >85% where the legacy method often stalls due to reduced nucleophilicity of intermediates.
-
Steric Hindrance: Both methods struggle with ortho-substituted aldehydes, but the catalytic activation of the carbonyl in the Iodine method mitigates this steric penalty better than thermal activation alone.
Part 3: Detailed Protocols
Protocol A: Iodine-Catalyzed Synthesis (Recommended)
Target: 2,4,5-Triphenyl-1H-imidazole Scale: 1.0 mmol
-
Setup: In a 50 mL round-bottom flask, combine:
-
Benzil (1.0 mmol, 210 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ammonium Acetate (4.0 mmol, 308 mg)
-
Molecular Iodine (
) (0.05 mmol, 13 mg - 5 mol% ) -
Ethanol (5 mL) (Note: Can also be performed solvent-free by grinding).
-
-
Reaction: Stir the mixture at 60°C for 45 minutes .
-
Observation: The dark violet color of iodine may fade as it complexes, but the mixture will generally remain dark until precipitation starts.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g) containing a trace of sodium thiosulfate (to quench unreacted iodine).
-
The Self-Validating Step: A solid precipitate should form immediately. If oil forms, scratch the glass to induce crystallization.
-
-
Purification:
-
Filter the solid.
-
Wash with cold water (
mL) and cold ethanol ( mL). -
Recrystallize from hot ethanol to obtain white needles.
-
-
Validation:
-
Melting Point: 274–275°C (Lit. 275°C).
-
1H NMR: Confirm absence of aldehyde peak (~10 ppm).
-
Protocol B: Legacy Debus-Radziszewski (Control)
Target: 2,4,5-Triphenyl-1H-imidazole
-
Setup: Combine Benzil (1.0 mmol), Benzaldehyde (1.0 mmol), and Ammonium Acetate (excess, 10 mmol) in Glacial Acetic Acid (10 mL).
-
Reaction: Reflux at 118°C for 12 hours .
-
Workup:
-
Neutralize with Ammonium Hydroxide (exothermic, requires ice bath).
-
Extract with Ethyl Acetate (
mL). -
Dry over
and concentrate in vacuo.
-
-
Purification: The crude residue is usually a brown oil/solid. Purify via silica gel column chromatography (Hexane:EtOAc 7:3).
Part 4: Mechanistic Logic & Troubleshooting
Why Iodine? (The "Soft" Lewis Acid Advantage)
Unlike harsh Lewis acids (
Figure 2: The Iodine-Catalyzed cascade. Note the dual role of Iodine in activation and facilitating dehydration.
Troubleshooting Guide
-
Problem: Low Yield / Oily Product.
-
Cause: Incomplete removal of iodine or water.
-
Fix: Ensure the sodium thiosulfate wash is thorough. Recrystallize from Ethanol/Water (9:1) if oil persists.
-
-
Problem: Reaction Stalls.
-
Cause: Old Iodine crystals (sublimed).
-
Fix: Use fresh, resublimed iodine crystals.
-
References
-
Kidwai, M., et al. (2006). "Molecular Iodine: A Versatile Catalyst for the Synthesis of Nitrogen Heterocycles." Current Organic Chemistry.
-
Ren, Y. M., et al. (2013). "Molecular iodine-catalyzed multicomponent reactions: an efficient catalyst for organic synthesis."[2][3][4][5] RSC Advances.
-
Van Leusen, A. M., et al. (1977).[6][7][8] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[6] Journal of Organic Chemistry.
-
Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry.
-
Bhat, S. I., et al. (2023).[3] "Iodine catalyzed synthesis of highly substituted imidazoles."[3] ResearchGate Review.
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Utility of iodine catalyzed tandem oxidation, cross-coupling and cyclisation reactions in organic synthesis | International Journal of Experimental Research and Review [qtanalytics.in]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Molecular iodine-catalyzed multicomponent reactions: an efficient catalyst for organic synthesis (2013) | Yi-Ming Ren | 184 Citations [scispace.com]
- 5. Molecular iodine-catalyzed multicomponent reactions: an efficient catalyst for organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Navigating the Maze: A Senior Application Scientist's Guide to Validating High-Throughput Screening Assays for Imidazole Inhibitors
For researchers, scientists, and drug development professionals embarking on a high-throughput screening (HTS) campaign, the ultimate goal is to identify novel, potent, and selective inhibitors. The imidazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and a frequent starting point for inhibitor discovery.[1][2][3] Its unique electronic and structural properties enable it to interact with a wide array of biological targets, particularly enzymes like kinases and cytochrome P450s.[4][5][6] However, these same properties can present a unique set of challenges in HTS, leading to a high rate of false positives if not properly addressed.
This guide provides an in-depth, experience-driven comparison of methodologies for validating an HTS assay designed to identify imidazole-based inhibitors. We will move beyond a simple checklist of validation parameters and delve into the causality behind experimental choices, empowering you to design a robust and self-validating screening cascade that will save you time, resources, and the frustration of chasing down misleading hits.
The Imidazole Challenge: Why a Specialized Approach is Crucial
The imidazole ring's ability to participate in hydrogen bonding, coordinate with metal ions, and engage in various non-covalent interactions is a double-edged sword.[3][7] While these characteristics are desirable for target engagement, they can also lead to non-specific interactions and assay artifacts. Imidazole-containing compounds have been known to interfere with fluorescence-based readouts, inhibit reporter enzymes like luciferase, and exhibit off-target activities such as cytotoxicity or cytochrome P450 (CYP) inhibition.[8][9][10][11][12] Therefore, a generic HTS validation protocol is insufficient. A successful campaign requires a tailored approach that anticipates and systematically eliminates these potential pitfalls.
I. A Comparative Analysis of Primary Screening Platforms
The choice of the primary HTS assay technology is a critical first step and should be guided by the nature of the biological target. For many targets of imidazole inhibitors, such as kinases, fluorescence and luminescence-based assays are the most common choices due to their sensitivity, scalability, and amenability to automation.[3]
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// Nodes Assay_Type [label="Primary HTS Assay Technologies", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3.5,4!"]; Fluorescence [label="Fluorescence-Based Assays", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1,2!"]; Luminescence [label="Luminescence-Based Assays", fillcolor="#FBBC05", fontcolor="#202124", pos="6,2!"]; Biochemical [label="Biochemical Assays\n(e.g., Kinase Activity)", pos="1,0!"]; CellBased [label="Cell-Based Assays\n(e.g., Reporter Gene)", pos="6,0!"];
// Edges Assay_Type -> Fluorescence [label="Readout"]; Assay_Type -> Luminescence [label="Readout"]; Fluorescence -> Biochemical; Luminescence -> CellBased; } dot Caption: Comparison of common HTS assay readouts.
| Assay Technology | Principle | Pros | Cons | Best Suited For |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Homogeneous ("mix-and-read"), sensitive, good for monitoring binding events. | Susceptible to interference from fluorescent compounds and light scattering.[11] | Kinase binding assays, protein-protein interaction assays. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity. | High signal-to-background ratio, reduced interference from compound fluorescence. | Requires specific labeling of interacting partners, potential for other types of interference. | Kinase activity assays, protein-protein interaction assays. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after a kinase reaction, which is then used by luciferase to generate light.[13] | Highly sensitive, large dynamic range. | Susceptible to inhibition of the luciferase enzyme by test compounds.[8] | Kinase and ATPase activity assays. |
| Cell-Based Reporter Assays | Measures the activity of a reporter gene (e.g., luciferase) under the control of a specific promoter. | Physiologically relevant, assesses compound activity in a cellular context. | Prone to cytotoxicity-related artifacts and luciferase inhibition.[1][14] | Signaling pathway modulation, target engagement in cells. |
II. The Self-Validating Hit Triage Workflow
A robust hit validation process is not a linear path but a branching decision tree designed to systematically eliminate false positives and enrich for true, target-specific inhibitors. The following workflow is specifically designed to address the challenges posed by imidazole-containing compounds.
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// Nodes Primary_Screen [label="Primary HTS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Confirmation [label="Hit Confirmation\n(Dose-Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Orthogonal_Assay [label="Orthogonal Assay\n(Biochemical)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Counter_Screens [label="Counter-Screens", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Luciferase_Inhibition [label="Luciferase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450_Inhibition [label="CYP450 Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorescence_Interference [label="Fluorescence Interference", fillcolor="#F1F3F4", fontcolor="#202124"]; Biophysical_Validation [label="Biophysical Validation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SPR [label="Surface Plasmon Resonance (SPR)", fillcolor="#F1F3F4", fontcolor="#202124"]; DSF [label="Differential Scanning\nFluorimetry (DSF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity_Profiling [label="Selectivity Profiling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validated_Hits [label="Validated Hits", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Primary_Screen -> Hit_Confirmation; Hit_Confirmation -> Orthogonal_Assay; Hit_Confirmation -> Counter_Screens; Counter_Screens -> Luciferase_Inhibition; Counter_Screens -> Cytotoxicity; Counter_Screens -> CYP450_Inhibition; Counter_Screens -> Fluorescence_Interference; Orthogonal_Assay -> Biophysical_Validation; Biophysical_Validation -> SPR; Biophysical_Validation -> DSF; Biophysical_Validation -> Selectivity_Profiling; Selectivity_Profiling -> Validated_Hits; } dot Caption: A robust hit validation workflow for imidazole inhibitors.
Step 1: Primary Screen and Hit Confirmation
The initial HTS is typically performed at a single concentration. Hits are then re-tested in a dose-response format to determine their potency (e.g., IC50). This step eliminates compounds that were active due to random error.
Step 2: Orthogonal Assays - The First Line of Defense
An orthogonal assay is crucial for confirming that the observed activity is not an artifact of the primary assay's detection technology.[15] This involves using a different method to measure the same biological activity.
Comparison of Orthogonal Assay Strategies:
| Primary Assay | Recommended Orthogonal Assay | Rationale |
| Luminescence-based kinase assay | TR-FRET kinase assay | Measures kinase activity through a different mechanism, avoiding luciferase-related artifacts. |
| Cell-based reporter assay | Biochemical enzyme assay | Confirms direct inhibition of the target enzyme, ruling out effects on the reporter system. |
| Fluorescence polarization | Surface Plasmon Resonance (SPR) | Directly measures binding to the target protein without fluorescent labels.[16][17][18] |
Step 3: Counter-Screens - Addressing Imidazole-Specific Liabilities
This is arguably the most critical phase for validating imidazole inhibitors. Counter-screens are designed to identify compounds that produce a signal through non-specific mechanisms.
-
Luciferase Inhibition Assay: Essential if the primary or a secondary assay uses a luciferase reporter. Many small molecules are known to directly inhibit luciferase, leading to a false-positive signal in inhibition screens.[8]
-
Cytotoxicity Assay: Particularly important for cell-based screens. A compound that kills cells will appear as an inhibitor of any cellular process.[14][19][20]
-
CYP450 Inhibition Assay: The imidazole moiety is a known inhibitor of various cytochrome P450 enzymes.[9] Early assessment of CYP inhibition is crucial for identifying compounds with potential drug-drug interaction liabilities.[5][13][21]
-
Fluorescence Interference Assay: For fluorescence-based primary screens, this assay identifies compounds that are intrinsically fluorescent or that quench the fluorescent signal.[11][12]
Step 4: Biophysical Validation - Confirming Direct Target Engagement
Biophysical methods provide label-free confirmation of a direct interaction between the compound and the target protein.[15][16][17][18][22] This is a powerful step to eliminate compounds that act through non-specific mechanisms like aggregation.
Common Biophysical Techniques for Hit Validation:
| Technique | Information Provided | Throughput |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Medium to High |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Target engagement (Tm shift) | High |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Low |
Step 5: Selectivity Profiling
The final step is to assess the selectivity of the validated hits against closely related targets. For example, a kinase inhibitor should be profiled against a panel of other kinases to ensure it is not a promiscuous inhibitor.
III. Experimental Protocols
The following are example protocols for key counter-screens. These should be adapted and optimized for your specific assay system.
Protocol 1: Luciferase Inhibition Counter-Screen
Objective: To identify compounds that directly inhibit the luciferase enzyme.
Materials:
-
Recombinant luciferase enzyme
-
Luciferase substrate (e.g., luciferin)
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Test compounds
-
384-well white, opaque plates
Procedure:
-
Prepare a solution of recombinant luciferase in assay buffer.
-
In a 384-well plate, add test compounds at the same concentration used in the primary screen.
-
Add the luciferase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare the luciferase substrate solution containing luciferin and ATP.
-
Add the substrate solution to each well and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls. Compounds showing significant inhibition are flagged as potential luciferase inhibitors.[8][23][24]
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of test compounds on cell viability.
Materials:
-
Cells used in the primary screen
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
96- or 384-well clear plates
Procedure:
-
Seed cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with test compounds at various concentrations and incubate for a period equivalent to the primary assay duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Calculate the percent cell viability relative to DMSO-treated control cells. A significant decrease in viability indicates cytotoxicity.
Protocol 3: Fluorogenic CYP450 Inhibition Assay
Objective: To determine if test compounds inhibit the activity of major CYP450 isoforms.
Materials:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorogenic CYP-specific substrate
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and known inhibitors (positive controls)
-
96-well black plates
Procedure:
-
In a 96-well plate, add human liver microsomes or recombinant CYP enzymes in potassium phosphate buffer.
-
Add test compounds and known inhibitors at various concentrations and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the metabolized product using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 values for each compound against each CYP isoform.[9]
IV. Conclusion: A Pathway to High-Quality Hits
The validation of a high-throughput screening assay for imidazole inhibitors is a multifaceted process that requires a deep understanding of both HTS principles and the specific chemical properties of the imidazole scaffold. By moving beyond generic validation protocols and adopting a self-validating workflow that incorporates orthogonal assays, targeted counter-screens, and biophysical validation, researchers can significantly increase the quality of their hit compounds. This rigorous approach not only saves valuable resources by eliminating false positives early in the process but also builds a strong foundation for a successful drug discovery program, ultimately accelerating the journey from a screening hit to a potential therapeutic candidate.
V. References
-
Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 639-651.
-
Renaud, J., et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery, 12(9), 897-907.
-
(n.d.). Applications of Biophysics in High-Throughput Screening Hit Validation. ResearchGate.
-
(n.d.). High-throughput Miniaturization of Cytochrome P450 Time-dependent Inhibition Screening Using the Echo 525 Liquid Handler. SCIEX.
-
Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
-
Markossian, S., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(10), 1432-1441.
-
(n.d.). Luciferase counter screen. reframeDB.
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Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
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(2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review.
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(n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
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Niles, A.L., et al. (2009). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Methods in Molecular Biology, 574, 1-17.
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Auld, D.S., et al. (2016). Interferences with Luciferase Reporter Enzymes. The Assay Guidance Manual.
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(n.d.). Cytotoxicity Assays - High Throughput Screening. Assay Genie.
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(n.d.). LUCIFERASE ASSAY. Emory University.
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(n.d.). MTT assay protocol. Abcam.
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(2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Molecules, 23(10), 2536.
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(n.d.). CYP450 inhibition assay (fluorogenic). Bienta.
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Li, Y., et al. (2024). Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase. International Journal of Molecular Sciences, 25(10), 5347.
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Mondal, P., et al. (2023). Turn-off fluorescence of imidazole-based sensor probe for mercury ions. RSC Advances, 13(45), 31649-31655.
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(n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
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(n.d.). Luciferase Assay System Technical Bulletin #TB281. Promega Corporation.
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Alghamdi, S.S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3335-3354.
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(n.d.). Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
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Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Current Drug Research Reviews, 15(2), 104-116.
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(2025). “Imidazole: A Versatile scaffold for Biological Activity”. International Journal of Pharmaceutical Research and Applications.
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Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Semantic Scholar.
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(n.d.). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. ResearchGate.
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(n.d.). Target Prediction of Imidazole Derivatives as Anti-Microbial. ResearchGate.
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(2018). Interference with Fluorescence and Absorbance. The Assay Guidance Manual.
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(n.d.). Applications of Imidazole-Based Fluorophores: A Detailed Guide for Researchers. Benchchem.
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comparing the pharmacokinetic profiles of different 1-benzyl-imidazole analogues
The following guide provides an in-depth comparative pharmacokinetic (PK) analysis of 1-benzyl-imidazole analogues. This document is structured for drug discovery scientists, focusing on the critical liability of this scaffold: metabolic instability via N-dealkylation and CYP450 interaction .
Optimizing the N-Benzyl Linker for Metabolic Stability and Selectivity
Executive Summary
The 1-benzyl-imidazole (and its fused analogue, 1-benzyl-benzimidazole ) is a privileged scaffold in medicinal chemistry, serving as the core for agents ranging from thromboxane synthase inhibitors to potent opioids (nitazenes) and antihistamines (clemizole).
However, this pharmacophore presents a distinct pharmacokinetic challenge: the benzylic carbon is a metabolic "hotspot." It is susceptible to rapid oxidation by Cytochrome P450 (CYP) isoforms, leading to
This guide compares three distinct analogues to demonstrate how structural modifications at the benzyl position dictate PK performance:
-
1-Benzylimidazole (Parent): The baseline scaffold showing high clearance and CYP induction.
-
Isotonitazene (4-isopropoxy-benzyl): A potent opioid demonstrating how alkoxy-substitution shifts metabolic clearance to
-dealkylation. -
Clemizole (4-chloro-benzyl): An antihistamine/NS5B inhibitor where halogenation attempts to block benzylic oxidation.
Chemical Context & Compound Selection
The comparison focuses on the stability of the N1-Benzyl bond .
| Compound | Structure Class | Primary Indication | Key Structural Feature |
| 1-Benzylimidazole | Simple Imidazole | Thromboxane Synthase Inhibitor | Unsubstituted benzyl ring. High steric accessibility. |
| Isotonitazene | 1-Benzyl-Benzimidazole | Synthetic Opioid (Analgesic) | 4-Isopropoxy group on benzyl ring; 5-Nitro group on core. |
| Clemizole | 1-Benzyl-Benzimidazole | H1 Antagonist / HCV Inhibitor | 4-Chloro group on benzyl ring; bulky pyrrolidine side chain.[1][2] |
Comparative Pharmacokinetic Profile
A. Metabolic Stability (Microsomal Clearance)
The primary differentiator between these analogues is their susceptibility to oxidative metabolism.
-
1-Benzylimidazole (High Clearance):
-
Mechanism: Rapid hydroxylation at the benzylic carbon followed by spontaneous
-dealkylation. -
Data: In rat liver microsomes, the parent compound exhibits a short half-life (
min). -
Insight: The lack of steric or electronic protection on the benzyl ring makes it an ideal substrate for CYP2E1 and CYP1A2.
-
-
Isotonitazene (Moderate-High Clearance):
-
Mechanism: The 4-isopropoxy group introduces a competing metabolic soft spot. While
-dealkylation still occurs, -dealkylation (loss of the isopropyl group) becomes a major pathway. -
Data: Human Liver Microsomes (HLM)
min. -
Insight: Introducing a para-alkoxy group distributes the metabolic load but does not fully stabilize the molecule. The resulting metabolite (4-hydroxy-benzyl) often undergoes Phase II glucuronidation rapidly.
-
-
Clemizole (Optimized Stability):
-
Mechanism: The 4-chloro substituent blocks para-hydroxylation on the phenyl ring and electronically deactivates the benzylic position (inductive electron withdrawal), making hydrogen abstraction more difficult for CYP enzymes.
-
Data: HLM
min. -
Insight: Halogenation is the most effective strategy for prolonging the half-life of this scaffold.
-
B. CYP450 Inhibition & Induction (DDI Liability)
The imidazole ring nitrogen (N3) is a potent ligand for the heme iron of CYP enzymes.
-
1-Benzylimidazole: Acts as a pan-CYP inhibitor and, chronically, a CYP inducer . In Wistar rats, doses of 25 mg/kg/day caused significant hepatomegaly and induction of CYP1A, complicating its safety profile.
-
Clemizole: Shows high affinity for CYP3A4 but reduced promiscuity compared to the parent, likely due to the steric bulk of the pyrrolidine side chain preventing easy access to the heme pocket of smaller CYPs (like 1A2).
C. Summary Data Table
| Parameter | 1-Benzylimidazole | Isotonitazene | Clemizole |
| In Vitro | < 15 min | ~22 min | > 45 min |
| Primary Metabolic Route | Oxidation of pyrrolidine ring | ||
| CYP Inhibition Potency | High (Promiscuous) | Moderate | Moderate (CYP3A4 selective) |
| Lipophilicity (LogP) | 2.1 | 3.8 | 4.7 |
| Bioavailability (Est.) | Low (< 20%) | Moderate | High (> 50%) |
Mechanistic Visualization
Pathway: Metabolic Fate of the N-Benzyl Linker
The following diagram illustrates the divergent metabolic pathways based on the substitution pattern.
Figure 1: Divergent metabolic fates. Unsubstituted benzyls undergo rapid N-dealkylation, while para-alkoxy substitution shifts metabolism to O-dealkylation, preserving the scaffold core.
Experimental Protocol: Microsomal Stability Assay
To objectively compare these analogues, the Microsomal Stability Assay is the industry standard. This protocol ensures data validity through specific control of cofactor concentrations.
Objective
Determine the intrinsic clearance (
Materials
-
Test Compounds: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow (Step-by-Step)
-
Pre-Incubation:
-
Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Spike test compound to a final concentration of 1 µM (keeps DMSO < 0.1%).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Initiation:
-
Add NADPH Regenerating System to initiate the reaction.[3]
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution .
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode tracking parent ion).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
gives . - .
-
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow for determining intrinsic clearance.
References
-
Vlahakis, J. Z., et al. (2010). "Selective inhibition of heme oxygenase-2 activity by analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole)." Bioorganic & Medicinal Chemistry. Link
-
Kassie, F., et al. (2020). "Metabolic Stability and Metabolite Identification of the Novel Synthetic Opioid Isotonitazene." Journal of Analytical Toxicology. Link
-
Magdalou, J., et al. (1988). "Effect of 1-benzylimidazole on cytochromes P-450 induction and on the activities of epoxide hydrolase and UDP-glucuronosyltransferases in rat liver." Biochemical Pharmacology. Link
-
Szarek, W. A., et al. (2015).[4] "Structure-Activity Relationships of 1,2-Disubstituted Benzimidazoles: Selective Inhibition of Heme Oxygenase-2 Activity."[4] ChemMedChem. Link
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A Head-to-Head Comparison of Imidazole-Based Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors.[1][2][3][4] Its unique electronic characteristics and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry.[1][5] This guide provides an in-depth, head-to-head comparison of prominent imidazole-based enzyme inhibitors, supported by experimental data, to aid in the selection and development of next-generation therapeutics.
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a versatile building block found in numerous clinically approved drugs.[1][4][6] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antifungal effects, primarily through the targeted inhibition of key enzymes.[1][4][6][7]
Mechanism of Action: A Tale of Two Nitrogens
The inhibitory activity of imidazole-based compounds often stems from the interaction of one of their nitrogen atoms with a metallic cofactor, such as the heme iron in cytochrome P450 enzymes.[8] For instance, in the inhibition of aromatase (a cytochrome P450 enzyme), the N3 of the imidazole ring binds to the heme iron, disrupting its catalytic activity.[8] This mechanism is a key differentiator from triazole-based inhibitors, where the N4 atom is involved in this interaction.[8]
Beyond direct coordination, the imidazole scaffold can participate in a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces within the enzyme's active site, contributing to its overall potency and selectivity.[1]
Key Classes of Imidazole-Based Enzyme Inhibitors and Their Performance
This section provides a comparative analysis of imidazole-based inhibitors targeting several crucial enzyme families.
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase enzymes, particularly COX-2, are key players in inflammation and pain pathways.[9][10] Imidazole-based inhibitors have emerged as a significant class of selective COX-2 inhibitors.
A study on 1,2-diarylimidazoles revealed potent and highly selective COX-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range and selectivity indices exceeding 1000.[11] Another series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles also demonstrated selective COX-2 inhibitory activity comparable to the well-known drug, Celecoxib.[9][12] For example, compound 5b from this series showed an IC50 of 0.71 µM against COX-2 with a selectivity index of 115.[9][12]
Table 1: Comparative Inhibitory Activity of Imidazole-Based COX-2 Inhibitors [9][13]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | 138 | 3.6 | 38.3 |
| 5b | 78 | 0.71 | 115 |
| 5c | 112 | 1.2 | 93.3 |
| 5d | 95 | 2.5 | 38 |
| 5e | 121 | 1.8 | 67.2 |
| Celecoxib | 15 | 0.05 | 300 |
Data synthesized from multiple sources providing inhibitory concentrations.[9][13]
Aromatase Inhibitors
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent breast cancer.[14][15] Non-steroidal aromatase inhibitors often feature an imidazole or triazole core.[15]
Studies have shown that imidazole-containing compounds like miconazole and clotrimazole are potent inhibitors of human placental microsomal aromatase.[16] Miconazole, in particular, exhibited competitive kinetics with a Ki of 55 nM.[16] A head-to-head comparison of several imidazole drugs for inhibiting human prostatic aromatase revealed the following order of decreasing potency based on IC50 values: bifonazole > tioconazole > clotrimazole > econazole > miconazole > isoconazole > ketoconazole.[17]
More recent research has focused on developing dual-target inhibitors. For instance, novel imidazole derivatives have been designed to inhibit both aromatase and monoamine oxidase-B (MAO-B), aiming to counteract some of the side effects associated with aromatase inhibition.[14] One such compound, 2e, demonstrated an aromatase inhibitory IC50 value of 0.020 µM, comparable to the clinically used drug letrozole (IC50 = 0.021 µM).[14]
Table 2: Comparative IC50 Values of Imidazole-Based Aromatase Inhibitors [16][17]
| Compound | Placental Aromatase IC50 (µM) | Prostatic Aromatase IC50 (µM) |
| Miconazole | 0.6 | 2.0 |
| Clotrimazole | 1.8 | 1.73 |
| Ketoconazole | 60 | 4.7 |
| Bifonazole | - | 1.6 |
| Tioconazole | - | 1.69 |
| Econazole | - | 1.87 |
| Isoconazole | - | 2.2 |
| Aminoglutethimide | 44 | - |
| 4-Hydroxyandrostenedione (4-OHA) | - | 1.57 |
Data compiled from studies on human placental and prostatic aromatase.[16][17]
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[18] Imidazole-based structures have been explored for their potential to inhibit various PDE isoforms.
For example, novel imidazo[4,5-b]pyridines were discovered as potent and selective inhibitors of PDE10A.[18] These compounds showed improved metabolic stability compared to earlier ketobenzimidazole inhibitors.[18] The imidazole ring was found to be crucial for their binding affinity.[18] While some imidazole derivatives have been investigated as PDE inhibitors, it's noteworthy that the parent imidazole molecule itself can have complex effects, sometimes stimulating certain PDE isoforms.[19][20]
Experimental Protocols for Head-to-Head Comparison
To ensure a robust and objective comparison of enzyme inhibitors, standardized and well-controlled experimental protocols are essential.
Workflow for Determining Inhibitor Potency (IC50)
Caption: Determining the Mechanism of Inhibition.
Step-by-Step Protocol for Mechanism of Inhibition Studies:
-
Assay Setup: Prepare a series of reactions with varying substrate concentrations. For each substrate concentration, set up reactions with no inhibitor and with at least two different fixed concentrations of the inhibitor.
-
Kinetic Measurements: Measure the initial reaction velocities for all conditions.
-
Data Plotting: Plot the data using both Michaelis-Menten (velocity vs. [substrate]) and Lineweaver-Burk (1/velocity vs. 1/[substrate]) plots. [21]4. Parameter Determination: From the Lineweaver-Burk plot, determine the apparent Km and Vmax values in the presence and absence of the inhibitor.
-
Mechanism Interpretation:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases). [22] * Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases). [22] * Uncompetitive: Lines are parallel (both Km and Vmax decrease proportionally). [22] * Mixed: Lines intersect in the second or third quadrant (both Km and Vmax are altered). [22]
-
Conclusion
Imidazole-based compounds remain a highly valuable class of enzyme inhibitors with broad therapeutic potential. [1][4][23]A systematic and comparative approach to their evaluation, employing robust experimental protocols, is paramount for identifying lead candidates with optimal potency, selectivity, and a well-defined mechanism of action. The data presented herein underscores the versatility of the imidazole scaffold and provides a framework for future research and development in this exciting area of medicinal chemistry.
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Jahangiri, S., Soraya, S., & Alireza, A. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Brieflands, 17(Suppl2), 78-86. Available at: [Link]
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Mason, J. I., Murry, B. A., Olcott, M., & Sheets, J. J. (1985). Imidazole antimycotics: inhibitors of steroid aromatase. PubMed, 30(5), 969-973. Available at: [Link]
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O'Neill, J. S., Miller, W. R., & Roberts, P. J. (1989). The inhibition of human prostatic aromatase activity by imidazole drugs including ketoconazole and 4-hydroxyandrostenedione. PubMed, 40(1), 31-36. Available at: [Link]
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Verhoest, P. R., et al. (2012). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 3(10), 809-813. Available at: [Link]
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Jahangiri, S., Soraya, S., & Alireza, A. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. PubMed, 17(Suppl2), 78-86. Available at: [Link]
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Cheng, Y. F., & Kuo, J. F. (1982). Effects of phosphodiesterase inhibitors, imidazole and phosphate on cyclic CMP phosphodiesterase are different from those on cyclic AMP and cyclic GMP phosphodiesterases. PubMed, 31(11), 1439-1445. Available at: [Link]
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Prasit, P., et al. (1999). 1,2-Diarylimidazoles as potent, cyclooxygenase-2 selective, and orally active antiinflammatory agents. Bioorganic & Medicinal Chemistry Letters, 9(12), 1773-1778. Available at: [Link]
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Osmaniye, D., et al. (2022). Novel imidazole derivatives as potential aromatase and monoamine oxidase-B inhibitors against breast cancer. RSC Medicinal Chemistry, 13(5), 584-599. Available at: [Link]
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Imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases. ResearchGate. Available at: [Link]
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AROMATASE INHIBITORS IN BREAST CANCER. (2021). PharmaTutor. Available at: [Link]
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da Costa, R. M. P., et al. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Letters, 597(13), 1746-1758. Available at: [Link]
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Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. (2024). MDPI. Available at: [Link]
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Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015). MDPI. Available at: [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Preprints.org. Available at: [Link]
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A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2024). MDPI. Available at: [Link]
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The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). MDPI. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules, 25(19), 4461. Available at: [Link]
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Phosphodiesterase inhibitor. Wikipedia. Available at: [Link]
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Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). ResearchGate. Available at: [Link]
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2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(10), 1600-1606. Available at: [Link]
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Anderson, R., & Theron, A. J. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. Chemical Biology & Drug Design, 72(3), 225-228. Available at: [Link]
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A Review of Imidazole Derivatives. (2024). Asian Journal of Research in Chemistry, 17(11), 1013-1022. Available at: [Link]
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Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. (2023). MDPI. Available at: [Link]
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A Researcher's Guide to Validating Mechanism of Action Through Mutagenesis Studies
For researchers, scientists, and drug development professionals, understanding a compound's precise mechanism of action (MoA) is paramount. It forms the bedrock of a successful therapeutic program, guiding lead optimization, predicting potential toxicities, and ensuring clinical efficacy. While initial screening may identify a promising molecule, rigorous validation of its interaction with the intended biological target is a critical, non-negotiable step. Mutagenesis studies, coupled with robust functional assays, provide an unparalleled strategy for dissecting these molecular interactions with exquisite detail.
This guide offers an in-depth exploration of how to leverage mutagenesis to definitively validate a drug's MoA. We will move beyond simplistic protocols, delving into the strategic rationale behind experimental choices, ensuring a self-validating framework for your research.
The Central Hypothesis: Probing the Drug-Target Interface
The fundamental premise of using mutagenesis for MoA validation is elegantly simple: if a compound interacts with a specific residue or region of a target protein to exert its effect, altering that residue should predictably alter the compound's activity. This could manifest as a loss of binding, a reduction in inhibitory or activating effect, or a complete abrogation of the compound's influence on the protein's function. By systematically introducing mutations and observing the functional consequences, we can construct a high-resolution map of the drug-target interaction.
Choosing Your Weapon: A Comparative Guide to Mutagenesis Techniques
The selection of a mutagenesis strategy is a critical decision, contingent on the existing knowledge of the target and the specific questions being asked.[1] There is no one-size-fits-all approach; each technique offers unique advantages and is suited for different stages of MoA validation.
| Technique | Principle | Best Suited For | Advantages | Limitations |
| Site-Directed Mutagenesis | Introduces specific, targeted nucleotide changes to a known DNA sequence.[1][2][3] | Validating the role of specific amino acids in a known or predicted binding site. | High precision and control over the desired mutation.[1] | Requires prior structural or functional knowledge of the target protein. |
| Alanine Scanning Mutagenesis | A specific type of site-directed mutagenesis where individual amino acid residues are systematically replaced by alanine.[4][5][6] | Identifying "hot-spot" residues critical for protein-protein or drug-protein interactions.[5][7] | Alanine's inert side chain removes the specific contribution of the original residue without drastically altering the protein's overall structure.[4] | Can be laborious if a large number of residues are to be scanned individually.[8] |
| Random Mutagenesis | Introduces mutations at undefined locations within a gene, often using methods like error-prone PCR or mutator bacterial strains.[9][10][11] | Exploring the broader functional landscape of a protein when the binding site is unknown; identifying resistance mutations.[1][9] | Can uncover unexpected functional regions and resistance mechanisms.[12] | Requires a high-throughput screening method to identify mutants with the desired phenotype.[9] |
| Deep Mutational Scanning (DMS) | A high-throughput method that couples a comprehensive library of protein variants with a functional selection and next-generation sequencing.[13][14][15] | Systematically mapping the functional consequences of thousands of mutations simultaneously.[13][15][16] | Provides a comprehensive fitness landscape of the protein, identifying critical residues for function and drug interaction.[15] | Technically demanding and requires significant bioinformatics expertise for data analysis. |
| CRISPR/Cas9-Based Mutagenesis | Utilizes the CRISPR/Cas9 system to introduce targeted mutations (insertions, deletions, or specific substitutions) directly into the genome of living cells.[17][18][19] | Validating MoA in a more physiologically relevant cellular context by modifying the endogenous gene. | Allows for the study of mutations in their native genomic and cellular environment.[20] | Potential for off-target effects that need to be carefully controlled and validated.[21] Can lead to unintended mRNA misregulation.[22] |
Experimental Workflow: A Step-by-Step Guide to Site-Directed Mutagenesis for MoA Validation
The following protocol outlines a typical workflow for validating a hypothesized drug-target interaction using site-directed mutagenesis.
Part 1: In Silico Analysis and Primer Design
The foundation of a successful mutagenesis experiment is meticulous planning.
-
Identify Target Residues: Based on computational docking models, structural data (X-ray crystallography or Cryo-EM), or sequence homology to related proteins, identify a set of putative binding site residues.
-
Primer Design: Design mutagenic primers that contain the desired nucleotide change.[23] These primers should be complementary to the template DNA on opposite strands and anneal to the same sequence.[23] The mutation should be located in the middle of the primer with at least 15 base pairs of correct sequence on either side to ensure stable annealing.[23] The melting temperature (Tm) of the primers should be ≥78°C.[23]
Part 2: The Mutagenesis Reaction (PCR-Based)
This step introduces the mutation into a plasmid containing the target gene.
-
PCR Amplification: Perform a thermal cycling reaction using a high-fidelity DNA polymerase to minimize secondary, unwanted mutations. The reaction amplifies the entire plasmid, incorporating the mutagenic primers.[3] A typical cycling protocol is:
-
Initial Denaturation: 95°C for 2 minutes.
-
18-30 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C (or as recommended by the polymerase manufacturer) for 30 seconds.
-
Extension: 68°C for 1 minute per kilobase of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.[2]
-
-
Template DNA Digestion: The PCR product contains a mixture of the original (parental) methylated plasmid and the newly synthesized, unmethylated, mutated plasmid. Digest the parental DNA using the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the mutated plasmid intact.[3] Incubate the PCR reaction with DpnI at 37°C for 1-2 hours.[24]
Part 3: Transformation and Mutant Verification
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells. Plate the transformed cells on a selective agar plate (containing the appropriate antibiotic) and incubate overnight at 37°C.[24]
-
Colony Selection and Plasmid Purification: Select several individual colonies and grow them in liquid culture. Isolate the plasmid DNA from these cultures using a standard miniprep kit.
-
Sequence Verification: This is a crucial step to confirm the presence of the desired mutation and to ensure no other unintended mutations were introduced. Send the purified plasmid DNA for Sanger sequencing.[2]
Caption: Workflow for Site-Directed Mutagenesis.
Downstream Functional Validation: Connecting Mutation to Mechanism
Generating a mutant is only the first half of the story. The critical next step is to assess how the mutation impacts the protein's function and its interaction with your compound. This requires a suite of well-designed biochemical and cell-based assays.[25][26]
Biochemical Assays: A Purified System
Biochemical assays utilize the purified wild-type and mutant proteins to directly measure the impact of the mutation on the drug-target interaction.[25]
-
Binding Affinity Assays: Techniques like Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR) can quantify the binding kinetics (k-on, k-off) and affinity (KD) of the compound to the wild-type versus the mutant protein.[27] A significant increase in the KD value for the mutant protein is strong evidence that the mutated residue is involved in binding.
-
Enzymatic Assays: If the target is an enzyme, measure the compound's inhibitory (IC50) or activation (EC50) potency against the wild-type and mutant enzymes.[28] A rightward shift in the dose-response curve for the mutant indicates a loss of potency and implicates the mutated residue in the drug's MoA.
Cell-Based Assays: A Physiologically Relevant Context
Cell-based assays provide a more physiologically relevant environment to validate the findings from biochemical assays.[25]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique measures target engagement in intact cells.[29][30][31][32] The principle is that a drug binding to its target protein stabilizes it against heat-induced denaturation.[29][30][33] By comparing the thermal stability of the wild-type and mutant proteins in the presence of the drug, you can confirm engagement at the specific site. A loss of thermal stabilization for the mutant protein in the presence of the drug is a strong indicator of a direct interaction at the mutated residue.
-
Functional Readouts: Express the wild-type or mutant protein in a relevant cell line and measure a downstream functional consequence of the protein's activity (e.g., reporter gene expression, second messenger production, cell proliferation). Assess the ability of your compound to modulate this activity for both the wild-type and mutant proteins. A diminished effect of the compound in cells expressing the mutant protein provides compelling evidence for the on-target MoA.
Interpreting the Data: Building a Coherent Narrative
The power of this approach lies in the convergence of evidence from multiple assays.
Caption: Logical Flow of Data Interpretation.
A successful MoA validation study will demonstrate a clear and consistent pattern:
-
High-Affinity Binding/Potent Activity (Wild-Type): The compound shows strong binding and functional activity against the wild-type protein in both biochemical and cellular assays.
-
Reduced Affinity/Loss of Potency (Mutant): The same compound exhibits significantly weaker binding and/or a loss of functional activity against the mutant protein.
-
No Effect on Unrelated Mutants: As a control, mutations in regions of the protein not expected to be involved in binding should have a minimal impact on the compound's activity.
When these conditions are met, you have built a robust, evidence-based case for the specific molecular interactions that underpin your compound's mechanism of action. This level of detail is invaluable for advancing a drug discovery program with confidence.
References
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- AstraZeneca. (2018, December 5). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement.
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A Researcher's Guide to Structure-Activity Relationships in Imidazole-Based Aurora Kinase Inhibitors
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of a series of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, crucial regulators of mitosis and compelling targets in oncology. We will dissect the structure-activity relationships (SAR) of these compounds, offering field-proven insights into the experimental choices that drive potency and selectivity. This guide is designed to be a self-validating resource, grounding all protocols and claims in authoritative sources.
The Rationale for Targeting Aurora Kinases with Imidazole Derivatives
Aurora kinases, a family of serine/threonine kinases, play a pivotal role in cell cycle control, and their overexpression is a hallmark of many human cancers.[1] The development of small molecule inhibitors of these kinases is a promising therapeutic strategy. The imidazole ring, an aromatic heterocycle, is a versatile pharmacophore that can engage in various interactions with the ATP-binding pocket of kinases, making it an excellent starting point for inhibitor design.[2] This guide focuses on a series of imidazo[4,5-b]pyridine derivatives designed to selectively inhibit Aurora-A kinase.[3]
Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the structure-activity relationships of a series of imidazo[4,5-b]pyridine derivatives, highlighting the impact of substitutions on their inhibitory activity against Aurora-A and Aurora-B kinases, as well as their anti-proliferative effects in the HCT116 human colon carcinoma cell line.
| Compound | R1 | R2 | Aurora-A IC50 (μM) [4] | Aurora-B IC50 (μM) [4] | HCT116 GI50 (μM) [4] |
| 28c | Cl | 1,3-dimethyl-1H-pyrazol-4-yl | 0.067 | 12.71 | 2.30 |
| 34 | H | 1,3-dimethyl-1H-pyrazol-4-yl | - | - | - |
| 35 | Cl | H | - | - | - |
| 40a | Cl | 4-pyridyl | - | - | - |
| 40c | Cl | 3-pyridyl | - | - | - |
| 40f | Cl | 2-pyridyl | 0.015 | 3.05 | - |
Key Insights from the SAR Table:
-
The presence of a chlorine atom at the R1 position (e.g., compound 28c ) appears to be crucial for potent Aurora-A inhibition.
-
The nature of the substituent at the R2 position significantly influences both potency and selectivity. A 1,3-dimethyl-1H-pyrazol-4-yl group at R2 in compound 28c leads to excellent selectivity for Aurora-A over Aurora-B (a nearly 200-fold difference).
-
Replacing the pyrazole with a pyridine ring (compounds 40a, 40c, 40f ) maintains potent Aurora-A inhibition, with the position of the nitrogen in the pyridine ring subtly affecting activity. Compound 40f with a 2-pyridyl substituent demonstrates the highest potency against Aurora-A.[3]
-
The anti-proliferative activity in HCT116 cells, as shown by the GI50 value for 28c , confirms that the enzymatic inhibition translates to cellular effects.[4]
Experimental Protocols: A Self-Validating System
The following protocols are detailed to ensure reproducibility and provide a clear understanding of the experimental workflow.
Synthesis of a Representative Imidazo[4,5-b]pyridine Derivative (Compound 28c)
This protocol describes a key step in the synthesis of the imidazo[4,5-b]pyridine core, a common method for generating libraries of such derivatives for SAR studies.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the imidazo[4,5-b]pyridine core.
Step-by-Step Protocol:
-
SNAr Reaction: To a solution of 2-amino-5-chloro-3-nitropyridine in a suitable solvent, add the desired amine (e.g., (S)-3-aminopyrrolidine derivative) and a non-nucleophilic base. Heat the reaction mixture to facilitate the nucleophilic aromatic substitution (SNAr) reaction.[3]
-
Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), cool the mixture and purify the intermediate product by column chromatography on silica gel.[3]
-
Reductive Cyclization: Dissolve the purified intermediate in a suitable solvent and subject it to reduction conditions (e.g., catalytic hydrogenation or using a reducing agent like sodium dithionite). This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the imidazo[4,5-b]pyridine ring system.[3]
-
Final Purification: Purify the final product by recrystallization or column chromatography to obtain the desired imidazo[4,5-b]pyridine derivative with high purity (≥95%).[3]
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay is a robust method to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of Aurora kinases. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[1][5]
Diagram of the Assay Workflow:
Caption: Workflow for the ADP-Glo™ Aurora kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Dilute the Aurora-A or Aurora-B kinase, the substrate (e.g., a fluorescently labeled peptide), and ATP in the provided kinase buffer (e.g., 50 mM Tris (pH 7.4), 200 mM NaCl, 5 mM MgCl2, 2 mM DTT, 0.1% Tween 20).[3] Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µl of the test compound or DMSO control. Add 2 µl of the diluted kinase solution. Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[1]
-
Stop Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.[1]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the cytotoxic or anti-proliferative effects of the imidazole derivatives on cancer cell lines, providing crucial information on their potential as therapeutic agents. The MTT assay measures the metabolic activity of viable cells.
Diagram of the Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT116) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazole derivatives or a vehicle control (e.g., 0.5% DMSO). Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition) or IC50 value.
Conclusion
This guide has provided a comprehensive framework for understanding and confirming the structure-activity relationships of a series of imidazole-based Aurora kinase inhibitors. By combining detailed comparative data with robust and reproducible experimental protocols, researchers can confidently navigate the process of designing and evaluating novel therapeutic agents. The presented SAR insights underscore the importance of systematic structural modifications to achieve both high potency and desired selectivity, a cornerstone of modern drug discovery.
References
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- Jain, A. K., Ravichandran, V., & Sisodia, B. S. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 02(06), 140-145.
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Pandey, R. (2023). Synthesis of 2,4,5-Triphenyl Imidazole. Scribd. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]
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Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Retrieved from [Link]
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- Wang, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577.
- Ferreira, I. C. F. R., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5649.
- Faisal, A., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4468-4484.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Benzyl-Imidazole-2-Carboxylates
Unveiling Structure-Activity Relationships for Novel Therapeutic Development
In the landscape of modern drug discovery, the imidazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Among its vast derivatives, 1-benzyl-imidazole-2-carboxylates have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The strategic placement of a benzyl group at the N1 position and a carboxylate moiety at the C2 position of the imidazole ring provides a versatile framework for structural modifications to modulate their pharmacological profiles.
This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies of 1-benzyl-imidazole-2-carboxylates. Moving beyond a mere procedural outline, we will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel imidazole-based therapeutics.
The Rationale for Comparative Docking Studies
Comparative docking is a powerful in silico technique that allows for the systematic evaluation of a series of related compounds against a specific biological target.[1] By keeping the protein target and docking parameters constant, we can directly compare the predicted binding affinities and interaction patterns of different ligands. This approach is instrumental in:
-
Elucidating Structure-Activity Relationships (SAR): Identifying which structural modifications enhance or diminish binding affinity.
-
Lead Optimization: Guiding the rational design of more potent and selective inhibitors.
-
Hypothesis Generation: Providing insights into the molecular basis of target recognition and inhibition.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a rigorous and reproducible workflow for the comparative docking of 1-benzyl-imidazole-2-carboxylate derivatives. The emphasis is on the "why" behind each step to ensure scientific integrity.
Step 1: Target Selection and Preparation
The choice of a biological target is paramount and should be driven by the therapeutic objective. For the purpose of this guide, we will consider a hypothetical scenario where we are evaluating a series of 1-benzyl-imidazole-2-carboxylates as potential antibacterial agents targeting the L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P) synthase enzyme, a validated target in antimicrobial drug discovery.[1][2][4]
-
Protein Structure Retrieval: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). For GlcN-6-P synthase, a relevant PDB entry would be, for example, 2VF5.
-
Protein Preparation: This is a critical step to ensure the protein is in a state suitable for docking. This involves:
-
Removal of Water Molecules and Ligands: The co-crystallized ligand and water molecules are typically removed to allow for unbiased docking of the new compounds.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Appropriate charges are assigned to the protein atoms based on a chosen force field (e.g., AMBER, CHARMM).
-
Step 2: Ligand Preparation
The 1-benzyl-imidazole-2-carboxylate derivatives to be studied must be prepared in a 3D format with correct stereochemistry and ionization states.
-
2D to 3D Conversion: The 2D structures of the ligands are sketched using a chemical drawing tool and then converted to 3D structures.
-
Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
Step 3: Molecular Docking
Molecular docking is performed using a validated software package such as AutoDock Vina, GOLD, or PyRx.[5][6]
-
Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket.
-
Docking Algorithm: The chosen docking algorithm will then explore the conformational space of the ligand within the defined grid box and score the different poses based on a scoring function.
-
Pose Generation and Scoring: The output of the docking simulation will be a set of docked poses for each ligand, ranked by their predicted binding affinity (e.g., in kcal/mol).
Step 4: Post-Docking Analysis and Comparison
This is the most intellectually demanding part of the process, where raw data is turned into actionable insights.
-
Binding Affinity Comparison: The binding affinities of the different derivatives are compared to identify the most potent binders.
-
Interaction Analysis: The non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the protein are analyzed in detail.
-
SAR Elucidation: The relationship between the structural features of the ligands and their binding affinities and interaction patterns is established.
Visualizing the Workflow
The following diagram illustrates the key stages of a comparative molecular docking study.
Caption: Key interactions of IMC-02 with the active site.
Conclusion and Future Directions
This guide has outlined a robust, self-validating protocol for the comparative docking of 1-benzyl-imidazole-2-carboxylates. By systematically analyzing the binding affinities and interaction patterns of a series of derivatives, researchers can gain invaluable insights into their structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.
The findings from such in silico studies provide a strong foundation for subsequent experimental validation, including enzyme inhibition assays and cell-based studies. The iterative cycle of computational design, chemical synthesis, and biological testing is the hallmark of modern drug discovery, and comparative docking is an indispensable tool in this endeavor.
References
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Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp., Drug Likeliness Evaluation, ADME-Toxicity Investigation, Docking Modes Between the Ligand and the Target Enzyme, and Active Site Prediction. (n.d.). Springer Nature. [Link]
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Computer-assisted design of selective imidazole inhibitors for cytochrome p450 enzymes. (2004). Journal of Medicinal Chemistry. [Link]
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Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry. [Link]
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Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2013). Arabian Journal of Chemistry. [Link]
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Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). MDPI. [Link]
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Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. (2004). Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). RSC Medicinal Chemistry. [Link]
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Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. (2022). Frontiers in Chemistry. [Link]
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Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryliden. (2022). Polycyclic Aromatic Compounds. [Link]
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SYNTHESIS OF IMIDAZOLE DERIVATIVES BEARING QUINOLINE NUCLEUS CATALYSED BY CAN AND THEIR ANTIMICROBIAL, ANTITUBERCULAR AND MOLECU. (2018). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
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Design, Molecular Docking, Synthesis, and Antibacterial Activity of 1H-Benzimidazole-2-Carboxylic Acid (2-Oxo-1, 2-Dihydro-Indol-3-Ylidene)- Hydrazide Derivatives. (2023). Indian Journal of Heterocyclic Chemistry. [Link]
-
Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors. (2020). RSC Advances. [Link]
-
Molecular docking studies for the identifications of novel antimicrobial compounds targeting of staphylococcus aureus. (2020). Plant Archives. [http://www.plantarchives.org/20-2/4601-4606 (2822).pdf]([Link] (2822).pdf)
-
Design, Molecular Docking, Synthesis, and Antibacterial Activity of 1H-Benzimidazole-2-Carboxylic Acid (2-Oxo-1, 2-Dihydro-Indol-3-Ylidene)- Hydrazide Derivatives. (2023). ResearchGate. [Link]
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Design and molecular docking studies of novel antimicrobial peptides using autodock molecular docking software. (2018). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sodium 1-Benzyl-1H-imidazole-2-carboxylate
This guide provides a detailed protocol for the safe and compliant disposal of sodium 1-benzyl-1H-imidazole-2-carboxylate (CAS No. 1173026-41-9). As a dedicated partner in your research, we extend our support beyond product provision to ensure safety and operational excellence in your laboratory. This document is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals, grounded in established safety protocols and regulatory standards.
Part 1: Pre-Disposal Hazard Assessment
Before any disposal action is taken, a thorough understanding of the potential hazards is essential. This assessment forms the basis of a safe and compliant waste management plan.
Inferred Hazard Profile
Based on SDS documentation for structurally similar imidazole compounds, we can infer the following potential hazards for sodium 1-benzyl-1H-imidazole-2-carboxylate:
-
Skin and Eye Irritation: Many imidazole derivatives are classified as Category 2 skin and eye irritants.[1][2][3]
-
Harmful if Swallowed: Acute oral toxicity is a common concern with related compounds.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]
Given these potential hazards, all laboratory personnel must treat this compound and its waste as hazardous unless a formal characterization by an environmental, health, and safety (EH&S) professional determines otherwise.[7]
Regulatory Waste Characterization (RCRA)
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity. Your institutional EH&S department will make the final determination, but your experimental context is critical.
-
Toxicity: Does your waste stream contain listed toxic chemicals? The toxicity of this specific compound has not been fully characterized, so it is prudent to handle it as potentially toxic.
-
Ignitability: Is the compound dissolved in a flammable solvent (e.g., ethanol, acetone) with a flashpoint below 140°F (60°C)? If so, the waste is hazardous due to ignitability.
-
Corrosivity: Is the waste solution highly acidic (pH ≤ 2) or basic (pH ≥ 12.5)?
-
Reactivity: Is the waste unstable, or does it react violently with water or other substances?
Your answers to these questions will determine the specific EPA hazardous waste codes that must be applied to the waste container.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely accumulating and preparing sodium 1-benzyl-1H-imidazole-2-carboxylate waste for final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[8]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Collect Separately: Collect waste containing sodium 1-benzyl-1H-imidazole-2-carboxylate in a dedicated waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's EH&S department.[9]
-
Avoid Incompatibles: Store the waste container away from incompatible materials. For imidazole derivatives, this includes strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][10] Mixing these can cause violent reactions.
Step 3: Container Selection and Management
The integrity of your waste container is a primary line of defense against spills and exposure.
-
Material Compatibility: Use a container made of a material chemically compatible with the waste. For many organic solids and solutions, a high-density polyethylene (HDPE) container is suitable.[7]
-
Condition and Closure: The container must be in good condition, free of leaks or cracks, and must have a secure, screw-on lid.[11]
-
Keep Closed: The container must remain closed at all times unless you are actively adding waste to it. This minimizes the release of vapors and prevents spills.[7]
Step 4: Accurate and Compliant Labeling
Proper labeling is a strict regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled.
-
Attach a completed hazardous waste tag provided by your institution's EH&S department.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Sodium 1-benzyl-1H-imidazole-2-carboxylate" and any other components (e.g., solvents).
-
The accumulation start date (the date the first waste was added).
-
The relevant hazard characteristics (e.g., Irritant, Ignitable).
-
Step 5: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[7]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to contain any potential leaks.[11]
-
Time Limits: Once the container is full or the accumulation time limit set by your institution (often 6-12 months) is reached, you must arrange for its removal.[11][12]
Step 6: Final Disposal Request
Laboratory personnel do not perform the final disposal. This is the responsibility of trained professionals.
-
Contact EH&S: Once your waste container is full or ready for pickup, submit a chemical collection request to your institution's EH&S department or equivalent safety office.[10]
-
Professional Disposal: EH&S will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] Common disposal methods for this type of waste include incineration.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the disposal of sodium 1-benzyl-1H-imidazole-2-carboxylate waste.
Caption: Workflow for the safe disposal of sodium 1-benzyl-1H-imidazole-2-carboxylate.
Summary of Disposal Parameters
| Parameter | Requirement | Rationale & Source |
| Waste Classification | Treat as Hazardous | Incomplete hazard data requires a conservative approach.[7] Potential RCRA characteristics must be evaluated. |
| Personal Protective Eq. | Safety goggles, nitrile gloves, lab coat | Protects against inferred skin/eye irritation hazards.[1][3] |
| Container Type | Chemically compatible (e.g., HDPE), sealed lid | Prevents leaks and reactions between waste and container material.[7][11] |
| Waste Labeling | "Hazardous Waste", full chemical name, date | Ensures clear identification and regulatory compliance (EPA).[10] |
| Segregation | Store away from strong oxidizers and acids | Prevents potentially violent and exothermic reactions.[10] |
| Final Disposal | Via institutional EH&S and licensed contractor | Ensures compliance with federal, state, and local disposal regulations.[7][13] |
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
-
Small Spill (in a fume hood): If a small amount is spilled, use an appropriate absorbent material (e.g., vermiculite or chemical absorbent pads) to clean it up. Place the contaminated absorbent material in your hazardous waste container.[10]
-
Large Spill (outside a fume hood): Evacuate the immediate area. Alert your colleagues and contact your institution's EH&S emergency line immediately. Prevent others from entering the area.[10]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research is conducted with the utmost care for personnel and the planet.
References
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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Sodium 1-Benzyl-1H-imidazole-2-carboxylate
Understanding the Risks: The "Why" Behind the "What"
The imidazole moiety is a common feature in many biologically active compounds and their synthesis can present several hazards.[1] Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage.[2][3][4][5][6] It is also harmful if swallowed and may cause reproductive harm.[3][4][6][7] Given that sodium 1-benzyl-1H-imidazole-2-carboxylate is a salt of an imidazole derivative, it is prudent to assume it may exhibit similar hazardous properties. Therefore, a comprehensive PPE strategy is not just recommended; it is essential.
Core PPE Requirements: A Multi-layered Defense
A foundational principle of laboratory safety is that PPE is the last line of defense, supplementing engineering and administrative controls.[8] However, its correct selection and use are critical.[9][10][11] For handling sodium 1-benzyl-1H-imidazole-2-carboxylate, the following PPE is considered the minimum requirement.[8]
1. Eye and Face Protection: Your First Line of Defense
-
Safety Glasses with Side Shields: For any work in a laboratory where hazardous materials are present, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3][8][12] They protect against flying particles and incidental splashes.
-
Chemical Splash Goggles: When there is a risk of splashes, such as when transferring solutions or working with larger quantities, chemical splash goggles are mandatory.[8][13] They form a seal around the eyes, offering superior protection against chemical splashes and vapors.[8]
-
Face Shields: For procedures with a significant splash hazard, a face shield should be worn in addition to safety goggles.[8][9][11] This provides an extra layer of protection for the entire face.
2. Skin and Body Protection: A Barrier Against Contact
-
Laboratory Coat: A fully buttoned lab coat is standard attire and serves to protect your personal clothing and skin from contamination.[4][13] In the event of a spill, a contaminated lab coat can be quickly removed.
-
Gloves: The choice of glove material is critical and should be based on the specific chemicals being handled. For incidental contact with imidazole derivatives, disposable nitrile gloves are a common choice.[3][8] It is good practice to double-glove for added protection.[8] Always inspect gloves for any signs of degradation or punctures before use and be mindful of their expiration date.[12] Never wear gloves outside of the laboratory to prevent the spread of contamination.[14]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect your legs and feet from spills.[12][13] It is advisable to keep a spare set of clothes in the lab in case of contamination.[12]
3. Respiratory Protection: Guarding Against Inhalation
-
Working in a Fume Hood: All work with potentially hazardous powders or volatile solutions should be conducted within a certified chemical fume hood.[2][3][4] This is the primary engineering control to minimize inhalation exposure.
-
Respirators: In situations where a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[2][15] The type of respirator and cartridge should be selected based on a formal risk assessment.
Operational and Disposal Plans: A Step-by-Step Approach
Handling Procedures:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[3]
-
Weighing and Transferring Solids: Conduct all weighing and transferring of the solid sodium 1-benzyl-1H-imidazole-2-carboxylate within the fume hood to contain any dust.[2]
-
Preparing Solutions: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling the compound, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[3]
Disposal Plan:
-
Waste Collection: All waste containing sodium 1-benzyl-1H-imidazole-2-carboxylate, including contaminated gloves, weigh boats, and solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.[3][4]
-
Incompatible Materials: Store the waste away from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[7]
Data Presentation
Table 1: Recommended PPE for Handling Sodium 1-Benzyl-1H-imidazole-2-carboxylate
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Safety goggles | Nitrile gloves (double-gloved) | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Preparing solutions | Safety goggles and face shield | Nitrile gloves (double-gloved) | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| General laboratory operations | Safety glasses with side shields | Nitrile gloves | Lab coat, long pants, closed-toe shoes | As needed, based on risk assessment |
Experimental Protocols Visualization
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow based on task-specific hazards.
References
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Practical Tips for Personal Protective Equipment - Environment, Health & Safety. (2024, October 7).
- Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations. (n.d.).
- Personal Protective Equipment | Harvard Environmental Health and Safety. (n.d.).
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- Safety Data Sheet KR-134MBL. (2016, February 15).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Sigma-Aldrich - I2399 - SAFETY DATA SHEET. (2025, August 14).
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- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
